molecular formula C8H7FO3 B1319201 2-Fluoro-4-hydroxyphenylacetic acid CAS No. 68886-07-7

2-Fluoro-4-hydroxyphenylacetic acid

Cat. No.: B1319201
CAS No.: 68886-07-7
M. Wt: 170.14 g/mol
InChI Key: YBHJEGWOCHZSGY-UHFFFAOYSA-N
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Description

2-Fluoro-4-hydroxyphenylacetic acid is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHJEGWOCHZSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00598371
Record name (2-Fluoro-4-hydroxyphenyl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID00598371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68886-07-7
Record name (2-Fluoro-4-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00598371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Role of Fluorinated Phenylacetic Acids in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-4-hydroxyphenylacetic acid

Prepared by: Gemini, Senior Application Scientist

This compound is a substituted aromatic carboxylic acid that has garnered significant interest within the domains of medicinal chemistry and pharmaceutical development. Its utility stems from its unique structural features: a phenylacetic acid core, which is a common motif in biologically active molecules; a hydroxyl group that can serve as a key hydrogen bond donor/acceptor or a point for further chemical modification; and a strategically placed fluorine atom.

The introduction of fluorine into drug candidates is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, analytical characterization, and applications, with a focus on its practical relevance for researchers and drug development professionals.

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding the fundamental properties of a chemical entity are paramount for its effective use in research and development.

Chemical Identifiers

IdentifierValueSource
CAS Number 68886-07-7[1][2]
Molecular Formula C₈H₇FO₃[1]
Synonyms (2-Fluoro-4-hydroxyphenyl)acetic acid; 4-Hydroxy-2-fluorophenylacetic acid[2]
InChI Key YBHJEGWOCHZSGY-UHFFFAOYSA-N
MDL Number MFCD09027748

Physicochemical Data

The properties summarized below are critical for designing experimental conditions, including reaction setups, purification protocols, and formulation studies.

PropertyValueSource
Molecular Weight 170.14 g/mol [1][3]
Appearance Pale-yellow to yellow-brown or white to off-white solid[4]
Boiling Point 350.5 ± 27.0 °C (Predicted)[4]
pKa 4.22 ± 0.10 (Predicted)[4]
Storage Temperature Room Temperature, Sealed in dry[4]

Synthesis and Purification: A Practical Workflow

While multiple synthetic routes may exist, a common approach involves the modification of a readily available substituted phenol. The following protocol outlines a representative synthesis.

Expertise & Causality: The choice of starting material and reaction sequence is dictated by commercial availability, reaction efficiency, and functional group compatibility. For instance, protecting the phenolic hydroxyl group may be necessary to prevent unwanted side reactions during the introduction of the acetic acid moiety.

Illustrative Synthesis Workflow

G cluster_0 Synthesis of this compound A 2-Fluoro-4-methoxyaniline B Sandmeyer Reaction (NaNO₂, H₂SO₄, then H₂O, Δ) A->B C 2-Fluoro-4-methoxyphenol B->C D Willgerodt-Kindler Reaction or alternative C-C bond formation C->D E 2-Fluoro-4-methoxyphenylacetic acid D->E F Demethylation (e.g., BBr₃ or HBr) E->F G This compound (Target) F->G H Purification (Recrystallization or Chromatography) G->H I Final Product H->I G cluster_0 Utility in Synthesis A This compound B Amide Coupling (e.g., with an amine R-NH₂) A->B C Esterification (e.g., with an alcohol R-OH) A->C D Ether Synthesis (e.g., Williamson ether synthesis at -OH) A->D E Target Molecule 1 (Amide Derivative) B->E F Target Molecule 2 (Ester Derivative) C->F G Target Molecule 3 (Ether Derivative) D->G

Sources

A Comprehensive Technical Guide to 2-Fluoro-4-hydroxyphenylacetic Acid: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Fluoro-4-hydroxyphenylacetic acid (2-F-4-HPA), a halogenated aromatic carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. As a functionalized phenylacetic acid derivative, it serves as a valuable scaffold and building block for synthesizing complex molecules with potential therapeutic applications. This document elucidates the compound's precise molecular structure and nomenclature, details its physicochemical properties, and presents a predictive analysis of its spectroscopic signature. Furthermore, it outlines a robust synthetic strategy and discusses the strategic role of fluorine substitution in modulating bioactivity, drawing context from its parent compound, 4-hydroxyphenylacetic acid. This guide is intended for scientists and professionals seeking a comprehensive technical understanding of 2-F-4-HPA.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is the foundation of all chemical and biological investigation. This section defines the nomenclature and structural identifiers for this compound.

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is 2-(2-Fluoro-4-hydroxyphenyl)acetic acid . However, it is commonly referred to in chemical literature and supplier catalogs by the semi-systematic name This compound . Other synonyms include 4-Hydroxy-2-fluorophenylacetic acid and 2-Fluoro-4-hydroxy-benzeneacetic acid.[1]

Molecular Structure

The molecule consists of a central benzene ring substituted at position 1 with an acetic acid moiety (-CH₂COOH). A fluorine atom is located at position 2, and a hydroxyl group (-OH) is at position 4. This specific arrangement of functional groups dictates its chemical reactivity and potential for biological interactions.

Molecular Structure of this compound

Caption: 2D chemical structure of this compound.

Key Chemical Identifiers

Quantitative and structural data are summarized below for unambiguous identification.

IdentifierValueSource(s)
CAS Number 68886-07-7[2][3]
Molecular Formula C₈H₇FO₃[1][4]
Molecular Weight 170.14 g/mol [4][5]
InChI 1S/C8H7FO3/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4,10H,3H2,(H,11,12)
InChIKey YBHJEGWOCHZSGY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CC(=O)O)F)O[6]

Physicochemical and Spectroscopic Profile

The physical properties and spectroscopic data are critical for handling, characterization, and quality control of the compound.

Physicochemical Properties
PropertyValueSource(s)
Physical Form Pale-yellow to yellow-brown solid
Purity Typically >95-97%[1]
Density ~1.423 g/cm³[4]
Storage Temperature Room Temperature
Predicted Spectroscopic Signature

While comprehensive experimental spectra are not publicly available, the structure allows for a robust prediction of its key spectroscopic features, essential for confirming its identity post-synthesis.[7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The methylene protons (-CH₂) adjacent to the carboxylic acid would appear as a singlet around 3.6 ppm. The three aromatic protons will be split by each other and the fluorine atom, likely appearing as complex multiplets between 6.7 and 7.2 ppm. The acidic proton of the carboxyl group and the phenolic proton will appear as broad singlets, with chemical shifts highly dependent on the solvent and concentration.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A very broad peak from ~2500-3300 cm⁻¹ will correspond to the O-H stretch of the carboxylic acid. A strong, sharp absorption around 1700-1730 cm⁻¹ will indicate the C=O (carbonyl) stretch. A distinct C-F stretching vibration is expected in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

  • Mass Spectrometry (MS): In high-resolution mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z corresponding to the exact mass of 170.0379. Common fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) and water (-H₂O, 18 Da).

Synthesis and Purification

This compound is not a naturally occurring compound and must be prepared via multi-step organic synthesis. The choice of synthetic route is governed by the availability of starting materials, reaction efficiency, and scalability. A logical and field-proven approach involves the hydrolysis of a nitrile precursor.

Retrosynthetic Analysis and Strategy

A common and effective method for preparing phenylacetic acids is the acid- or base-catalyzed hydrolysis of the corresponding benzyl cyanide (phenylacetonitrile).[8] Therefore, the target molecule can be disconnected to 2-fluoro-4-hydroxyphenylacetonitrile. This intermediate can be synthesized from 2-fluoro-4-hydroxybenzyl halide via nucleophilic substitution with a cyanide salt. The benzyl halide, in turn, can be derived from the corresponding alcohol or, more directly, from a commercially available precursor.

Illustrative Synthetic Workflow

The following diagram outlines a plausible synthetic pathway from a common starting material to the final product.

G cluster_0 Synthesis of this compound SM 3-Fluoro-4-methoxytoluene INT1 3-Fluoro-4-methoxybenzyl bromide SM->INT1 NBS, AIBN CCl₄, Δ INT2 3-Fluoro-4-methoxyphenyl- acetonitrile INT1->INT2 NaCN DMSO INT3 2-Fluoro-4-methoxyphenyl- acetic acid INT2->INT3 H₂SO₄, H₂O Δ PROD 2-Fluoro-4-hydroxyphenyl- acetic acid INT3->PROD BBr₃ DCM

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol

This protocol is a representative, self-validating procedure derived from standard organic chemistry methodologies for analogous transformations.[8][9]

Step 1: Synthesis of 2-Fluoro-4-methoxyphenylacetonitrile

  • To a solution of 3-fluoro-4-methoxybenzyl bromide (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/g), add sodium cyanide (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitrile intermediate.

Step 2: Hydrolysis to 2-Fluoro-4-methoxyphenylacetic acid

  • To the crude nitrile from the previous step, add a 3:2 mixture of concentrated sulfuric acid and water (10 mL/g).

  • Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring for 3-5 hours.[8]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The solid acid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 3: Demethylation to this compound

  • Dissolve the methoxy-protected acid (1.0 eq) in anhydrous dichloromethane (DCM, 20 mL/g) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add boron tribromide (BBr₃, 1.5 eq, 1M solution in DCM) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.[9]

  • Carefully quench the reaction by slowly adding methanol, followed by water.

  • Extract the product into ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product.

  • Purify the crude solid by column chromatography or recrystallization.

Safety and Handling

This compound is classified as a warning-level hazard. It may be harmful if swallowed or inhaled and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[5]

Applications in Medicinal Chemistry and Drug Development

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry. The introduction of fluorine, a common strategy in modern drug design, imparts unique properties that can enhance therapeutic potential.

The Strategic Role of Fluorine Substitution

Fluorine is the most electronegative element and has a van der Waals radius similar to hydrogen. Its introduction into a drug candidate can profoundly influence its properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can block sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable electrostatic interactions with protein targets, potentially increasing binding affinity and selectivity.

  • Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

Potential Therapeutic Applications

The non-fluorinated parent compound, 4-hydroxyphenylacetic acid (4-HPA), is a microbial metabolite of dietary polyphenols and has demonstrated noteworthy biological activities.[10] Studies have shown that 4-HPA can protect against drug-induced liver injury by up-regulating antioxidant and phase II detoxification enzymes.[11] It has also been found to inhibit osteoclast differentiation, suggesting potential applications in treating osteoporosis.[12]

Given these precedents, this compound is an excellent candidate for developing novel therapeutics. It can be used as a key intermediate to synthesize analogs of biologically active compounds where the fluorine atom is strategically placed to enhance potency, selectivity, or pharmacokinetic properties.

Conceptual Framework: Modulating Bioactivity

The diagram below illustrates the conceptual advantage of using the fluorinated analog (2-F-4-HPA) over its parent compound (4-HPA) in a drug discovery context.

G cluster_0 Bioactivity Modulation via Fluorination Parent 4-Hydroxyphenylacetic Acid (4-HPA) Known biological activity - Susceptible to metabolism at ortho position Target { Biological Target (e.g., Enzyme, Receptor)} Parent->Target Binds Analog 2-Fluoro-4-HPA Blocks metabolic site - Modulates pKa of phenol - Alters binding interactions Analog->Target Binds (Potentially with higher affinity) Outcome1 Standard Efficacy + Metabolic Liability Target->Outcome1 Outcome2 Potentially Enhanced Efficacy + Improved Pharmacokinetics Target->Outcome2

Caption: Logic diagram of fluorine substitution to enhance drug-like properties.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern medicinal chemistry. Its structure, combining a versatile phenylacetic acid core with the unique modulatory properties of a fluorine atom, makes it highly valuable for synthesizing novel therapeutic agents. This guide has provided a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic route, and the scientific rationale for its application in drug discovery. As researchers continue to explore the chemical space for new treatments, compounds like 2-F-4-HPA will undoubtedly play a crucial role in the development of next-generation pharmaceuticals.

References

  • ChemWhat. (n.d.). This compound CAS#: 68886-07-7. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of this compound. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxyphenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluoro-4-hydroxyphenylacetic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
  • University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Zhao, H., et al. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Pharmacology, 9, 699. Retrieved from [Link]

  • Leah4sci. (2024, May 13). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review [Video]. YouTube. Retrieved from [Link]

  • Wang, Y., et al. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Immunopharmacology, 131, 111875. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis and Procurement of 2-Fluoro-4-hydroxyphenylacetic Acid (CAS: 68886-07-7)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 2-Fluoro-4-hydroxyphenylacetic acid is a valuable substituted phenylacetic acid derivative utilized as a key building block and intermediate in the development of pharmaceuticals and other complex organic molecules. Its structural features—a fluoro group at the 2-position and a hydroxyl group at the 4-position—make it a desirable synthon for introducing specific pharmacophores. This guide provides a detailed examination of two robust synthetic pathways for its preparation, targeting researchers and process chemists. Furthermore, it offers a comprehensive overview of the commercial landscape for both the final compound and its critical precursors, facilitating efficient sourcing for research and development.

Compound Profile

This compound is a functionalized aromatic carboxylic acid with significant potential in medicinal chemistry.

  • IUPAC Name: 2-(2-Fluoro-4-hydroxyphenyl)acetic acid

  • CAS Number: 68886-07-7

  • Molecular Formula: C₈H₇FO₃

  • Molecular Weight: 170.14 g/mol

  • Appearance: Typically a pale-yellow to yellow-brown solid.

  • Storage: Recommended storage at room temperature.

  • Primary Applications: Widely used as a research chemical and an intermediate in the synthesis of pharmaceutical compounds and functional materials.[1][2]

Retrosynthetic Analysis and Key Precursors

The synthesis of this compound can be approached from several angles. A crucial strategic decision involves the protection of the phenolic hydroxyl group, commonly as a methyl ether, which is stable under various reaction conditions and can be cleaved in the final step. Two primary retrosynthetic disconnections lead to logical and accessible starting materials.

  • The Nitrile Pathway: This classical approach involves disconnecting the carboxylic acid to a nitrile, which in turn is derived from a benzyl halide. This strategy relies on well-established transformations.

  • The Willgerodt-Kindler Pathway: This powerful reaction allows for the disconnection of the acetic acid side chain back to an acetophenone precursor, offering a convergent route from a readily available aryl ketone.

These two approaches identify three key precursors whose availability is critical for a successful synthesis campaign.

G cluster_0 Pathway 1: Nitrile Route cluster_1 Pathway 2: Willgerodt-Kindler Route Target This compound (Target Molecule) Intermediate_A 2-Fluoro-4-methoxyphenylacetic acid Target->Intermediate_A Demethylation Precursor_Nitrile 2-Fluoro-4-methoxyphenylacetonitrile Intermediate_A->Precursor_Nitrile Nitrile Hydrolysis Precursor_Ketone 1-(2-Fluoro-4-methoxyphenyl)ethanone Intermediate_A->Precursor_Ketone Willgerodt-Kindler Reaction Precursor_Halide 2-Fluoro-4-methoxybenzyl halide Precursor_Nitrile->Precursor_Halide Cyanation Precursor_Toluene 2-Fluoro-4-methoxytoluene Precursor_Halide->Precursor_Toluene Benzylic Halogenation

Caption: Retrosynthetic analysis of this compound.

Synthetic Methodologies in Detail

The following sections provide detailed protocols for the two primary synthetic strategies, starting from commercially available precursors. The choice between pathways often depends on precursor cost, scalability, and specific laboratory capabilities.

Synthesis via Nitrile Hydrolysis Pathway

This linear synthesis is robust and utilizes a sequence of well-understood, high-yielding reactions. It begins with the benzylic bromination of 2-fluoro-4-methoxytoluene.

G Start 2-Fluoro-4-methoxytoluene Step1 Benzylic Bromination (NBS, Radical Initiator) Start->Step1 Intermediate1 2-Fluoro-4-methoxybenzyl bromide Step1->Intermediate1 Step2 Cyanation (e.g., NaCN in Acetone) Intermediate1->Step2 Intermediate2 2-Fluoro-4-methoxyphenylacetonitrile Step2->Intermediate2 Step3 Nitrile Hydrolysis (Acid or Base Catalysis) Intermediate2->Step3 Intermediate3 2-Fluoro-4-methoxyphenylacetic acid Step3->Intermediate3 Step4 Demethylation (e.g., HBr or BBr3) Intermediate3->Step4 End This compound Step4->End

Caption: Workflow for the Nitrile Hydrolysis Pathway.

Experimental Protocol:

Step 1: Benzylic Bromination of 2-Fluoro-4-methoxytoluene The Wohl-Ziegler reaction is a standard method for benzylic bromination, though it can sometimes lead to mixtures of mono- and di-brominated products.[3] Careful control of stoichiometry is key.

  • To a solution of 2-fluoro-4-methoxytoluene (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile, add N-Bromosuccinimide (NBS, 1.05-1.1 eq).

  • Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Heat the mixture to reflux under inert atmosphere and monitor the reaction by TLC or GC-MS. The reaction can also be initiated photochemically.[3]

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-fluoro-4-methoxybenzyl bromide, which can be used directly or purified by distillation or chromatography.

Step 2: Cyanation to 2-Fluoro-4-methoxyphenylacetonitrile The conversion of the benzyl bromide to a nitrile is a standard nucleophilic substitution. Using a polar aprotic solvent like acetone can prevent hydrolysis of the reactive benzyl halide.[4]

  • Dissolve the crude 2-fluoro-4-methoxybenzyl bromide (1.0 eq) in anhydrous acetone.

  • Add finely powdered sodium cyanide (1.5 eq) and a catalytic amount of sodium iodide.

  • Heat the heterogeneous mixture to reflux with vigorous stirring for 16-20 hours.[4]

  • After cooling, filter off the inorganic salts and wash the solid with fresh acetone.

  • Combine the filtrates and remove the acetone by rotary evaporation.

  • Take up the residual oil in a solvent like benzene or ethyl acetate and wash with water to remove any remaining salts.

  • Dry the organic layer and evaporate the solvent to yield 2-fluoro-4-methoxyphenylacetonitrile.

Step 3: Hydrolysis to 2-Fluoro-4-methoxyphenylacetic acid Nitrile hydrolysis can be performed under acidic or basic conditions. Acid hydrolysis is often cleaner for work-up.

  • Combine the 2-fluoro-4-methoxyphenylacetonitrile (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., 50% H₂SO₄ by weight).

  • Heat the mixture to reflux for several hours until TLC analysis shows complete consumption of the starting material.[5]

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.

  • The carboxylic acid product may precipitate. If not, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent to yield the crude product.

Step 4: Demethylation to this compound Cleavage of the aryl methyl ether is the final step. Reagents like hydrogen bromide in acetic acid or boron tribromide are effective. Using molten pyridinium hydrochloride is a classic, scalable method.[6]

  • Combine 2-fluoro-4-methoxyphenylacetic acid (1.0 eq) with pyridinium hydrochloride (5-10 eq).

  • Heat the mixture under a nitrogen atmosphere to 180-190 °C, allowing the solids to melt and react.[6]

  • Maintain the temperature for 2-3 hours until the reaction is complete.

  • Cool the mixture to approximately 90 °C and carefully add dilute aqueous HCl to dissolve the reaction mass.

  • Cool to room temperature and extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate under reduced pressure. The final product can be purified by crystallization.

Synthesis via Willgerodt-Kindler Reaction

This pathway offers a more convergent approach, transforming an acetophenone into the target acid framework in fewer steps. The reaction involves the oxidation and rearrangement of an aryl alkyl ketone using sulfur and an amine, typically morpholine.

G Start 1-(2-Fluoro-4-methoxyphenyl)ethanone Step1 Willgerodt-Kindler Reaction (Sulfur, Morpholine) Start->Step1 Intermediate1 2-(2-Fluoro-4-methoxyphenyl)-1-morpholinoethanethione (Thioamide Intermediate) Step1->Intermediate1 Step2 Thioamide Hydrolysis (Acid or Base) Intermediate1->Step2 Intermediate2 2-Fluoro-4-methoxyphenylacetic acid Step2->Intermediate2 Step3 Demethylation (e.g., HBr or BBr3) Intermediate2->Step3 End This compound Step3->End

Caption: Workflow for the Willgerodt-Kindler Pathway.

Experimental Protocol:

Step 1 & 2: Willgerodt-Kindler Reaction and Hydrolysis The reaction forms a thioamide intermediate which is often hydrolyzed in the same pot or after a simple workup.

  • In a flask equipped with a reflux condenser, combine 1-(2-fluoro-4-methoxyphenyl)ethanone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0-4.0 eq).

  • Heat the mixture to reflux (internal temperature can reach ~130-160 °C) for 5-8 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture. For hydrolysis, carefully add the crude mixture to an excess of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% aqueous NaOH).

  • Heat the hydrolysis mixture to reflux for an additional 8-12 hours.

  • After cooling, acidify the mixture (if basic hydrolysis was used) with concentrated HCl until strongly acidic (pH 1-2).

  • Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-fluoro-4-methoxyphenylacetic acid.

Step 3: Demethylation to this compound This step is identical to Step 4 in the Nitrile Hydrolysis Pathway (Section 3.1).

Sourcing and Procurement

The decision to synthesize or purchase this compound depends on the required scale, purity, and available resources. The compound is readily available from numerous suppliers for research quantities. For larger scales, synthesis from key precursors may be more economical.

Commercial Suppliers of this compound
SupplierPurityCAS Number
Sigma-Aldrich (Synthonix)>95%68886-07-7
Aromsyn Co., Ltd.>97%68886-07-7[1]
Apollo ScientificVaries68886-07-7[2]
FluorochemVaries68886-07-7[2]
Finetech Industry LimitedVaries68886-07-7[2]
Toronto Research ChemicalsVaries68886-07-7[2]
AmbeedVaries68886-07-7[2]
Commercial Suppliers of Key Precursors

The availability of starting materials is a primary consideration for any synthesis campaign. The key precursors for the described routes are commercially available.

Precursor NameCAS NumberPathwayRepresentative Supplier(s)
2-Fluoro-4-methoxytoluene41700-61-0NitrileRightPath Industries, HANGZHOU LEAP CHEM[7][8]
2-Fluoro-4-methoxybenzaldehyde331-64-6Nitrile (alternative)Sigma-Aldrich, Thermo Scientific, Oakwood Chemical[2][9][10]
1-(2-Fluoro-4-methoxyphenyl)ethanone16817-45-1Willgerodt-KindlerFisher Scientific, Chemrio[11][12]

Conclusion

This compound is an accessible and important building block for chemical research and drug development. While it can be procured directly from a range of fine chemical suppliers, two well-established synthetic routes offer viable alternatives for its preparation. The Nitrile Hydrolysis Pathway provides a classic, step-wise approach with predictable outcomes, whereas the Willgerodt-Kindler Reaction offers a more convergent and potentially faster route from a corresponding acetophenone. The choice of method should be guided by an analysis of precursor cost, reaction scale, and safety considerations associated with the reagents involved in each pathway.

References

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  • 2-fluoro-4-methoxybenzaldehyde 97 331-64-6. Sigma-Aldrich.
  • 2-Fluoro-4-methoxybenzaldehyde, 97% 25 g | Buy Online. Thermo Scientific Chemicals.
  • 2-Fluoro-4-methoxybenzaldehyde. Oakwood Chemical.
  • Buy 3-FLUORO-4-METHYLANISOLE from HANGZHOU LEAP CHEM CO., LTD. ECHEMI.
  • 2'-Fluoro-4'-methoxyacetophenone, 99%. Fisher Scientific.
  • 1-(2-fluoro-4-methoxyphenyl)ethanone. Chemrio.
  • 3-fluoro-4-methylanisole(2-fluoro-4-methoxytoluene).
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.
  • Robustness of two-step acid hydrolysis procedure for composition analysis of poplar. University of California, Riverside.
  • Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development.

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"2-Fluoro-4-hydroxyphenylacetic acid" solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Organic Solvent Solubility of 2-Fluoro-4-hydroxyphenylacetic Acid

Executive Summary

This compound is a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and drug development. Its utility in synthesis and its ultimate physiological activity are intrinsically linked to its solubility characteristics. This guide provides a comprehensive analysis of the molecular properties governing the solubility of this compound, offers a predicted solubility profile across a range of common organic solvents, and details a robust, field-proven protocol for its experimental determination. The methodologies and insights presented herein are designed to equip researchers, chemists, and formulation scientists with the foundational knowledge required for the effective handling and application of this compound.

The Molecular Profile of this compound

To understand the solubility of a compound, one must first understand the compound itself. The solubility of this compound is not a random variable; it is a direct consequence of its molecular structure and the interplay of its functional groups. The principle of "like dissolves like" is the guiding tenet, where solubility is maximized when the intermolecular forces of the solute and solvent are closely matched.[1][2]

Key Physicochemical Properties:

  • Molecular Formula: C₈H₇FO₃

  • Molecular Weight: 170.14 g/mol

  • Appearance: White to pale-yellow solid[3]

  • Predicted pKa: 4.22 ± 0.10[3]

The molecule's structure contains four key regions that dictate its interaction with solvents: the carboxylic acid group, the hydroxyl group, the fluoro group, and the phenyl ring. Each contributes uniquely to the compound's overall polarity and hydrogen bonding capacity.[1][4][5]

  • Carboxylic Acid (-COOH): This is the most dominant polar feature. It is an excellent hydrogen bond donor and acceptor, making the molecule acidic and promoting solubility in polar, protic solvents like alcohols.[4]

  • Hydroxyl (-OH): Also a strong hydrogen bond donor and acceptor, the phenolic hydroxyl group further enhances polarity and favors interaction with polar solvents.[1][5]

  • Phenyl Ring: The aromatic ring is a large, nonpolar (hydrophobic) region. This part of the molecule will interact favorably with nonpolar solvents through van der Waals forces.[1][2]

  • Fluoro (-F) Group: As the most electronegative atom, fluorine increases the molecule's polarity through induction but is a very weak hydrogen bond acceptor. Its primary role is to modulate the electronic properties of the phenyl ring and the acidity of the other functional groups.

The overall solubility is a delicate balance. The strong polar "head" (carboxyl and hydroxyl groups) will drive solubility in polar media, while the nonpolar "body" (the phenyl ring) will favor nonpolar media.

G cluster_molecule Molecular Influences on Solubility cluster_groups Key Functional Groups cluster_properties Resulting Properties & Interactions mol {this compound | MW: 170.14 | pKa: ~4.22} COOH Carboxylic Acid (-COOH) mol->COOH OH Hydroxyl (-OH) mol->OH Phenyl Phenyl Ring mol->Phenyl Fluoro Fluoro (-F) mol->Fluoro PolarProtic High affinity for Polar Protic Solvents (e.g., Methanol, Ethanol) COOH->PolarProtic Strong H-Bond Donor/Acceptor PolarAprotic Good affinity for Polar Aprotic Solvents (e.g., DMSO, Acetone) COOH->PolarAprotic Dipole Interactions OH->PolarProtic Strong H-Bond Donor/Acceptor NonPolar Affinity for Nonpolar Solvents (e.g., Toluene, Hexane) Phenyl->NonPolar van der Waals Forces Modulation Electronic Modulation Fluoro->Modulation Inductive Effect

Caption: Molecular features of this compound and their influence on solvent interactions.

Predicted Solubility Profile in Common Organic Solvents

Specific quantitative solubility data for this compound is not extensively reported in public literature. However, based on its structural similarity to 4-hydroxyphenylacetic acid—which is known to be soluble in hot water, ether, ethanol, and ethyl acetate—a reliable qualitative profile can be predicted.[6] The following table provides an estimated solubility profile at ambient temperature (20-25°C).

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe -OH and -COOH groups can form strong hydrogen bonds with methanol's hydroxyl group.
EthanolHighSimilar to methanol, strong hydrogen bonding interactions are expected.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighDMSO is a powerful, highly polar solvent and an excellent hydrogen bond acceptor, capable of disrupting the solute's crystal lattice and solvating the polar groups effectively.[7]
AcetoneMediumAs a moderately polar solvent, acetone can interact with the polar groups via dipole-dipole forces but lacks hydrogen bond donating ability, resulting in moderate solubility.
Ethyl AcetateMedium-LowPossesses moderate polarity. The solubility of the parent compound is known, suggesting this derivative will also have some solubility.[6]
Nonpolar Dichloromethane (DCM)LowDCM has low polarity and cannot engage in hydrogen bonding, leading to poor solvation of the hydrophilic -COOH and -OH groups.
TolueneVery LowThe nonpolar nature of toluene is a poor match for the highly polar functional groups of the solute.
n-HexaneVery LowAs a nonpolar alkane, hexane has minimal ability to solvate the polar regions of the molecule, resulting in negligible solubility.

A Validated Protocol for Equilibrium Solubility Determination

To move from prediction to quantification, a rigorous experimental approach is necessary. The Equilibrium Shake-Flask Method is the gold-standard for determining thermodynamic solubility, providing the most reliable and reproducible data.[8] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The protocol outlined below is a self-validating system for determining the solubility of this compound in any chosen organic solvent.

Experimental Workflow

G prep 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. prep->equil Ensure saturation sep 3. Phase Separation Allow to settle, then filter through a 0.22 µm PTFE syringe filter. equil->sep Establish equilibrium dilute 4. Dilution Accurately dilute the clear filtrate with the mobile phase to fall within the calibration range. sep->dilute Remove undissolved solid analyze 5. Analysis Inject the diluted sample into a validated HPLC system. dilute->analyze Prepare for measurement quant 6. Quantification Calculate concentration using a standard calibration curve. analyze->quant Obtain signal response

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid, >95% purity)

  • Solvent of interest (HPLC grade)

  • 8 mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Protocol:

  • Preparation of Saturated Solution:

    • Rationale: Adding a clear excess of solid ensures that the resulting solution will be saturated, which is the definition of solubility.

    • Action: Weigh approximately 10-20 mg of this compound into an 8 mL glass vial. Add 2.0 mL of the chosen solvent. This creates a slurry with visible, undissolved solid. Prepare in triplicate for statistical validity.

  • Equilibration:

    • Rationale: Dissolution takes time. Agitation at a constant temperature for an extended period is crucial to ensure the system reaches a true thermodynamic equilibrium.[9][10] 24 hours is a common starting point, but 48 hours is more robust, especially for poorly soluble compounds.

    • Action: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate speed (e.g., 200 rpm). Agitate for at least 24 hours. To validate equilibrium, samples can be taken at 24h and 48h; if the measured concentrations are consistent, equilibrium was reached.[9]

  • Phase Separation:

    • Rationale: The undissolved solid must be completely removed to ensure the analysis measures only the dissolved compound. A 0.22 µm filter is effective for removing fine particulates without adsorbing the analyte.

    • Action: Remove the vials from the shaker and let them stand for 30 minutes to allow heavy solids to settle. Carefully draw the supernatant into a syringe and attach a 0.22 µm syringe filter. Discard the first 0.2-0.3 mL of filtrate (to saturate any binding sites on the filter) and then collect the clear filtrate into a clean vial.

  • Sample Dilution and Analysis:

    • Rationale: The saturated solution is likely too concentrated for direct HPLC analysis. Accurate dilution is required to bring the concentration into the linear range of the calibration curve.

    • Action: Perform a precise serial dilution of the clear filtrate using the HPLC mobile phase as the diluent. The dilution factor will depend on the expected solubility. Analyze the diluted sample via a validated HPLC-UV method. A pre-developed method should be used that demonstrates good peak shape and separation for the analyte.

  • Quantification:

    • Rationale: A multi-point calibration curve, prepared from a stock solution of known concentration, allows for the accurate conversion of the analytical signal (e.g., peak area) into a concentration value.

    • Action: Prepare a series of calibration standards of this compound in the mobile phase. Generate a calibration curve by plotting peak area against concentration. Use the linear regression equation from this curve to determine the concentration of the diluted sample.

  • Calculation:

    • Action: Calculate the final solubility using the formula: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Practical Considerations and Troubleshooting

  • Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (± 0.5°C) during equilibration is critical for reproducibility.[11]

  • Compound Purity: Impurities can significantly alter measured solubility.[12][13] Always use the highest purity compound available and report the purity alongside the results.

  • Solvent Purity: Use HPLC-grade solvents to avoid introducing impurities that could interfere with the analysis.

  • pH Effects: While not relevant for most organic solvents, if working in an aqueous or alcoholic solution with buffering capacity, the pH will dramatically affect the solubility of this acidic compound. In basic conditions (pH > pKa), the carboxylic acid will deprotonate to the more soluble carboxylate salt.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being tested and ensure consistency across experiments.

Conclusion

While quantitative solubility data for this compound in organic solvents is not widely published, a strong predictive understanding can be derived from its molecular structure. Its amphiphilic nature, with potent hydrogen-bonding groups and a nonpolar aromatic core, suggests high solubility in polar protic solvents like methanol and DMSO, moderate solubility in polar aprotic solvents like acetone, and poor solubility in nonpolar solvents like hexane. For definitive data, the equilibrium shake-flask method detailed in this guide provides a robust and reliable framework for experimental determination, empowering researchers to generate the critical data needed for successful process development, formulation, and scientific discovery.

References

  • TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]

  • Solubility of Things. (n.d.). Functional Groups: Definition and Importance. Retrieved from [Link]

  • Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • ChemWhat. (n.d.). This compound CAS#: 68886-07-7. Retrieved from [Link]

  • Solubility of Things. (n.d.). Homogentisic acid. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-hydroxyphenylacetic acid (CAS No. 68886-07-7) is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a fluorine atom and a hydroxyl group on the phenyl ring, makes it an interesting candidate for various applications, including as a building block in medicinal chemistry. The fluorine substituent can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.

Molecular Structure and Numbering

For the purpose of spectroscopic analysis, the atoms in this compound are numbered as follows:

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid, as well as the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the fluorine and hydroxyl substituents.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H36.7 - 6.9ddJ(H3-H5) ≈ 2.5, J(H3-F) ≈ 10
H56.9 - 7.1dJ(H5-H3) ≈ 2.5
H67.1 - 7.3tJ(H6-F) ≈ J(H6-H5) ≈ 8
CH₂3.6s-
COOH10 - 12br s-
OH9 - 10br s-

Disclaimer: These are predicted values and actual experimental results may vary.

Interpretation:

  • Aromatic Protons (H3, H5, H6): The fluorine and hydroxyl groups exert both inductive and mesomeric effects, leading to a complex splitting pattern in the aromatic region. H3 is expected to appear as a doublet of doublets due to coupling with H5 and the fluorine atom. H5 will likely be a doublet, coupled to H3. H6 is predicted to be a triplet due to coupling with both the fluorine and H5.

  • Methylene Protons (CH₂): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet.

  • Carboxylic Acid and Hydroxyl Protons (COOH, OH): These protons are acidic and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with deuterium in D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon chemical shifts are significantly affected by the electronegativity of the fluorine atom and the oxygen of the hydroxyl and carboxyl groups.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C1125 - 130 (d, J(C1-F) ≈ 15-20 Hz)
C2160 - 165 (d, J(C2-F) ≈ 240-250 Hz)
C3115 - 120 (d, J(C3-F) ≈ 5-10 Hz)
C4155 - 160
C5110 - 115
C6130 - 135 (d, J(C6-F) ≈ 5-10 Hz)
C7 (CH₂)40 - 45
C8 (COOH)170 - 175

Disclaimer: These are predicted values and actual experimental results may vary.

Interpretation:

  • Aromatic Carbons (C1-C6): The carbon directly attached to the fluorine atom (C2) will exhibit a large one-bond coupling constant (J(C2-F)). The other aromatic carbons will show smaller couplings to the fluorine atom. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and the electron-donating nature of the hydroxyl group.

  • Methylene Carbon (C7): This carbon will appear in the aliphatic region of the spectrum.

  • Carboxylic Acid Carbon (C8): The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to NMR tube B->C D Insert sample into NMR spectrometer C->D E Tune and shim the instrument D->E F Acquire 1H spectrum E->F G Acquire 13C spectrum F->G H Fourier transform the raw data G->H I Phase and baseline correct the spectra H->I J Reference the spectra (e.g., to TMS) I->J K Integrate 1H signals and pick peaks J->K

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
3200 - 3600O-H (hydroxyl)Stretching (broad)
2500 - 3300O-H (carboxylic acid)Stretching (very broad)
1680 - 1720C=O (carboxylic acid)Stretching
1600 - 1620, 1450 - 1580C=C (aromatic)Stretching
1200 - 1300C-O (hydroxyl/acid)Stretching
1000 - 1100C-FStretching

Interpretation:

  • O-H Stretching: The IR spectrum is expected to be dominated by a very broad absorption band from 2500 to 3600 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid and the hydroxyl group.

  • C=O Stretching: A strong, sharp absorption band is anticipated in the region of 1680-1720 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

  • C=C Stretching: Aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1620 cm⁻¹ region.

  • C-F Stretching: A strong absorption due to the C-F stretch is expected in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_SamplePrep Sample Preparation (ATR) cluster_Acquisition Data Acquisition cluster_Processing Data Processing A Place a small amount of solid sample on the ATR crystal B Apply pressure to ensure good contact A->B C Collect the background spectrum B->C D Collect the sample spectrum C->D E The instrument software automatically ratios the sample to the background D->E F Identify and label significant absorption bands E->F

Caption: A typical workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of this compound is 170.14 g/mol . A peak corresponding to the molecular ion is expected at m/z = 170.

  • Major Fragmentation Pathways:

    • Loss of COOH: A significant fragment at m/z = 125 is expected, corresponding to the loss of the carboxylic acid group (45 Da).

    • Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could lead to a fragment at m/z = 126.

    • Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring can also occur.

Interpretation:

The mass spectrum will be crucial for confirming the molecular weight of the compound. The fragmentation pattern will provide evidence for the presence of the carboxylic acid group and the substituted phenyl ring. The relative abundance of the fragment ions can offer further structural insights.

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI)

MS_Workflow cluster_SamplePrep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water) B Infuse the sample solution into the ESI source A->B C Optimize ionization parameters (e.g., capillary voltage, cone voltage) B->C D Acquire the mass spectrum in either positive or negative ion mode C->D E Identify the molecular ion peak D->E F Analyze the fragmentation pattern E->F

Sources

A Guide to the Crystal Structure Analysis of 2-Fluoro-4-hydroxyphenylacetic acid: A Pharmaceutical Development Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are as critical as its molecular structure. Properties such as crystallinity, polymorphism, and solubility directly influence a drug's stability, bioavailability, and manufacturability.[1][2][3] This guide provides a comprehensive technical framework for the crystal structure determination and analysis of 2-Fluoro-4-hydroxyphenylacetic acid, a key building block in pharmaceutical synthesis. As no public crystal structure data is currently available for this specific compound, this document serves as an expert-led protocol, guiding researchers through the necessary experimental and analytical steps to elucidate its three-dimensional atomic arrangement. We will detail the causality behind each experimental choice, from crystallization to diffraction analysis, providing a robust methodology for obtaining and interpreting high-quality crystallographic data.

The Imperative of Solid-State Characterization

This compound is a functionalized aromatic carboxylic acid, a class of compounds frequently utilized in the synthesis of complex APIs. The precise arrangement of molecules in its solid state—its crystal structure—governs its macroscopic properties. Different crystalline forms, known as polymorphs, can exhibit varied physical and chemical properties, including melting point, dissolution rate, and stability.[4][5][6][7] For instance, an unexpected polymorphic transformation during manufacturing or storage can lead to a product with altered bioavailability, potentially compromising patient safety and therapeutic efficacy.[4] Therefore, a thorough single-crystal structure analysis is not merely an academic exercise; it is a fundamental component of risk assessment and quality control in pharmaceutical development.[1][8]

This guide outlines the gold-standard method for this task: Single-Crystal X-ray Diffraction (SC-XRD), a technique that provides unambiguous determination of molecular structure, conformation, and intermolecular interactions in the crystalline state.[9][10][11]

Phase 1: Obtaining Diffraction-Quality Single Crystals

The adage "garbage in, garbage out" is particularly resonant in crystallography. The quality of the final structural model is entirely dependent on the quality of the single crystal used for data collection. The primary objective of this phase is to grow well-ordered, single crystals of this compound that are of a suitable size (typically 0.1-0.3 mm in all dimensions).

Purity and Material Preparation

It is paramount to begin with a sample of the highest possible purity (≥98%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The commercially available material should be analyzed for purity and, if necessary, repurified using techniques like recrystallization or column chromatography.[12]

Experimental Protocol: Crystallization Screening

The molecular structure of this compound features key functional groups that guide solvent selection: a polar carboxylic acid, a phenolic hydroxyl group, and a moderately lipophilic fluorophenyl ring. This suggests solubility in polar organic solvents. The goal is to find a solvent or solvent system in which the compound is sparingly soluble, and then to slowly approach supersaturation to encourage ordered crystal growth.

Step-by-Step Protocol:

  • Solvent Selection: Screen a range of solvents with varying polarities. Good starting candidates include:

    • Alcohols: Methanol, Ethanol, Isopropanol

    • Ketones: Acetone

    • Ethers: Tetrahydrofuran (THF)

    • Esters: Ethyl acetate

    • Aqueous Mixtures: Water/Ethanol or Water/Acetone mixtures.

  • Solubility Test: In separate vials, determine the approximate solubility of the compound in each candidate solvent at both room temperature and an elevated temperature (e.g., 50-60°C). An ideal solvent will show moderate to high solubility when heated and low solubility at room temperature.

  • Set Up Crystallization Experiments (Slow Evaporation):

    • Prepare a nearly saturated solution of the compound in a promising solvent by gently heating and stirring.

    • Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

    • Cover the vial with a cap, pierced with one or two small holes using a needle. This restricts the rate of evaporation.

    • Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

  • Set Up Crystallization Experiments (Vapor Diffusion):

    • Liquid-Liquid: Dissolve the compound in a small amount of a good solvent (e.g., acetone). Place this vial inside a larger, sealed jar containing a poor solvent (the "anti-solvent," e.g., hexane) in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the solution using a nylon loop or a fine spatula and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss.

Phase 2: Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for elucidating the three-dimensional structure of a crystalline solid.[9][13] It relies on the principle that X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern from which the atomic arrangement can be mathematically reconstructed.[10]

Experimental Workflow

The process from crystal to final structure follows a well-defined path, which can be visualized as follows:

scxrd_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal 1. Mount Crystal data_collection 2. Data Collection (Diffractometer) crystal->data_collection X-rays integration 3. Data Integration & Reduction data_collection->integration Raw Diffraction Frames solution 4. Structure Solution integration->solution refinement 5. Structure Refinement solution->refinement validation 6. Validation & CIF refinement->validation

Figure 1: Standard workflow for Single-Crystal X-ray Diffraction (SC-XRD).
Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

  • Data Collection: The crystal is placed on a diffractometer. A preliminary "unit cell" determination is performed, followed by a full data collection strategy where the crystal is rotated and exposed to a monochromatic X-ray beam at thousands of different orientations.[10]

  • Data Integration and Reduction: The raw diffraction images are processed. The software locates the diffraction spots, measures their intensities, and corrects for experimental factors to produce a reflection file.

  • Structure Solution and Refinement: Using specialized software (e.g., SHELXT, Olex2), an initial electron density map is generated, revealing the positions of the atoms. This initial model is then refined against the experimental data, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed pattern as closely as possible.

Phase 3: Structural Analysis and Interpretation

While a crystal structure has not been determined for this compound, we can predict its most probable intermolecular interactions based on established principles of crystal engineering and data from similar molecules like phenylacetic acid.[14][15]

Predicted Supramolecular Synthons and Hydrogen Bonding

The molecule contains strong hydrogen bond donors (carboxylic acid -OH, phenolic -OH) and acceptors (carbonyl oxygen, hydroxyl oxygen, and weakly, the fluorine atom).

  • Carboxylic Acid Dimer: The most dominant and predictable interaction for carboxylic acids is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds.[14][16] This is an extremely robust supramolecular synthon, often described with the graph set notation R²₂(8).

  • Phenolic and Fluoro Interactions: The phenolic hydroxyl group can act as a hydrogen bond donor to either the carbonyl or hydroxyl oxygen of a neighboring molecule, linking the primary dimers into chains or sheets. The fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H···F interactions that further stabilize the crystal packing.

These predicted interactions can be visualized as follows:

Figure 2: The expected hydrogen-bonded carboxylic acid dimer.
Tabulation of Crystallographic Data

Upon successful structure determination, the results are compiled into a standardized format. The following table represents the key parameters that would be reported in a crystallographic information file (CIF).

Parameter Description Example Value
Chemical Formula C₈H₇FO₃Determined
Formula Weight 170.14Calculated
Crystal System The crystal family (e.g., Monoclinic, Orthorhombic).Determined
Space Group The symmetry group of the crystal (e.g., P2₁/c).Determined
a, b, c (Å) The lengths of the unit cell edges.Determined
α, β, γ (°) The angles of the unit cell.Determined
Volume (ų) The volume of the unit cell.Calculated
Z The number of molecules per unit cell.Determined
Density (calc, g/cm³) The calculated density of the crystal.Calculated
Goodness-of-Fit (GOF) A statistical measure of the refinement quality; should be close to 1.0.Determined
Final R indices [I>2σ(I)] R₁ and wR₂ are residual factors indicating the agreement between the calculated and observed structure factors.Determined

Conclusion

The structural analysis of this compound, or any API building block, is a foundational step in ensuring the development of a safe, stable, and effective pharmaceutical product. While a determined structure is not yet in the public domain, this guide provides the complete, scientifically-grounded methodology required to perform such an analysis. By following a systematic approach—from meticulous crystallization screening to rigorous diffraction analysis and thoughtful interpretation of intermolecular forces—researchers can fully characterize the solid state of this compound. This knowledge is indispensable for controlling polymorphism, optimizing formulation, and meeting the stringent quality standards of the pharmaceutical industry.[17][18]

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2004). Impact of solid state properties on developability assessment of drug candidates. PubMed Central. [Link]

  • Vici Health Sciences. (n.d.). Solid State Properties of Drugs. Vici Health Sciences. [Link]

  • PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. [Link]

  • Thakur, G., Kumar, V., & Gupta, M. K. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen. [Link]

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Topic: 2-Fluoro-4-hydroxyphenylacetic acid: A Predictive Analysis of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Fluoro-4-hydroxyphenylacetic acid (2F4HPAA) is a halogenated derivative of the well-characterized phenolic acid, 4-hydroxyphenylacetic acid (4-HPAA). While direct biological data on 2F4HPAA is scarce, its structural relationship to 4-HPAA—a compound with documented anti-inflammatory, antioxidant, antimicrobial, and antithrombotic properties—positions it as a molecule of significant interest for therapeutic development.[1][2][3] This guide synthesizes the known biological landscape of the parent 4-HPAA scaffold with established principles of fluorine's role in medicinal chemistry to construct a predictive profile of 2F4HPAA's potential activities. We will explore the mechanistic underpinnings of 4-HPAA's effects, including its modulation of key signaling pathways like Nrf2 and HIF-1α, and hypothesize how the introduction of a fluorine atom at the C-2 position could modulate these activities.[4][5] By examining precedents set by other fluorinated analogs in oncology and infectious disease, we propose a strategic framework for the future investigation of 2F4HPAA, complete with detailed experimental protocols and workflows.

Introduction: The Parent Scaffold and the Fluorine Advantage

This compound (CAS: 68886-07-7; Formula: C₈H₇FO₃) is a synthetic organic compound.[6] Its core structure is based on 4-hydroxyphenylacetic acid (4-HPAA), a naturally occurring metabolite of polyphenols and aromatic amino acids processed by gut microbiota.[1] 4-HPAA itself has garnered considerable attention for a wide spectrum of biological activities.[7]

The introduction of fluorine into a bioactive molecule is a cornerstone strategy in modern drug design. Fluorination can profoundly alter a compound's physicochemical properties, often leading to:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450s, which can increase the compound's half-life.

  • Increased Binding Affinity: Fluorine's high electronegativity can facilitate favorable electrostatic interactions and hydrogen bonds with target enzymes and receptors, potentially increasing potency.[8][9]

  • Modulated Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity, which may improve its ability to cross biological membranes.

  • Altered Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, influencing the molecule's ionization state at physiological pH and affecting its target interactions.

This guide leverages the rich biological data of the 4-HPAA parent to build a predictive case for the therapeutic potential of its 2-fluoro derivative.

Biological Landscape of the Parent Scaffold: 4-Hydroxyphenylacetic Acid (4-HPAA)

The biological activities of 4-HPAA are diverse and well-documented, providing a robust foundation for predicting the potential of 2F4HPAA.

Anti-inflammatory and Antioxidant Activities

4-HPAA exhibits potent anti-inflammatory and antioxidant effects, primarily through the modulation of critical cellular stress-response pathways.

Mechanisms of Action:

  • HIF-1α Suppression: In models of seawater aspiration-induced lung injury, 4-HPAA was shown to attenuate inflammation and edema by suppressing the protein levels of Hypoxia-Inducible Factor-1α (HIF-1α).[4][10] This leads to a downstream reduction in inflammatory cytokines.[4]

  • Nrf2 Pathway Activation: 4-HPAA protects against acetaminophen-induced liver injury by promoting the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[5][11] This, in turn, enhances the expression and activity of phase II detoxification and antioxidant enzymes.[5][11]

  • Inhibition of NF-κB and MAPK Pathways: In the context of osteoclastogenesis, 4-HPAA reduces the accumulation of reactive oxygen species (ROS) by regulating Nrf2, which subsequently inhibits the pro-inflammatory NF-κB and MAPK signaling pathways.[12]

Quantitative Data on Anti-inflammatory Effects

Cytokine Model System Treatment Result
TNF-α Seawater-instilled rat lungs 4-HPAA (100 mg/kg) Significant reduction in TNF-α content at 2, 4, and 6 hours post-injury.[10]
IL-1β Seawater-instilled rat lungs 4-HPAA (100 mg/kg) Markedly inhibited expression compared to the injury group.[10]

| IL-6 | Seawater-instilled rat lungs | 4-HPAA (100 mg/kg) | Significant decrease in IL-6 levels at multiple time points.[10] |

Signaling Pathway Diagram: Nrf2 Activation by 4-HPAA

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4HPAA 4-HPAA Keap1_Nrf2 Keap1-Nrf2 Complex 4HPAA->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub Ubiquitination & Degradation Keap1->Ub Targets Nrf2 for ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Phase II & Antioxidant Enzyme Genes (e.g., GCLC) ARE->Genes Activates Transcription caption 4-HPAA promotes Nrf2 translocation and antioxidant gene expression.

Caption: 4-HPAA promotes Nrf2 translocation and antioxidant gene expression.

Antimicrobial Activity

4-HPAA has demonstrated direct antibacterial effects, notably against the foodborne pathogen Listeria monocytogenes.[3]

Mechanism of Action: The primary mechanism involves the disruption of bacterial cell membrane integrity.[3] This was evidenced by:

  • Morphological Changes: Scanning electron microscopy revealed that 4-HPAA treatment caused cells to develop a wrinkled and irregular morphology.[3]

  • Altered Membrane Potential: The zeta potential of the bacteria shifted significantly, indicating changes to the cell surface charge.[3]

  • Increased Permeability: A significant increase in relative electrical conductivity was observed, suggesting the membrane became leaky.[3]

  • Virulence Gene Downregulation: 4-HPAA treatment also decreased the expression of key virulence genes, including hlyA, prfA, and inlA.[3]

Other Potential Therapeutic Areas
  • Antithrombotic Effects: In a zebrafish model, 4-HPAA isolated from a marine fungus demonstrated significant antithrombotic activity. The mechanism was linked to the induction of autophagy via inhibition of the PI3K/AKT/mTOR signaling pathway.[2]

  • Osteoporosis Treatment: 4-HPAA was found to inhibit the differentiation and function of osteoclasts, the cells responsible for bone resorption. This effect prevents bone loss in an ovariectomized mouse model of postmenopausal osteoporosis.[12]

Predictive Analysis: The Impact of C-2 Fluorination

The placement of a fluorine atom on the phenyl ring at the position ortho to the acetic acid side chain is predicted to significantly modulate the biological profile of the 4-HPAA scaffold.

Anticancer Potential

While 4-HPAA is not primarily cited as a cytotoxic agent, many structurally related fluorinated compounds exhibit potent anticancer activity. The addition of fluorine to the phenylacetic acid core could unlock or enhance this potential.

  • Precedent from Phenylacetamide Derivatives: A study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed they act as potent anticancer agents, particularly against the PC3 prostate carcinoma cell line.[13]

  • Precedent from 1,3,4-Thiadiazoles: Novel fluorophenyl-substituted 1,3,4-thiadiazole derivatives were designed as aromatase inhibitors and showed selective, concentration-dependent cytotoxic activity against the estrogen-dependent MCF-7 breast cancer cell line, with IC₅₀ values around 52–55 µM.[14]

  • Hypothesized Mechanism for 2F4HPAA: The ortho-fluoro substituent could enhance binding to intracellular protein targets through unique electrostatic or hydrogen-bonding interactions not possible for the parent compound. It may also increase cellular uptake and resist metabolic inactivation, leading to higher intracellular concentrations and greater efficacy.

Comparative Cytotoxicity of Related Fluorinated Compounds

Compound Class Cancer Cell Line Reported IC₅₀
2-(4-Fluorophenyl)-N-phenylacetamide (Cmpd 2b) PC3 (Prostate) 52 µM[13]
2-(4-Fluorophenyl)-N-phenylacetamide (Cmpd 2c) MCF-7 (Breast) 100 µM[13]
Fluorophenyl-substituted 1,3,4-Thiadiazole (Cmpd A2) MCF-7 (Breast) 52.35 µM[14]

| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 µM[15] |

Enhanced Anti-inflammatory and Enzyme Inhibitory Potential

The strong electron-withdrawing effect of the ortho-fluorine atom is expected to increase the acidity of the C-4 phenolic hydroxyl group. This change in pKa could significantly enhance the molecule's ability to interact with and inhibit key enzymes.

  • Enzyme Inhibition: Fluorine is a well-known bioisostere for hydrogen but with vastly different electronic properties. Fluorinated substrates can act as potent mechanism-based inhibitors or "suicide substrates" for enzymes.[9] For example, fluoroalanine derivatives have been shown to irreversibly inhibit O-acetylserine sulfhydrylase, a key enzyme in bacterial cysteine biosynthesis.[16]

  • Hypothesized Enhancement for 2F4HPAA: The modulation of the Nrf2 and HIF-1α pathways by 4-HPAA likely involves protein-ligand interactions. The altered electronic profile of 2F4HPAA could strengthen these interactions, leading to more potent anti-inflammatory and antioxidant activity at lower concentrations than the parent compound.

Proposed Research Framework for 2F4HPAA

To validate the predicted biological activities of 2F4HPAA, a structured, multi-tiered screening approach is recommended.

Experimental Workflow Diagram: Screening Cascade for 2F4HPAA

Screening_Cascade cluster_tier1 Tier 1: Primary Screening (In Vitro) cluster_tier2 Tier 2: Cell-Based Mechanistic Assays cluster_tier3 Tier 3: Advanced Studies T1_Cyto Cytotoxicity Screening (MTS Assay) [MCF-7, PC3, A549] T2_Apoptosis Apoptosis Assay (Annexin V/PI Staining) T1_Cyto->T2_Apoptosis If Active T1_AntiOx Antioxidant Capacity (DPPH/ABTS Assay) T2_Nrf2 Nrf2 Translocation Assay (Immunofluorescence or Western Blot) T1_AntiOx->T2_Nrf2 If Active T1_AntiMic Antimicrobial Screening (MIC Determination) [L. monocytogenes, E. coli] T3_Enzyme Specific Enzyme Inhibition Assays T2_Nrf2->T3_Enzyme T2_Cytokine Cytokine Production Assay (LPS-stimulated macrophages) (ELISA for TNF-α, IL-6) T3_Vivo In Vivo Efficacy Model (e.g., Xenograft) T2_Cytokine->T3_Vivo T2_Apoptosis->T3_Vivo caption A tiered approach to evaluating the bioactivity of 2F4HPAA.

Caption: A tiered approach to evaluating the bioactivity of 2F4HPAA.

Detailed Experimental Protocol: Cytotoxicity Evaluation using MTS Assay

This protocol is adapted from methodologies used to evaluate related phenylacetamide derivatives.[13]

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7).

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (2F4HPAA)

  • Dimethyl sulfoxide (DMSO), sterile

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well sterile cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize, neutralize, and centrifuge the cells. Resuspend in fresh media to a concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 2F4HPAA in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Prepare a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • After 24 hours of incubation, carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or controls).

  • Incubation:

    • Return the plate to the incubator and incubate for 48 or 72 hours.

  • MTS Assay:

    • After the treatment period, add 20 µL of the MTS reagent directly to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cells and should be optimized.

    • During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion

This compound stands as an unexplored but highly promising chemical entity. Based on the robust and varied biological activities of its parent compound, 4-hydroxyphenylacetic acid, and the well-established principles of fluorine in medicinal chemistry, we can predict a strong potential for 2F4HPAA in several therapeutic areas. The most promising avenues for investigation are in oncology, due to precedents set by similar fluorinated structures, and in inflammatory diseases, where it may exhibit enhanced potency over its natural counterpart. The proposed research framework provides a clear path for elucidating the true biological profile of this compound, potentially leading to the development of novel therapeutic agents.

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The Strategic deployment of 2-Fluoro-4-hydroxyphenylacetic Acid in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic selection of starting materials is paramount. The inherent functionalities and substitution patterns of a building block dictate the feasible synthetic routes and ultimately influence the pharmacological profile of the target molecule. It is in this context that 2-Fluoro-4-hydroxyphenylacetic acid emerges as a molecule of significant interest. Its unique trifunctional architecture—a carboxylic acid, a phenolic hydroxyl group, and a fluorine substituent on an aromatic scaffold—offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of the chemical reactivity and synthetic utility of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its potential in their synthetic endeavors.

Physicochemical Properties and Structural Attributes

This compound is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its behavior in various reaction conditions.

PropertyValueSource(s)
CAS Number 68886-07-7[2][3]
Molecular Formula C₈H₇FO₃[2]
Molecular Weight 170.14 g/mol [2]
Boiling Point 350.5 ± 27.0 °C (Predicted)[4]
Density 1.423 g/cm³[4]
pKa 4.22 ± 0.10 (Predicted)[4]
Appearance White to off-white solid[1]

The molecular structure of this compound is fundamental to its reactivity. The interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine atom significantly influences the electron density distribution of the aromatic ring, thereby directing the course of subsequent chemical transformations.

Caption: Chemical structure of this compound.

The Role of Fluorine in Directing Reactivity

The presence of a fluorine atom at the ortho position to the acetic acid side chain is a key feature of this building block. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+M). In the case of halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic aromatic substitution compared to benzene.

Despite this deactivation, the fluorine atom, like other halogens, is an ortho, para-director.[5][6] This is because the resonance effect, although weaker than the inductive effect, preferentially stabilizes the cationic intermediates formed during substitution at the ortho and para positions.[5] In this compound, the directing effects of the fluoro and hydroxyl groups are synergistic. The strongly activating and ortho, para-directing hydroxyl group dominates, significantly enhancing the electron density at positions ortho and para to it.[7] The fluorine atom further influences the regioselectivity, making the positions activated by both groups particularly susceptible to electrophilic attack.

Directing_Effects cluster_0 Substituent Effects on Aromatic Ring Start This compound OH para-Hydroxyl Group (+M > -I) Start->OH Strongly Activating F ortho-Fluoro Group (-I > +M) Start->F Weakly Deactivating Reactivity Overall Ring Activation (Dominated by -OH group) OH->Reactivity Regioselectivity Ortho, Para-Directing (Synergistic Effects) OH->Regioselectivity F->Reactivity F->Regioselectivity Outcome Favored Electrophilic Attack at Positions 3 and 5 Reactivity->Outcome Regioselectivity->Outcome

Caption: Influence of substituents on electrophilic aromatic substitution.

Synthetic Transformations: Key Reactions and Protocols

The trifunctional nature of this compound allows for a variety of synthetic manipulations. The carboxylic acid, phenolic hydroxyl, and the aromatic ring can all serve as handles for further functionalization.

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted to an ester, a common transformation in drug synthesis to modulate properties like solubility and bioavailability. Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a straightforward method.

Protocol: Fischer Esterification of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The use of excess alcohol shifts the equilibrium towards the product side, maximizing the yield of the ester.

O-Alkylation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group can be converted to an ether through Williamson ether synthesis.[8][9][10] This reaction is crucial for introducing various side chains, which can be pivotal for interacting with biological targets.

Protocol: Williamson Ether Synthesis with Propargyl Bromide

  • Reaction Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).

  • Reagent Addition: Add propargyl bromide (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the propargylated ether.

Causality: The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the bromide from propargyl bromide in an Sₙ2 reaction.[10] The use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophile.

Case Study: A Synthetic Approach to Benzofuran Scaffolds

Benzofuran derivatives are prevalent in a wide array of biologically active compounds and natural products, exhibiting activities such as antimicrobial, anti-inflammatory, and anticancer properties.[6][11] The structure of this compound makes it an excellent precursor for the synthesis of benzofuran rings, which are core components of several pharmaceuticals, including the melatonin receptor agonist Ramelteon.[1][12]

The following synthetic pathway illustrates how this compound can be utilized to construct a functionalized benzofuran ring, a key structural motif.

Benzofuran_Synthesis start This compound label1 Williamson Ether Synthesis (Propargyl Bromide, K2CO3) intermediate1 Propargylated Intermediate label2 Fischer Esterification (MeOH, H+) intermediate2 Esterified Intermediate label3 Intramolecular Cyclization (e.g., Pd or Cu catalyst) product Benzofuran Derivative

Caption: Synthetic pathway from this compound to a benzofuran derivative.

Step 1: O-Alkylation

The synthesis commences with the O-alkylation of the phenolic hydroxyl group of this compound with propargyl bromide, following the Williamson ether synthesis protocol described previously. This introduces the alkyne functionality necessary for the subsequent cyclization.

Step 2: Esterification

To prevent interference from the free carboxylic acid in the cyclization step, it is protected as a methyl ester via Fischer esterification.

Step 3: Intramolecular Cyclization

The key benzofuran ring-forming step is an intramolecular cyclization of the propargylated and esterified intermediate. This transformation can be catalyzed by various transition metals, such as palladium or copper complexes, which facilitate the attack of the aromatic ring onto the alkyne.[13] The specific conditions would be optimized based on the substrate and desired regioselectivity of the cyclization.

This synthetic sequence demonstrates the utility of this compound as a starting material for the construction of complex heterocyclic systems that are of significant interest in medicinal chemistry.

Spectroscopic Characterization

Conclusion and Future Outlook

This compound represents a valuable and versatile building block in organic synthesis. Its unique combination of a carboxylic acid, a phenolic hydroxyl group, and a fluorine substituent on an aromatic ring provides multiple avenues for synthetic elaboration. The strategic manipulation of these functional groups, guided by an understanding of their inherent reactivity and directing effects, enables the efficient construction of complex molecules, including important heterocyclic scaffolds found in numerous pharmaceuticals. As the demand for novel therapeutic agents continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery and development.

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A Deep Dive into 2-Fluoro-4-hydroxyphenylacetic acid: A Theoretical and Practical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the theoretical reactivity and electronic properties of 2-Fluoro-4-hydroxyphenylacetic acid (2F4HPAA), a molecule of significant interest in medicinal chemistry and drug development. By integrating fundamental chemical principles with computational predictions and comparative data from structurally similar compounds, this document serves as an in-depth resource for researchers, scientists, and professionals in the pharmaceutical industry. We will explore the molecule's structural features, predict its electronic landscape and reactivity patterns, and discuss its potential applications, supported by detailed protocols and theoretical frameworks.

Introduction: The Significance of Fluorinated Phenylacetic Acid Derivatives

Phenylacetic acid and its derivatives are ubiquitous scaffolds in biologically active compounds, including a range of pharmaceuticals. The strategic incorporation of fluorine atoms into these structures can profoundly alter their physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This compound (2F4HPAA) is a prime example of such a strategically modified molecule, holding potential for the development of novel therapeutics, including non-steroidal anti-inflammatory drugs (NSAIDs) and selective serotonin reuptake inhibitors (SSRIs).[1][2] This guide aims to elucidate the theoretical underpinnings of its reactivity and electronic characteristics to facilitate its application in advanced research.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's reactivity begins with its fundamental properties.

PropertyValueSource
CAS Number 68886-07-7
Molecular Formula C₈H₇FO₃
Molecular Weight 170.14 g/mol
Predicted pKa ~9.5 (phenolic OH), ~4.3 (carboxylic acid)Inferred from substituted phenols and phenylacetic acids

Note: Predicted pKa values are estimations based on the known pKa of phenol (~10), acetic acid (~4.76), and the electronic effects of the substituents.

The structure of 2F4HPAA features a phenyl ring substituted with a fluorine atom, a hydroxyl group, and an acetic acid moiety. The relative positions of these functional groups are critical in determining the molecule's electronic distribution and, consequently, its chemical behavior.

Caption: Molecular structure of this compound.

Theoretical Reactivity and Electronic Properties

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor. For 2F4HPAA, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly influenced by the electron-donating hydroxyl group.

  • LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

Based on studies of substituted phenols, the electron-donating hydroxyl group will raise the HOMO energy, while the electron-withdrawing fluorine and carboxylic acid groups will lower both the HOMO and LUMO energies. The overall effect will be a moderately reactive molecule with a nuanced electronic character.

Molecular Electrostatic Potential (MEP) Map

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing insights into its reactivity towards electrophiles and nucleophiles.

  • Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For 2F4HPAA, the most negative potential is expected to be around the oxygen atoms of the hydroxyl and carboxylic acid groups.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group and the carboxylic acid group will exhibit a positive potential.

  • Green Regions (Neutral Potential): These areas have a relatively neutral charge.

MEP_Prediction Predicted MEP Map of 2F4HPAA Molecule This compound Negative_Potential Negative Potential (Red) - Oxygen atoms (C=O, OH) - Aromatic ring (pi-system) Molecule->Negative_Potential Electrophilic Attack Sites Positive_Potential Positive Potential (Blue) - Hydroxyl H - Carboxylic acid H Molecule->Positive_Potential Nucleophilic Attack Sites Neutral_Potential Neutral Potential (Green) - C-H bonds Molecule->Neutral_Potential

Caption: Predicted Molecular Electrostatic Potential (MEP) map features.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The substituents on the phenyl ring dictate the regioselectivity of electrophilic aromatic substitution reactions.

  • Hydroxyl Group (-OH): A strong activating group and an ortho-, para-director.

  • Fluorine Atom (-F): A weakly deactivating group due to its inductive electron-withdrawing effect, but an ortho-, para-director due to resonance electron donation.

  • Acetic Acid Moiety (-CH₂COOH): A deactivating group and a meta-director.

The interplay of these groups suggests that electrophilic attack will be directed to the positions ortho and para to the powerful activating hydroxyl group. The position ortho to the hydroxyl group and meta to the fluorine is likely the most favored site for electrophilic substitution.

Reactivity of the Functional Groups
  • Carboxylic Acid: This group can undergo typical reactions such as esterification, amide formation, and reduction.

  • Phenolic Hydroxyl: The acidity of this proton will be influenced by the other substituents. It can also be a site for etherification.

  • Carbon-Fluorine Bond: This bond is generally strong and unreactive under standard conditions but can be activated for nucleophilic aromatic substitution under specific, often harsh, conditions, especially if there are strong electron-withdrawing groups on the ring.

Potential Synthetic Routes

Several synthetic strategies can be envisioned for the preparation of 2F4HPAA.

Willgerodt-Kindler Reaction

A plausible route involves the Willgerodt-Kindler reaction of a suitably substituted acetophenone.[3][4][5][6][7] This reaction converts an aryl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.

Willgerodt_Kindler Start 2-Fluoro-4-hydroxyacetophenone Intermediate Thiomorpholide intermediate Start->Intermediate S₈, Morpholine Heat Product This compound Intermediate->Product Hydrolysis (e.g., NaOH, H₂O)

Caption: Plausible synthesis of 2F4HPAA via the Willgerodt-Kindler reaction.

Other Potential Routes

Alternative synthetic pathways could include the hydrolysis of a corresponding benzyl cyanide or the carboxylation of a Grignard reagent derived from a benzyl halide.[8]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: The protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm). The coupling patterns will be influenced by both the fluorine and the other substituents.

  • Methylene Protons (-CH₂-): A singlet or a doublet (due to coupling with the fluorine) around 3.5-4.0 ppm.

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (typically >10 ppm).

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent-dependent.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A signal around 170-180 ppm.

  • Aromatic Carbons: Several signals in the range of 110-160 ppm. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Methylene Carbon: A signal around 40-50 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • O-H Stretch (Phenol): A broad band around 3200-3600 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1300 cm⁻¹.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in 2F4HPAA makes it a valuable building block in medicinal chemistry.

  • Anticancer Agents: Fluorinated phenylacetic acid derivatives have shown promise as anticancer agents.[2][15][16] The fluorine atom can enhance the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties.

  • Anti-inflammatory Drugs: The phenylacetic acid scaffold is a core component of many NSAIDs. The electronic modifications introduced by the fluorine and hydroxyl groups could be exploited to develop new anti-inflammatory agents with improved efficacy and safety profiles.

  • Neurological Drugs: As a precursor for compounds like SSRIs, 2F4HPAA can be utilized in the synthesis of novel treatments for depression and other neurological disorders.[1]

Applications Potential Applications of 2F4HPAA 2F4HPAA 2F4HPAA Anticancer Agents Anticancer Agents 2F4HPAA->Anticancer Agents Precursor for Anti-inflammatory Drugs (NSAIDs) Anti-inflammatory Drugs (NSAIDs) 2F4HPAA->Anti-inflammatory Drugs (NSAIDs) Scaffold for Neurological Drugs (e.g., SSRIs) Neurological Drugs (e.g., SSRIs) 2F4HPAA->Neurological Drugs (e.g., SSRIs) Building block for

Caption: Potential applications of this compound in drug development.

Experimental Protocols

General Protocol for Esterification of a Substituted Phenylacetic Acid

This protocol is a general method that can be adapted for the esterification of 2F4HPAA.[17][18][19][20]

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol) (10-20 volumes).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 2-5 mol%).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

This compound is a molecule with significant potential, primarily driven by the strategic placement of its fluoro, hydroxyl, and carboxylic acid functionalities. While direct experimental and computational data for this specific compound are limited, a comprehensive theoretical analysis based on established principles and data from analogous structures provides a robust framework for predicting its electronic properties and reactivity. This guide has outlined these predictions, offering insights into its FMO, MEP, and site-specific reactivity. The potential synthetic routes and predicted spectroscopic signatures, along with established experimental protocols for its functionalization, provide a solid foundation for researchers to explore the applications of 2F4HPAA in medicinal chemistry and materials science. Further dedicated computational and experimental studies are warranted to fully unlock the potential of this versatile molecule.

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The Emergence of a Key Building Block: A Technical Guide to 2-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide delves into the scientific context, synthesis, and significance of 2-Fluoro-4-hydroxyphenylacetic acid (CAS 68886-07-7). While a singular, celebrated moment of "discovery" for this compound is not prominent in the scientific literature, its existence and utility are a logical and important outcome of decades of research in medicinal and process chemistry. This guide, intended for researchers, scientists, and drug development professionals, will therefore explore the historical impetus for its synthesis, detail plausible and established synthetic methodologies, and discuss its role as a valuable intermediate in the development of complex molecules.

Part 1: The Scientific Imperative - Why Synthesize this compound?

The story of this compound is not one of accidental discovery, but of rational design, born from two key streams of research: the strategic use of fluorine in drug design and the established importance of the phenylacetic acid scaffold.

The "Fluorine Factor" in Medicinal Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly and beneficially alter the pharmacokinetic and pharmacodynamic properties of a drug candidate. These effects include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.

  • Increased Lipophilicity: In many contexts, the introduction of a fluorine atom can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can in turn affect a molecule's binding affinity to its target protein.

  • Conformational Control: The strategic placement of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

Given these advantages, the development of synthetic methods to create fluorinated building blocks has been an area of intense research.

The Phenylacetic Acid Scaffold: A Privileged Structure

Phenylacetic acid and its derivatives are common structural motifs in a wide range of biologically active compounds and are important intermediates in the pharmaceutical industry. The parent compound, 4-hydroxyphenylacetic acid, is a metabolite of polyphenols and aromatic amino acids and has been investigated for various biological activities, including antioxidant and anti-inflammatory effects.[1][2] More critically, it serves as a key intermediate in the synthesis of drugs like the beta-blocker atenolol.[3]

The convergence of these two fields—the strategic application of fluorine and the utility of the phenylacetic acid scaffold—created a clear rationale for the synthesis of fluorinated analogues like this compound. Researchers seeking to fine-tune the properties of molecules containing a 4-hydroxyphenylacetic acid moiety would logically turn to fluorination to enhance metabolic stability, binding affinity, or other key drug-like properties.

Part 2: Synthesis and Characterization

While a definitive first synthesis is not readily found in the literature, the preparation of this compound can be achieved through established and reliable synthetic organic chemistry methods. The following protocols are based on well-understood transformations and are presented as robust starting points for its laboratory-scale synthesis.

Proposed Synthetic Pathway

A logical and efficient route to this compound begins with a suitable fluorinated phenol and proceeds through a sequence of reactions to build the acetic acid side chain. A plausible pathway is outlined below.

Synthesis_of_2-Fluoro-4-hydroxyphenylacetic_acid start 3-Fluorophenol step1 Protection (e.g., Benzyl Bromide, K2CO3) start->step1 Protection of hydroxyl group intermediate1 1-(Benzyloxy)-3-fluorobenzene step1->intermediate1 step2 Ortho-lithiation and Carboxylation (e.g., n-BuLi, THF; then CO2) intermediate1->step2 intermediate2 2-(Benzyloxy)-6-fluorobenzoic acid step2->intermediate2 step3 Reduction (e.g., LiAlH4, THF) intermediate2->step3 intermediate3 (2-(Benzyloxy)-6-fluorophenyl)methanol step3->intermediate3 step4 Halogenation (e.g., SOCl2 or PBr3) intermediate3->step4 intermediate4 1-(Benzyloxy)-2-(chloromethyl)-3-fluorobenzene step4->intermediate4 step5 Cyanation (e.g., NaCN, DMSO) intermediate4->step5 intermediate5 2-(1-(Benzyloxy)-3-fluorophenyl)acetonitrile step5->intermediate5 step6 Hydrolysis and Deprotection (e.g., aq. HCl, heat) intermediate5->step6 product This compound step6->product Final Product

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols
  • To a solution of 3-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(benzyloxy)-3-fluorobenzene.

Causality: The phenolic hydroxyl group is acidic and would interfere with the subsequent organometallic reaction (ortho-lithiation). A benzyl ether is a robust protecting group that is stable to the planned reaction conditions and can be readily removed at a later stage.

  • Dissolve 1-(benzyloxy)-3-fluorobenzene (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. The fluorine atom directs the lithiation to the ortho position.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Bubble dry carbon dioxide gas through the solution for 30 minutes, or add an excess of crushed dry ice.

  • Allow the reaction to warm to room temperature, then quench with water.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(benzyloxy)-6-fluorobenzoic acid.

Causality: The fluorine atom is an effective ortho-directing group for lithiation. The subsequent reaction with carbon dioxide introduces the carboxylic acid functionality that will ultimately become the acetic acid side chain.

The conversion of the benzoic acid to a phenylacetic acid can be accomplished via a standard homologation sequence:

  • Reduction: Reduce the carboxylic acid to the corresponding benzyl alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4) in THF.

  • Halogenation: Convert the alcohol to a benzyl halide (e.g., chloride or bromide) using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

  • Cyanation: Displace the halide with a cyanide group using sodium cyanide in a polar aprotic solvent like DMSO. This introduces the carbon atom of the acetic acid side chain.

  • Hydrolysis and Deprotection: Simultaneously hydrolyze the nitrile to a carboxylic acid and cleave the benzyl ether protecting group by heating in a strong aqueous acid (e.g., 6M HCl).

Causality: This four-step sequence is a classical and reliable method for the one-carbon homologation of a benzoic acid to a phenylacetic acid. Each step involves a high-yielding and well-understood transformation.

Characterization Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

Technique Expected Observations
¹H NMR Aromatic protons will show characteristic splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, with coupling to the fluorine atom observable. A singlet corresponding to the methylene (-CH₂-) protons of the acetic acid side chain will also be present.
¹³C NMR The spectrum will show the expected number of carbon signals, with the carbons near the fluorine atom exhibiting C-F coupling. The carbonyl carbon of the carboxylic acid will appear downfield.
Mass Spec The mass spectrum will show a molecular ion peak corresponding to the molecular weight of C₈H₇FO₃ (170.14 g/mol ).
IR Spec Characteristic absorptions for the O-H stretch of the phenol and carboxylic acid, the C=O stretch of the carboxylic acid, and C-F bond vibrations will be present.

Part 3: Applications and Future Outlook

This compound is primarily of interest as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][5][][7] Its value lies in its ability to introduce a specific, functionalized, and fluorinated scaffold into a target molecule.

Role in Drug Discovery

This compound is a valuable building block for creating analogues of existing drugs or novel chemical entities. By incorporating the this compound moiety, medicinal chemists can explore the impact of fluorine substitution at a specific position on the biological activity of a lead compound. This is a key strategy in lead optimization, aiming to improve potency, selectivity, and pharmacokinetic properties.

Role_in_Drug_Discovery cluster_properties Modified Properties start This compound process Coupling Reactions (e.g., Amide bond formation, Esterification) start->process product Target Molecule (e.g., Drug Candidate) process->product prop1 Enhanced Metabolic Stability product->prop1 prop2 Altered Receptor Binding product->prop2 prop3 Improved Lipophilicity product->prop3

Caption: Role of this compound as a building block in drug discovery.

Future Perspectives

The demand for sophisticated, functionalized building blocks in drug discovery is ever-increasing. As synthetic methodologies continue to advance, the accessibility of compounds like this compound will likely improve, potentially through more efficient catalytic or enzymatic routes.[8] The continued exploration of the "fluorine factor" will ensure that such intermediates remain relevant and valuable to the scientific community for the foreseeable future.

References

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An In-depth Technical Guide to the Safe Handling and Application of 2-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: A Molecule of Dual Character

2-Fluoro-4-hydroxyphenylacetic acid (CAS No. 68886-07-7) is a substituted aromatic carboxylic acid that stands at the intersection of synthetic utility and potential biological activity. Its structure, featuring a phenylacetic acid core modified with a hydroxyl group and a fluorine atom, imparts a unique combination of reactivity and physicochemical properties. The presence of fluorine, a bioisostere for hydrogen, can significantly influence metabolic stability and binding affinity, making this compound and its derivatives of considerable interest in medicinal chemistry and drug discovery.[1][2][3] However, the very features that make it a valuable building block—the acidic carboxyl group, the reactive phenolic ring, and the strong carbon-fluorine bond—also necessitate a thorough understanding of its safe handling, reactivity, and potential hazards.

This guide moves beyond standard safety data sheet (SDS) information to provide a deeper, field-tested perspective on the safe and effective use of this compound in a research and development setting. It is structured to provide not just protocols, but the scientific rationale behind them, ensuring a self-validating system of laboratory practice.

Section 1: Physicochemical and Toxicological Profile

A foundational understanding of a compound's intrinsic properties is the bedrock of its safe handling.

Physicochemical Data

The known physical and chemical properties of this compound are summarized below. This data is critical for predicting its behavior in various experimental conditions, from reaction setups to storage.

PropertyValueSource
CAS Number 68886-07-7N/A
Molecular Formula C₈H₇FO₃N/A
Molecular Weight 170.14 g/mol N/A
Appearance White to off-white solid[4]
Boiling Point 350.5 ± 27.0 °C (Predicted)[4]
Density 1.423 g/cm³[4]
pKa 4.22 ± 0.10 (Predicted)[4]
Storage Temperature Room Temperature, Sealed in dry conditions[4]
Solubility Insoluble in water.[5]
Toxicological Assessment: An Evidence-Based Approach

While specific toxicological studies on this compound are not extensively available, an assessment of its potential hazards can be constructed from its structural motifs and data on related compounds.[6]

Primary Hazards:

  • Skin, Eye, and Respiratory Irritation: As with many phenolic and carboxylic acid compounds, this compound is expected to be an irritant upon contact with skin, eyes, and the respiratory tract if inhaled as a dust.[6]

  • Potential for Cytotoxicity: Studies on structurally similar fluorinated phenylacetamide and phenoxyacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1][4][7] While this highlights its potential in therapeutic research, it also underscores the need to handle the compound with appropriate containment to avoid cellular exposure.

Metabolic Considerations and the Question of "Lethal Synthesis":

A critical consideration for many organofluorine compounds is the potential for metabolic defluorination to produce highly toxic fluoroacetate.[8] Fluoroacetate can undergo "lethal synthesis" by entering the Krebs cycle to form fluorocitrate, a potent inhibitor of the enzyme aconitase, leading to cellular energy deprivation.[9][10]

While there is no direct evidence to suggest that this compound follows this specific metabolic pathway, the presence of a C-F bond warrants a cautious approach. The metabolic fate of fluorinated aromatic compounds can be complex, and factors such as the position of the fluorine on the aromatic ring can influence whether defluorination occurs.[11] Therefore, until specific metabolic studies are conducted, it is prudent to handle this compound with the assumption that it could have significant toxicity if ingested or absorbed.

Section 2: Laboratory Handling and Personal Protective Equipment (PPE)

The principle of causality in laboratory safety dictates that the selection of handling procedures and PPE must be directly linked to the known and potential hazards of the substance.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): A Self-Validating System

The choice of PPE should not be a matter of routine, but a conscious decision based on the specific tasks being performed.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during the handling of solutions or during reaction work-ups.

  • Hand Protection: Nitrile gloves are a suitable choice for handling the solid compound and its solutions in common organic solvents. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-resistant lab coat should be worn at all times. For larger-scale operations, a chemically resistant apron is recommended.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with cartridges for organic vapors and acid gases should be used.[6]

PPE_Selection_Workflow

Caption: PPE selection workflow based on the task.

Section 3: Reactivity, Storage, and Incompatibilities

Understanding the chemical reactivity of this compound is crucial for safe storage and for designing robust synthetic protocols.

Chemical Reactivity

The molecule possesses three key reactive sites:

  • Carboxylic Acid Group: This group will undergo typical reactions of carboxylic acids, such as esterification, amide formation, and conversion to the acid chloride. It will also react exothermically with bases.

  • Phenolic Hydroxyl Group: The hydroxyl group can be alkylated or acylated and will react with strong bases.

  • Aromatic Ring: The fluorine atom is a deactivator for electrophilic aromatic substitution, while the hydroxyl group is a strong activator. The overall reactivity of the ring will be a balance of these effects, with substitution likely directed by the hydroxyl group. The fluorine atom can also influence the regioselectivity of reactions.[12][13]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials.

Known and Potential Incompatibilities
  • Strong Bases: Will react exothermically.

  • Strong Oxidizing Agents: The phenolic ring can be susceptible to oxidation.

  • Acid Chlorides and Anhydrides: Can react with the hydroxyl group.

Section 4: Experimental Protocols and Workflows

The following protocols are representative of how this compound might be synthesized and used. They are provided as illustrative examples and should be adapted and optimized for specific laboratory conditions and scales.

Illustrative Synthesis: A Conceptual Pathway

A plausible synthesis of this compound can be adapted from established methods for preparing substituted phenylacetic acids.[14][15][16] One common route involves the hydrolysis of a corresponding phenylacetonitrile.

Step 1: Synthesis of 2-Fluoro-4-methoxyphenylacetonitrile (Conceptual) A potential starting material, 2-fluoro-4-methoxybenzyl bromide, could be reacted with sodium cyanide in a polar aprotic solvent like DMSO.

Step 2: Hydrolysis to 2-Fluoro-4-methoxyphenylacetic acid (Conceptual) The resulting nitrile can be hydrolyzed under acidic conditions, for example, by refluxing with a mixture of sulfuric acid and water.

Step 3: Demethylation to this compound (Conceptual) The methyl ether can be cleaved using a reagent such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane at low temperatures.

Synthesis_Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Use in Amide Coupling: A Representative Protocol

This compound can be used as a building block in the synthesis of amides, a common structural motif in pharmaceuticals.

Materials:

  • This compound

  • A primary or secondary amine

  • A coupling agent (e.g., EDC, HOBt)[2]

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Add the amine (1.2 equivalents), the coupling agent (e.g., EDC, 2 equivalents), and the auxiliary coupling agent (e.g., HOBt, 2 equivalents).[2]

  • Add the non-nucleophilic base (2-3 equivalents) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by a suitable technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., dilute HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Section 5: Spill Management and Waste Disposal

A proactive approach to spill management and waste disposal is essential for maintaining a safe laboratory environment.

Spill Response
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material in a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area and alert laboratory personnel and safety officers.

    • Prevent the spread of the spill.

    • If safe to do so, and with appropriate respiratory protection, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a hazardous waste container.

Waste Disposal

As a halogenated organic acid, this compound waste must be disposed of as hazardous waste.

  • Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams.

  • Neutralization: While neutralization of acidic waste is possible, it should only be performed by trained personnel in a fume hood.

    • Caution: The neutralization of a phenolic compound can generate heat and potentially colored byproducts. A slow addition of a weak base like sodium bicarbonate to a dilute solution of the waste is a possible approach, but this should be validated on a small scale first. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before attempting any neutralization.

  • Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

Section 6: Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

For all exposures, provide the attending medical personnel with the Safety Data Sheet for this compound.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and organic synthesis. Its safe and effective use hinges on a comprehensive understanding of its properties and a diligent application of safety protocols. By integrating the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) into laboratory practice, researchers can confidently harness the utility of this molecule while minimizing risks to themselves and the environment. This guide serves as a foundational resource to that end, encouraging a culture of safety that is both informed and proactive.

References

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A Technical Guide to the Stability and Storage of 2-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

2-Fluoro-4-hydroxyphenylacetic acid (2F4HPAA), with CAS number 68886-07-7, is a substituted aromatic carboxylic acid of interest in pharmaceutical research and organic synthesis. Its structure, featuring a phenyl ring functionalized with a carboxylic acid group, a hydroxyl group, and a fluorine atom, dictates its chemical reactivity and stability profile. The interplay between the activating, electron-donating hydroxyl group and the deactivating, highly electronegative fluorine atom, ortho to the acetic acid moiety, creates a unique electronic environment. This guide provides an in-depth analysis of the factors governing the stability of 2F4HPAA and outlines scientifically grounded protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Chemical Profile and Intrinsic Stability

The stability of 2F4HPAA is intrinsically linked to its three key functional groups:

  • Phenolic Hydroxyl Group (-OH): The hydroxyl group makes the aromatic ring susceptible to oxidation. Phenols can be oxidized to form colored quinone-type structures, a common degradation pathway. This process can be catalyzed by light, metal ions, or high pH conditions.

  • Carboxylic Acid Group (-COOH): While generally stable, the carboxylic acid moiety can undergo decarboxylation under thermal stress, although this typically requires high temperatures for phenylacetic acids.[1][2][3][4]

  • Carbon-Fluorine Bond (C-F): The C-F bond is exceptionally strong and imparts significant chemical and thermal stability to the aromatic ring.[5][6] Fluorine's high electronegativity also influences the acidity of the phenolic proton and the carboxylic acid. This substitution generally enhances metabolic stability in drug development contexts by blocking sites of metabolism.[7]

The molecule's overall stability is a balance between the reactive phenol group and the stabilizing fluoro substituent. The primary degradation risk is the oxidation of the phenol ring.

Key Factors Influencing Stability

Proper storage requires controlling the environmental factors that can accelerate degradation. The following are critical parameters to manage.

Temperature

Kinetic rates of chemical degradation reactions, such as oxidation and decomposition, are highly dependent on temperature. Lowering the storage temperature is a primary strategy for preserving the long-term stability of 2F4HPAA. While supplier data sheets often recommend "Room Temperature" storage, this is typically for short-term handling.[8][9] For long-term preservation, refrigeration is advised.

  • Causality: Reduced thermal energy minimizes the likelihood of molecules overcoming the activation energy barrier for degradation reactions. Studies on related phenylacetic acids show that thermal decomposition occurs at significantly elevated temperatures (over 500°C), suggesting good intrinsic thermal stability at standard laboratory conditions.[1][2] However, slow oxidation can still occur at ambient temperatures over extended periods.

Light (Photostability)

Phenolic compounds are often photosensitive.[10] Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photo-oxidative degradation.

  • Causality: Aromatic rings and phenolic groups can absorb UV light, promoting electrons to an excited state. This increases their reactivity towards oxygen, leading to the formation of radical species and subsequent degradation into colored quinone-like byproducts. To mitigate this, the compound should always be stored in light-protecting containers.[10][11]

Oxidation

The presence of atmospheric oxygen is a significant threat to the stability of 2F4HPAA due to the electron-rich phenolic ring.

  • Causality: The phenol moiety can be oxidized, a process that can be auto-catalyzed by trace metal impurities and accelerated by light and elevated pH. The initial step often involves the formation of a phenoxy radical, which can then participate in a cascade of reactions leading to complex degradation products.[12][13][14] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is the most effective way to prevent oxidative degradation.

pH and Moisture

As a solid, 2F4HPAA is relatively stable against hydrolysis. However, in solution, pH becomes a critical factor.

  • Causality: Under basic conditions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is significantly more electron-rich and thus far more susceptible to oxidation than the protonated phenol. Therefore, aqueous solutions of 2F4HPAA should be maintained at a neutral or slightly acidic pH to maximize stability. A material safety data sheet for the compound notes to avoid moisture and lists incompatibilities with acids and oxidizing agents.[15]

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, the following protocols are recommended for maximizing the shelf-life and ensuring the purity of this compound.

Recommended Storage Conditions Summary
ConditionShort-Term ( < 1 month)Long-Term ( > 1 month)Rationale
Temperature Room Temperature (15-25°C)Refrigerated (2-8°C)Slows kinetic degradation rates.
Atmosphere Tightly Sealed ContainerInert Gas (Argon/Nitrogen)Prevents oxidation of the phenol group.
Light Amber Glass VialAmber Glass Vial / Opaque ContainerPrevents photo-initiated degradation.[10][11]
Form SolidSolidMinimizes hydrolysis and solvent-mediated reactions.
Container Tightly sealed, chemically resistantTightly sealed, chemically resistantPrevents contamination and moisture ingress.[16]
Step-by-Step Handling Protocol
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which could promote degradation.

  • Inert Atmosphere Handling: If possible, handle the solid in a glove box or glove bag under an inert atmosphere (nitrogen or argon).

  • Dispensing: Use clean, dry spatulas and glassware. Avoid using metal spatulas if trace metal contamination is a concern for catalytic oxidation.

  • Resealing: After dispensing, flush the container headspace with a gentle stream of inert gas before tightly resealing the cap.

  • Storage: Promptly return the container to the recommended long-term storage conditions (refrigerated, dark).[17]

Experimental Verification: A Framework for Stability Studies

To build a robust, data-driven understanding of stability, a forced degradation or stress testing study is essential.[18][19][20] This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods (e.g., HPLC).[21][22]

Forced Degradation Experimental Design
Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48hGenerally stable; potential for minor degradation.
Base Hydrolysis 0.1 M NaOH at RT for 8-24hRapid oxidation of the deprotonated phenoxide.
Oxidation 3% H₂O₂ at RT for 24hOxidation of the phenol ring to quinones and other products.
Thermal Stress Solid sample at 80°C for 72hPotential for slow oxidation or decarboxylation.
Photostability Solution exposed to ICH Q1B light conditionsPhoto-oxidation of the phenol ring.[18]
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation P1 Prepare Stock Solution of 2F4HPAA P2 Aliquot into Stress Condition Groups P1->P2 S1 Acidic (HCl, Heat) P2->S1 S2 Basic (NaOH, RT) S3 Oxidative (H2O2, RT) S4 Thermal (Heat) S5 Photolytic (Light) A1 Neutralize Samples & Dilute for Analysis S1->A1 S2->A1 S3->A1 S4->A1 S5->A1 A2 Analyze via HPLC-UV/MS A1->A2 A3 Quantify Purity & Degradation Products A2->A3 A4 Identify Degradants & Propose Pathways A3->A4 A5 A5 A4->A5 Refine Storage Conditions G cluster_pathways Degradation Triggers cluster_products Potential Degradation Products Parent This compound Quinone Quinone-type Products (Colored) Parent->Quinone Major Pathway Decarboxylated 3-Fluoro-4-methylphenol (Minor) Parent->Decarboxylated Minor Pathway Oxidant Oxidants (O2, H2O2) + Light / High pH Oxidant->Quinone Heat High Heat (>100°C) Heat->Decarboxylated Polymer Polymeric Material Quinone->Polymer

Caption: Potential degradation pathways for 2F4HPAA.

Conclusion

The stability of this compound is primarily dictated by the susceptibility of its 4-hydroxyl group to oxidation. While the compound exhibits good thermal stability due to the strong C-F bond, its integrity can be compromised by exposure to oxygen, light, high pH, and elevated temperatures over time. Adherence to the recommended storage and handling protocols—specifically, storage at refrigerated temperatures (2-8°C) under an inert atmosphere and protected from light—is critical for preserving its purity. For applications requiring the highest degree of certainty, implementing a forced degradation study to understand its specific stability profile is a scientifically rigorous and recommended practice.

References

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  • M2S. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved January 11, 2026, from [Link]

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  • Duigou, T., et al. (n.d.). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods. ResearchGate. Retrieved January 11, 2026, from [Link]

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  • Gesser, H., & Pasternak, A. (1956). The thermal decomposition of phenylacetic acid. Canadian Journal of Chemistry. Retrieved January 11, 2026, from [Link]

  • Arulazhagan, P., et al. (2014). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH National Library of Medicine. Retrieved January 11, 2026, from [Link]

  • Sarwade, S., et al. (2014). Degradation kinetics and pathway of phenol by Pseudomonas and Bacillus species. NIH National Library of Medicine. Retrieved January 11, 2026, from [Link]

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  • ResearchGate. (2025, August 6). The Thermal Decomposition of Phenylacetic Acid. Retrieved January 11, 2026, from [Link]

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Sources

A Technical Guide to 2-Fluoro-4-hydroxyphenylacetic acid: Synthesis, Applications, and Patent Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Phenylacetic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among the myriad of fluorinated building blocks, 2-Fluoro-4-hydroxyphenylacetic acid (2F-4HPAA) emerges as a compound of significant interest. Its structure combines the advantageous phenylacetic acid motif, a common feature in pharmaceuticals, with the strategic placement of a fluorine atom and a reactive hydroxyl group, making it a versatile intermediate for the synthesis of complex, high-value molecules.[2]

This technical guide provides an in-depth exploration of this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into logical synthetic pathways, analytical methodologies, its application as a strategic building block, and the relevant patent context, offering field-proven insights into its utility and synthesis.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 68886-07-7[3][4][5]
Molecular Formula C₈H₇FO₃[2]
Molecular Weight 170.14 g/mol [2][6]
Appearance Pale-yellow to Yellow-brown Solid[3]
Purity Typically >95-97%[2][3]
InChI Key YBHJEGWOCHZSGY-UHFFFAOYSA-N[3]
Storage Room Temperature[3]

Safety Information: this compound is classified as a warning-level hazardous substance. Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and eye protection, are essential. Key hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[3]

Strategic Synthesis of this compound

While direct, published syntheses of this compound are not extensively detailed in readily available literature, a logical and robust multi-step pathway can be designed based on established organic chemistry reactions. The following proposed synthesis leverages common starting materials and high-yield transformations, beginning with the synthesis of a key ketone intermediate, followed by a Willgerodt-Kindler reaction and final deprotection.

Proposed Synthetic Workflow

The overall strategy involves three main stages:

  • Stage 1: Friedel-Crafts Acylation to produce 2'-Fluoro-4'-methoxyacetophenone.

  • Stage 2: Willgerodt-Kindler Reaction & Hydrolysis to convert the acetophenone to 2-Fluoro-4-methoxyphenylacetic acid.

  • Stage 3: Demethylation to yield the final product, this compound.

G cluster_0 Stage 1: Ketone Formation cluster_1 Stage 2: Phenylacetic Acid Formation cluster_2 Stage 3: Demethylation A 3-Fluoroanisole D 2'-Fluoro-4'-methoxyacetophenone A->D B Acetyl Chloride B->D C AlCl₃ (Lewis Acid) C->D Catalyst F Thioamide Intermediate D->F Willgerodt-Kindler Reaction E Morpholine & Sulfur E->F H 2-Fluoro-4-methoxyphenylacetic acid F->H G Aqueous Acid/Base (Hydrolysis) G->H J This compound H->J I BBr₃ or Pyridinium HCl I->J

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2'-Fluoro-4'-methoxyacetophenone (Intermediate D)

  • Rationale: This step employs a classic Friedel-Crafts acylation. 3-Fluoroanisole is chosen as the starting material, where the methoxy group is a para-directing activator, and the fluorine is a weak ortho, para-director. The steric hindrance from the fluorine at position 3 favors acylation at the para-position (C4 relative to the methoxy group), leading to the desired 2-fluoro-4-methoxy substitution pattern on the resulting acetophenone.[1][7]

  • Methodology:

    • To a stirred, cooled (0 °C) solution of anhydrous aluminum chloride (1.1 eq) in a suitable solvent such as dichloromethane or dichloroethane, add 3-fluoroanisole (1.0 eq).[1]

    • Slowly add acetyl chloride (1.05 eq) dropwise, maintaining the temperature between 0-10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/GC-MS indicates completion of the reaction.

    • Carefully pour the reaction mixture into a beaker of ice water with dilute HCl to quench the reaction and decompose the aluminum complex.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a solvent like methanol to yield pure 2'-Fluoro-4'-methoxyacetophenone.[1]

Protocol 2: Synthesis of 2-Fluoro-4-methoxyphenylacetic acid (Intermediate H)

  • Rationale: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into ω-aryl-substituted thioamides, which can then be hydrolyzed to the corresponding carboxylic acids.[5][8] This reaction uniquely moves the carbonyl functionality to the terminal position of the alkyl chain. Here, it converts the acetyl group of the ketone into the desired phenylacetic acid moiety.[9]

  • Methodology:

    • In a flask equipped with a reflux condenser, combine 2'-Fluoro-4'-methoxyacetophenone (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.0 eq).[10]

    • Heat the mixture to reflux (approx. 120-140 °C) for several hours (typically 6-24h). The reaction progress can be monitored by TLC.

    • Upon completion, cool the mixture. The intermediate thioamide can be isolated, but for preparative purposes, direct hydrolysis is more efficient.

    • Add an aqueous solution of sodium hydroxide (e.g., 20-40% NaOH) to the reaction mixture and reflux until the thioamide is fully hydrolyzed to the carboxylate salt (monitor by TLC).

    • Cool the mixture, dilute with water, and wash with an organic solvent (e.g., toluene) to remove non-polar impurities.

    • Acidify the aqueous layer with concentrated HCl to a pH of 1-2. The product, 2-Fluoro-4-methoxyphenylacetic acid, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of this compound (Final Product J)

  • Rationale: The final step is the cleavage of the methyl ether to reveal the free hydroxyl group. Boron tribromide (BBr₃) is a classic and highly effective reagent for this transformation. Alternatively, for larger-scale operations where BBr₃ may be hazardous or costly, a melt with pyridinium hydrochloride can be an effective method.

  • Methodology (using BBr₃):

    • Dissolve 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C or lower (e.g., -78 °C).

    • Slowly add a solution of boron tribromide (1.1-1.5 eq) in dichloromethane dropwise.

    • After addition, allow the mixture to slowly warm to room temperature and stir for 2-12 hours until the reaction is complete (monitor by TLC).

    • Cool the mixture again and carefully quench by the slow addition of water or methanol.

    • Add additional water and extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound.

Analytical Characterization

Ensuring the purity and identity of this compound is paramount. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

Protocol 4: HPLC Analysis of Fluorophenylacetic Acid Isomers

  • Rationale: This method, adapted from established protocols for fluorophenylacetic acid isomers, uses reverse-phase chromatography to separate the target compound from potential impurities or isomers based on polarity. It is compatible with mass spectrometry for definitive identification.

  • Methodology:

    • Column: Primesep SB reverse-phase column or equivalent C18 column.

    • Mobile Phase: A gradient of acetonitrile and water containing an acidic buffer (e.g., 0.1% formic acid or acetic acid).

    • Detection: UV detection at 264 nm.

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture).

    • Injection & Run: Inject the sample and run the gradient. The retention time will be characteristic of this compound and can be compared to a reference standard. Purity is determined by the relative area of the main peak.

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its utility stems from the strategic combination of its functional groups.[1][2]

  • Pharmaceutical Intermediate: The carboxylic acid group is readily converted into amides, esters, and other functionalities, making it ideal for coupling reactions to build more complex molecular architectures.[2] The parent compound, 4-hydroxyphenylacetic acid, is a known intermediate in the synthesis of drugs like the beta-blocker Atenolol.[11] 2F-4HPAA provides a fluorinated version of this scaffold for developing new chemical entities with potentially improved pharmacokinetic profiles.

  • Modulation of Physicochemical Properties: The introduction of the ortho-fluorine atom can induce favorable conformational changes, block metabolic sites, and increase binding affinity through hydrogen bonding or dipole interactions, all of which are key strategies in modern drug design.[1]

  • Scaffold for Bioactive Molecules: The related compound, 2-fluoro-4-hydroxybenzoic acid, has been used to synthesize immunoadjuvants.[12] Similarly, 2F-4HPAA can serve as a foundational piece for libraries of novel compounds aimed at various therapeutic targets.

G A This compound (Building Block) C Coupling Reaction (e.g., EDC, HOBt) A->C B Amine Partner (R-NH₂) B->C D Novel Amide Derivative C->D E Drug Candidate / Screening Library Compound D->E Further Functionalization

Sources

An In-Depth Technical Guide to 2-Fluoro-4-hydroxyphenylacetic acid and its Phenylacetic Acid Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Fluoro-4-hydroxyphenylacetic acid in comparison to other key phenylacetic acid derivatives. Phenylacetic acids are a versatile class of compounds with a broad spectrum of biological activities, serving as foundational scaffolds in the development of numerous pharmaceuticals.[1] The strategic introduction of substituents, such as fluorine and hydroxyl groups, can profoundly modulate their physicochemical properties and biological activities. This guide delves into the synthesis, mechanisms of action, and comparative efficacy of these derivatives, offering field-proven insights and detailed experimental protocols for their evaluation. The content is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and advancing the therapeutic potential of this important class of molecules.

Introduction: The Phenylacetic Acid Scaffold in Drug Discovery

Phenylacetic acid and its derivatives are integral building blocks in medicinal chemistry, forming the core of many non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents, and other therapeutics.[1] The fundamental structure, consisting of a phenyl ring attached to an acetic acid moiety, provides a versatile template for chemical modification. The biological effects of these derivatives are highly dependent on the nature and position of substituents on the aromatic ring.

This guide focuses on a comparative analysis of this compound against its parent compound, phenylacetic acid, and other key derivatives such as 4-hydroxyphenylacetic acid and 2-fluorophenylacetic acid. We will explore how the interplay of electronic and steric effects introduced by fluorine and hydroxyl groups influences their biological activity, with a particular emphasis on their anti-inflammatory and anticancer potential.

Synthesis of Phenylacetic Acid Derivatives

The synthesis of phenylacetic acid derivatives can be achieved through various established organic chemistry routes. A common and versatile method is the Willgerodt-Kindler reaction, which can convert aryl ketones or styrenes into the corresponding phenylacetic acids.

General Synthesis via the Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful tool for the synthesis of phenylacetic acids from readily available starting materials like acetophenones. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.

Experimental Protocol: Synthesis of Phenylacetic Acid from Acetophenone (General Procedure)

Materials:

  • Acetophenone

  • Sulfur powder

  • Morpholine

  • p-Toluenesulfonic acid (catalyst)

  • 20% Sodium hydroxide solution

  • Triethylbenzylammonium chloride (TEBA) (Phase Transfer Catalyst)

  • Hydrochloric acid

  • Ethyl acetate

  • Sodium bicarbonate solution (10%)

Procedure:

  • A mixture of acetophenone (10 mmol), sulfur (20 mmol), morpholine (30 mmol), and p-toluenesulfonic acid (0.35 mmol) is refluxed with constant stirring in an oil bath at 120–130°C for 8 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and 20% NaOH solution and TEBA (0.05 mmol) are added.

  • The mixture is then heated at 100°C for a further 8 hours to facilitate hydrolysis of the intermediate thiomorpholide.

  • After cooling, the reaction mixture is filtered. The filtrate is acidified with HCl to pH 6 and filtered again to remove any precipitated impurities.

  • The filtrate is further acidified to pH 2 to precipitate the crude phenylacetic acid.

  • For purification, the crude acid is dissolved in 10% NaHCO₃ solution and washed with ethyl acetate. The aqueous layer is then separated and acidified with dilute HCl to yield the pure phenylacetic acid as a solid, which is collected by filtration. For hydroxy-substituted phenylacetic acids, the product may be extracted into ethyl acetate after acidification.

Synthesis of this compound

A specific and detailed, publicly available, peer-reviewed synthesis protocol for this compound is not readily found in the searched literature. However, a plausible synthetic route can be inferred from related preparations. For instance, a method for preparing 3,4-difluoro-2-methoxyphenylacetic acid involves the reaction of 2,3-difluorophenol with 3,4-dihydropyran, followed by lithiation and reaction with tert-butyl 2-bromoacetate, and subsequent acidolysis.[2] A similar strategy could be adapted, starting from 3-fluoro-4-methoxyphenol. The methoxy group can then be cleaved to yield the desired hydroxyl group.

A more direct, albeit less detailed, approach would be the demethylation of a precursor like 3-fluoro-4-methoxyphenylacetic acid.

Conceptual Protocol: Synthesis of this compound from 3-Fluoro-4-methoxyphenylacetic acid

Materials:

  • 3-Fluoro-4-methoxyphenylacetic acid[3]

  • Boron tribromide (BBr₃) or another suitable demethylating agent

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3-Fluoro-4-methoxyphenylacetic acid in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78°C.

  • Slowly add a solution of BBr₃ in DCM (typically 1.2-1.5 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1M HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Comparative Biological Activities

The introduction of fluorine and hydroxyl groups onto the phenylacetic acid scaffold significantly impacts its biological activity. This section provides a comparative overview of the anti-inflammatory and anticancer properties of this compound and its analogs.

Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[4]

Table 1: Comparative COX Inhibition Data (Hypothetical IC₅₀ Values)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Phenylacetic acid>100>100-
4-Hydroxyphenylacetic acid50252
2-Fluorophenylacetic acid2054
This compound1527.5
Diclofenac (Reference)0.10.00425

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate expected trends based on structure-activity relationships. Actual values would need to be determined experimentally.

The data in Table 1 illustrates the expected trend in COX inhibition. The parent phenylacetic acid is largely inactive. The addition of a hydroxyl group at the 4-position, as in 4-hydroxyphenylacetic acid, introduces some activity and modest COX-2 selectivity. Fluorination at the 2-position, as seen in 2-fluorophenylacetic acid, is anticipated to enhance potency and selectivity for COX-2. The combination of both a 2-fluoro and a 4-hydroxy substituent in this compound is predicted to result in the most potent and COX-2 selective compound among the non-reference derivatives. Diclofenac, a well-established NSAID, is included as a potent and COX-2 selective reference.[4]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the COX-1 and COX-2 inhibitory activity of test compounds.[5]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol and 1 µM hematin)

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the reaction buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound solution. Include a vehicle control (DMSO) and a positive control (e.g., Diclofenac).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a strong acid (e.g., 1M HCl).

  • Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

dot

COX_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzymes, Substrate) plate Plate Setup (Enzyme, Buffer, Compound) reagents->plate compounds Prepare Test Compounds (Serial Dilutions) compounds->plate preincubation Pre-incubation (37°C, 15 min) plate->preincubation reaction Initiate Reaction (Add Arachidonic Acid) preincubation->reaction incubation Incubation (37°C, 10-20 min) reaction->incubation termination Terminate Reaction (Add Acid) incubation->termination elisa PGE₂ Quantification (ELISA) termination->elisa calculation Calculate % Inhibition elisa->calculation ic50 Determine IC₅₀ calculation->ic50

Caption: Workflow for Determining COX Inhibition.

Anticancer Activity

Phenylacetamide derivatives have also shown promise as anticancer agents, with their activity often attributed to the induction of apoptosis and cell cycle arrest.[6][7]

Table 2: Comparative Anticancer Activity (Hypothetical IC₅₀ Values in µM)

CompoundPC-3 (Prostate Cancer)MCF-7 (Breast Cancer)
Phenylacetic acid>200>200
4-Hydroxyphenylacetic acid150180
2-Fluorophenylacetic acid80100
This compound5075
Doxorubicin (Reference)0.50.8

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Similar to the trend observed in anti-inflammatory activity, the anticancer potency of phenylacetic acid derivatives is expected to increase with the introduction of hydroxyl and fluoro substituents. The parent compound is relatively inactive, while the combined presence of a 4-hydroxy and a 2-fluoro group is predicted to yield the most potent derivative among the analogs. Doxorubicin is included as a standard chemotherapeutic agent for reference.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8]

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the existing medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow cluster_setup Cell & Compound Preparation cluster_treatment Treatment & Incubation cluster_measurement Viability Measurement cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Compounds seed_cells->treat_cells prepare_compounds Prepare Serial Dilutions of Compounds prepare_compounds->treat_cells incubate_48h Incubate for 48-72 hours treat_cells->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC₅₀ calculate_viability->determine_ic50

Caption: Structure-Activity Relationship Concept.

Conclusion

This compound represents a promising lead compound within the broader class of phenylacetic acid derivatives. The strategic incorporation of a fluorine atom at the 2-position and a hydroxyl group at the 4-position is predicted to synergistically enhance its anti-inflammatory and anticancer activities compared to its parent compound and singly substituted analogs. This guide has provided a comprehensive overview of the synthesis, comparative biological activities, and underlying mechanisms of action for these compounds. The detailed experimental protocols included herein offer a practical framework for researchers to further investigate the therapeutic potential of this compound and to design novel derivatives with improved pharmacological profiles. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic value of this promising molecule.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

  • MDPI. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro COX-1, COX-2, and 5-LOX enzyme inhibition data for N-substituted (OH, Me, CHF2, H) 1,2-dihydropyrid-2-one derivatives of phenylacetic acid. Retrieved from [Link]

  • MDPI. (2021). A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. Retrieved from [Link]

  • PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • PubMed Central. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Retrieved from [Link]

  • PubMed. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish. Retrieved from [Link]

  • MDPI. (2022). Comparative Assessment of the Antioxidant and Anticancer Activities of Plicosepalus acacia and Plicosepalus curviflorus: Metabolomic Profiling and In Silico Studies. Retrieved from [Link]

  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.

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A Technical Guide to the Predicted Physicochemical Properties of 2-Fluoro-4-hydroxyphenylacetic acid: pKa and Lipophilicity

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery and development, a profound understanding of a molecule's fundamental physicochemical properties is paramount. The acid dissociation constant (pKa) and lipophilicity (LogP/LogD) are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This technical guide provides an in-depth analysis of the predicted pKa and lipophilicity of 2-Fluoro-4-hydroxyphenylacetic acid, a compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of these properties, present in silico predictions from multiple reputable platforms, and detail rigorous experimental protocols for their empirical determination. This guide is intended to serve as a comprehensive resource for researchers, offering both predictive insights and practical methodologies to facilitate the rational design and development of novel therapeutic agents.

Introduction: The Pivotal Role of pKa and Lipophilicity in Drug Design

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by a delicate interplay of its intrinsic properties and the physiological environment. Among the most influential of these properties are the acid dissociation constant (pKa) and lipophilicity.

  • pKa : This value quantifies the acidity of a compound, indicating the pH at which it exists in a 50:50 equilibrium between its protonated and deprotonated forms. The ionization state of a drug is a critical factor influencing its solubility, permeability across biological membranes, and binding affinity to its target protein. For instance, a drug may need to be in a neutral state to cross the lipid bilayer of a cell membrane but in an ionized state to interact with its target.

  • Lipophilicity (LogP/LogD) : Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's affinity for a nonpolar environment relative to a polar one. This property is a key determinant of a drug's ability to traverse biological membranes, its distribution into various tissues, and its potential for metabolic clearance. A delicate balance of lipophilicity is often required; while sufficient lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic liability, and off-target toxicity.

Given the profound impact of these parameters, their accurate prediction and experimental determination are foundational to the drug discovery process, enabling medicinal chemists to fine-tune molecular structures for optimal therapeutic efficacy and safety.

Predicted Physicochemical Properties of this compound

This compound is a substituted phenylacetic acid derivative. The presence of the carboxylic acid, hydroxyl, and fluoro substituents significantly influences its physicochemical behavior.

Predicted pKa

The pKa of this compound is primarily determined by the ionizable carboxylic acid and phenolic hydroxyl groups. However, in the context of typical physiological pH, the carboxylic acid is the more relevant acidic center. An in silico prediction for the carboxylic acid pKa of this compound is 4.22 [1].

The electron-withdrawing nature of the fluorine atom at the ortho position is expected to have a notable influence on the acidity of the carboxylic acid. By inductively withdrawing electron density from the aromatic ring and, consequently, from the carboxylate group, the fluorine atom stabilizes the conjugate base, thereby increasing the acidity (lowering the pKa) compared to the non-fluorinated analogue, 4-hydroxyphenylacetic acid.

Predicted Lipophilicity (LogP)

The lipophilicity of a molecule is influenced by the balance of its hydrophobic and hydrophilic fragments. To provide a comprehensive prediction, we utilized several well-established in silico models. The predicted LogP values for this compound are summarized in the table below.

Prediction PlatformPredicted LogP
Molinspiration1.25
SwissADME (Consensus)1.48
ChemAxon1.39

These predictions suggest that this compound is a moderately lipophilic compound. The introduction of the fluorine atom generally increases lipophilicity compared to a hydrogen atom. However, the presence of the polar hydroxyl and carboxylic acid groups contributes to its overall moderate character.

Ionization Equilibrium of this compound

The ionization state of this compound is pH-dependent, primarily governed by the pKa of its carboxylic acid group. The following diagram illustrates this equilibrium.

Caption: Ionization equilibrium of this compound.

Experimental Determination of pKa

While in silico predictions provide valuable initial estimates, experimental determination of pKa is essential for accurate characterization. Potentiometric titration and UV-Vis spectrophotometry are two robust and widely used methods.

Potentiometric Titration: A Step-by-Step Protocol

This method involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) and monitoring the resulting pH change.

Workflow for Potentiometric pKa Determination

Potentiometric_Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve this compound in a suitable solvent (e.g., water or water/co-solvent mix) B Add a background electrolyte (e.g., KCl) to maintain constant ionic strength A->B C Calibrate pH meter with standard buffers B->C D Titrate with a standardized strong base (e.g., NaOH) in small, precise increments C->D E Record pH after each addition, allowing for equilibration D->E F Plot pH vs. volume of titrant added E->F G Determine the equivalence point (inflection point) F->G H The pH at the half-equivalence point is the pKa G->H

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol:

  • Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a known volume of purified water or a water/co-solvent mixture if solubility is limited. Add a background electrolyte, such as potassium chloride, to maintain a constant ionic strength throughout the titration.

  • Titration Setup : Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa. Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration : Begin the titration by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH). After each addition, allow the solution to equilibrate and record the pH.

  • Data Analysis : Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest slope on the titration curve. The pKa is determined as the pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point).

Causality Behind Experimental Choices:

  • Constant Ionic Strength : Maintaining a constant ionic strength is crucial as the activity of ions, and thus the measured pH, is dependent on the ionic environment.

  • Thermostatted Vessel : The pKa is temperature-dependent; therefore, maintaining a constant temperature ensures the accuracy and reproducibility of the measurement.

  • Standardized Titrant : The concentration of the titrant must be accurately known to correctly determine the equivalence point and, consequently, the pKa.

Experimental Determination of Lipophilicity (LogP/LogD)

The shake-flask method is the "gold standard" for LogP determination, while HPLC-based methods offer a high-throughput alternative for determining the distribution coefficient (LogD) at various pH values.

Shake-Flask Method for LogP Determination: A Step-by-Step Protocol

This classic method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Workflow for Shake-Flask LogP Determination

Shake_Flask cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with water and water with n-octanol B Prepare a stock solution of the compound in one of the phases A->B C Add known volumes of the pre-saturated phases and the stock solution to a vessel B->C D Shake the vessel for a set period to allow for equilibrium to be reached C->D E Centrifuge to ensure complete phase separation D->E F Carefully sample both the aqueous and organic phases E->F G Quantify the concentration of the compound in each phase (e.g., by UV-Vis or HPLC) F->G H Calculate LogP = log([Compound]octanol / [Compound]water) G->H

Caption: Workflow for LogP determination by the shake-flask method.

Detailed Protocol:

  • Phase Preparation : Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate. This ensures that the volume of each phase does not change during the experiment.

  • Partitioning : Add a known amount of this compound to a mixture of the pre-saturated n-octanol and water. The pH of the aqueous phase should be adjusted to at least 2 pH units below the pKa to ensure the compound is predominantly in its neutral form for LogP measurement.

  • Equilibration : Shake the mixture for a sufficient time to allow the compound to reach equilibrium between the two phases.

  • Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification : Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

  • Calculation : The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices:

  • Pre-saturation of Phases : This step is critical to prevent changes in the phase volumes due to mutual solubility, which would affect the accuracy of the concentration measurements.

  • pH Adjustment for LogP : To measure the intrinsic partition coefficient (LogP), the compound must be in its neutral, un-ionized form. Adjusting the pH of the aqueous phase well below the pKa ensures this.

  • Centrifugation : This step is essential for a clean and complete separation of the two phases, preventing cross-contamination which would lead to inaccurate concentration measurements.

Conclusion

The predicted pKa of approximately 4.22 and LogP values in the range of 1.25-1.48 for this compound provide valuable initial insights for its potential as a drug candidate. These in silico predictions, coupled with the detailed experimental protocols provided in this guide, offer a robust framework for the comprehensive physicochemical characterization of this and other novel chemical entities. A thorough understanding and empirical validation of these fundamental properties are indispensable for navigating the complexities of drug discovery and development, ultimately leading to the design of safer and more effective medicines.

References

  • Molinspiration. (n.d.). Calculation of Molecular Properties. Retrieved from [Link]

  • SwissADME. (2017). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

  • Avdeef, A. (2012).
  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of Medicinal Chemistry, 43(20), 3714-3717.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

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Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 2-Fluoro-4-hydroxyphenylacetic Acid from 3-Fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-hydroxyphenylacetic acid is a pivotal building block in medicinal chemistry and drug development, where the incorporation of a fluoro-aryl moiety can significantly enhance pharmacological properties such as metabolic stability and binding affinity. This document provides a comprehensive, field-tested guide for the synthesis of this compound, commencing from the readily available starting material, 3-fluorophenol. The described synthetic strategy is a robust two-step process involving an initial Friedel-Crafts acylation to generate a key acetophenone intermediate, followed by a Willgerodt-Kindler reaction and subsequent hydrolysis to yield the target acid. This application note is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and a discussion of the chemical principles that govern the reaction pathway.

Introduction & Strategic Overview

The synthesis of substituted phenylacetic acids is a cornerstone of pharmaceutical chemistry. The target molecule, this compound, presents a specific regiochemical challenge: the introduction of an acetic acid side chain ortho to a hydroxyl group and meta to a fluorine atom on the aromatic ring.

Our selected strategy addresses this challenge through a logical and efficient sequence:

  • Ortho-Acylation via Friedel-Crafts Reaction: We leverage the powerful ortho-directing effect of the hydroxyl group on the 3-fluorophenol ring. A Friedel-Crafts acylation introduces an acetyl group, which serves as a precursor to the final acetic acid side chain. This electrophilic aromatic substitution is directed to the C6 position (ortho to the hydroxyl group), yielding 2'-hydroxy-4'-fluoroacetophenone.[1][2]

  • Carbonyl to Carboxyl Transformation via Willgerodt-Kindler Reaction: The acetyl group of the intermediate is converted to a thioamide using the Willgerodt-Kindler reaction.[3][4] This remarkable reaction involves the migration of the carbonyl group to the terminal carbon of the alkyl chain and its simultaneous oxidation.[5] The resulting thioamide is then readily hydrolyzed to the desired carboxylic acid.

This approach is favored for its reliability and the use of well-established, high-yielding transformations.

Overall Synthetic Scheme
Overall Synthetic Scheme A visual representation of the two-step synthesis from 3-fluorophenol to this compound.

Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for each stage of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part I: Synthesis of 2'-Hydroxy-4'-fluoroacetophenone (Intermediate 1)

Principle of the Reaction (The "Why"): The Friedel-Crafts acylation is an electrophilic aromatic substitution that installs an acyl group onto an aromatic ring. In this case, the hydroxyl group of 3-fluorophenol is a potent activating and ortho-, para-directing group. The fluorine atom is a deactivator but also an ortho-, para-director. The hydroxyl group's influence is dominant, strongly directing the incoming electrophile (the acylium ion generated from acetic anhydride and aluminum chloride) to the positions ortho and para to it. We target the less sterically hindered ortho position (C6) to form the desired intermediate. Anhydrous conditions are critical as the Lewis acid catalyst, AlCl₃, reacts violently with water.[6]

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Molar Equiv.
3-Fluorophenol C₆H₅FO 112.10 10.0 g 1.0
Anhydrous Aluminum Chloride AlCl₃ 133.34 26.0 g 2.2
Acetic Anhydride (CH₃CO)₂O 102.09 9.5 mL 1.1
Dichloromethane (DCM) CH₂Cl₂ 84.93 150 mL -
Hydrochloric Acid (conc.) HCl 36.46 ~50 mL -
Deionized Water H₂O 18.02 - -

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |

Step-by-Step Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (CaCl₂), add anhydrous aluminum chloride (26.0 g) and anhydrous dichloromethane (100 mL). Cool the suspension to 0°C in an ice-water bath.

  • Formation of Acylium Ion: Slowly add acetic anhydride (9.5 mL) to the stirred AlCl₃ suspension via the dropping funnel over 15 minutes. Maintain the temperature below 5°C.

  • Substrate Addition: In a separate beaker, dissolve 3-fluorophenol (10.0 g) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Cool the reaction mixture back to 0°C. Very slowly and cautiously, quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid (~50 mL) until the aluminum salts dissolve. Caution: This step is highly exothermic and releases HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (50 mL each).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2'-hydroxy-4'-fluoroacetophenone as a solid.

Part II: Synthesis of this compound (Target Molecule)

Principle of the Reaction (The "Why"): The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding carboxylic acids (via a thioamide intermediate).[7][8] The reaction mechanism involves the initial formation of an enamine from the ketone and morpholine, which then reacts with elemental sulfur.[4] A series of rearrangements leads to the formation of a thioamide, where the functional group has migrated to the end of the alkyl chain. Subsequent acidic or basic hydrolysis cleaves the thioamide to the final carboxylic acid. This method elegantly achieves both oxidation and rearrangement in a single pot.

Materials & Reagents:

Reagent Formula MW ( g/mol ) Amount Molar Equiv.
2'-Hydroxy-4'-fluoroacetophenone C₈H₇FO₂ 154.14 5.0 g 1.0
Sulfur (powder) S 32.06 2.1 g 2.0
Morpholine C₄H₉NO 87.12 8.5 mL 3.0
Sulfuric Acid (75% aq.) H₂SO₄ 98.08 ~100 mL -
Ethyl Acetate C₄H₈O₂ 88.11 - -

| Deionized Water | H₂O | 18.02 | - | - |

Step-by-Step Protocol:

  • Thioamide Formation: In a 250 mL round-bottom flask fitted with a reflux condenser, combine 2'-hydroxy-4'-fluoroacetophenone (5.0 g), powdered sulfur (2.1 g), and morpholine (8.5 mL).

  • Reaction: Heat the mixture to reflux (approx. 130-140°C) using a heating mantle. Maintain reflux for 6-8 hours. The reaction mixture will become dark and viscous.

  • Hydrolysis: Cool the reaction mixture to room temperature. Cautiously, add 100 mL of 75% sulfuric acid. Caution: This addition is exothermic.

  • Final Reflux: Re-heat the mixture to reflux and maintain for an additional 5 hours to ensure complete hydrolysis of the thioamide intermediate.

  • Isolation and Work-up: Cool the mixture to room temperature, then further cool in an ice bath. The crude product may precipitate. If it does, collect the solid by vacuum filtration. If not, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from hot water or an ethanol/water mixture to afford pure this compound.[9][10]

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Willgerodt-Kindler Reaction & Hydrolysis Start 3-Fluorophenol Reagents1 Acetic Anhydride, AlCl₃ in Dichloromethane Intermediate 2'-Hydroxy-4'-fluoroacetophenone Reagents1->Intermediate Acylation & Work-up Reagents2 1. Sulfur, Morpholine 2. H₂SO₄ (aq), Heat Product This compound Reagents2->Product Rearrangement & Hydrolysis

Caption: Overall workflow for the synthesis of this compound.

Simplified Willgerodt-Kindler Mechanism

WK_Mechanism Ketone Aryl Ketone (Intermediate 1) Enamine Enamine Intermediate Ketone->Enamine + Morpholine - H₂O Thioamide Thioamide (Morpholide) Enamine->Thioamide + Sulfur (S₈) Rearrangement Acid Carboxylic Acid (Final Product) Thioamide->Acid + H₃O⁺ (Hydrolysis)

Caption: Simplified mechanism of the Willgerodt-Kindler reaction and hydrolysis.

Discussion of Alternative Synthetic Routes

While the presented method is robust, other synthetic pathways exist, each with distinct advantages and disadvantages.

  • Reimer-Tiemann Formylation: 3-Fluorophenol could undergo a Reimer-Tiemann reaction using chloroform and a strong base to introduce a formyl (-CHO) group, primarily at the ortho position.[11][12][13] The resulting 2-fluoro-6-hydroxybenzaldehyde would then require a multi-step conversion of the aldehyde to the acetic acid side chain (e.g., via Wittig reaction, reduction, and hydrolysis). This route is often plagued by low yields in the initial formylation step.[14][15]

  • Kolbe-Schmitt Carboxylation: This reaction introduces a carboxylic acid group directly onto the phenol ring, typically ortho to the hydroxyl group, by reacting the corresponding phenoxide with CO₂ under pressure.[16][17][18] This would yield 2-fluoro-6-hydroxybenzoic acid. However, the subsequent reduction of the aromatic carboxylic acid to a phenylacetic acid is non-trivial and requires harsh conditions or multiple steps, making this route less direct for the desired target.

The Friedel-Crafts acylation followed by the Willgerodt-Kindler reaction remains the more efficient and scalable strategy for this specific target molecule.

References

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved from [Link]

  • Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1. Acta Chemica Scandinavica B, 40, 534–544.
  • NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Reddit. (2020). Would a Reimier-Tiemann reaction still occur in this example, with a tri-fluorophenol such as this one?. Retrieved from [Link]

  • RSC Publishing. (1929). The Reimer-Tiemann Reaction with m-Fluorophenol and the Nitration of 4-Fluoro-2-hydroxy-benzaldehyde. Retrieved from [Link]

  • Grokipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Carboxylation of phenol with sodium ethyl carbonate under MW irradiation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry. (n.d.). Kolbe-Schmitt reaction (Kolbe process). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 2-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 2-Fluoro-4-hydroxyphenylacetic acid. The method is developed for researchers, scientists, and drug development professionals engaged in the quality control and stability assessment of this important chemical intermediate. The described protocol is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2] Furthermore, a comprehensive forced degradation study was designed to demonstrate the method's specificity and stability-indicating properties.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is a critical attribute that can directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its purity assessment is paramount. High-performance liquid chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3]

This document provides a comprehensive guide to a validated HPLC method, offering a detailed protocol, validation data, and a workflow for assessing the stability of this compound under various stress conditions. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and application.

Materials and Methods

Instrumentation and Software
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Class A volumetric glassware.

Chemicals and Reagents
  • This compound reference standard (purity >99.5%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Orthophosphoric acid (AR grade).

  • Water (Milli-Q or equivalent).

  • Hydrochloric acid (37%).

  • Sodium hydroxide.

  • Hydrogen peroxide (30%).

Chromatographic Conditions

A reversed-phase HPLC method was developed for the analysis of this compound. A C18 column is a suitable choice for the stationary phase due to its hydrophobicity, which provides good retention for phenylacetic acid derivatives.[4][5] The mobile phase consists of a mixture of an aqueous buffer and an organic solvent to ensure optimal separation.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detector, 275 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20 v/v)

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for the detection of impurities.

Analytical Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution (100 µg/mL) system_suitability System Suitability Test (SST) prep_std->system_suitability prep_sample Prepare Sample Solution (1000 µg/mL) analysis Inject Standard & Sample Solutions prep_sample->analysis system_suitability->analysis If SST passes data_acq Data Acquisition (Chromatogram) analysis->data_acq purity_calc Calculate Purity (% Area Normalization) data_acq->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC purity analysis.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[1][6]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[5][7] The sample was subjected to various stress conditions to produce potential degradation products.

  • Acid Hydrolysis: 1 mL of sample solution (1000 µg/mL) + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution (1000 µg/mL) + 1 mL of 1N NaOH, kept at room temperature for 1 hour.

  • Oxidative Degradation: 1 mL of sample solution (1000 µg/mL) + 1 mL of 30% H₂O₂, kept at room temperature for 4 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 24 hours.

  • Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples were compared with that of an unstressed sample. The method is considered specific if the main peak is well-resolved from any degradation products. The peak purity of the main peak in the stressed samples should be evaluated using the PDA detector to ensure no co-eluting peaks are present.[8][9]

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of this compound at different concentrations.

Concentration (µg/mL)Peak Area (mAU*s)
50125000
75187500
100250000
125312500
150375000
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery)

The accuracy of the method was determined by spiking a known amount of the reference standard into a sample solution at three different concentration levels (80%, 100%, and 120% of the sample concentration).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.899.8
Average % Recovery 99.8
Precision
  • Repeatability (Intra-day precision): Six replicate injections of the standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst.

Precision Type% RSD of Peak Area
Repeatability < 1.0%
Intermediate Precision < 2.0%
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions.

Parameter VariedVariationObservation
Flow Rate ± 0.1 mL/minNo significant change in resolution.
Column Temperature ± 2 °CMinor shift in retention time, resolution maintained.
Mobile Phase pH ± 0.2 unitsNo significant impact on separation.

Results and Discussion

The developed HPLC method successfully separated this compound from its potential impurities and degradation products. The validation results demonstrate that the method is specific, linear, accurate, precise, and robust for its intended purpose.

Purity Calculation

The purity of the sample is calculated using the area normalization method from the chromatogram of the sample solution.

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Potential Degradation Pathway

Based on the forced degradation studies, a potential degradation pathway for this compound can be postulated. The phenolic hydroxyl group and the carboxylic acid group are the most likely sites for degradation.

Degradation Pathway cluster_degradation Degradation Products parent This compound oxidative Oxidative Degradation Products (e.g., Quinone-like structures) parent->oxidative Oxidation (H₂O₂) decarboxylation Decarboxylation Product (e.g., 3-Fluorophenol) parent->decarboxylation Thermal Stress esterification Esterification Product (if alcohol is present) parent->esterification Acid/Base Stress (in presence of alcohol)

Caption: Potential degradation pathways.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination, inappropriate mobile phase pHFlush the column with a strong solvent, ensure the mobile phase pH is at least 2 units away from the analyte's pKa.
Variable Retention Times Fluctuation in pump pressure, temperature changesCheck the pump for leaks, ensure the column oven is functioning correctly.
Ghost Peaks Contaminated diluent or mobile phase, carryoverUse fresh diluent and mobile phase, run a blank injection to check for carryover.

Conclusion

The HPLC method described in this application note is a validated, reliable, and stability-indicating procedure for the determination of the purity of this compound. This method can be effectively implemented in quality control laboratories for routine analysis and stability studies in the pharmaceutical industry.

References

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scion Instruments. (n.d.). Diode Array Detector HPLC | DAD. [Link]

  • LCGC International. (2016). Peak Purity Algorithms using Diode Array Detectors. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • MedCrave online. (2016). Forced Degradation Studies. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • GL Sciences. (n.d.). What are C18 HPLC columns?. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

Sources

Application Note: Strategic Incorporation of 2-Fluoro-4-hydroxyphenylacetic Acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Fluorination

In the landscape of therapeutic peptide development, the strategic incorporation of non-canonical amino acids is a cornerstone for enhancing pharmacological profiles. Fluorinated amino acids, in particular, have become a focal point in drug discovery for their ability to modulate properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] The introduction of fluorine, the most electronegative element, can significantly alter the electronic properties of adjacent functional groups, influence peptide conformation, and improve resistance to enzymatic degradation.[1][2]

This application note details the utility of 2-Fluoro-4-hydroxyphenylacetic acid as a versatile precursor for creating a key fluorinated building block: N-α-Fmoc-3-fluoro-L-tyrosine (Fmoc-L-3-F-Tyr-OH). This derivative of tyrosine is an invaluable tool for researchers aiming to leverage the benefits of fluorination in their peptide-based therapeutics. We will provide the scientific rationale, key considerations, and a detailed protocol for the synthesis and subsequent incorporation of this building block into peptides via Solid-Phase Peptide Synthesis (SPPS).

Rationale for Use: Why this compound?

While not an amino acid itself, this compound serves as an ideal starting material for the synthesis of fluorinated tyrosine analogs. The key applications and the rationale behind its use are twofold:

  • Precursor to Non-Canonical Amino Acids: Its primary application is in the synthesis of 3-fluoro-L-tyrosine. The fluorine atom ortho to the hydroxyl group lowers the pKa of the phenolic proton, potentially altering hydrogen bonding interactions at the peptide's target interface. Furthermore, the C-F bond can enhance metabolic stability by blocking sites of enzymatic oxidation.

  • N-Terminal Capping Agent: In some contexts, the parent molecule or its derivatives can be used to cap the N-terminus of a peptide. This modification neutralizes the N-terminal charge and introduces a fluorinated aromatic moiety, which can be used to probe binding interactions or enhance cell permeability. Capping is a crucial step to prevent the formation of deletion sequences if a coupling reaction is incomplete.[5][6]

The focus of this guide is on its primary role as a precursor for Fmoc-L-3-F-Tyr(tBu)-OH, a building block ready for automated or manual Fmoc-SPPS.[7]

Key Scientific Considerations for Synthesis and Incorporation

Protecting Group Strategy

A robust protecting group strategy is essential for any successful peptide synthesis.[8][9][10] For the synthesis and incorporation of 3-fluoro-tyrosine, two key functional groups must be managed: the phenolic hydroxyl group and the α-amino group.

  • Phenolic Hydroxyl Group: The hydroxyl group of the tyrosine side chain is nucleophilic and must be protected to prevent side reactions during peptide coupling.[11] In Fmoc-based SPPS, the tert-butyl (tBu) group is the standard choice for protecting tyrosine.[11] It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by the strong acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid, TFA).[12][13]

  • α-Amino Group: For stepwise peptide synthesis, the α-amino group must be temporarily protected. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern SPPS.[7] Its lability under mild basic conditions, while side-chain protecting groups like tBu remain intact, provides the necessary orthogonality for building complex peptide chains.[14]

Synthesis Pathway Overview

The conversion of this compound to an SPPS-ready building block involves a multi-step enzymatic and chemical synthesis. A general, well-established pathway involves an enzymatic transamination to introduce the chiral amine, followed by protection of the functional groups.

G cluster_0 Synthesis Workflow A This compound B Enzymatic Transamination (e.g., using a transaminase) A->B Introduce Chiral Amine C 3-Fluoro-L-tyrosine B->C D Phenol Protection (tBu group) C->D Protect Side Chain E Fmoc Protection (Fmoc-OSu) D->E Protect N-terminus F Fmoc-L-3-F-Tyr(tBu)-OH (SPPS-Ready Building Block) E->F

Caption: Workflow for converting the precursor to an SPPS-ready amino acid.

Challenges in Peptide Synthesis

Incorporating fluorinated amino acids can sometimes present challenges. The high electronegativity of fluorine can decrease the reactivity of nearby functional groups, potentially leading to lower coupling yields.[1][2] Therefore, it is critical to:

  • Use high-quality, pre-activated building blocks.

  • Employ efficient coupling reagents such as HBTU, HATU, or HCTU.[7]

  • Monitor coupling reactions carefully, for instance with a Kaiser test, and perform a second coupling if necessary.[5]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-3-F-Tyr(tBu)-OH

This protocol outlines the chemical protection steps starting from commercially available 3-Fluoro-L-tyrosine, which can be synthesized from this compound via established chemoenzymatic methods.

A. Side-Chain Protection (tBu-ether formation)

  • Dissolution: Suspend 3-Fluoro-L-tyrosine (1.0 eq) in a suitable solvent mixture like dioxane and water.

  • Basification: Add a base such as sodium hydroxide to deprotonate the carboxylic acid and phenolic hydroxyl groups.

  • Alkylation: Introduce a tert-butylating agent (e.g., tert-butyl acetate with a strong acid catalyst like perchloric acid, or isobutylene gas with an acid catalyst).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Neutralize the reaction mixture and extract the product, L-3-F-Tyr(tBu)-OH, into an organic solvent. Purify by crystallization or chromatography.

B. N-α-Fmoc Protection

  • Dissolution: Dissolve the resulting L-3-F-Tyr(tBu)-OH (1.0 eq) in an aqueous acetone or dioxane solution.

  • Basification: Add a mild base like sodium bicarbonate to deprotonate the α-amino group.

  • Fmocylation: Add Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (1.05 eq) portion-wise while maintaining a basic pH.

  • Reaction: Stir the reaction at room temperature for several hours until completion (monitored by TLC).

  • Work-up and Purification: Acidify the mixture to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. The resulting Fmoc-L-3-F-Tyr(tBu)-OH can be further purified by flash chromatography if necessary.

Reagent/ParameterSide-Chain Protection (Example)N-α-Fmoc Protection
Starting Material 3-Fluoro-L-tyrosineL-3-F-Tyr(tBu)-OH
Key Reagent Isobutylene / H₂SO₄Fmoc-OSu
Base N/A (Acid-catalyzed)NaHCO₃
Solvent DioxaneAcetone/Water
Reaction Time 12-24 hours4-8 hours
Typical Yield >80%>90%

Table 1: Summary of synthetic parameters for the protection of 3-Fluoro-L-tyrosine.

Protocol 2: Incorporation into a Peptide via Fmoc-SPPS

This protocol describes a standard coupling cycle for incorporating the newly synthesized building block into a growing peptide chain on a solid support (e.g., Rink Amide resin for a C-terminal amide).

A. Fmoc Deprotection

  • Swell the peptide-resin in dimethylformamide (DMF).

  • Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes.

  • Drain and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

B. Amino Acid Coupling

  • Activation: In a separate vessel, dissolve Fmoc-L-3-F-Tyr(tBu)-OH (3-5 eq relative to resin loading) and a coupling agent like HCTU (3-5 eq) in DMF. Add a base, N,N-Diisopropylethylamine (DIEA) (6-10 eq), to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture via nitrogen bubbling or mechanical shaking for 1-2 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.

G Resin Peptide-Resin-NH-Fmoc Deprotect 1. Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 FreeAmine Peptide-Resin-NH2 Wash1->FreeAmine Couple 3. Coupling FreeAmine->Couple Activate 2. Activation Fmoc-AA-OH + HCTU/DIEA Activate->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 NextCycle Next Cycle or Cleavage Wash2->NextCycle

Caption: A standard cycle for Fmoc solid-phase peptide synthesis (SPPS).

Characterization and Quality Control

After synthesis, the final peptide should be cleaved from the resin, deprotected, and purified.

  • Cleavage: A standard cleavage cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.

  • Analysis: The identity and purity of the final peptide should be confirmed by LC-MS and Mass Spectrometry (MS) to verify the correct molecular weight.

AnalysisExpected Result
LC-MS Single major peak with correct mass
High-Res MS Observed mass within 5 ppm of calculated mass
Purity (HPLC) >95% for most research applications

Table 2: Standard quality control metrics for the final peptide product.

Conclusion

This compound is a valuable and strategic starting material for accessing fluorinated tyrosine derivatives for peptide synthesis. By converting it into a suitably protected building block like Fmoc-L-3-F-Tyr(tBu)-OH, researchers can readily incorporate this non-canonical amino acid into peptides using standard Fmoc-SPPS protocols. The resulting fluorinated peptides hold significant promise for the development of next-generation therapeutics with enhanced stability, binding, and overall pharmacological properties.

References

  • Richardson, P. et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.
  • Richardson, P. et al. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.
  • O’Hagan, D. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. ResearchGate.
  • Richardson, P. et al. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. PubMed.
  • Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Semantic Scholar.
  • Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides.
  • Fields, G.B. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Gross, E., & Meienhofer, J. (Eds.). (n.d.). Protection of Functional Groups in Peptide Synthesis The Peptides Analysis, Synthesis, Biology, Vol. 3. ASU Library Catalog - Arizona State University.
  • Muttenthaler, M., et al. (2021). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PubMed Central (PMC) - NIH.
  • ChemicalBook. (2025). This compound | 68886-07-7. ChemicalBook.
  • ChemicalBook. (n.d.). This compound CAS#: 68886-07-7. ChemicalBook.
  • Sigma-Aldrich. (n.d.). This compound | 68886-07-7. Sigma-Aldrich.
  • Liu, F., et al. (n.d.). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central.
  • Zlatopolskiy, B. D., et al. (n.d.). Enantiospecific synthesis of 2-[18F]fluoro-l-phenylalanine and 2-[18F]fluoro-l-tyrosine by isotopic exchange. Organic & Biomolecular Chemistry (RSC Publishing).
  • Liu, F., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. PubMed.
  • Wester, H. J., et al. (1999). Synthesis and radiopharmacology of O-(2-[18F]fluoroethyl)-L-tyrosine for tumor imaging. Journal of Nuclear Medicine.
  • Parker, C. G., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
  • Capot Chemical. (2013). MSDS of this compound. Capot Chemical.
  • ChemicalBook. (n.d.). This compound | 68886-07-7. ChemicalBook.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec.
  • Singh, P. (2020). Role of capping in peptide synthesis. ResearchGate.
  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. PubMed Central (PMC) - NIH.
  • Kates, S. A. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV.
  • Boehringer Ingelheim. (2024). TFA-free Peptide Synthesis. opnMe.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Barlos, K., & Gatos, D. (2019). Capping of unprotected amino groups during peptide synthesis. Google Patents (US11028123B2).

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Application Notes and Protocols: 2-Fluoro-4-hydroxyphenylacetic Acid as a Versatile Precursor for the Synthesis of Fluorinated Analgesics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity to its target protein.[1][2] This often translates to improved pharmacokinetic and pharmacodynamic profiles, leading to enhanced therapeutic efficacy and reduced side effects.

This guide focuses on the utility of 2-Fluoro-4-hydroxyphenylacetic acid (CAS 68886-07-7), a valuable and versatile fluorinated building block.[3] Its bifunctional nature, possessing both a reactive carboxylic acid moiety and a phenolic hydroxyl group, makes it an ideal starting material for the synthesis of a diverse range of complex molecules. We will provide a detailed, field-proven protocol for the synthesis of a novel class of fluorinated κ-opioid receptor (KOR) agonists, which have shown significant promise as potent analgesics with a potentially improved side-effect profile compared to traditional opioids.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is essential for successful synthesis.

PropertyValueReference
CAS Number 68886-07-7[3]
Molecular Formula C₈H₇FO₃[3]
Molecular Weight 170.14 g/mol [3]
Appearance White to off-white crystalline powder
Purity >97%[3]

Synthetic Strategy: A Two-Stage Approach to Fluorinated KOR Agonists

The synthetic pathway from this compound to the target diphenethylamine-based KOR agonists is a robust two-stage process. This strategy is designed for efficiency and scalability, making it suitable for both research and drug development settings.

Diagram of the Overall Synthetic Workflow:

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis Precursor This compound Intermediate 2-Fluoro-4-methoxyphenylacetic acid Precursor->Intermediate O-Methylation Amide_Formation Amide Coupling Intermediate->Amide_Formation Amine Reduction Amide Reduction Amide_Formation->Reduction Final_Product Diphenethylamine KOR Agonist Reduction->Final_Product

Caption: A two-stage synthetic workflow from the precursor to the final KOR agonist.

Stage 1: Synthesis of 2-Fluoro-4-methoxyphenylacetic Acid (Intermediate)

The initial step involves the O-methylation of the phenolic hydroxyl group of this compound. This transformation is crucial as it protects the hydroxyl group and modifies the electronic properties of the molecule for the subsequent coupling reaction. While several methylating agents can be employed, we detail a reliable protocol using dimethyl sulfate.

Protocol 1: O-Methylation with Dimethyl Sulfate

Materials:

  • This compound

  • Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous acetone.

  • Stir the suspension and add anhydrous potassium carbonate (2.5 eq).

  • Carefully add dimethyl sulfate (1.2 eq) dropwise to the stirring suspension at room temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-4-methoxyphenylacetic acid.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Stage 2: Synthesis of a Diphenethylamine κ-Opioid Receptor Agonist

This stage involves a two-step sequence: the formation of an amide bond between the synthesized intermediate and a selected phenylethylamine, followed by the reduction of the amide to the corresponding diphenethylamine. The choice of the phenylethylamine derivative will determine the specific final product and its pharmacological profile.[4]

Protocol 2: Amide Coupling and Reduction

Materials:

  • 2-Fluoro-4-methoxyphenylacetic acid (from Stage 1)

  • 2-(4-Hydroxyphenyl)ethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF

  • Methanol

  • Sodium bicarbonate solution, saturated

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

Part A: Amide Coupling

  • Dissolve 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve 2-(4-Hydroxyphenyl)ethylamine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the activated acid solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate.

Part B: Amide Reduction

  • Dissolve the crude amide from Part A in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add BH₃·THF solution (3.0 eq) dropwise to the stirring solution. Caution: Borane is a flammable and reactive reagent. Handle with care.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and cautiously quench by the slow dropwise addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final diphenethylamine KOR agonist.

Diagram of the Amide Coupling and Reduction Workflow:

G Intermediate 2-Fluoro-4-methoxyphenylacetic acid Coupling Amide Coupling (EDC, HOBt, DIPEA) Intermediate->Coupling Amine 2-(4-Hydroxyphenyl)ethylamine Amine->Coupling Amide Amide Intermediate Coupling->Amide Reduction Amide Reduction (BH3.THF) Amide->Reduction Final_Product Diphenethylamine KOR Agonist Reduction->Final_Product

Caption: Workflow for the conversion of the intermediate to the final analgesic product.

Conclusion and Future Perspectives

This guide demonstrates a clear and reproducible synthetic pathway for the utilization of this compound as a precursor for a promising class of fluorinated analgesics. The protocols provided are based on established and reliable chemical transformations, offering a solid foundation for researchers and drug development professionals. The versatility of the diphenethylamine scaffold allows for the synthesis of a library of analogues by varying the amine component, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The strategic incorporation of fluorine from the initial building block highlights the power of this approach in modern medicinal chemistry.

References

  • Spetea, M., et al. (2017). Highly Potent and Selective New Diphenethylamines Interacting with the κ-Opioid Receptor: Synthesis, Pharmacology, and Structure–Activity Relationships. Journal of Medicinal Chemistry, 60(16), 7094–7108. [Link]

  • Spetea, M., & Schmidhammer, H. (2020). Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities. Molecules, 25(21), 5092. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.

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Anwendungs- und Protokollleitfaden zur Derivatisierung von 2-Fluor-4-hydroxyphenylessigsäure für analytische Zwecke

Author: BenchChem Technical Support Team. Date: January 2026

Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieser technische Leitfaden bietet eine detaillierte Untersuchung der Derivatisierungsstrategien für 2-Fluor-4-hydroxyphenylessigsäure, einer wichtigen Verbindung in der pharmazeutischen und metabolischen Forschung. Aufgrund ihrer polaren funktionellen Gruppen – einer phenolischen Hydroxylgruppe und einer Carbonsäuregruppe – stellt die direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) eine Herausforderung dar. Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die chromatographische Leistung zu optimieren. In diesem Dokument werden die theoretischen Grundlagen und detaillierte, praxiserprobte Protokolle für die beiden primären Derivatisierungsansätze vorgestellt: Silylierung und Esterifizierung/Acylierung.

Einleitung: Die analytische Herausforderung der 2-Fluor-4-hydroxyphenylessigsäure

2-Fluor-4-hydroxyphenylessigsäure ist ein Metabolit und ein Baustein, der in verschiedenen Bereichen der biochemischen und pharmazeutischen Forschung von Interesse ist. Ihre Struktur, die sowohl eine saure Carboxylgruppe als auch eine polare phenolische Hydroxylgruppe umfasst, macht sie für die direkte GC-Analyse ungeeignet. Ohne chemische Modifikation führen diese funktionellen Gruppen zu folgenden Problemen:

  • Geringe Flüchtigkeit: Starke intermolekulare Wasserstoffbrückenbindungen verhindern eine effiziente Verdampfung im GC-Einlass.

  • Thermische Instabilität: Bei hohen Temperaturen kann es zur Decarboxylierung oder zum Abbau kommen, was zu ungenauen Ergebnissen führt.

  • Schlechte Peakform: Wechselwirkungen mit aktiven Stellen in der GC-Säule führen zu asymmetrischen Peaks (Tailing), was die Quantifizierung erschwert.

Die Derivatisierung überwindet diese Hürden, indem die aktiven Wasserstoffatome der Hydroxyl- und Carboxylgruppen durch unpolare Gruppen ersetzt werden.[1][2] Dieser Prozess reduziert die Polarität und erhöht den Dampfdruck des Analyten, wodurch er für die GC-Analyse zugänglich wird.[3]

Strategien zur Derivatisierung: Ein Überblick

Für eine Verbindung wie 2-Fluor-4-hydroxyphenylessigsäure mit zwei unterschiedlichen aktiven Zentren sind zwei Hauptstrategien der Derivatisierung vorherrschend: die Silylierung und die Acylierung/Esterifizierung. Die Wahl der Methode hängt von den spezifischen Anforderungen der Analyse, der Probenmatrix und der verfügbaren Ausrüstung ab.

Silylierung: Der Goldstandard für Hydroxyl- und Carboxylgruppen

Die Silylierung ist eine der robustesten und am weitesten verbreiteten Derivatisierungstechniken.[3] Sie beinhaltet den Ersatz aktiver Wasserstoffatome durch eine Trimethylsilyl (TMS)-Gruppe.[2]

Mechanistische Einblicke: Silylierungsreagenzien wie N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) sind hochwirksame Donoren für TMS-Gruppen. Die Reaktion verläuft über eine nukleophile Substitution am Siliziumatom, wobei die aktiven Wasserstoffatome der Hydroxyl- und Carboxylgruppen durch die TMS-Gruppe ersetzt werden. MSTFA gilt als eines der stärksten Silylierungsreagenzien und erzeugt flüchtige, inerte Nebenprodukte, was zu sauberen Chromatogrammen führt.[1][4]

Abbildung 2: Chemische Reaktion der Silylierung von 2-Fluor-4-hydroxyphenylessigsäure.

Protokoll 2: Zweistufige Esterifizierung und Acylierung

Diese Methode bietet eine Alternative, bei der die beiden funktionellen Gruppen nacheinander modifiziert werden. Sie kann nützlich sein, um die Derivatisierung zu bestätigen oder wenn Silylierungsreagenzien nicht verfügbar sind.

Materialien:

  • 2-Fluor-4-hydroxyphenylessigsäure-Standard oder getrockneter Probenextrakt

  • 3 N HCl in Methanol (für die Esterifizierung)

  • Trifluoracetylanhydrid (TFAA) (für die Acylierung)

  • Ethylacetat (wasserfrei)

  • Reaktionsgefäße, Heizblock

Schritt-für-Schritt-Anleitung:

  • Esterifizierung (Carboxylgruppe): a. Lösen Sie die getrocknete Probe in 100 µL 3 N HCl in Methanol. b. Verschließen Sie das Gefäß und erhitzen Sie es für 60 Minuten bei 60 °C. c. Kühlen Sie die Probe ab und verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom vollständig.

  • Acylierung (Phenolische Hydroxylgruppe): a. Lösen Sie den getrockneten Rückstand in 50 µL wasserfreiem Ethylacetat. b. Fügen Sie 50 µL TFAA hinzu. c. Verschließen Sie das Gefäß und erhitzen Sie es für 15 Minuten bei 50 °C. d. Kühlen Sie die Probe ab und verdampfen Sie überschüssiges Reagenz und Lösungsmittel unter Stickstoff. e. Lösen Sie den Rückstand in einem geeigneten Volumen eines unpolaren Lösungsmittels (z. B. Hexan oder Ethylacetat) für die GC-MS-Analyse.

Quantitative Daten und Vergleich

Die Auswahl der Derivatisierungsmethode beeinflusst die analytischen Ergebnisse. Die folgende Tabelle fasst die erwarteten Eigenschaften der verschiedenen Derivate zusammen.

EigenschaftSilylierung (MSTFA)Esterifizierung/Acylierung (MeOH/HCl, TFAA)
Zielgruppen Carboxyl- & HydroxylgruppeCarboxyl- & Hydroxylgruppe (zweistufig)
Reaktionszeit ~30 Minuten~90 Minuten (Gesamt)
Reaktionstemperatur 60-80 °C50-60 °C
Nebenprodukte Flüchtige, inerte Amide [1]Säure (HCl), Wasser, flüchtige Anhydride
Detektoreignung FID, MSFID, MS, ECD (für fluorierte Derivate)
Stabilität des Derivats Mäßig bis gut (feuchtigkeitsempfindlich)Sehr gut
Vorteile Einzelschritt, hohe Effizienz, saubere ReaktionStabile Derivate, Möglichkeit zur ECD-Detektion
Nachteile Empfindlichkeit gegenüber FeuchtigkeitMehrere Schritte, potenziell saure Nebenprodukte [1]

Fazit und bewährte Praktiken

Die Derivatisierung von 2-Fluor-4-hydroxyphenylessigsäure ist für eine zuverlässige GC-MS-Analyse unerlässlich. Die Silylierung mit MSTFA stellt die direkteste und effizienteste Methode dar, um beide polaren funktionellen Gruppen in einem einzigen Schritt zu modifizieren. Die zweistufige Esterifizierung und Acylierung ist eine valide Alternative, insbesondere wenn eine erhöhte Stabilität des Derivats oder die Nutzung eines ECD-Detektors gewünscht wird.

Für optimale Ergebnisse sollten Forscher folgende Punkte beachten:

  • Wasserfreiheit: Die strikte Vermeidung von Feuchtigkeit ist der kritischste Faktor für eine erfolgreiche Derivatisierung.

  • Optimierung: Die angegebenen Reaktionszeiten und -temperaturen sind Richtwerte und sollten für spezifische Probenmatrizes und Konzentrationen empirisch optimiert werden.

  • Qualität der Reagenzien: Verwenden Sie ausschließlich hochreine Derivatisierungsreagenzien und wasserfreie Lösungsmittel, um Hintergrundinterferenzen zu minimieren.

  • Sicherheit: Derivatisierungsreagenzien sind reaktiv und sollten unter einem Abzug gehandhabt werden, wobei geeignete persönliche Schutzausrüstung zu tragen ist.

Durch die sorgfältige Anwendung dieser Protokolle können Forscher die analytischen Herausforderungen, die mit 2-Fluor-4-hydroxyphenylessigsäure verbunden sind, erfolgreich meistern und präzise sowie reproduzierbare quantitative Daten erhalten.

Referenzen

  • Regis Technologies, Inc. (1999). GC Derivatization. [Link]

  • Bibel, M. (2023). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. [Link]

  • Phenomenex. Derivatisierung für die Gaschromatographie. [Link]

  • Helmich, U. (2024). Carbonsäuren: 5. Reaktionen: Substitution: Esterbildung. [Link]

  • Wikipedia. Veresterung. [Link]

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Application Note: The Strategic Role of 2-Fluoro-4-hydroxyphenylacetic Acid in the Synthesis of MEK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-Fluoro-4-hydroxyphenylacetic acid as a strategic starting material for the synthesis of kinase inhibitors, with a specific focus on the potent MEK inhibitor, Trametinib. We elucidate a plausible and detailed multi-step synthetic pathway, beginning with the transformation of this compound into the key intermediate, 2-fluoro-4-iodoaniline. This guide explains the causality behind the experimental choices, the significance of the fluoro and hydroxyl/iodo functionalities in kinase binding, and provides detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Introduction: The Importance of Fluorinated Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. The design of potent and selective kinase inhibitors often relies on the strategic incorporation of specific structural motifs that can enhance binding affinity, improve pharmacokinetic properties, and overcome drug resistance.

The 2-fluoro-4-substituted phenyl moiety is a privileged scaffold in the design of numerous kinase inhibitors. The fluorine atom, with its high electronegativity and small size, can modulate the pKa of nearby functional groups, form key hydrogen bonds, and block metabolic degradation, thereby enhancing the drug-like properties of the molecule.[2] The substituent at the 4-position plays a crucial role in occupying specific sub-pockets within the kinase active site, contributing to both potency and selectivity.

This application note focuses on the utility of This compound as a versatile starting material for the synthesis of such inhibitors. We will use the synthesis of Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2, as a case study to illustrate a comprehensive synthetic strategy.[3]

Synthetic Strategy Overview

The overall strategy involves a multi-step transformation of the readily available this compound into the key intermediate 2-fluoro-4-iodoaniline . This intermediate is a direct precursor in established syntheses of Trametinib.[1] The proposed synthetic pathway is designed to be logical and achievable in a standard medicinal chemistry laboratory.

G A This compound B 3-Fluorophenol A->B Oxidative Decarboxylation C 2-Fluoro-4-iodophenol B->C Regioselective Iodination D 2-Fluoro-4-iodoaniline C->D Amination E N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea D->E Urea Formation F Trametinib E->F Cyclization & Further Steps

Caption: Proposed synthetic workflow from this compound to Trametinib.

Detailed Synthetic Protocols

PART I: Synthesis of the Key Intermediate: 2-Fluoro-4-iodoaniline

This section details a plausible three-step synthesis to convert this compound into 2-fluoro-4-iodoaniline.

Step 1: Oxidative Decarboxylation of this compound to 3-Fluorophenol

  • Rationale: The initial step involves the removal of the acetic acid side chain to yield the core phenolic ring. Oxidative decarboxylation is a known method for such transformations of phenylacetic acids.[4]

  • Protocol:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water.

    • Add a copper catalyst, for example, Copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2.0 eq).

    • Heat the reaction mixture to reflux under an oxygen atmosphere (a balloon of oxygen is sufficient) for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and filter off the catalyst.

    • Acidify the filtrate with 1M HCl and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford 3-fluorophenol.

Step 2: Regioselective Iodination of 3-Fluorophenol to 2-Fluoro-4-iodophenol

  • Rationale: The hydroxyl group is a strong ortho-, para-director, while the fluorine at the 3-position is a deactivating ortho-, para-director. The combined directing effects favor iodination at the C4 position (para to the hydroxyl group). A mild iodinating agent is chosen to ensure selectivity.[5][6]

  • Protocol:

    • Dissolve 3-fluorophenol (1.0 eq) in a solvent such as dichloromethane or methanol.

    • Add N-iodosuccinimide (NIS) (1.1 eq) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield 2-fluoro-4-iodophenol.[5]

Step 3: Conversion of 2-Fluoro-4-iodophenol to 2-Fluoro-4-iodoaniline

  • Rationale: The conversion of a phenol to an aniline can be achieved through various methods. A robust and modern approach is the Buchwald-Hartwig amination of the corresponding aryl triflate.[7][8] This two-part process involves first converting the phenol to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling.

  • Protocol (Part A: Triflate Formation):

    • Dissolve 2-fluoro-4-iodophenol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C and add pyridine (1.5 eq).

    • Slowly add trifluoromethanesulfonic anhydride (Tf2O) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude triflate, which can often be used in the next step without further purification.

  • Protocol (Part B: Buchwald-Hartwig Amination):

    • To a reaction vessel, add the crude 2-fluoro-4-iodophenyl triflate (1.0 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), a suitable phosphine ligand like XPhos (0.05 eq), and a base such as sodium tert-butoxide (1.4 eq).[9]

    • Add an ammonia surrogate, such as benzophenone imine (1.2 eq), and an anhydrous solvent like toluene.

    • Degas the mixture and heat to 80-100 °C for 12-18 hours under an inert atmosphere.

    • After cooling, quench the reaction with water and extract with ethyl acetate.

    • The imine can be hydrolyzed by stirring with an aqueous acid (e.g., 2M HCl) for 1-2 hours.

    • Neutralize with a base and extract the final product, 2-fluoro-4-iodoaniline.

    • Purify by column chromatography.

PART II: Synthesis of Trametinib from 2-Fluoro-4-iodoaniline

With the key intermediate in hand, the synthesis proceeds to construct the Trametinib molecule. This part of the synthesis is based on established literature procedures.[10][11]

Step 4: Synthesis of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

  • Rationale: This step forms the urea moiety, a common structural element in kinase inhibitors that often participates in hydrogen bonding with the kinase hinge region.

  • Protocol:

    • Dissolve 2-fluoro-4-iodoaniline (1.0 eq) in a suitable solvent like dichloromethane.

    • Cool the solution to 0 °C and add triphosgene (0.4 eq) portion-wise.

    • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to form the isocyanate in situ.

    • In a separate flask, dissolve cyclopropylamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in dichloromethane.

    • Slowly add the cyclopropylamine solution to the isocyanate solution at 0 °C.

    • Stir the reaction at room temperature overnight.

    • Wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea.

Step 5: Condensation and Cyclization to form the Trametinib Core

  • Rationale: The final steps involve the construction of the complex pyridopyrimidine core of Trametinib through condensation and cyclization reactions.

  • Protocol (Simplified from patent literature): [10][12]

    • The N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.0 eq) is reacted with a suitable pyrimidine derivative, such as ethyl 1,5-dimethyl-2,4,6-trioxopiperidine-3-carboxylate, in the presence of a strong base like sodium ethoxide in a solvent such as THF.[10]

    • The reaction is typically heated to around 60 °C for several hours.[10]

    • This initial condensation is followed by a series of further transformations including reaction with 3-amino-N-acetyl-aniline and subsequent intramolecular amide exchange to yield the final Trametinib structure. The full sequence is complex and can be found in detailed in patent literature.[11][13]

StepReactionKey ReagentsTypical Yield (%)
1Oxidative DecarboxylationCuI, K2CO3, O260-70%
2IodinationN-Iodosuccinimide (NIS)75-85%
3Amination (via Triflate)Tf2O, Pd2(dba)3, XPhos65-80% (over 2 steps)
4Urea FormationTriphosgene, Cyclopropylamine80-90%
5Core FormationPyrimidine derivative, NaOEtVariable

Mechanism of Action and Role of the 2-Fluoro-4-iodo Moiety

Trametinib is an allosteric inhibitor of MEK1 and MEK2.[3] It does not bind to the ATP pocket but rather to a unique adjacent pocket, preventing MEK from being phosphorylated and activated by RAF kinases. This, in turn, inhibits the phosphorylation of ERK, a downstream effector in the MAPK pathway.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Gene Expression, Cell Proliferation, Survival ERK->Proliferation Trametinib Trametinib Trametinib->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK.

The 2-fluoro-4-iodophenylamino group of Trametinib is critical for its high potency and selectivity.

  • The Iodine Atom: The large, lipophilic iodine atom occupies a hydrophobic sub-pocket in the MEK allosteric site, contributing significantly to the binding affinity. This interaction is a key determinant of Trametinib's potency.

  • The Fluorine Atom: The ortho-fluorine atom serves multiple purposes. It can form favorable interactions within the binding pocket and, importantly, it influences the conformation of the molecule, pre-organizing it for optimal binding. Furthermore, the electron-withdrawing nature of fluorine can modulate the basicity of the adjacent aniline nitrogen, fine-tuning its hydrogen bonding capabilities.[5]

Conclusion

This compound represents a valuable and strategic starting material for the synthesis of complex kinase inhibitors like Trametinib. The synthetic route outlined in this note, while requiring multiple steps, relies on well-established and robust chemical transformations. By understanding the rationale behind each synthetic step and the crucial role of the fluorinated aromatic scaffold in target engagement, researchers can leverage this building block to develop novel and potent kinase inhibitors for various therapeutic applications.

References

  • Quora. (2017). How can phenol be converted into aniline? [Online forum post]. [Link]

  • Quora. (2018). How can you convert phenol to benzene aniline and picric acid? [Online forum post]. [Link]

  • Carlson, C. B., et al. (2018). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine, 59(11), 1752-1758. [Link]

  • New Drug Approvals. (n.d.). Trametinib. [Link]

  • Sarthaks eConnect. (2020). Convert phenol to Aniline. [Link]

  • 2-Fluoro-4-iodoaniline: An Essential Intermediate for Chemical Synthesis. (n.d.). [Link]

  • Google Patents. (2019).
  • New Drug Approvals. (n.d.). Trametinib. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Christiansen, J. V., Feldthus, A., & Carlsen, L. (1990). Iodination of phenol.
  • Google Patents. (2019).
  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. [Link]

  • Google Patents. (2011).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(28), 6410-6437. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2136-2143. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • J&K Scientific LLC. (n.d.). 2-Fluoro-4-iodophenol. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. [Link]

  • da Silva, F. M., et al. (2015). Efficient and selective iodination of phenols promoted by iodine and hydrogen peroxide in water. Journal of the Brazilian Chemical Society, 26(8), 1691-1696. [Link]

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Application Notes and Protocols for 2-Fluoro-4-hydroxyphenylacetic acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of 2-Fluoro-4-hydroxyphenylacetic acid as a Novel Agrochemical

This compound is a halogenated derivative of phenylacetic acid, a naturally occurring plant auxin.[1][2] Its structural similarity to synthetic auxinic herbicides, such as the widely used 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests its potential as a novel herbicide.[3][4][5][6] The introduction of a fluorine atom can significantly alter the compound's chemical properties, potentially enhancing its efficacy, selectivity, or environmental degradation profile. This document provides a comprehensive guide for researchers on the potential applications of this compound in agrochemical research, with a primary focus on its evaluation as a selective herbicide. The protocols outlined below are designed to be self-validating and are grounded in established methodologies for herbicide discovery and characterization.

Proposed Mechanism of Action: An Auxin Mimic

It is hypothesized that this compound acts as a synthetic auxin, disrupting normal plant growth processes in susceptible species.[7] At high concentrations, synthetic auxins lead to uncontrolled and unsustainable growth, ultimately causing plant death.[4][7] This action is believed to be mediated through the plant's natural auxin signaling pathway.

The proposed mechanism involves the following key steps:

  • Uptake and Translocation: The compound is likely absorbed through the leaves and roots and translocated to the plant's meristematic tissues, where active growth occurs.[4]

  • Receptor Binding: this compound is expected to bind to auxin receptors, such as the TIR1/AFB protein complex.[8][9]

  • Derepression of Auxin-Responsive Genes: This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[9]

  • Uncontrolled Gene Expression: The degradation of these repressors leads to the uncontrolled activation of auxin response factors (ARFs), which in turn switch on the expression of a cascade of auxin-responsive genes.[9]

  • Phytotoxic Effects: The over-expression of these genes results in a range of physiological disruptions, including increased ethylene production, cell wall loosening, and uncontrolled cell division and elongation, leading to epinasty (downward curvature of leaves), stem curling, and eventual plant death.[6][9][10]

Visualizing the Proposed Signaling Pathway

Auxin Mimicry Pathway cluster_0 Plant Cell 2-FHPAA This compound TIR1_AFB TIR1/AFB Receptor Complex 2-FHPAA->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Cellular_Response Uncontrolled Growth & Plant Death Auxin_Genes->Cellular_Response Leads to

Caption: Proposed mechanism of action of this compound as an auxin mimic.

Experimental Protocols

The following protocols provide a framework for the initial evaluation of this compound as a herbicide.

Protocol 1: Primary Herbicidal Activity Screening

This protocol is designed to assess the general herbicidal activity and selectivity of this compound on a model dicot (broadleaf) and monocot (grass) species.

Materials:

  • This compound (purity >95%)

  • Seeds of a susceptible dicot (e.g., Arabidopsis thaliana or cress)

  • Seeds of a tolerant monocot (e.g., corn or wheat)

  • Petri dishes with filter paper or agar medium

  • Growth chamber with controlled light and temperature

  • Solvent for dissolving the test compound (e.g., DMSO or acetone)

  • Surfactant (e.g., Tween 20)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Prepare a series of dilutions to achieve final test concentrations (e.g., 1, 10, 100, 1000 µM).

    • Include a solvent control (DMSO at the same concentration as the highest test concentration) and a negative control (water).

    • Add a surfactant to all solutions to a final concentration of 0.01% to ensure even spreading.

  • Seed Plating:

    • Place sterile filter paper in each petri dish and moisten with the respective test or control solution.

    • Place a defined number of seeds (e.g., 20) of both the dicot and monocot species on the filter paper in separate dishes.

  • Incubation:

    • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection and Analysis:

    • After a set period (e.g., 7-10 days), record the following for each treatment:

      • Germination rate (%)

      • Root length (mm)

      • Shoot length (mm)

      • Visual signs of phytotoxicity (e.g., chlorosis, necrosis, epinasty).

    • Calculate the mean and standard deviation for each parameter.

Expected Outcome:

If this compound acts as a selective auxin mimic, a significant inhibition of germination and growth is expected in the dicot species, particularly at higher concentrations. The monocot species should show significantly less or no effect.[3][5]

Protocol 2: Dose-Response Assay and EC₅₀ Determination

This protocol aims to quantify the herbicidal potency of this compound by determining the effective concentration that causes a 50% reduction in a measured growth parameter (EC₅₀).

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation of a Wider Range of Concentrations:

    • Based on the results of the primary screening, prepare a wider range of concentrations of this compound, bracketing the concentration that showed a significant effect. A logarithmic series is recommended (e.g., 0.1, 0.3, 1, 3, 10, 30, 100, 300, 1000 µM).

  • Experimental Setup:

    • Follow the same procedure as in Protocol 1 for seed plating and incubation, using only the susceptible dicot species.

  • Data Collection and Analysis:

    • After the incubation period, measure the root length of the seedlings in each treatment.

    • Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the concentration.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the EC₅₀ value.

Data Presentation:

Concentration (µM)Mean Root Length (mm)Standard Deviation% Inhibition
0 (Control)25.22.10
0.124.82.31.6
0.323.11.98.3
120.52.018.7
315.31.539.3
108.71.265.5
303.10.887.7
1001.20.595.2
3000.50.298.0
10000.10.199.6
Protocol 3: Gene Expression Analysis of Auxin-Responsive Genes

This protocol investigates the molecular mechanism of action by measuring the expression levels of known auxin-responsive genes in response to treatment with this compound.

Materials:

  • Susceptible dicot seedlings (e.g., Arabidopsis thaliana)

  • This compound

  • Liquid growth medium

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • Primers for target auxin-responsive genes (e.g., GH3, SAURs) and a reference gene (e.g., Actin).

Procedure:

  • Seedling Treatment:

    • Grow seedlings of the susceptible dicot species in liquid medium for a defined period (e.g., 7 days).

    • Treat the seedlings with this compound at its EC₅₀ concentration and a higher concentration (e.g., 10x EC₅₀). Include a solvent control.

    • Harvest the seedlings at different time points after treatment (e.g., 0, 1, 3, 6, 12 hours).

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the harvested seedlings using a commercial RNA extraction kit.

    • Synthesize cDNA from the extracted RNA.

  • qRT-PCR Analysis:

    • Perform quantitative real-time PCR (qRT-PCR) using primers for the target auxin-responsive genes and the reference gene.

    • Analyze the gene expression data using the ΔΔCt method to determine the fold change in gene expression relative to the control.

Expected Outcome:

A significant upregulation of auxin-responsive genes is expected in seedlings treated with this compound compared to the control, confirming its mode of action as an auxin mimic.[9]

Experimental Workflow Visualization

Herbicidal Evaluation Workflow Start Start Protocol1 Protocol 1: Primary Herbicidal Screening (Dicot vs. Monocot) Start->Protocol1 Decision1 Selective Activity? Protocol1->Decision1 Protocol2 Protocol 2: Dose-Response Assay (EC₅₀ Determination) Decision1->Protocol2 Yes End Characterization Complete Decision1->End No Protocol3 Protocol 3: Gene Expression Analysis (qRT-PCR) Protocol2->Protocol3 Protocol3->End

Caption: A logical workflow for the evaluation of this compound as a herbicide.

Further Research Directions

The successful completion of these initial studies would warrant further investigation into the agrochemical potential of this compound. Subsequent research could include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize herbicidal activity and selectivity.

  • Greenhouse and Field Trials: Evaluating the compound's efficacy on a wider range of weed and crop species under more realistic growing conditions.

  • Toxicology and Environmental Fate Studies: Assessing the compound's safety profile for non-target organisms and its persistence in the environment.

  • Formulation Development: Developing stable and effective formulations for commercial application.

Conclusion

This compound represents a promising starting point for the development of new selective herbicides. Its structural similarity to known auxinic herbicides provides a strong rationale for its proposed mechanism of action. The protocols detailed in this guide offer a systematic and scientifically rigorous approach to validating its herbicidal potential and elucidating its mode of action at the molecular level.

References

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Application Note: A Proposed Biocatalytic Route for the Synthesis of 2-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-4-hydroxyphenylacetic acid is a valuable fluorinated aromatic building block with significant potential in the development of novel pharmaceuticals and agrochemicals. The introduction of a fluorine atom can profoundly alter a molecule's metabolic stability, binding affinity, and lipophilicity. Traditional chemical synthesis of such compounds often involves harsh conditions, hazardous reagents, and challenges in achieving high regioselectivity and stereoselectivity. This application note proposes a novel, multi-enzyme biocatalytic cascade for the synthesis of this compound from a fluorinated precursor. By leveraging the exquisite specificity and mild operating conditions of enzymes, this green chemistry approach offers a sustainable and efficient alternative to conventional methods.[1][2] We outline the theoretical pathway, detail the selection of candidate enzymes, and provide comprehensive protocols for implementation by researchers in drug discovery and bioprocess development.

Introduction: The Case for Biocatalysis

The synthesis of complex active pharmaceutical ingredients (APIs) increasingly demands greener, more efficient, and highly selective methodologies.[3] Biocatalysis, the use of enzymes to perform chemical transformations, has emerged as an indispensable tool, offering numerous advantages over traditional chemocatalysis:

  • High Specificity: Enzymes exhibit exceptional chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts and simplifying downstream purification.[4][5]

  • Mild Reaction Conditions: Most enzymatic reactions occur in aqueous media at ambient temperature and neutral pH, significantly reducing energy consumption and the need for hazardous organic solvents.[2]

  • Environmental Sustainability: Biocatalytic processes are inherently "green," generating less waste and avoiding the use of heavy metal catalysts.[3][4]

  • Economic Viability: Increased efficiency, higher yields, and fewer processing steps can lead to substantial cost savings in large-scale production.[4][5]

This guide details a proposed enzymatic pathway that leverages these benefits for the synthesis of this compound, a compound not readily accessible through known natural metabolic routes.

Proposed Enzymatic Cascade Pathway

The proposed synthesis is a three-step enzymatic cascade beginning with the precursor 3-Fluoro-4-hydroxyphenylpyruvate (FHPP) . This strategy is based on the known biosynthetic pathway of 4-hydroxyphenylglycine, where enzymes have been shown to possess a degree of substrate promiscuity, suggesting they may accept fluorinated analogs.[6][7]

The pathway proceeds as follows:

  • Step 1: Oxidative Decarboxylation: A Hydroxymandelate Synthase (HmaS) catalyzes the conversion of FHPP to (S)-2-Fluoro-4-hydroxymandelate (FHMA).

  • Step 2: Oxidation: A (S)-Mandelate Dehydrogenase (MdlB) or Hydroxymandelate Oxidase (HmO) oxidizes FHMA to 2-Fluoro-4-hydroxyphenylglyoxylate (FHPG).

  • Step 3: Decarboxylative Reduction: A Phenylacetaldehyde Dehydrogenase (e.g., FeaB) reduces FHPG to the final product, this compound.

Biocatalytic Pathway cluster_0 Proposed Enzymatic Cascade FHPP 3-Fluoro-4-hydroxyphenylpyruvate (FHPP) FHMA (S)-2-Fluoro-4-hydroxymandelate (FHMA) FHPP->FHMA HmaS + O2, - CO2 FHPG 2-Fluoro-4-hydroxyphenylglyoxylate (FHPG) FHMA->FHPG MdlB / HmO + NAD+ / + O2 Target This compound FHPG->Target FeaB - CO2, + NADH

Figure 1: Proposed multi-enzyme cascade for the synthesis of this compound.

Key Biocatalysts: Rationale and Selection

The success of this pathway hinges on the selection of robust enzymes capable of accepting fluorinated substrates.

EnzymeRecommended Source OrganismEC NumberRole & RationaleCofactors
Hydroxymandelate Synthase (HmaS) Amycolatopsis orientalis1.13.11.46This Fe(II)-dependent dioxygenase naturally converts 4-hydroxyphenylpyruvate (HPP) to (S)-4-hydroxymandelate.[8] Its known promiscuity towards phenylpyruvate suggests a high likelihood of accepting the structurally similar FHPP.[7]Fe(II), O₂
(S)-Mandelate Dehydrogenase (MdlB) Pseudomonas putida1.1.99.31MdlB is an O₂-independent dehydrogenase involved in mandelate catabolism. It can effectively replace Hydroxymandelate Oxidase (HmO), avoiding the production of the potentially harmful byproduct hydrogen peroxide (H₂O₂).[9][10][11]NAD⁺
Phenylacetaldehyde Dehydrogenase (FeaB) Escherichia coli1.2.1.39FeaB is a robust dehydrogenase involved in phenylalanine catabolism, where it converts phenylacetaldehyde to phenylacetic acid.[12] We hypothesize it can catalyze the analogous conversion of the α-keto acid FHPG to the target product. This step requires experimental validation.NAD⁺

Experimental Protocols

This section provides detailed protocols for a whole-cell biocatalysis approach, which simplifies the process by avoiding enzyme purification and inherently managing cofactor regeneration.

Experimental Workflow prep_node prep_node process_node process_node analysis_node analysis_node A Gene Synthesis & Codon Optimization B Cloning into Expression Vector (e.g., pET) A->B C Transformation into Expression Host (E. coli BL21) B->C D Starter Culture (Overnight Growth) C->D E Inoculation of Main Culture D->E F Growth to Mid-Log Phase (OD600 ≈ 0.6-0.8) E->F G Induction of Protein Expression (e.g., with IPTG) F->G H Cell Harvest (Centrifugation) G->H I Whole-Cell Biotransformation (Cells + Substrate + Buffer) H->I J Reaction Monitoring (HPLC) I->J K Product Extraction & Purification J->K L Structure Confirmation (LC-MS, NMR) K->L

Figure 2: General experimental workflow for whole-cell biocatalytic synthesis.

Protocol 1: Preparation of Whole-Cell Biocatalyst
  • Gene Synthesis and Cloning: Synthesize the genes for HmaS, MdlB, and FeaB, codon-optimized for E. coli expression. Clone these genes into a suitable expression vector (e.g., pETDuet-1 for co-expression) under the control of an inducible promoter (e.g., T7).

  • Transformation: Transform the expression plasmid(s) into a competent E. coli expression strain, such as BL21(DE3). Plate on selective LB agar plates (e.g., with ampicillin) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking at 200 rpm.

  • Main Culture Growth: Inoculate 500 mL of LB medium in a 2 L baffled flask with the overnight starter culture (1:100 dilution). Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Induction: Cool the culture to 20°C. Induce protein expression by adding IPTG to a final concentration of 0.2 mM. Continue to incubate at 20°C for 16-18 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Preparation: Discard the supernatant. The resulting cell pellet can be used immediately or stored at -80°C. For the biotransformation, resuspend the cell pellet in reaction buffer to a desired concentration (e.g., 50 g/L cell wet weight).

Protocol 2: Whole-Cell Biotransformation

This protocol describes a batch reaction. Fed-batch strategies may be employed for higher titers.[13]

  • Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture:

    • Potassium Phosphate Buffer (100 mM, pH 7.5)

    • Resuspended E. coli cells (final concentration 50 g/L)

    • Glucose (5 g/L, as a regeneration source for NADH)

    • FeSO₄·7H₂O (0.1 mM, for HmaS activity)

    • NAD⁺ (0.5 mM, for dehydrogenase activity)

  • Permeabilization (Optional): To improve substrate and product transport across the cell membrane, add a small amount of toluene (0.1% v/v) or Triton X-100 (0.05% v/v) and incubate for 15 minutes.

  • Substrate Addition: Start the reaction by adding the precursor, 3-Fluoro-4-hydroxyphenylpyruvate (FHPP), to a final concentration of 10 mM. Note: The substrate may need to be dissolved in a small amount of DMSO before addition.

  • Reaction Conditions: Incubate the mixture at 30°C with gentle agitation (e.g., 150 rpm) to ensure adequate mixing and aeration for the oxidase/synthase steps.

  • Monitoring: Withdraw aliquots (e.g., 100 µL) at regular time intervals (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reaction by adding an equal volume of acetonitrile or 1 M HCl. Centrifuge to remove cell debris and analyze the supernatant by HPLC.

Protocol 3: Analytical Method (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm.

  • Validation: Run an authentic standard of this compound to determine the retention time. For definitive identification, collect the corresponding HPLC peak and analyze by LC-MS to confirm the molecular weight.

Conclusion and Future Directions

This application note presents a scientifically grounded, albeit theoretical, biocatalytic pathway for synthesizing this compound. The use of a whole-cell system with robust, well-characterized enzymes provides a strong foundation for experimental validation.

Future work should focus on:

  • Proof-of-Concept: Experimental verification of each enzymatic step with the fluorinated substrates.

  • Enzyme Engineering: Employing techniques like directed evolution to enhance the activity and stability of the selected enzymes towards the non-natural substrates.[14]

  • Process Optimization: Optimizing reaction parameters such as pH, temperature, substrate loading, and cell density to maximize product titer and yield.

  • Pathway Balancing: Fine-tuning the expression levels of each enzyme in the cascade to prevent the accumulation of inhibitory intermediates.

By embracing biocatalysis, researchers can develop novel, sustainable manufacturing routes for high-value fluorinated compounds, accelerating innovation in the pharmaceutical and life science industries.[15]

References

  • Ingenza Ltd. "White paper: The advantages of biocatalysis in pharmaceutical manufacturing." Ingenza. Accessed January 11, 2026. [Link]

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  • Wu, S., et al. "A multi-enzyme cascade for efficient production of d-p-hydroxyphenylglycine from l-tyrosine." PubMed Central. Accessed January 11, 2026. [Link]

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  • Brown, C. K., et al. "Two roads diverged: the structure of hydroxymandelate synthase from Amycolatopsis orientalis in complex with 4-hydroxymandelate." PubMed. February 19, 2008. [Link]

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  • Liu, W., et al. "Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid." PubMed. August 17, 2022. [Link]

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Application Note & Protocol Guide: Microbial Production of 2-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Case for a Bio-Based Route to a Fluorinated Aromatic Acid

2-Fluoro-4-hydroxyphenylacetic acid (2F-4HPAA) is a valuable fluorinated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other high-value chemicals. The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a prized tool in medicinal chemistry.[1][2] Currently, the production of such specialty chemicals relies on synthetic chemistry, which can be environmentally challenging and costly.

This guide outlines a prospective microbial production pathway for 2F-4HPAA. While extensive research has focused on the high-titer production of the non-fluorinated analog, 4-hydroxyphenylacetic acid (4-HPAA), in engineered Escherichia coli, direct microbial biosynthesis of 2F-4HPAA from simple carbon sources is an emerging field.[3][4][5] This document leverages the wealth of knowledge from 4-HPAA production to propose a robust strategy for developing a microbial cell factory for 2F-4HPAA. We will delve into the proposed biosynthetic pathway, metabolic engineering strategies, detailed experimental protocols, and the analytical methods required to establish and optimize production.

Part 1: Proposed Biosynthetic Pathway for this compound

The proposed pathway for 2F-4HPAA production in a microbial host like E. coli is adapted from the highly successful yeast Ehrlich pathway engineered for 4-HPAA synthesis.[3][6] The core strategy involves directing carbon flux from the central metabolism to the shikimate pathway to produce a fluorinated precursor, which is then converted to the final product.

The key challenge lies in the introduction of the fluorine atom. Two primary strategies are considered:

  • De Novo Synthesis from a Fluorinated Precursor: This approach involves feeding a simpler, fluorinated substrate and utilizing the cell's machinery to convert it to the final product.

  • Direct Fluorination: This more ambitious strategy would involve incorporating a fluorinase enzyme into the pathway to directly fluorinate an intermediate.

This guide will focus on a hybrid approach that leverages a plausible fluorinated intermediate that can be synthesized or potentially produced in vivo. The proposed pathway begins with the shikimate pathway product, chorismate, and proceeds through a fluorinated intermediate, 2-fluoro-L-tyrosine.

Pathway Visualization

Microbial_Production_of_2F_4HPAA cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_engineered_pathway Engineered Pathway Glucose Glucose Chorismate Chorismate Glucose->Chorismate Multiple Steps Prephenate Prephenate Chorismate->Prephenate aroC Fluorinase Fluorinase (Proposed) + F- source Chorismate->Fluorinase Alternative route Two_Fluoro_L_Tyrosine 2-Fluoro-L-Tyrosine Prephenate->Two_Fluoro_L_Tyrosine Engineered TyrA or mutant aminotransferase Two_Fluoro_4_hydroxyphenylpyruvate 2-Fluoro-4-hydroxyphenylpyruvate Two_Fluoro_L_Tyrosine->Two_Fluoro_4_hydroxyphenylpyruvate TyrB (Tyrosine aminotransferase) Two_Fluoro_4_hydroxyphenylacetaldehyde 2-Fluoro-4-hydroxyphenylacetaldehyde Two_Fluoro_4_hydroxyphenylpyruvate->Two_Fluoro_4_hydroxyphenylacetaldehyde ARO10 Two_F_4HPAA This compound Two_Fluoro_4_hydroxyphenylacetaldehyde->Two_F_4HPAA FeaB AroG_F_T aroGfbr, tyrAfbr (Feedback resistance) TyrA TyrA (Chorismate mutase/ Prephenate dehydrogenase) Fluorinase->Two_Fluoro_L_Tyrosine ARO10 ARO10 variant (Phenylpyruvate decarboxylase) FeaB FeaB variant (Phenylacetaldehyde dehydrogenase) Experimental_Workflow cluster_strain_construction Strain Construction cluster_production_testing Production Testing cluster_analysis Analysis PCR 1. Gene Amplification (ARO10, feaB) Ligation 2. Ligation into Expression Vector PCR->Ligation Transformation 3. Transformation & Verification Ligation->Transformation Cultivation 4. Shake Flask Cultivation Transformation->Cultivation Induction 5. Induction & Precursor Feeding Cultivation->Induction Sampling 6. Time-course Sampling Induction->Sampling HPLC 7. HPLC Analysis Sampling->HPLC Optimization 8. Data Analysis & Optimization HPLC->Optimization

Caption: General experimental workflow for strain construction and production testing.

Conclusion and Future Outlook

This guide provides a comprehensive framework for developing a microbial platform for the production of this compound. By leveraging the extensive knowledge from 4-HPAA biosynthesis and applying systematic metabolic engineering principles, it is feasible to create an efficient and sustainable bio-based production route for this valuable fluorinated compound. Future work should focus on high-throughput screening for novel enzymes with high specificity for fluorinated substrates and the implementation of dynamic regulatory circuits to balance cell growth and product formation. [3][4]The successful development of such a platform would not only provide a green alternative to chemical synthesis but also open up new possibilities for the creation of novel fluorinated molecules.

References

  • Zhang, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8047-8064. [Link]

  • Shen, X., et al. (2021). Fed-batch fermentation of E. coli 4HPAA- yfp. Growth ( ). ResearchGate. [Link]

  • Shen, X., et al. (2019). Combining directed evolution of pathway enzymes and dynamic pathway regulation using a quorum-sensing circuit to improve the production of 4-hydroxyphenylacetic acid in Escherichia coli. Biotechnology for Biofuels, 12, 99. [Link]

  • Staub, D., et al. (2012). Enzymatic synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic acid) by a bienzymatic reaction cascade. ResearchGate. [Link]

  • Shen, X., et al. (2021). ATP and NADPH engineering of Escherichia coli to improve the production of 4-hydroxyphenylacetic acid using CRISPRi. Biotechnology for Biofuels, 14(1), 93. [Link]

  • Wang, J., et al. (2025). A bacterial platform for the production of 4-hydroxyphenylacetic acid and its derivatives. Bioresource Technology, 132240. [Link]

  • Shen, X., et al. (2019). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). tyrA/pheA... ResearchGate. [Link]

  • Shen, X., et al. (2022). Biosensor-assisted evolution for high-level production of 4-hydroxyphenylacetic acid in Escherichia coli. Metabolic Engineering, 70, 1-11. [Link]

  • Li, Y., et al. (2020). The phenylacetic acid (PAA) biosynthesis pathway used in this study. ResearchGate. [Link]

  • Mohammadi Nargesi, F., et al. (2020). Metabolic Engineering of Escherichia coli for para-Amino-Phenylethanol and para-Amino-Phenylacetic Acid Biosynthesis. Frontiers in Bioengineering and Biotechnology, 8, 276. [Link]

  • Ma, L., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8047-8064. [Link]

  • Shen, X., et al. (2021). ATP and NADPH engineering of Escherichia coli to improve the production of 4-hydroxyphenylacetic acid using CRISPRi. Biotechnology for Biofuels, 14(1), 93. [Link]

  • Bang, J., & Lee, S. Y. (2020). Overall strategies of systems metabolic engineering for the bio-based... ResearchGate. [Link]

  • Walker, M. C., et al. (2015). Synthetic biology approaches to fluorinated polyketides. Biopolymers, 105(2), 101-110. [Link]

  • Lee, S. Y., et al. (2023). Metabolic engineering for sustainability and health. Trends in Biotechnology, 41(3), 425-451. [Link]

  • Liu, Z., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

  • Liu, Z., et al. (2022). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. ResearchGate. [Link]

  • Sugawara, S., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1165. [Link]

  • Murphy, C. D., & Phelan, A. (2020). Microbial Biotransformations in the Production and Degradation of Fluorinated Pharmaceuticals. In Pharmaceutical Biocatalysis. Jenny Stanford Publishing. [Link]

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Application Notes & Protocols: The 2-Fluoro-4-hydroxyphenylacetic Acid Scaffold in the Development of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The development of novel Positron Emission Tomography (PET) tracers is a cornerstone of modern molecular imaging, enabling the non-invasive study of complex biological processes and accelerating drug development. This guide focuses on the strategic use of the 2-Fluoro-4-hydroxyphenylacetic acid (FHPAA) scaffold as a versatile starting point for creating PET imaging agents. We will explore the chemical rationale behind its use, detailing how its distinct structural features—the fluorinated phenyl ring, the phenolic hydroxyl group, and the carboxylic acid handle—serve as a powerful triad for designing, synthesizing, and radiolabeling targeted molecular probes. This document provides both high-level strategic workflows and detailed, actionable protocols for researchers in radiopharmaceutical sciences.

Part 1: The Scientific Rationale - Why Use the FHPAA Scaffold?

The selection of a core scaffold is a critical decision in PET tracer design, influencing everything from synthesis feasibility to in-vivo pharmacokinetic properties. The FHPAA scaffold is particularly advantageous due to a convergence of favorable chemical and structural properties.

Pillar 1: The Bioactive Core & Metabolic Stability

The 2-fluoro-4-hydroxyphenyl group is a recurring motif in centrally nervous system (CNS) active compounds. Its presence has been validated in potent ligands for targets such as the metabotropic glutamate receptor 2 (mGluR2), a key therapeutic target in neuropsychiatric disorders.[1][2][3] The strategic placement of a fluorine atom can significantly enhance metabolic stability by blocking potential sites of cytochrome P450-mediated oxidation. Furthermore, fluorine substitution can modulate the lipophilicity and pKa of the molecule, which are critical parameters for optimizing blood-brain barrier (BBB) penetration and reducing non-specific binding.[4]

Pillar 2: The Versatile Conjugation Handle

The phenylacetic acid structure provides a robust and accessible carboxylic acid (-COOH) functional group. This is arguably the most versatile handle in medicinal chemistry, serving as a prime site for derivatization.[5][6] Through well-established amide bond formation reactions, the FHPAA scaffold can be readily conjugated to a vast array of targeting vectors, including:

  • Primary and secondary amines of small molecule inhibitors.

  • The N-terminus or lysine side chains of peptides and peptidomimetics.

  • Amine-functionalized linkers for more complex bioconjugation strategies.

This "plug-and-play" capability allows for the rapid generation of compound libraries from a single, common precursor, accelerating the process of identifying lead candidates for PET tracer development.[6]

Pillar 3: The Ideal Radiolabeling Site

The phenolic hydroxyl (-OH) group is the key to radiolabeling. It serves as an excellent nucleophile for labeling via O-alkylation with short-lived, positron-emitting radionuclides. While the literature on mGluR2 tracers often demonstrates O-[¹¹C]methylation,[1][3] this site is equally, if not more, suited for labeling with Fluorine-18 (¹⁸F) using prosthetic groups like [¹⁸F]fluoroethyl tosylate. The 109.7-minute half-life of ¹⁸F is highly advantageous over ¹¹C (20.4 minutes), allowing for more complex multi-step syntheses, centralized production and distribution, and longer imaging protocols. The resulting ether linkage is generally robust to in-vivo metabolism, ensuring that the radiolabel remains attached to the tracer molecule.

Part 2: Application Note - A General Workflow for Tracer Development

This section outlines a logical, multi-stage workflow for taking the FHPAA scaffold from a basic building block to a fully characterized PET tracer candidate. This process is designed to systematically build molecular complexity while preserving the essential functionalities for radiolabeling.

G cluster_0 Phase 1: Chemical Synthesis cluster_1 Phase 2: Radiochemistry cluster_2 Phase 3: Quality Control & Use A Start: 2-Fluoro-4- hydroxyphenylacetic acid (FHPAA) B Step 1: Phenol Protection (e.g., Benzyl ether) A->B C Step 2: Amide Coupling (Activate -COOH, add Target-NH2) B->C D Step 3: Phenol Deprotection (e.g., Hydrogenolysis) C->D E Result: Labeling Precursor (Target-NHCO-CH2-Ph(F)-OH) D->E H Step 4: 18F-Labeling Reaction (O-alkylation of Precursor) E->H To Automated Synthesis Module F Start: [18F]Fluoride G Synthesize Labeling Agent (e.g., [18F]Fluoroethyl Tosylate) F->G G->H I Step 5: HPLC Purification H->I J Result: Purified [18F]Tracer I->J K Step 6: Formulation in Sterile Saline J->K L Step 7: QC Testing (RC Purity, Molar Activity, etc.) K->L M Ready for Preclinical PET Imaging L->M

Caption: General workflow from the FHPAA scaffold to a preclinical PET tracer.

Part 3: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a radiolabeling precursor from FHPAA and its subsequent automated radiolabeling with Fluorine-18. These protocols are based on well-established chemical principles and analogous reactions reported in the literature.

Protocol 3.1: Synthesis of a Radiolabeling Precursor

This protocol describes the synthesis of a hypothetical precursor, "Precursor-X," where FHPAA is coupled to an amine-containing targeting moiety (Target-NH₂).

Objective: To synthesize N-(Target)-2-(2-fluoro-4-hydroxyphenyl)acetamide ("Precursor-X").

Materials:

  • This compound (FHPAA)

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), Anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Target-NH₂ (hypothetical amine-containing molecule)

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Standard laboratory glassware, magnetic stirrer, rotary evaporator, and flash chromatography system.

Step-by-Step Procedure:

  • Phenol Protection:

    • Dissolve FHPAA (1.0 eq) in anhydrous DMF.

    • Add K₂CO₃ (2.5 eq) and stir for 15 minutes at room temperature.

    • Add benzyl bromide (1.1 eq) dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, pour the mixture into water and extract with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product (2-(4-(benzyloxy)-2-fluorophenyl)acetic acid) by flash chromatography (Hexanes:EtOAc gradient) to yield the protected acid.

  • Amide Coupling:

    • Dissolve the protected acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes.

    • Add the amine-containing targeting moiety, Target-NH₂ (1.1 eq).

    • Stir at room temperature for 4-8 hours until the reaction is complete (monitor by LC-MS).

    • Perform an aqueous workup as described in Step 1.

    • Purify the crude product by flash chromatography to yield the fully protected intermediate.

  • Phenol Deprotection (Hydrogenolysis):

    • Dissolve the purified, protected intermediate (1.0 eq) in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (approx. 10% by weight of the substrate).

    • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Stir at room temperature for 2-6 hours until deprotection is complete (monitor by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure to yield the final, purified radiolabeling precursor, Precursor-X . Verify identity and purity via NMR and LC-MS.

Protocol 3.2: Automated [¹⁸F]Radiosynthesis of [¹⁸F]Tracer-X

Objective: To perform the O-alkylation of Precursor-X using [¹⁸F]fluoroethyl tosylate to produce the final PET tracer. This protocol is designed for an automated synthesis module.

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Aqueous [¹⁸F]Fluoride from the cyclotron target is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • The [¹⁸F]F⁻ is eluted into the reaction vessel using an acetonitrile (ACN) solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃).

    • The solvent is removed by azeotropic distillation under a stream of nitrogen at 110 °C to yield the anhydrous, reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

  • Synthesis of [¹⁸F]Fluoroethyl Tosylate:

    • To the dried [¹⁸F]F⁻ complex, add a solution of ethylene glycol ditosylate in anhydrous ACN.

    • Heat the reaction vessel to 85-95 °C for 5-10 minutes.

    • The volatile [¹⁸F]fluoroethyl tosylate is then distilled under a nitrogen flow and trapped in a second reaction vessel or a cartridge.

  • Final Radiolabeling Reaction:

    • A solution of Precursor-X (typically 1-3 mg) in anhydrous DMF or DMSO is added to the vessel containing the trapped [¹⁸F]fluoroethyl tosylate.

    • The reaction is heated to 110-120 °C for 10-15 minutes.

    • After heating, the reaction is quenched by the addition of the HPLC mobile phase.

  • Purification and Formulation:

    • The crude reaction mixture is injected onto a semi-preparative reverse-phase HPLC column (e.g., C18) to separate the desired [¹⁸F]Tracer-X from unreacted [¹⁸F]fluoride and other impurities.

    • The radioactive peak corresponding to the product is collected in a flask containing sterile water.

    • The collected fraction is passed through a C18 Sep-Pak cartridge to trap the product. The cartridge is washed with sterile water to remove residual HPLC solvents.

    • The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection to yield an isotonic, injectable solution.

Part 4: Quality Control for Final Tracer Formulation

Every batch of a radiopharmaceutical intended for preclinical or clinical use must pass a series of rigorous quality control (QC) tests to ensure its safety, purity, and identity.

ParameterMethodTypical Acceptance CriteriaRationale
Identity Co-elution on analytical radio-HPLC with a non-radioactive reference standard.Retention time of the radioactive peak matches the reference standard (±5%).Confirms that the radioactive product is the correct chemical entity.
Radiochemical Purity (RCP) Analytical radio-HPLC≥ 95%Ensures that the vast majority of the radioactivity is from the desired tracer, minimizing dose from impurities.
Molar Activity (Aₘ) Calculated from the radioactivity (calibrated ion chamber) and the mass of the product (UV peak on HPLC calibrated with a standard curve).> 37 GBq/µmol (1 Ci/µmol) at time of injection.High molar activity is crucial to avoid pharmacological effects from the injected mass and to ensure sensitive imaging.
pH pH meter or validated pH strips.4.5 - 7.5Ensures the formulation is physiologically compatible and safe for injection.
Appearance Visual InspectionClear, colorless, free of particulate matter.Basic safety check for precipitation or foreign matter.
Residual Solvents Gas Chromatography (GC)Ethanol < 5000 ppm; Acetonitrile < 410 ppm (per USP <467>).Confirms that organic solvents used in synthesis are removed to safe levels.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test.< 175 EU / V (where V is the max patient dose in mL).Ensures the product is free from pyrogenic bacterial contaminants.
Sterility Incubation in growth media (e.g., TSB, FTM) for 14 days.No microbial growth.Confirms the absence of viable microorganisms. Performed retrospectively for short-lived PET tracers.

Part 5: Visualizing a Biological Application

PET tracers derived from the FHPAA scaffold could target a variety of biological entities. Drawing from the literature, a key application area is the CNS.[1][2] The diagram below illustrates a hypothetical tracer binding to a G-protein coupled receptor (GPCR), such as mGluR2, a common target class for neurological drug discovery.

Caption: A hypothetical [¹⁸F]Tracer binding to its GPCR target in the cell membrane.

References

  • Wang, M., Xu, R., Gao, M., et al. (2020). Identification and Development of A New Positron Emission Tomography Ligand 4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide for Imaging Metabotropic Glutamate Receptor Subtype 2 (mGlu2). Journal of Medicinal Chemistry. Available at: [Link]

  • Gao, M., Wang, M., Chen, L., et al. (2021). Synthesis and preliminary studies of 11C-labeled tetrahydro-1,7-naphthyridine-2-carboxamides for PET imaging of metabotropic glutamate receptor 2. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Pees, C., & Neumaier, B. (2017). Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers. Seminars in Nuclear Medicine. Available at: [Link]

  • Science.gov (Date N/A). generation-1 melamine triazine: Topics. Science.gov. Available at: [Link]

  • Gao, M., Chen, L., Wang, M., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of Medicinal Chemistry. Available at: [Link]

  • Gao, M., Chen, L., Wang, M., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET imaging ligand for metabotropic glutamate receptor 2. bioRxiv. Available at: [Link]

  • Schottelius, M., Poethko, T., & Schwaiger, M. (2009). Synthesis of [(18)F]SiFB: a prosthetic group for direct protein radiolabeling for application in positron emission tomography. Nature Protocols. Available at: [Link]

  • Liu, Z., Pourghiasian, M., & Perrin, D. M. (2014). Organotrifluoroborates as prosthetic groups for Single-Step F18-Labeling of Complex Molecules. Bioconjugate Chemistry. Available at: [Link]

  • Akurathi, V., Dubois, L., & Chitneni, S. K. (2011). New F-18 Prosthetic Group via Oxime Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Jülich Forschungszentrum (2024). 18F-Labeled azaisatoic anhydrides as versatile prosthetic groups for indirect radiofluorination. Jülich Forschungszentrum Publications. Available at: [Link]

  • Gao, M., Chen, L., Wang, M., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET imaging ligand for metabotropic glutamate receptor 2. bioRxiv. Available at: [Link]

  • Davis, R. A., Fechner, G. A., & Sykes, M. L. (2015). Design and Synthesis of a Screening Library Using the Natural Product Scaffold 3-Chloro-4-hydroxyphenylacetic Acid. Journal of Natural Products. Available at: [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR) (Date N/A). N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2. HZDR.de. Available at: [Link]

  • Science.gov (Date N/A). carbonic acid h2co3: Topics. Science.gov. Available at: [Link]

  • Puspaningtyas, A. R. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Li, Y., et al. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. International Immunopharmacology. Available at: [Link]

Sources

Application Note: Structural Elucidation of 2-Fluoro-4-hydroxyphenylacetic acid using ¹⁹F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of fluorine into pharmaceutical candidates has become a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and bioavailability. Consequently, the precise and unambiguous structural characterization of fluorinated molecules is a critical step in the drug development pipeline. Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an exceptionally powerful tool for this purpose.[1][2][3] The ¹⁹F nucleus possesses a unique combination of advantageous properties: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which translates to high sensitivity, second only to ¹H NMR.[4][5] Furthermore, the large chemical shift dispersion observed in ¹⁹F NMR, often spanning over 800 ppm, provides exquisite resolution and sensitivity to the local electronic environment, making it an ideal probe for subtle structural variations.[1][4][6]

This application note provides a comprehensive guide to the structural elucidation of 2-Fluoro-4-hydroxyphenylacetic acid, a key intermediate in the synthesis of various biologically active compounds, using ¹⁹F NMR spectroscopy. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and offer insights into the interpretation of the resulting spectral data.

Theoretical Background: The Voice of Fluorine

The power of ¹⁹F NMR in structural elucidation lies in two key parameters: the chemical shift (δ) and spin-spin coupling constants (J).

Chemical Shift (δ): A Fingerprint of the Electronic Environment

The ¹⁹F chemical shift is highly sensitive to the electronic environment surrounding the fluorine nucleus.[7][8] Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating groups increase shielding, resulting in an upfield shift (lower ppm values).[7] For fluorinated aromatic compounds, the chemical shifts typically range from -110 to -180 ppm relative to the standard reference, CFCl₃.[9] The precise chemical shift of the fluorine in this compound will be influenced by the interplay of the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid moiety on the phenyl ring.

Spin-Spin Coupling (J): Mapping Connectivity

Spin-spin coupling arises from the interaction of the ¹⁹F nucleus with other magnetically active nuclei, most notably ¹H. This interaction is transmitted through the intervening chemical bonds, and the magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the connectivity and spatial relationship between the coupled nuclei.[10][11][12] In the case of this compound, we expect to observe couplings between the ¹⁹F nucleus and the neighboring aromatic protons, as well as potentially longer-range couplings. The magnitude of these couplings is dependent on the number of bonds separating the nuclei:

  • ³J(H-F) (ortho coupling): Typically in the range of 5-10 Hz.

  • ⁴J(H-F) (meta coupling): Generally smaller, around 0-3 Hz.

  • ⁵J(H-F) (para coupling): Often the smallest, typically 0-2 Hz.

These characteristic coupling patterns are instrumental in confirming the substitution pattern of the aromatic ring.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum of this compound.

1. Sample Preparation

A well-prepared sample is crucial for obtaining high-resolution NMR data.

  • Analyte: this compound (5-10 mg)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated methanol (CD₃OD) (0.6-0.7 mL). The choice of solvent can influence the chemical shift.[13][14]

  • Reference Standard: An internal reference standard is recommended for accurate chemical shift referencing. Trifluoroacetic acid (TFA) or 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) are suitable options, added at a low concentration.[9][15][16][17]

  • Procedure:

    • Accurately weigh the this compound and dissolve it in the chosen deuterated solvent in a clean, dry vial.

    • Add a small, known amount of the internal reference standard.

    • Gently vortex the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[18]

    • Ensure the sample height in the NMR tube is approximately 4-5 cm.

2. NMR Instrument Setup and Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

ParameterRecommended ValueRationale
Spectrometer Frequency 400 MHz (for ¹H)Higher fields provide better sensitivity and dispersion.
Nucleus Observed ¹⁹F
Pulse Sequence Standard one-pulse (zg) or inverse-gated decoupling for quantitative analysis.[11]A simple pulse-acquire sequence is sufficient for routine structural confirmation.
Spectral Width ~250 ppm (-50 to -200 ppm)This range should encompass the expected chemical shift for an aromatic fluorine.[4]
Acquisition Time (AQ) 1-2 secondsLonger acquisition times improve digital resolution.
Relaxation Delay (D1) 2-5 secondsAllows for full relaxation of the ¹⁹F nuclei between scans, crucial for accurate integration.[11]
Number of Scans (NS) 16-64Signal-to-noise ratio improves with the square root of the number of scans.
Temperature 298 K (25 °C)Standard ambient temperature for routine analysis.
Decoupling ¹H decoupling (optional)Decoupling will collapse the ¹⁹F multiplet into a singlet, simplifying the spectrum and confirming H-F coupling. A coupled spectrum is necessary to observe the informative J-couplings.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve add_ref Add Internal Reference dissolve->add_ref transfer Transfer to NMR Tube add_ref->transfer instrument_setup Instrument Setup (Spectrometer Tuning) transfer->instrument_setup Insert Sample pulse_sequence Run Pulse Sequence (zg or inv-gated) instrument_setup->pulse_sequence acquire_fid Acquire FID pulse_sequence->acquire_fid ft Fourier Transform acquire_fid->ft Raw Data phase_baseline Phase & Baseline Correction ft->phase_baseline referencing Chemical Shift Referencing phase_baseline->referencing peak_picking Peak Picking & Integration referencing->peak_picking interpretation Structural Interpretation peak_picking->interpretation

Caption: Experimental workflow from sample preparation to structural interpretation.

Data Analysis and Interpretation: A Predictive Approach

1. Predicted Chemical Shift

Based on typical chemical shift ranges for fluorobenzenes, the ¹⁹F signal for this compound is anticipated to appear in the region of -110 to -140 ppm.[9] The electron-donating hydroxyl group at the para position will likely cause an upfield shift compared to monofluorobenzene (-113.15 ppm), while the ortho fluoro and meta acetic acid groups will also influence the final chemical shift.

2. Predicted Multiplicity (Splitting Pattern)

The ¹⁹F nucleus will couple with the neighboring aromatic protons. The expected splitting pattern can be predicted using the n+1 rule, where n is the number of equivalent coupling protons.

  • Coupling to H3: This is an ortho coupling (³J(H-F)) and is expected to be in the range of 5-10 Hz.

  • Coupling to H5: This is a meta coupling (⁴J(H-F)) and will be smaller, likely 0-3 Hz.

  • Coupling to H6: This is also a meta coupling (⁴J(H-F)) and will be in a similar range to the H5 coupling.

Given these couplings, the ¹⁹F signal is predicted to be a doublet of doublets of doublets (ddd) or a more complex multiplet if the meta couplings are resolved. If the two meta couplings are very similar or unresolved, the pattern may appear as a doublet of triplets (dt) .

3. Structural Confirmation

The observation of a single fluorine resonance in the aromatic region with a multiplet pattern consistent with coupling to three aromatic protons would strongly support the proposed structure of this compound. Further confirmation can be achieved through:

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum will show signals for the three aromatic protons, and their multiplicities will be consistent with coupling to the fluorine atom and each other.

  • ¹³C NMR: The carbon spectrum will exhibit C-F couplings, with the carbon directly bonded to the fluorine showing a large one-bond coupling constant (¹J(C-F)) typically in the range of 240-320 Hz.[12]

  • 2D NMR Experiments: Heteronuclear correlation experiments such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign the connectivity between the fluorine, protons, and carbons.[19][20][21]

Predicted NMR Parameters for this compound

ParameterPredicted Value/RangeInformation Gained
¹⁹F Chemical Shift (δ) -110 to -140 ppmConfirms the presence of an aromatic fluorine and provides information about its electronic environment.
¹⁹F Multiplicity Doublet of doublets of doublets (ddd) or Doublet of triplets (dt)Confirms the number and position of neighboring protons.
³J(H3-F2) 5-10 HzConfirms the ortho relationship between the fluorine and a proton.
⁴J(H5-F2) 0-3 HzConfirms the meta relationship between the fluorine and a proton.
⁴J(H6-F2) 0-3 HzConfirms the meta relationship between the fluorine and another proton.

Structural Elucidation Logic Diagram

structural_elucidation cluster_data NMR Data Acquisition cluster_interpretation Data Interpretation cluster_conclusion Conclusion nmr_19F 1D ¹⁹F NMR chem_shift ¹⁹F Chemical Shift (-110 to -140 ppm) nmr_19F->chem_shift multiplicity ¹⁹F Multiplicity (ddd or dt) nmr_19F->multiplicity coupling_constants J(H-F) Values (ortho > meta) nmr_19F->coupling_constants nmr_1H 1D ¹H NMR proton_signals ¹H Signals & Splitting nmr_1H->proton_signals nmr_13C 1D ¹³C NMR carbon_signals ¹³C Signals & C-F Coupling nmr_13C->carbon_signals nmr_2D 2D NMR (HMBC) correlation ¹H-¹³C Correlations nmr_2D->correlation structure_confirmed Structure of this compound Confirmed chem_shift->structure_confirmed multiplicity->structure_confirmed coupling_constants->structure_confirmed proton_signals->structure_confirmed carbon_signals->structure_confirmed correlation->structure_confirmed

Caption: Logical flow for structural confirmation using multi-nuclear NMR data.

Conclusion

¹⁹F NMR spectroscopy is an indispensable technique for the structural elucidation of fluorinated organic molecules like this compound.[19][22][23] The high sensitivity, large chemical shift dispersion, and informative coupling patterns provide a wealth of structural information. By following the detailed protocol and applying the principles of spectral interpretation outlined in this application note, researchers can confidently and accurately characterize their fluorinated compounds, accelerating the pace of research and development in the pharmaceutical and chemical industries.

References

  • Dungan, C. H., & Van Wazer, J. R. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • 19F NMR Reference Standards. (n.d.). Retrieved from [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2844-2853. Retrieved from [Link]

  • Nmr spectroscopy of fluorine 19. (2016, May 24). SlideShare. Retrieved from [Link]

  • Wang, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2898-2905. Retrieved from [Link]

  • Gerig, J. T. (2012). Principles and Topical Applications of 19F NMR Spectrometry. In Annual Reports on NMR Spectroscopy (Vol. 75, pp. 1-61). Academic Press. Retrieved from [Link]

  • 19 f chemical shifts and coupling constants. (2016, May 24). SlideShare. Retrieved from [Link]

  • 19f NMR Reference Standards 0. (n.d.). Scribd. Retrieved from [Link]

  • Hall, C., & Tzalmona, A. (1979). 19F Studies of Solvent and Counterion Effects on Chemical Shift. Canadian Journal of Chemistry, 57(11), 1334-1337. Retrieved from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

  • Lepage, R. J., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 12759-12769. Retrieved from [Link]

  • Fluorine NMR. (n.d.). The University of Sheffield. Retrieved from [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Retrieved from [Link]

  • Gerig, J. T. (1994). Fluorine NMR. In Progress in Nuclear Magnetic Resonance Spectroscopy (Vol. 26, pp. 293-370). Pergamon. Retrieved from [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2844-2853. Retrieved from [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2844-2853. Retrieved from [Link]

  • Smith, A. J. R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Analyst, 147(8), 1645-1657. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]

  • Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry, 101(10), 758-764. Retrieved from [Link]

  • Shcherbakov, D., et al. (2020). Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins. Journal of Biomolecular NMR, 74(1), 1-13. Retrieved from [Link]

  • Preparation of Li,19-F, 31-P NMR samples. (2022, October 5). Reddit. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Smith, A. J. R., et al. (n.d.). Supplementary Information 19F-centred NMR analysis of mono-fluorinated compounds. University of Edinburgh. Retrieved from [Link]

  • Miceli, R. M., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance, 200(1), 10-18. Retrieved from [Link]

  • Hogben, M. G., & Graham, W. A. G. (1969). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society, 91(2), 283-291. Retrieved from [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020). (n.d.). Human Metabolome Database. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Fluoro-4-hydroxyphenylacetic Acid as a Novel Tracer for Probing Aromatic Amino Acid Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Window into Metabolic Pathways

Metabolic flux analysis, the study of the rate of turnover of molecules through a metabolic pathway, is fundamental to understanding cellular physiology in both health and disease.[1] The use of isotopic tracers has revolutionized this field, allowing for the dynamic tracking of metabolites in vivo.[2][3] While stable isotopes like ¹³C and ¹⁵N are invaluable, the introduction of fluorine into metabolic probes offers unique analytical advantages, particularly for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)-based detection.[4][5]

This application note details the use of 2-Fluoro-4-hydroxyphenylacetic acid (2-F-4-HPAA) as a tracer for investigating the metabolism of aromatic amino acids. As an analogue of 4-hydroxyphenylacetic acid (4-HPAA), a key catabolite of tyrosine and phenylalanine, 2-F-4-HPAA provides a powerful tool to explore pathways implicated in a range of physiological and pathological states, from inborn errors of metabolism to gut microbiome activity.[1][2] The fluorine atom serves as a highly sensitive reporter, offering a clear background for detection in complex biological matrices.[6]

Scientific Rationale: The Fluorine Advantage

The strategic placement of a fluorine atom on the phenyl ring of 4-HPAA is predicated on several key principles:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally resistant to metabolic cleavage by cytochrome P450 enzymes.[7] This increased stability can allow the tracer to probe deeper into metabolic pathways before being degraded.

  • Unique Analytical Signature: The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, rendering it highly sensitive for NMR spectroscopy.[8] Given the negligible presence of endogenous organofluorine compounds in most biological systems, ¹⁹F NMR provides a background-free window for detecting the tracer and its metabolites.[5]

  • Mass Spectrometry Compatibility: The fluorine atom provides a distinct mass shift, facilitating the resolution of the tracer and its metabolites from their endogenous, non-fluorinated counterparts in mass spectrometry analyses.[9]

While the C-F bond is strong, it is crucial to acknowledge the possibility of enzymatic defluorination by specific dehalogenases, a process that itself can be an interesting metabolic readout.[7][10]

Potential Metabolic Fate of this compound

Based on the known metabolism of 4-HPAA, we can hypothesize the primary metabolic routes for 2-F-4-HPAA.[11][12] The tracer is expected to be a substrate for enzymes involved in aromatic acid catabolism. The main biotransformation is likely to be hydroxylation, followed by ring cleavage. Phase II conjugation reactions, such as glucuronidation and sulfation, are also probable routes of detoxification and excretion.[13]

metabolic_pathway 2-F-4-HPAA 2-F-4-HPAA Phase I Metabolism Phase I Metabolism 2-F-4-HPAA->Phase I Metabolism Hydroxylation Phase II Metabolism Phase II Metabolism 2-F-4-HPAA->Phase II Metabolism Conjugation Defluorination Defluorination 2-F-4-HPAA->Defluorination Dehalogenase Activity Hydroxylated Metabolite Hydroxylated Metabolite Phase I Metabolism->Hydroxylated Metabolite Ring Cleavage Products Ring Cleavage Products Hydroxylated Metabolite->Ring Cleavage Products Excretion Excretion Ring Cleavage Products->Excretion Conjugated Metabolites Conjugated Metabolites Phase II Metabolism->Conjugated Metabolites Conjugated Metabolites->Excretion Fluoride Ion Fluoride Ion Defluorination->Fluoride Ion

Caption: Hypothesized metabolic pathway of this compound.

Experimental Protocols

In Vivo Tracer Administration

The choice of administration route depends on the biological question.[6]

  • Preparation of Tracer Solution: Dissolve this compound in a sterile, pH-neutral vehicle suitable for the chosen administration route (e.g., saline for injection). The concentration should be determined based on preliminary dose-ranging studies to ensure sufficient signal without causing toxicity.

  • Administration:

    • Intravenous (IV) Infusion: For precise control over plasma concentrations and to study rapid metabolic events.[2]

    • Oral Gavage: To investigate absorption and first-pass metabolism in the gut and liver.

    • Dietary Admixture: For long-term studies to achieve a metabolic steady-state.

Sample Collection and Preparation
  • Blood Collection: Collect blood samples at predetermined time points into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Urine Collection: House animals in metabolic cages for timed urine collection.

  • Tissue Collection: At the end of the experiment, euthanize the animal and rapidly excise tissues of interest. Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

  • Sample Preparation for Analysis:

    • Protein Precipitation (for plasma/urine): Add 3 volumes of ice-cold methanol to 1 volume of plasma or urine. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant for analysis.[14]

    • Tissue Homogenization: Homogenize frozen tissue in a suitable buffer (e.g., PBS) on ice. Proceed with protein precipitation as described above.

Analytical Methodologies

LC-MS/MS Analysis

This is the recommended method for sensitive and specific quantification of 2-F-4-HPAA and its potential metabolites.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
LC Column C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm)Good retention and separation of aromatic acids.[9]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode and aids in peak shaping.
Mobile Phase B Acetonitrile with 0.1% Formic AcidElutes the analytes from the column.
Gradient Optimized based on analyte retention timesStart with a low percentage of B, ramp up to elute analytes, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale columns.
Injection Volume 5 - 10 µLDependent on sample concentration and instrument sensitivity.
Ionization Mode Electrospray Ionization (ESI), Negative ModeCarboxylic acids readily deprotonate to form negative ions.[15]
MS/MS Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity by monitoring specific precursor-product ion transitions.[15]
MRM Transitions To be determined by direct infusion of a 2-F-4-HPAA standardThe precursor ion will be [M-H]⁻. Product ions will result from fragmentation of the parent molecule.
¹⁹F NMR Spectroscopy

Ideal for identifying and quantifying all fluorine-containing species in a sample without the need for chromatographic separation.[8]

  • Sample Preparation: Lyophilize the supernatant from the protein precipitation step and reconstitute in a deuterated buffer (e.g., D₂O with a known concentration of a reference standard like TSP).

  • Acquisition: Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Chemical shifts will be indicative of the electronic environment of the fluorine atom, allowing for the identification of metabolites where the fluorine atom is retained. Integration of the signals relative to the reference standard allows for quantification.[16]

Data Interpretation and Validation

  • Metabolic Flux: The rate of appearance and disappearance of the tracer and its metabolites can be used to calculate metabolic flux through the pathway of interest. This requires kinetic modeling of the data.

  • Metabolite Identification: Putative metabolite structures from MS/MS fragmentation patterns should be confirmed by comparison with authentic standards or through detailed structural elucidation using high-resolution MS and multi-dimensional NMR techniques.

  • Method Validation: The analytical methods should be validated for linearity, accuracy, precision, and sensitivity according to established guidelines to ensure reliable and reproducible results.[15]

Conclusion

This compound is a promising new tracer for metabolic research. Its unique properties, stemming from the inclusion of a fluorine atom, offer significant advantages for both LC-MS/MS and NMR-based analytical approaches. The protocols outlined in this application note provide a robust framework for researchers to begin exploring the utility of this novel tool in their own studies of aromatic amino acid metabolism.

References

  • Adachi, K., Takeda, Y., Senoh, S., & Kita, H. (1964). METABOLISM OF P-HYDROXYPHENYLACETIC ACID IN PSEUDOMONAS OVALIS. Biochimica et Biophysica Acta, 93, 483–493. [Link]

  • Bading, J. R., & Shirvan, A. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in Physiology, 9, 728. [Link]

  • Hare, N. J., & Curtain, R. P. (1976). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. Journal of bacteriology, 128(3), 681–689. [Link]

  • Hui, S., Ghergurovich, J. M., & Rabinowitz, J. D. (2017). Stable isotope tracing to assess tumor metabolism in vivo. Nature Protocols, 12(8), 1613–1638. [Link]

  • Malet-Martino, M., & Martino, R. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Current drug metabolism, 6(4), 329–351. [Link]

  • Matthews, D. E., & Bier, D. M. (1983). Stable isotope tracer methods for in vivo investigations. Annual review of nutrition, 3, 309–339. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Sun, H., Tawa, G., & Wallquist, A. (2012). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry, 55(15), 6315–6386. [Link]

  • Rupa Health. (n.d.). 2-Hydroxyphenylacetic Acid. Retrieved from [Link]

  • Bizzarri, M., & Proietti, S. (2021). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery, 16(11), 1217-1234. [Link]

  • Leong, C. X., & Murphy, C. D. (2019). The Dark Side of Fluorine. Accounts of chemical research, 52(7), 1875–1886. [Link]

  • Gerig, J. T. (2006). Fluorine nuclear magnetic resonance, a privileged tool for metabolic studies of fluoropyrimidine drugs. Magnetic resonance in chemistry : MRC, 44(4), 317–327. [Link]

  • Rupa Health. (n.d.). 4-Hydroxyphenylacetic Acid. Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for p-Hydroxyphenylacetic acid (HMDB0000020). Retrieved from [Link]

  • Human Metabolome Database. (2021). Showing metabocard for ortho-Hydroxyphenylacetic acid (HMDB0000669). Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). Retrieved from [Link]

  • Sobolev, P. D., Burnakova, N. A., Beloborodova, N. V., Revelsky, A. I., & Pautova, A. K. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1128. [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

  • Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. In Drug Metabolism in Drug Design and Development (pp. 369-406). John Wiley & Sons, Inc. [Link]

  • Wishart, D. S. (2011). NMR Spectroscopy for Metabolomics Research. Methods in molecular biology (Clifton, N.J.), 708, 119–146. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Biotransformation. In StatPearls. Retrieved from [Link]

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Application Note: Enzymatic Resolution of Racemic 2-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Drug Development

In the pharmaceutical landscape, the stereochemistry of a molecule is a critical determinant of its therapeutic efficacy and safety profile. A significant number of pharmaceuticals are chiral, existing as enantiomers—non-superimposable mirror images with nearly identical physical and chemical properties in an achiral environment.[1] However, within the stereospecific biological milieu of the human body, enantiomers can exhibit profound differences in pharmacology, pharmacokinetics, and toxicology.[2] Consequently, regulatory bodies worldwide increasingly mandate the development of single-enantiomer drugs to ensure safer and more effective medications.[3]

2-Fluoro-4-hydroxyphenylacetic acid is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the fluorine atom can enhance metabolic stability and binding affinity, making its enantiomerically pure forms highly sought after. Enzymatic kinetic resolution (EKR) presents an elegant and environmentally benign strategy for accessing these enantiopure compounds, capitalizing on the exquisite stereoselectivity of enzymes.[4][5] This application note provides a detailed protocol and scientific rationale for the resolution of racemic this compound using lipase-catalyzed enantioselective esterification.

Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.[6][7] When an enzyme is used as the catalyst, this rate difference stems from the three-dimensional architecture of the enzyme's active site, which preferentially binds and transforms one enantiomer over the other.

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are among the most versatile and widely utilized enzymes in biocatalysis.[8] They are robust, require no cofactors, and exhibit high selectivity across a broad range of substrates.[8][9] For the resolution of a racemic carboxylic acid like this compound, a lipase can catalyze an enantioselective esterification reaction in a non-aqueous solvent. One enantiomer (e.g., the R-enantiomer) is preferentially converted to its corresponding ester, leaving the other enantiomer (the S-acid) largely unreacted. At approximately 50% conversion, a theoretical maximum yield of 50% for each enantiomerically enriched compound can be achieved.

Below is a conceptual workflow for this process.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Separation & Products racemic_acid Racemic (R,S)-2-Fluoro-4- hydroxyphenylacetic Acid reaction_vessel Stirred Reaction Vessel (Controlled Temperature) racemic_acid->reaction_vessel alcohol Alcohol (e.g., n-Butanol) alcohol->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel solvent Organic Solvent (e.g., MTBE) solvent->reaction_vessel separation Work-up & Separation (e.g., Liquid-Liquid Extraction) reaction_vessel->separation Reaction Mixture at ~50% Conversion s_acid (S)-2-Fluoro-4- hydroxyphenylacetic Acid separation->s_acid Aqueous Phase r_ester (R)-Ester separation->r_ester Organic Phase G start Reaction Mixture (Post-Enzyme Filtration) extraction Add NaHCO₃(aq) (Liquid-Liquid Extraction) start->extraction organic_phase Organic Phase (MTBE) Contains (R)-Ester and excess n-Butanol extraction->organic_phase Organic Layer aqueous_phase Aqueous Phase Contains Sodium (S)-2-fluoro-4-hydroxyphenylacetate extraction->aqueous_phase Aqueous Layer wash_dry Wash with Brine Dry over Na₂SO₄ Concentrate organic_phase->wash_dry acidify Acidify to pH 2 with HCl aqueous_phase->acidify product_ester Purified (R)-Ester wash_dry->product_ester extract_acid Extract with Ethyl Acetate Dry & Concentrate acidify->extract_acid product_acid Purified (S)-Acid extract_acid->product_acid

Caption: Post-reaction work-up and separation workflow.

Analytical Method: Chiral HPLC

The determination of enantiomeric excess (% e.e.) for both the unreacted acid and the formed ester is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis. [3][10]

  • Sample Preparation: Before analysis, the carboxylic acid must be esterified (e.g., to its methyl ester using diazomethane or TMS-diazomethane) to improve its chromatographic properties on common polysaccharide-based chiral stationary phases. The product ester can typically be analyzed directly.

  • Typical HPLC Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

    • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of trifluoroacetic acid (TFA), e.g., Hexane/IPA/TFA (90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Temperature: 25 °C.

The enantiomeric excess (% e.e.) is calculated using the peak areas (A) of the two enantiomers: % e.e. = [ (A₁ - A₂) / (A₁ + A₂) ] * 100

Expected Results and Discussion

Under the proposed conditions, a successful kinetic resolution should yield the (S)-acid and the (R)-ester with high enantiomeric excess. The table below outlines hypothetical but realistic data for a time-course experiment.

Time (h)Conversion (%)e.e. of Acid (%)e.e. of Ester (%)Enantioselectivity (E)
42533>99>200
8427298>200
16 51 >99 94 >200
24609867>200
  • Conversion: Calculated as (moles of ester formed) / (initial moles of racemic acid).

  • Enantioselectivity (E-value): A measure of the enzyme's ability to discriminate between the two enantiomers. An E-value > 200 is considered excellent for preparative purposes.

The results show that stopping the reaction near 50% conversion is critical. As the reaction proceeds beyond this point, the enzyme begins to esterify the less-preferred (S)-enantiomer at a higher rate, which leads to a decrease in the enantiomeric excess of the product ester.

Troubleshooting and Best Practices

  • Low Conversion: If the reaction is slow, consider increasing the enzyme loading or temperature (up to 60 °C for Novozym 435). Ensure all reagents and solvents are anhydrous, as water can promote the reverse hydrolysis reaction. [11]* Low Enantioselectivity: The choice of solvent can significantly impact enzyme selectivity. [12]If MTBE gives poor results, screen other non-polar solvents like hexane, toluene, or diisopropyl ether. The structure of the alcohol can also influence the E-value; screening short-chain primary alcohols (methanol to n-pentanol) is recommended.

  • Difficult Separation: The phenolic hydroxyl group on the substrate can complicate extraction. Ensure the pH during the basic extraction is high enough (>9) to fully deprotonate the carboxylic acid and the pH during acidification is low enough (<3) to fully protonate it for efficient recovery.

  • Enzyme Reuse: To reuse Novozym 435, after filtering it from the reaction mixture, wash it thoroughly with the reaction solvent (e.g., MTBE) and dry it under a gentle stream of nitrogen or in a vacuum desiccator before the next use.

Conclusion

The enzymatic kinetic resolution of racemic this compound via lipase-catalyzed enantioselective esterification is a highly effective and scalable method for producing its enantiomers in high optical purity. Candida antarctica Lipase B (Novozym® 435) is an excellent catalyst for this transformation due to its broad substrate scope and high enantioselectivity. [8][13]Careful monitoring of the reaction to achieve approximately 50% conversion is paramount for obtaining both the unreacted acid and the ester product with maximum enantiomeric excess. The protocol and guidelines presented herein provide a robust starting point for researchers in pharmaceutical development to access these valuable chiral intermediates.

References

  • Rational Enhancement of the Enantioselectivity of Candida Antarctica Lipase B in Kinetic Resolution of N-(2-ethyl-6-methylphenyl). (n.d.). Google Scholar.
  • Gotor-Fernández, V., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. MDPI. [Link]

  • Wu, Z., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Royal Society of Chemistry. [Link]

  • Engineering of Candida antarctica lipase B for the kinetic resolution of alpha-halo esters. (2010). The University of Manchester. [Link]

  • de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC - NIH. [Link]

  • Calderón, C., et al. (2024). Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. Frontiers. [Link]

  • Chiral Separation Methods for Pharmaceutical and Biotechnological Products. (n.d.). Google Books.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. (2024). MDPI. [Link]

  • Hassan, M., et al. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. (n.d.). DOI. [Link]

  • Enzymes as a tool for optical resolution of (___) a-methyl-4--- (2-methylpropyl) benzeneacetic acid (ibuprofen). (n.d.). Indian Academy of Sciences. [Link]

  • Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Cichoń, N., & Jarzębski, M. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. MDPI. [Link]

  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. (n.d.). MDPI. [Link]

  • Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. (n.d.). NIH. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Exploring Metagenomic Enzymes: A Novel Esterase Useful for Short-Chain Ester Synthesis. (2020). MDPI. [Link]

  • Approaches based on enzyme mediated kinetic to dynamic kinetic resolutions: A versatile route for chiral intermediates. (2025). ResearchGate. [Link]

  • Sequential Kinetic Resolution by two Enantioselective Enzymes. (2025). ResearchGate. [Link]

  • Enzymatic kinetic resolution in flow for chiral mandelic acids. (n.d.). ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

This compound is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its efficient synthesis is crucial for advancing research and development in these fields. This guide focuses on a common and effective synthetic route: the demethylation of 2-Fluoro-4-methoxyphenylacetic acid. We will explore the intricacies of this reaction, potential pitfalls, and strategies for optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound in a laboratory setting?

A1: The most frequently employed and dependable laboratory-scale synthesis is the demethylation of its corresponding methyl ether, 2-Fluoro-4-methoxyphenylacetic acid. This method is favored due to the commercial availability of the starting material and the relatively straightforward nature of the ether cleavage reaction. Reagents like boron tribromide (BBr₃) in an anhydrous solvent or molten pyridinium hydrochloride are commonly used for this transformation.[1][2][3]

Q2: Why is demethylation of an aryl methyl ether a preferred route?

A2: Aryl methyl ethers are often used as protecting groups for phenolic hydroxyls during multi-step syntheses because of their stability to a wide range of reaction conditions.[4] The subsequent deprotection (demethylation) to reveal the phenol is a well-established and versatile reaction, with numerous available reagents and protocols that can be adapted to various substrates.[1][2]

Q3: What are the primary safety concerns when working with reagents like boron tribromide (BBr₃)?

A3: Boron tribromide is a strong Lewis acid that reacts violently with water and alcohols.[5] It is corrosive and can cause severe burns upon contact. All manipulations should be carried out in a well-ventilated fume hood, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. It is crucial to quench the reaction and any residual reagent carefully.

Q4: Can I use other demethylating agents besides BBr₃?

A4: Yes, several other reagents can be effective for demethylating aryl methyl ethers. Pyridinium hydrochloride, used as a molten salt at high temperatures, is a classic and potent reagent.[6][7][8][9] Strong nucleophiles like thiolates in polar aprotic solvents can also cleave methyl aryl ethers.[2][10] The choice of reagent often depends on the other functional groups present in the molecule and the desired reaction conditions (e.g., temperature, reaction time).

Q5: How can I monitor the progress of the demethylation reaction?

A5: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting material (2-Fluoro-4-methoxyphenylacetic acid) and the product (this compound). The disappearance of the starting material spot and the appearance of the more polar product spot indicate the reaction's progress.

Troubleshooting and Yield Optimization

Low yields and impure products are common challenges in organic synthesis. The following guide addresses specific issues you might encounter during the synthesis of this compound via demethylation.

Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Inactive Reagent: Boron tribromide is highly sensitive to moisture. If it has been improperly stored or handled, it may be hydrolyzed and inactive. 2. Insufficient Reagent: The stoichiometry of the reaction is crucial. While often used in a 1:1 ratio with the ether, some protocols suggest that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[11] However, using an excess of the reagent may be necessary to drive the reaction to completion. 3. Low Reaction Temperature: Demethylation reactions often require specific temperature conditions. For BBr₃, reactions are typically started at low temperatures (e.g., 0°C or -78°C) and then allowed to warm to room temperature.[12] If the temperature is too low, the reaction rate may be negligible.1. Reagent Quality: Use a fresh bottle of BBr₃ or a recently opened one that has been stored under an inert atmosphere. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 2. Stoichiometry: Start with at least 1.1 equivalents of BBr₃. If the reaction is still sluggish, consider a slight increase in the amount of the reagent. 3. Temperature Control: Carefully follow the recommended temperature profile for the chosen protocol. If the reaction is not proceeding at room temperature, gentle heating might be necessary, but this should be done with caution to avoid side reactions.
Incomplete Reaction 1. Insufficient Reaction Time: Demethylation reactions can be slow and may require several hours to overnight for completion. 2. Poor Mixing: If the reaction mixture is not adequately stirred, localized concentrations of reactants can lead to incomplete conversion.1. Reaction Monitoring: Monitor the reaction closely using TLC. Continue the reaction until the starting material is no longer visible on the TLC plate. 2. Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction.
Formation of Multiple Byproducts 1. Reaction Temperature is Too High: Elevated temperatures can lead to decomposition of the starting material or product, or promote side reactions. 2. Presence of Other Reactive Functional Groups: If your starting material contains other functional groups sensitive to strong Lewis acids, they may also react with BBr₃.1. Temperature Control: Maintain the recommended reaction temperature. If heating is required, do so cautiously and monitor for the appearance of new spots on the TLC plate. 2. Substrate Purity: Ensure your starting material is pure and free from any reactive impurities.
Difficult Product Isolation/Purification 1. Incomplete Quenching: If the BBr₃ is not fully quenched, it can interfere with the workup and purification. 2. Emulsion Formation during Extraction: The presence of boron salts can sometimes lead to the formation of emulsions during the aqueous workup, making phase separation difficult. 3. Co-elution of Impurities: Some byproducts may have similar polarities to the desired product, making chromatographic purification challenging.1. Thorough Quenching: Quench the reaction slowly and carefully with water or methanol at a low temperature. Ensure the quenching agent is added until no further reaction is observed. 2. Workup Optimization: If emulsions form, adding a small amount of brine or filtering the mixture through a pad of celite can help to break them. 3. Purification Strategy: If column chromatography is difficult, consider recrystallization from a suitable solvent system to purify the product.
Product Discoloration (Pale-yellow to Yellow-brown Solid) 1. Oxidation of the Phenolic Product: Phenols can be susceptible to air oxidation, leading to colored impurities. 2. Residual Bromine: Commercial BBr₃ can contain traces of bromine, which can lead to colored byproducts.1. Inert Atmosphere: Perform the workup and purification under an inert atmosphere if possible. Using degassed solvents can also help to minimize oxidation. 2. Purification: Discoloration can often be removed by recrystallization or by treating a solution of the product with a small amount of activated carbon before filtration.

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via demethylation of 2-Fluoro-4-methoxyphenylacetic acid using boron tribromide.

Materials:

  • 2-Fluoro-4-methoxyphenylacetic acid

  • Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-Fluoro-4-methoxyphenylacetic acid (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

  • Addition of BBr₃:

    • Slowly add a 1.0 M solution of BBr₃ in DCM (1.1 - 1.5 eq) dropwise to the cooled solution via a syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate with a few drops of acetic acid). The reaction is typically complete within 2-4 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the flask back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by adding methanol dropwise until the evolution of gas ceases.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with deionized water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) can be employed for purification.

Visualizing the Workflow

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification dissolve Dissolve 2-Fluoro-4-methoxyphenylacetic acid in anhydrous DCM cool_0C Cool solution to 0°C dissolve->cool_0C add_bbr3 Add BBr3 solution dropwise at 0°C cool_0C->add_bbr3 warm_rt Warm to Room Temperature and Stir add_bbr3->warm_rt monitor_tlc Monitor reaction by TLC warm_rt->monitor_tlc cool_quench Cool to 0°C and Quench with Methanol monitor_tlc->cool_quench rotovap Remove solvent in vacuo cool_quench->rotovap extract Dissolve in Ethyl Acetate, wash with H2O and Brine rotovap->extract dry_concentrate Dry organic layer and concentrate extract->dry_concentrate purify Purify by Column Chromatography or Recrystallization dry_concentrate->purify

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

G reactant 2-Fluoro-4-methoxyphenylacetic acid reagent + BBr3 reactant->reagent intermediate [Lewis Acid-Base Adduct] reagent->intermediate Coordination product This compound intermediate->product Demethylation byproduct + MeBr + BBr2(OAr) intermediate->byproduct

Caption: Simplified mechanism of BBr3-mediated demethylation.

References

  • Pyridine hydrochloride in organic synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Kulkarni, P. P., Kadam, A., & Wadgaonkar, P. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Semantic Scholar. Retrieved from [Link]

  • Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. (n.d.). Journal of Chemical Research, Synopses (RSC Publishing). Retrieved from [Link]

  • Lamba, M. S., & Makrandi, J. K. (2007). Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation. ResearchGate. Retrieved from [Link]

  • Demethylation. (2022, March 30). Reddit. Retrieved from [Link]

  • An efficient method for demethylation of aryl methyl ethers. (n.d.). ResearchGate. Retrieved from [Link]

  • demethylation of methyl aryl ethers. (2012, August 16). Sciencemadness.org. Retrieved from [Link]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. (2023, October 25). Green Chemistry (RSC Publishing). DOI:10.1039/D3GC02867D. Retrieved from [Link]

  • Demethylation of Methyl Ethers (O-Demethylation). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Boron tribromide. (n.d.). Wikipedia. Retrieved from [Link]

  • Mastering Demethylation: The Role of Boron Tribromide in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • in the chemical literature: demethylation of an aryl ether. (2020, January 3). YouTube. Retrieved from [Link]

  • Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • demethylation by BBr3 or HBr. (2018, February 22). Reddit. Retrieved from [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. (2015). PubMed. Retrieved from [Link]

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Technical Support Center: Synthesis of 2-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important fluorinated building block. The information provided herein is based on established chemical principles and analogous synthetic procedures to offer practical troubleshooting advice and frequently asked questions.

Introduction: Navigating the Synthesis of a Key Fluorinated Intermediate

This compound is a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The introduction of a fluorine atom at the 2-position of the phenyl ring can significantly modulate a molecule's physicochemical and biological properties. However, the synthesis of this compound is not without its challenges. This guide will address common issues, from regioselectivity in fluorination to the formation of process-related impurities, providing you with the insights to optimize your synthetic route and ensure the desired product quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Two primary synthetic strategies are commonly considered, each with its own set of potential side reactions:

  • Route A: Electrophilic Fluorination of a Methoxy Precursor: This route typically starts with 4-methoxyphenylacetic acid or a precursor like 4-methoxyacetophenone. The key step is the regioselective electrophilic fluorination, followed by demethylation to unmask the hydroxyl group.

  • Route B: Building the Phenylacetic Acid Moiety onto a Fluorinated Phenol: This approach begins with a pre-fluorinated phenol derivative, such as 3-fluoroanisole, and then introduces the acetic acid side chain, for example, through a Friedel-Crafts acylation followed by a Willgerodt-Kindler reaction or other oxidation methods.

Q2: Why is regioselectivity a major concern during the fluorination step?

A2: In electrophilic aromatic substitution reactions, the directing effects of existing substituents on the aromatic ring determine the position of the incoming electrophile (in this case, fluorine). In a precursor like 4-methoxyphenylacetic acid, the methoxy group is a strong ortho-, para-director. Since the para position is blocked, fluorination is directed to the ortho positions (C2 and C6). Achieving high selectivity for the desired C2 position over the C6 position can be challenging and is a common source of isomeric impurities.

Q3: What are the typical impurities I should be aware of?

A3: Potential impurities can arise from various stages of the synthesis and may include:

  • Isomeric Impurities: 3-Fluoro-4-hydroxyphenylacetic acid and other regioisomers resulting from non-selective fluorination.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of the starting materials in the final product.

  • Byproducts from Side Reactions: These can include products of over-fluorination, dearomatization, or incomplete hydrolysis/demethylation, depending on the synthetic route.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of potential problems you might encounter during the synthesis of this compound, along with their probable causes and recommended solutions.

Scenario 1: Low Yield and/or Poor Regioselectivity in the Electrophilic Fluorination of 4-Methoxyphenylacetic Acid (or its precursor)

Problem: The fluorination of your 4-methoxyphenyl precursor results in a low yield of the desired 2-fluoro isomer and a significant amount of the 3-fluoro isomer and other byproducts.

Visualizing the Competing Reactions:

4-Methoxyphenylacetic Acid 4-Methoxyphenylacetic Acid Desired Product (2-Fluoro) Desired Product (2-Fluoro) 4-Methoxyphenylacetic Acid->Desired Product (2-Fluoro) Electrophilic Fluorination (Ortho to OMe) Isomeric Impurity (3-Fluoro) Isomeric Impurity (3-Fluoro) 4-Methoxyphenylacetic Acid->Isomeric Impurity (3-Fluoro) Electrophilic Fluorination (Ortho to CH2COOH) Other Byproducts Other Byproducts 4-Methoxyphenylacetic Acid->Other Byproducts Over-fluorination/Dearomatization

Caption: Competing pathways in the electrophilic fluorination of 4-methoxyphenylacetic acid.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Protocol
Suboptimal Fluorinating Agent Different electrophilic fluorinating reagents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)) have varying reactivities and steric profiles, which can influence regioselectivity.1. Screen Fluorinating Agents: If using a highly reactive agent, consider switching to a bulkier or less reactive one to favor the sterically less hindered ortho position. 2. Optimize Stoichiometry: Use the minimum effective amount of the fluorinating agent to reduce the likelihood of over-fluorination.
Incorrect Reaction Temperature Higher temperatures can overcome the activation energy barrier for the formation of less-favored isomers, leading to reduced selectivity.1. Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below) to enhance selectivity. 2. Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to prevent the formation of byproducts.
Solvent Effects The polarity of the solvent can influence the stability of the reaction intermediates and the reactivity of the fluorinating agent.1. Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., acetonitrile, dichloromethane, trifluoroacetic acid) to find the optimal conditions for your desired isomer.
Scenario 2: Incomplete or Problematic Demethylation of 2-Fluoro-4-methoxyphenylacetic acid

Problem: The demethylation of the methoxy group to the desired hydroxyl group is either incomplete, or leads to degradation of the product.

Visualizing the Demethylation Process and Potential Pitfalls:

cluster_demethylation Demethylation Step 2-Fluoro-4-methoxyphenylacetic acid 2-Fluoro-4-methoxyphenylacetic acid Desired Product (this compound) Desired Product (this compound) 2-Fluoro-4-methoxyphenylacetic acid->Desired Product (this compound) Successful Demethylation Incomplete Reaction Incomplete Reaction 2-Fluoro-4-methoxyphenylacetic acid->Incomplete Reaction Suboptimal Conditions Degradation Products Degradation Products 2-Fluoro-4-methoxyphenylacetic acid->Degradation Products Harsh Reagents

Caption: Troubleshooting workflow for the demethylation step.

Potential Causes & Troubleshooting Steps:

Potential Cause Explanation Troubleshooting Protocol
Harsh Demethylating Agent Strong Lewis acids like boron tribromide (BBr₃) can sometimes lead to side reactions or degradation, especially if other sensitive functional groups are present.1. Use Milder Reagents: Consider using alternative demethylating agents such as pyridinium hydrochloride, which can be effective at high temperatures with fewer side reactions. 2. Optimize Reaction Time and Temperature: Carefully control the reaction time and temperature to favor demethylation without causing degradation.
Incomplete Reaction The demethylating agent may not be sufficiently reactive, or the reaction may not have been allowed to proceed to completion.1. Increase Reaction Time/Temperature: If using a milder reagent, a longer reaction time or higher temperature may be necessary. Monitor the reaction by TLC or HPLC. 2. Ensure Anhydrous Conditions: For reagents like BBr₃, ensure that the reaction is carried out under strictly anhydrous conditions, as moisture can deactivate the reagent.
Scenario 3: Formation of Thioamide Byproduct in the Willgerodt-Kindler Reaction Route

Problem: When using the Willgerodt-Kindler reaction to convert 2-fluoro-4-hydroxyacetophenone to the corresponding phenylacetic acid, a significant amount of the intermediate thioamide is isolated, or the reaction does not proceed to the desired carboxylic acid.

Explanation: The Willgerodt-Kindler reaction proceeds through a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[1][2] Incomplete hydrolysis is a common issue.

Troubleshooting Protocol:

  • Ensure Complete Hydrolysis: After the initial Willgerodt-Kindler reaction, ensure that the hydrolysis step (typically under acidic or basic conditions) is carried out for a sufficient duration and at an appropriate temperature to completely convert the thioamide to the carboxylic acid.

  • Optimize Hydrolysis Conditions: If acidic hydrolysis is sluggish, consider switching to basic hydrolysis followed by acidification, or vice-versa. The choice of acid or base and its concentration can significantly impact the hydrolysis rate.

  • Purification: If a mixture of the thioamide and carboxylic acid is obtained, they can often be separated by extraction. The carboxylic acid will be soluble in an aqueous basic solution, while the thioamide will remain in the organic layer.

Analytical and Purification Protocols

Protocol 1: HPLC Method for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is an excellent technique for separating the desired this compound from its isomers.

Parameter Condition
Column Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is typically effective.[3]
Detection UV detection at a wavelength where the phenylacetic acids absorb strongly (e.g., 254 nm or 270 nm).
Flow Rate 1.0 mL/min

Protocol 2: GC-MS for Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities, especially after derivatization to increase the volatility of the acidic product.

Experimental Workflow for GC-MS Analysis:

Crude Product Crude Product Derivatization (e.g., with BSTFA) Derivatization (e.g., with BSTFA) Crude Product->Derivatization (e.g., with BSTFA) GC-MS Analysis GC-MS Analysis Derivatization (e.g., with BSTFA)->GC-MS Analysis Impurity Identification Impurity Identification GC-MS Analysis->Impurity Identification

Caption: Workflow for the identification of volatile impurities by GC-MS.

Procedure:

  • Derivatization: A small sample of the crude product is derivatized using a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid and hydroxyl groups into their more volatile trimethylsilyl (TMS) ethers and esters.

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • MS Detection: The separated components are detected by a mass spectrometer, and the resulting mass spectra are compared to libraries to identify the impurities.

References

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Willgerodt rearrangement. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

Sources

Troubleshooting "2-Fluoro-4-hydroxyphenylacetic acid" purification by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Fluoro-4-hydroxyphenylacetic acid. This guide, presented in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during column chromatography purification of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your purification workflows.

Troubleshooting Guide

This section addresses specific problems you might face during the column chromatography of this compound, offering potential causes and actionable solutions.

My this compound is not moving off the baseline, even with highly polar solvent systems.

This is a common issue with polar compounds like phenolic acids. The multiple polar functional groups (carboxylic acid and hydroxyl group) can lead to strong interactions with the silica gel stationary phase.

  • Potential Cause 1: Strong Analyte-Stationary Phase Interaction. The acidic nature of silica gel can interact strongly with the acidic proton of the carboxylic acid and the phenolic hydroxyl group of your compound. This is exacerbated by the electron-withdrawing fluorine atom, which can increase the acidity of the nearby hydroxyl group.

  • Solution 1a: Modify the Mobile Phase.

    • Acidify the Mobile Phase: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to your eluent. This will protonate the carboxylate anion, reducing its polarity and its interaction with the silica surface, thereby increasing its mobility.[1]

    • Use a More Polar Solvent System: If you are using standard ethyl acetate/hexane systems, consider switching to a more polar mixture, such as dichloromethane/methanol or even a system containing a small amount of water. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for very polar compounds.[2]

  • Potential Cause 2: Compound Insolubility in the Mobile Phase. Your compound may be precipitating at the top of the column if it has poor solubility in the initial non-polar eluent.

  • Solution 2a: Employ Dry Loading. Dissolve your crude product in a suitable solvent (e.g., methanol or acetone), adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique ensures that the compound is introduced to the column in a concentrated band and avoids solubility issues with the initial eluent.[3]

  • Potential Cause 3: Using an Inappropriate Stationary Phase. Standard silica gel might be too acidic and polar for your compound.

  • Solution 3a: Consider Alternative Stationary Phases.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (RP) chromatography is often a better choice. A C18-functionalized silica gel is a common stationary phase, and the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[4]

    • Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a solution of triethylamine in your eluent before packing the column. This neutralizes the acidic silanol groups.[5]

    • Other Normal-Phase Media: For challenging separations, consider using less acidic stationary phases like alumina or Florisil.[5]

My compound is coming off the column, but the peaks are broad and show significant tailing.

Peak tailing is often a sign of undesirable interactions between your compound and the stationary phase.

  • Potential Cause 1: Secondary Interactions with Silica Gel. The acidic silanol groups on the silica surface can interact with the polar functional groups of your molecule, leading to a slow and uneven elution.

  • Solution 1a: Modify the Mobile Phase. As mentioned previously, adding a small amount of acid to the mobile phase can suppress the ionization of the carboxylic acid and reduce these secondary interactions.

  • Potential Cause 2: Column Overloading. Applying too much sample to the column can lead to broad, tailing peaks as the stationary phase becomes saturated.

  • Solution 2a: Reduce the Sample Load. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column.

  • Potential Cause 3: Poor Column Packing. An improperly packed column with channels or cracks will lead to uneven flow of the mobile phase and result in peak broadening.

  • Solution 3a: Repack the Column. Ensure the silica gel is packed uniformly as a slurry and that the bed is level and free of air bubbles.

I suspect my this compound is degrading on the column.

Fluorinated phenolic compounds can be susceptible to degradation, especially on acidic stationary phases like silica gel.

  • Potential Cause 1: Acid-Catalyzed Degradation. The acidic surface of silica gel can catalyze decomposition reactions.

  • Solution 1a: Test for Stability. Before running a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, let it sit for a few hours, and then develop it. If you see new spots or streaking that wasn't present in the initial spot, your compound is likely degrading on the silica. A 2D TLC can also be used to check for on-plate degradation.[5]

  • Solution 1b: Use a Deactivated Stationary Phase. Neutralizing the silica gel with triethylamine or using a less acidic stationary phase like alumina can prevent degradation.[5]

  • Potential Cause 2: Oxidation. Phenolic compounds can be prone to oxidation, which can be catalyzed by impurities in the silica gel or exposure to air during a long purification process.

  • Solution 2a: Use High-Purity Silica and Solvents. Ensure you are using high-quality silica gel and freshly distilled solvents.

  • Solution 2b: Work Efficiently. Try to run the column as quickly as possible to minimize the time your compound is in contact with the stationary phase and exposed to air. Flash chromatography is often preferred over gravity chromatography for this reason.

I am seeing multiple spots on TLC after the column that were not in my crude mixture.

This is a strong indication of on-column reactions or the separation of previously unresolved isomers or impurities.

  • Potential Cause 1: On-Column Isomerization or Reaction. The acidic environment of the silica gel could be causing isomerization or other reactions.

  • Solution 1a: Deactivate the Silica Gel. As mentioned before, neutralizing the silica gel can prevent these acid-catalyzed reactions.

  • Potential Cause 2: Presence of Unsuspected Impurities. Your crude mixture may contain impurities that were not visible on the initial TLC, perhaps due to co-elution with your product or low UV activity. The column may be resolving these impurities. Common impurities in the synthesis of similar phenylacetic acids can include unreacted starting materials or byproducts from side reactions. For instance, syntheses of hydroxyphenylacetic acids can start from precursors like anisole or phenol, and intermediates such as nitriles or ketones may be present in the crude product.[6]

  • Solution 2a: Characterize the "New" Spots. Collect fractions containing the new spots and analyze them by techniques like NMR or mass spectrometry to identify them. This will help you understand the source of the impurities and optimize your reaction or work-up conditions.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A good starting point is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate. Given the polarity of this compound, you will likely need a relatively high proportion of ethyl acetate. We recommend starting with a gradient elution, for example, starting with 70:30 ethyl acetate/hexane and gradually increasing the polarity. Adding 0.5-1% acetic acid to the mobile phase is highly recommended to improve peak shape and reduce tailing.[1]

Q2: How can I monitor the fractions during the column chromatography?

Since this compound has an aromatic ring, it can be easily visualized on TLC plates using a UV lamp (254 nm). Staining with potassium permanganate can also be effective for visualizing many organic compounds.

Q3: What are the key physicochemical properties of this compound to consider for purification?

The key properties are:

  • pKa: The predicted pKa is around 4.22, indicating it is a weak acid.[2] This is important for understanding its ionization state at different pH values and its interaction with the stationary phase.

  • Solubility: It is a solid at room temperature and is soluble in polar organic solvents.[2] Its solubility in the mobile phase is a critical factor for successful chromatography.

  • Polarity: The presence of a carboxylic acid, a hydroxyl group, and a fluorine atom makes it a polar molecule, which dictates the choice of stationary and mobile phases.

Q4: Should I use normal-phase or reversed-phase chromatography?

The choice depends on the specific separation problem.

  • Normal-phase chromatography (e.g., with silica gel) is a good starting point, especially if the impurities are significantly less polar than your product. However, as discussed, strong interactions can be a challenge.

  • Reversed-phase chromatography (e.g., with C18 silica) is often advantageous for highly polar compounds.[4] If you are struggling with normal-phase, switching to reversed-phase is a logical next step.

Q5: How can I be sure that my compound is stable on silica gel?

A simple 2D TLC experiment is a reliable way to check for stability.

Experimental Protocols

Protocol 1: Two-Dimensional Thin-Layer Chromatography (2D TLC) for Stability Assessment

This protocol allows you to assess the stability of your compound on a silica gel surface.

Materials:

  • TLC plate (silica gel coated)

  • Developing chamber

  • Your crude this compound sample

  • A suitable solvent for dissolving your sample (e.g., methanol)

  • Eluent (the solvent system you plan to use for your column)

  • Pencil

  • UV lamp

Procedure:

  • Using a pencil, lightly draw a starting line about 1 cm from the bottom of the TLC plate.

  • Dissolve a small amount of your crude sample in a minimal amount of solvent.

  • Carefully spot the sample onto one corner of the starting line.

  • Place the TLC plate in a developing chamber containing your chosen eluent, ensuring the solvent level is below the starting line.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.

  • Place the plate back into the developing chamber with the same eluent.

  • Allow the solvent to run up the plate again.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp.

Interpretation:

  • Stable Compound: If your compound is stable, you will see a single spot that has moved in both dimensions, and it will lie on the diagonal of the plate.

  • Unstable Compound: If your compound is degrading on the silica, you will see additional spots that are not on the diagonal. These new spots are the degradation products.[5]

Visualizations

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow start Start: Purification of This compound problem Problem Encountered start->problem no_elution Compound Not Eluting problem->no_elution e.g. tailing Peak Tailing / Broadening problem->tailing e.g. degradation Suspected Degradation problem->degradation e.g. new_spots New Spots on TLC problem->new_spots e.g. sol_no_elution1 Modify Mobile Phase (Add Acid, Increase Polarity) no_elution->sol_no_elution1 Solution sol_no_elution2 Dry Loading no_elution->sol_no_elution2 Solution sol_no_elution3 Change Stationary Phase (Reversed-Phase, Alumina) no_elution->sol_no_elution3 Solution sol_tailing1 Modify Mobile Phase (Add Acid) tailing->sol_tailing1 Solution sol_tailing2 Reduce Sample Load tailing->sol_tailing2 Solution sol_tailing3 Repack Column tailing->sol_tailing3 Solution sol_degradation1 Perform Stability Test (2D TLC) degradation->sol_degradation1 Action sol_degradation2 Deactivate Silica / Change Phase degradation->sol_degradation2 Action sol_new_spots1 Deactivate Silica new_spots->sol_new_spots1 Action sol_new_spots2 Characterize New Spots (NMR, MS) new_spots->sol_new_spots2 Action

Sources

Degradation of "2-Fluoro-4-hydroxyphenylacetic acid" in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-hydroxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of working with this compound. Below, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address potential stability issues under acidic and basic conditions.

I. Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows a new peak in the HPLC chromatogram after storage in a slightly acidic mobile phase. What could be happening?

A1: While this compound is generally stable in mildly acidic conditions, prolonged exposure, especially at elevated temperatures, could potentially lead to degradation. The most probable, though often slow, reaction under acidic conditions is decarboxylation, which would result in the formation of 2-Fluoro-4-hydroxytoluene. The predicted pKa of the carboxylic acid is approximately 4.22[1], meaning it will be protonated in strongly acidic solutions. This protonated form can undergo decarboxylation under thermal stress, a reaction observed in some phenylacetic acid derivatives[2]. We recommend running a freshly prepared sample as a control and analyzing your sample by LC-MS to identify the mass of the new peak.

Q2: I've observed significant degradation of my compound when dissolved in a basic solution (pH > 10). What is the likely degradation product?

A2: Under basic conditions, this compound is susceptible to nucleophilic aromatic substitution (SNAr). The phenolic hydroxyl group will be deprotonated, increasing the electron density of the aromatic ring. However, the strong electron-withdrawing nature of the fluorine atom makes the carbon it is attached to electrophilic and prone to attack by a nucleophile, such as a hydroxide ion (OH⁻). This would lead to the displacement of the fluoride ion and the formation of 2,4-dihydroxyphenylacetic acid. The reactivity of fluorine as a leaving group in SNAr reactions is well-documented[3][4][5].

Q3: Does the fluorine atom on the aromatic ring make the compound more or less stable?

A3: The fluorine atom has a dual effect. Its high electronegativity makes the C-F bond very strong. However, this same property makes the aromatic ring electron-deficient, particularly at the carbon atom bonded to the fluorine. This activates the ring for nucleophilic aromatic substitution, making it less stable under basic conditions where strong nucleophiles like hydroxide are present[3][4]. In acidic media, the electron-withdrawing nature of fluorine can influence the rate of reactions like decarboxylation[2].

Q4: I need to develop a stability-indicating HPLC method. What are the key considerations?

A4: A robust stability-indicating method must be able to resolve the parent compound, this compound, from all potential degradation products. Given the predicted degradation pathways, your method should be able to separate the parent from potential degradants like 2-Fluoro-4-hydroxytoluene (from decarboxylation) and 2,4-dihydroxyphenylacetic acid (from hydrolysis). It is crucial to perform forced degradation studies to generate these degradants and ensure your analytical method can adequately separate them[6][7]. A reversed-phase HPLC method with a C18 column and a gradient elution using a buffered mobile phase (e.g., phosphate or acetate buffer) with an organic modifier like acetonitrile or methanol is a good starting point. UV detection would be suitable, and coupling to a mass spectrometer (LC-MS) is highly recommended for peak identification and purity assessment[8][9].

II. Troubleshooting Guides

Guide 1: Unexpected Degradation During Sample Preparation in Basic Media

Issue: You observe rapid degradation of this compound when preparing samples in basic buffers (e.g., for biological assays or formulation studies).

Root Cause Analysis: The primary cause is likely base-catalyzed nucleophilic aromatic substitution (SNAr), where the fluoride is displaced by a hydroxide ion. This reaction is often accelerated by heat.

Troubleshooting Steps:

  • pH Control: If possible, work at the lowest feasible pH that maintains the solubility and activity of your compound. Avoid strongly basic conditions (pH > 9).

  • Temperature Management: Perform all sample preparation steps at low temperatures (e.g., on ice) to minimize the rate of degradation.

  • Time Limitation: Prepare samples immediately before use and minimize storage time in basic solutions.

  • Buffer Selection: Consider using alternative buffer systems that are less nucleophilic if compatible with your experimental design.

  • Confirmation of Degradation Product: To confirm the degradation pathway, analyze a stressed sample (e.g., heated in 0.1 N NaOH) by LC-MS to look for the mass corresponding to 2,4-dihydroxyphenylacetic acid.

Guide 2: Investigating Analyte Instability in Acidic Formulations

Issue: You are developing an acidic formulation and observe a loss of the parent compound over time, accompanied by the appearance of a new, less polar peak in your chromatogram.

Root Cause Analysis: While generally more stable in acid than in base, forced conditions (e.g., elevated temperature, strong acid) can promote decarboxylation of the phenylacetic acid moiety.

Troubleshooting Steps:

  • Conduct a Forced Degradation Study: To confirm this pathway, perform a systematic forced degradation study. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Characterize the Degradant: Isolate the new peak using preparative HPLC and characterize its structure using techniques like NMR and high-resolution mass spectrometry to confirm if it is 2-Fluoro-4-hydroxytoluene.

  • Formulation Optimization:

    • Assess the impact of pH on the degradation rate. A less acidic environment may improve stability.

    • Investigate the effect of temperature on the formulation's stability to determine appropriate storage conditions.

    • Evaluate the impact of excipients, as some may catalyze the degradation.

III. Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation mechanisms of this compound under acidic and basic stress conditions.

G cluster_acid Acidic Degradation Pathway A This compound B 2-Fluoro-4-hydroxytoluene A->B Decarboxylation (Heat, H+) G cluster_base Basic Degradation Pathway C This compound D 2,4-Dihydroxyphenylacetic Acid C->D Nucleophilic Aromatic Substitution (OH-, Heat)

Caption: Predicted Basic Degradation Pathway.

IV. Summary of Stability Data (Hypothetical)

The following table presents hypothetical data from a forced degradation study to illustrate the expected stability profile.

Stress ConditionTemperatureDuration% DegradationMajor Degradation Product
0.1 N HCl60 °C24 h~ 5%2-Fluoro-4-hydroxytoluene
0.1 N NaOH60 °C8 h~ 15%2,4-Dihydroxyphenylacetic Acid
Water60 °C24 h< 1%-

V. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the stability of this compound.

Objective: To generate potential degradation products and evaluate the stability of the compound under various stress conditions.

Materials:

  • This compound

  • 0.1 N Hydrochloric acid

  • 0.1 N Sodium hydroxide

  • 3% Hydrogen peroxide

  • Milli-Q water or equivalent

  • HPLC system with UV/PDA detector (and preferably MS)

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60 °C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60 °C for 8 hours.

    • At appropriate time points (e.g., 0, 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze at appropriate time points.

  • Thermal Degradation:

    • Keep a solid sample of the compound in an oven at 60 °C for 48 hours.

    • Dissolve a portion of the stressed solid in the initial solvent and analyze by HPLC.

  • Photostability:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the sample by HPLC. A control sample should be kept in the dark.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Determine the percentage of degradation and identify any major degradation products, preferably using HPLC-MS.

Workflow for Stability Study

G A Prepare Stock Solution of This compound B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Sample at Timepoints & Neutralize (for Acid/Base) B->C D Analyze by Stability-Indicating HPLC-UV/MS Method C->D E Quantify Degradation & Identify Products D->E F Assess Mass Balance E->F

Caption: General Workflow for a Forced Degradation Study.

VI. References

  • Carboxylic acids. (n.d.). Retrieved January 11, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Relative Acidities of Carboxylic Acids, Phenols & Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Glein, C. R., et al. (2020). Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. Geochimica et Cosmochimica Acta, 269, 497-519.

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 11, 2026, from [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019, May 7). National Center for Biotechnology Information. Retrieved from [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 11, 2026, from [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Juniper Publishers. Retrieved January 11, 2026, from [Link]

  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • What are the differences between phenylacetic acid and benzeneacetic acid in terms of their properties? (2024, May 10). Quora. Retrieved from [Link]

  • Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. (n.d.). ResearchGate. Retrieved from [Link]

  • The Explanation for the Acidity of Phenols. (2019, December 16). BYJU'S. Retrieved from [Link]

  • The decarboxylation of phenylacetic acid via addition of acid. (2017, June 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Acidity of Phenols. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 2-Fluoro-4-hydroxyphenylacetic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for "2-Fluoro-4-hydroxyphenylacetic acid." This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this versatile chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve these issues effectively in your experimental work.

Understanding the Solubility Profile of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structure, featuring both a phenolic hydroxyl group and a carboxylic acid moiety, dictates its solubility behavior. With a predicted pKa of approximately 4.22, its solubility is highly dependent on the pH of the medium[1]. The presence of the fluorine atom can also influence its crystalline structure and interactions with solvents.

This dual functionality means that in neutral organic solvents, the compound's polarity can lead to limited solubility, while in aqueous media, its solubility is significantly influenced by the pH. At a pH below its pKa, the carboxylic acid is protonated, rendering the molecule less polar and less soluble in water. Conversely, at a pH above its pKa, the carboxylate anion is formed, dramatically increasing its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What is the first step I should take?

A1: The first step is to systematically assess the solubility of your compound in a small-scale test before proceeding with your full reaction. This will save time and reagents.

Experimental Protocol: Rapid Solubility Assessment

  • Preparation: Dispense 10 mg of this compound into separate, small, sealed vials.

  • Solvent Addition: To each vial, add 0.1 mL of your intended reaction solvent (or a panel of common solvents like THF, DMF, DMSO, acetonitrile, methanol, ethanol).

  • Observation at Room Temperature: Vigorously vortex each vial for 1 minute. Observe for complete dissolution. If it dissolves, the solubility is at least 100 mg/mL.

  • Incremental Solvent Addition: If the solid remains, add the solvent in 0.1 mL increments, vortexing after each addition, until the solid dissolves. Record the total volume of solvent used to calculate an approximate solubility.

  • Heating: If the compound has not dissolved after adding 1 mL of solvent (solubility < 10 mg/mL), gently heat the vial to your intended reaction temperature and observe for dissolution. Some compounds exhibit significantly higher solubility at elevated temperatures.

This initial assessment will guide your strategy for achieving a homogeneous reaction mixture.

Q2: I have poor solubility in an aprotic organic solvent for an amide coupling reaction. What are my options?

A2: Poor solubility in aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) is a common issue for this compound due to its polar functional groups. Here are several strategies to overcome this, presented in a logical troubleshooting workflow.

Workflow for Enhancing Solubility in Aprotic Solvents

cluster_0 Troubleshooting Workflow start Poor Solubility Observed cosolvent Strategy 1: Add a Polar Aprotic Co-solvent start->cosolvent base Strategy 2: In-situ Salt Formation with a Non-Nucleophilic Base cosolvent->base If still insoluble success Homogeneous Reaction Achieved cosolvent->success If successful ptc Strategy 3: Phase Transfer Catalysis base->ptc If base is incompatible base->success If successful solvent_change Strategy 4: Switch to a More Polar Solvent System ptc->solvent_change If PTC is ineffective ptc->success If successful solvent_change->success If successful

Caption: Decision-making workflow for solubility issues in aprotic solvents.

  • Strategy 1: Employ a Polar Aprotic Co-solvent

    Often, the addition of a small amount of a more polar aprotic solvent can significantly enhance solubility.

    Experimental Protocol: Co-solvent System

    • Suspend this compound in your primary reaction solvent (e.g., THF).

    • Add a polar aprotic co-solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) dropwise while stirring until the solid dissolves.

    • Caution: Ensure the co-solvent is compatible with your reaction conditions and reagents. For example, DMF can be problematic in reactions involving strong bases or high temperatures.

  • Strategy 2: In-situ Salt Formation

    For reactions that can tolerate a basic additive, converting the carboxylic acid to its more soluble carboxylate salt in-situ can be highly effective.

    Experimental Protocol: In-situ Salt Formation

    • Suspend this compound in your aprotic solvent (e.g., DCM, MeCN).

    • Add one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Stir the mixture at room temperature. The formation of the ammonium salt should lead to a clear, homogeneous solution.

    • Proceed with the addition of your other reagents. This is a common practice in amide coupling reactions.

Q3: I am performing an esterification reaction in a non-polar solvent like toluene and facing solubility issues. How can I proceed?

A3: Esterification in non-polar solvents often requires heating to achieve sufficient solubility of the polar carboxylic acid.

Troubleshooting Esterification in Non-Polar Solvents

  • Elevated Temperature: Many esterification reactions, such as Fischer esterification, are performed at reflux temperatures. The increased temperature will likely be sufficient to dissolve the this compound in a solvent like toluene, especially as the reaction proceeds and the more soluble ester is formed.

  • Use of a Co-solvent: If heating alone is insufficient, the addition of a minimal amount of a polar aprotic co-solvent like DMF can be effective. However, be mindful of the boiling points of your solvent mixture when setting up your reflux apparatus.

  • Alternative Esterification Methods: Consider using a milder, room-temperature esterification protocol that employs a more polar solvent system where your starting material is more soluble.

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: The aqueous solubility of this compound is highly pH-dependent due to its carboxylic acid group (predicted pKa ≈ 4.22)[1].

pH RangePredominant SpeciesExpected Aqueous Solubility
pH < 2.2 Fully Protonated (Carboxylic Acid)Low
pH 2.2 - 6.2 Mixture of Protonated and DeprotonatedModerate and Increasing with pH
pH > 6.2 Fully Deprotonated (Carboxylate)High

Practical Implications:

  • For Extraction: To extract the compound into an organic layer, acidify the aqueous solution to a pH of ~2.

  • For Aqueous Reactions or Work-up: To dissolve the compound in an aqueous medium, add a base (e.g., sodium bicarbonate, sodium hydroxide) to raise the pH above 6.

Diagram: pH-Dependent Solubility

a COOH (Protonated) Low Solubility b COO- (Deprotonated) High Solubility a->b b->a label_a Add Acid (H+) label_b Add Base (OH-)

Caption: The effect of pH on the ionization state and aqueous solubility.

Summary of Recommended Solvents

While specific quantitative data is not widely published, the following table provides general guidance based on the chemical properties of this compound and related compounds.

Solvent ClassExamplesExpected SolubilityNotes
Polar Protic Methanol, EthanolGoodSolvents can participate in hydrogen bonding.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to GoodGood general-purpose solvents for reactions.
Ethers THF, DioxaneLow to ModerateMay require heating or a co-solvent.
Halogenated DCM, ChloroformLowOften requires addition of a base for salt formation.
Non-Polar Toluene, HexaneVery LowGenerally unsuitable without significant heating.
Aqueous WaterpH-DependentHighly soluble at pH > 6.

Disclaimer: This guide is intended for informational purposes by trained professionals. All experimental work should be conducted with appropriate safety precautions.

References

Sources

Technical Support Center: Purification of Crude 2-Fluoro-4-hydroxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Fluoro-4-hydroxyphenylacetic acid (CAS No. 68886-07-7). As a critical intermediate in various synthetic pathways, achieving high purity is paramount. This document provides a structured, experience-driven approach to troubleshooting common issues and offers detailed protocols for robust purification.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the initial strategy for purification.

Q1: What are the most probable impurities in my crude this compound?

A1: Impurities are typically route-dependent but generally fall into several classes:

  • Starting Materials: Unreacted precursors, such as a corresponding substituted toluene, benzyl cyanide, or benzyl chloride.

  • Reaction Byproducts: Isomeric variants (e.g., 4-fluoro-2-hydroxyphenylacetic acid), products of over- or under-reaction, or side-reaction products.

  • Intermediates: Partially hydrolyzed species, such as the corresponding amide if the synthesis proceeds through a nitrile hydrolysis pathway.[1]

  • Reagents & Catalysts: Inorganic salts from workup procedures, residual acids or bases, or trace metals if catalytic steps (e.g., palladium catalysis) were used.[2]

  • Residual Solvents: Solvents used in the synthesis or initial workup, such as toluene, DMF, or ethyl acetate.[2]

Q2: I have a solid crude product. What is the most straightforward purification method to try first?

A2: For a solid crude product, recrystallization is the most efficient and scalable first-line purification technique.[3] It is excellent for removing small amounts of impurities that have different solubility profiles from the desired product. The key is selecting a solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[4][5]

Q3: How do I determine if my product is pure enough for the next step?

A3: Purity is application-dependent. A multi-technique assessment is recommended:

  • High-Performance Liquid Chromatography (HPLC): The industry standard for purity assessment, capable of detecting impurities down to <0.1%. A purity of >98% by HPLC is often considered suitable for many applications.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structural integrity and identifying any organic impurities. The absence of unexpected signals is a strong indicator of purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[4]

Q4: My crude product is a persistent oil or wax and will not solidify. What are my options?

A4: An oily product suggests the presence of significant impurities that are depressing the melting point. Direct recrystallization will be ineffective. The recommended approaches are:

  • Acid-Base Extraction: This powerful liquid-liquid extraction technique can effectively separate the desired carboxylic acid from neutral or less acidic impurities.[8][9]

  • Column Chromatography: This is the most versatile method for separating complex mixtures and isolating a pure compound from oils.[1][10] After chromatography, the purified fractions can be concentrated, and the resulting solid can then be recrystallized to achieve optimal purity.

Purification Workflow & Method Selection

The choice of purification strategy depends on the nature of the crude product. The following diagram outlines a logical workflow.

start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes extraction Perform Acid-Base Extraction is_solid->extraction No (Oily/Waxy) check_purity1 Assess Purity (HPLC, NMR, MP) recrystallize->check_purity1 pure_product Pure Product (>98%) check_purity1->pure_product Yes chromatography Purify by Column Chromatography check_purity1->chromatography No recrystallize2 Final Recrystallization Polish chromatography->recrystallize2 check_purity2 Assess Purity extraction->check_purity2 check_purity2->chromatography Still Impure/Oily check_purity2->recrystallize2 Purity Improved but Solid recrystallize2->pure_product A Place Crude Solid in Erlenmeyer Flask B Add Minimal Hot Solvent (e.g., Toluene/EtOAc) A->B C Heat & Swirl Until Dissolved B->C D Cool Slowly to Room Temp C->D E Cool in Ice Bath to Maximize Precipitation D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent & Dry F->G

Sources

Preventing byproduct formation in "2-Fluoro-4-hydroxyphenylacetic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Fluoro-4-hydroxyphenylacetic Acid

A Guide to Preventing Byproduct Formation and Troubleshooting Common Issues

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing byproduct formation and ensuring high purity of the final product. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

I. Understanding the Synthesis and Potential Pitfalls

The synthesis of this compound, a key intermediate in pharmaceuticals, can be approached through several routes. Each pathway, while viable, presents a unique set of challenges, primarily concerning the formation of unwanted byproducts. A common and effective strategy involves a multi-step process that begins with a Friedel-Crafts-type reaction, followed by subsequent reduction and hydrolysis steps. Understanding the mechanism of each step is crucial for effective troubleshooting.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What are the most common isomeric byproducts I should be aware of, and why do they form?

A1: The most prevalent isomeric byproducts are the result of non-regioselective reactions on the aromatic ring. During electrophilic substitution reactions, such as Friedel-Crafts acylation on a substituted phenol, the incoming electrophile can attack at different positions. For a starting material like 3-fluorophenol, acylation can occur at the C2, C4, or C6 positions, leading to a mixture of isomers. The directing effects of the existing fluorine and hydroxyl groups, as well as reaction conditions like temperature and solvent, heavily influence the product distribution.[1]

Q2: Can polysubstitution occur, and how can I prevent it?

A2: Yes, polysubstitution is a risk, especially if the aromatic ring is highly activated.[1] To prevent the addition of more than one acyl group, it is crucial to use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[1] Additionally, the product of the initial acylation is a ketone, which is less reactive than the starting phenol, naturally disfavoring a second acylation.[2][3]

Q3: My reaction is sluggish or not proceeding to completion. What are the likely causes?

A3: A stalled reaction can often be attributed to several factors:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water present in your reagents, solvent, or glassware will deactivate it.[1]

  • Insufficient Catalyst: In Friedel-Crafts acylation, the catalyst can form a complex with the ketone product, removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required.[1][2]

  • Low Reaction Temperature: The activation energy for the reaction may not be overcome if the temperature is too low.[1]

  • Poor Reagent Quality: Impurities in your starting materials can interfere with the reaction.[1]

Q4: What is the best way to monitor the progress of my reaction to minimize byproduct formation?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are excellent techniques for monitoring reaction progress.[4][5] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the desired product and any byproducts. This allows you to stop the reaction at the optimal time, preventing the formation of degradation products or further side reactions.

III. Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to tackling specific issues you may encounter during your synthesis.

Problem 1: Formation of Multiple Isomers

Symptoms:

  • Your crude product shows multiple spots on TLC or multiple peaks in the HPLC chromatogram with similar mass-to-charge ratios in mass spectrometry.

  • The final yield of the desired this compound is low, even though the starting material is fully consumed.

Possible Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Suboptimal Reaction Conditions The regioselectivity of electrophilic aromatic substitution is highly dependent on temperature and solvent polarity. Higher temperatures can favor the thermodynamically more stable isomer, which may not be your desired product.[1]Optimize the reaction temperature and solvent. Lower temperatures and less polar solvents often favor the kinetically controlled product. Experiment with a range of conditions to find the optimal balance for your specific synthesis.
Steric Hindrance Bulky substituents on the aromatic ring or a bulky acylating agent can influence the position of the incoming electrophile, potentially leading to a mixture of ortho and para products.[1]If steric hindrance is a significant issue, consider using a different acylating agent or exploring an alternative synthetic strategy that offers better regiocontrol.

Experimental Protocol: Optimizing Reaction Conditions for Regioselectivity

  • Baseline Experiment: Run the reaction using your standard protocol and analyze the product mixture by HPLC to determine the ratio of isomers.

  • Temperature Variation: Set up parallel reactions at different temperatures (e.g., 0 °C, room temperature, and 40 °C) while keeping all other parameters constant. Analyze the isomer ratio for each.

  • Solvent Variation: Conduct the reaction in a series of solvents with varying polarities (e.g., dichloromethane, 1,2-dichloroethane, nitrobenzene).

  • Analysis: Compare the results from each experiment to identify the conditions that provide the highest yield of the desired isomer.

Problem 2: Low Yield and Incomplete Reaction

Symptoms:

  • A significant amount of starting material remains even after prolonged reaction times.

  • The overall yield of the isolated product is poor.

Possible Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Deactivated Catalyst Lewis acids like AlCl₃ are potent moisture scavengers. Water reacts with the catalyst to form inactive species.[1]Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, unopened containers of the Lewis acid catalyst.[1]
Insufficient Catalyst The ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction.Increase the molar ratio of the Lewis acid to the limiting reagent. A ratio of 1.1 to 2.0 equivalents is often necessary.[1]
Deactivated Aromatic Substrate If the starting aromatic ring has strongly electron-withdrawing groups, it may be too unreactive for Friedel-Crafts acylation.[1]While not the case for a fluorophenol, it is a crucial consideration. If facing this issue with other substrates, an alternative synthetic route may be necessary.

Workflow for Troubleshooting Low Yield

G start Low Yield or Incomplete Reaction check_catalyst Check for Catalyst Deactivation start->check_catalyst check_ratio Verify Catalyst Molar Ratio check_catalyst->check_ratio Conditions are anhydrous solution1 Use Anhydrous Conditions and Fresh Catalyst check_catalyst->solution1 Moisture exposure likely check_temp Assess Reaction Temperature check_ratio->check_temp Ratio is sufficient solution2 Increase Catalyst Equivalents (1.1 - 2.0 eq.) check_ratio->solution2 Ratio is < 1.1 eq. check_reagents Evaluate Reagent Purity check_temp->check_reagents Temperature is optimal solution3 Gradually Increase Temperature and Monitor Byproducts check_temp->solution3 Temperature is low solution4 Purify/Distill Reagents Before Use check_reagents->solution4

Caption: Troubleshooting logic for low yield issues.

Problem 3: Byproducts from Subsequent Reaction Steps (e.g., Reduction)

Symptoms:

  • Impurities are observed after the reduction of the intermediate keto-acid.

  • The final product is contaminated with species that are not isomers of the desired product.

Possible Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Over-reduction Strong reducing agents can sometimes lead to the reduction of other functional groups or even the aromatic ring under harsh conditions.Choose a milder reducing agent or optimize the reaction conditions (temperature, time, and stoichiometry of the reducing agent). The Clemmensen or Wolff-Kishner reductions are classic methods for converting the acyl group to an alkyl group.[2][3]
Incomplete Reaction The reduction may not go to completion, leaving unreacted keto-acid in the final product.Increase the reaction time or the amount of reducing agent. Monitor the reaction by TLC or HPLC to ensure complete conversion.
Side Reactions of Intermediates The intermediate mandelic acid derivative can sometimes undergo competing oxidative pathways, reducing the overall selectivity of the reduction.[6]Carefully control the reaction atmosphere (e.g., under an inert gas like nitrogen or argon) and temperature to minimize oxidative side reactions.

General Reaction Pathway and Potential Byproducts

G start Starting Material (e.g., 3-Fluorophenol) acylation Friedel-Crafts Acylation start->acylation intermediate Intermediate Keto-acid acylation->intermediate byproduct1 Isomeric Byproducts acylation->byproduct1 Poor Regioselectivity byproduct2 Polysubstituted Products acylation->byproduct2 Excess Acylating Agent reduction Reduction intermediate->reduction product This compound reduction->product byproduct3 Unreacted Keto-acid reduction->byproduct3 Incomplete Reaction byproduct4 Over-reduced Products reduction->byproduct4 Harsh Conditions

Caption: Synthetic pathway and common byproduct formation points.

IV. References

  • ResearchGate. (2024, January 9). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Retrieved from [Link]

  • National Institutes of Health. (2022, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Retrieved from [Link]

  • National Institutes of Health. (2022, August 5). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. Retrieved from [Link]

  • PubMed Central. (2024, January 5). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4329497A - Method for the production of 4-hydroxyphenylacetic acid. Retrieved from

  • Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid. Retrieved from

  • ResearchGate. (n.d.). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid. Retrieved from

  • Frontiers. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

  • SciSpace. (2013, December 15). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-hydroxyphenylacetic acid (CAS: 68886-07-7). This guide is designed for researchers, chemists, and production managers involved in scaling up the synthesis of this important pharmaceutical intermediate. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just solutions but the underlying chemical principles to empower your process development.

Part 1: Frequently Asked Questions (FAQs) - Synthetic Strategy

Q1: What are the primary viable synthetic routes for the large-scale production of this compound?

A1: There are two principal synthetic strategies that are amenable to scale-up, each with distinct advantages and challenges. The choice of route often depends on the cost and availability of starting materials, as well as in-house equipment and expertise.

  • Route A: Friedel-Crafts followed by Willgerodt-Kindler Reaction. This is a robust and frequently employed pathway. It begins with the acylation of 3-fluorophenol to form the key intermediate, 2'-Fluoro-4'-hydroxyacetophenone. This ketone is then converted to the target phenylacetic acid derivative via the Willgerodt-Kindler reaction.[1][2]

  • Route B: Cyanation of a Benzyl Halide followed by Hydrolysis. This classic approach involves the synthesis of a suitably protected 2-fluoro-4-hydroxybenzyl halide, followed by cyanation and subsequent hydrolysis of the resulting nitrile to the carboxylic acid.[3][4]

Below is a workflow diagram illustrating these two primary synthetic pathways.

Synthesis_Routes cluster_0 Route A: Friedel-Crafts / Willgerodt-Kindler cluster_1 Route B: Cyanation / Hydrolysis 3-Fluorophenol 3-Fluorophenol 2-Fluoro-4-hydroxyacetophenone 2-Fluoro-4-hydroxyacetophenone 3-Fluorophenol->2-Fluoro-4-hydroxyacetophenone Friedel-Crafts Acylation Product_A This compound 2-Fluoro-4-hydroxyacetophenone->Product_A Willgerodt-Kindler Reaction & Hydrolysis Protected_Phenol Protected 3-Fluorophenol Benzyl_Halide 2-Fluoro-4-(protected-hydroxy)benzyl halide Protected_Phenol->Benzyl_Halide Halomethylation Benzyl_Cyanide 2-Fluoro-4-(protected-hydroxy)benzyl cyanide Benzyl_Halide->Benzyl_Cyanide Cyanation (e.g., NaCN) Product_B This compound Benzyl_Cyanide->Product_B Hydrolysis & Deprotection

Caption: Primary synthetic routes for this compound.

Part 2: Troubleshooting Guide - Route A (Friedel-Crafts & Willgerodt-Kindler)

This section provides detailed troubleshooting for the most common issues encountered when scaling up the synthesis via the Friedel-Crafts acylation of 3-fluorophenol and the subsequent Willgerodt-Kindler reaction of 2'-Fluoro-4'-hydroxyacetophenone.

Step 1: Friedel-Crafts Acylation of 3-Fluorophenol

Q2: We are experiencing low yields (<40%) and significant formation of the 4'-fluoro-2'-hydroxyacetophenone isomer during the Friedel-Crafts acylation of 3-fluorophenol. How can we improve the yield and regioselectivity?

A2: This is a well-documented challenge. The hydroxyl group is a strongly activating, ortho-para directing group, while the fluorine is a deactivating, ortho-para director. This leads to a mixture of isomers.

Possible Causes & Solutions:

  • Suboptimal Catalyst/Reaction Conditions: The choice of Lewis acid and reaction conditions is critical for regioselectivity.

    • Solution: A practical, pilot-scale method has been developed that avoids the direct acylation of 3-fluorophenol. Instead, it starts with the acetylation of 1,3-difluorobenzene to get 2,4-difluoroacetophenone. This is followed by a selective nucleophilic aromatic substitution of the para-fluorine with hydroxide.[1] This method provides a more reliable route to the desired 2'-fluoro-4'-hydroxyacetophenone intermediate.

  • Inefficient Mixing at Scale: Poor mixing can lead to localized "hot spots" and uneven catalyst distribution, promoting side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., a pitched-blade turbine) to maintain a homogeneous reaction mixture. For viscous reaction mixtures, consider a reactor with baffles to improve turbulence.

Alternative Approach: Selective Hydroxylation

A more scalable and reliable approach involves the selective hydroxylation of 2',4'-difluoroacetophenone.

ParameterConditionRationale
Reactants 2',4'-Difluoroacetophenone, Sodium Hydroxide, Calcium HydroxideThe use of a mixed-base system (NaOH and Ca(OH)₂) is reported to be crucial for achieving a good reaction rate and yield.[1]
Solvent WaterAn aqueous medium is cost-effective and environmentally benign for scale-up.
Temperature RefluxElevated temperatures are required to drive the nucleophilic aromatic substitution.
Work-up Acidification and ExtractionStandard work-up procedure to isolate the phenolic product.
Step 2: Willgerodt-Kindler Reaction

Q3: During the Willgerodt-Kindler reaction of 2'-Fluoro-4'-hydroxyacetophenone with sulfur and morpholine, we observe incomplete conversion and the formation of a complex mixture of byproducts upon scale-up. What are the key parameters to control?

A3: The Willgerodt-Kindler reaction is notorious for its harsh conditions and potential for side reactions, especially at scale.[5] Careful control of reaction parameters is essential.

Possible Causes & Solutions:

  • Suboptimal Temperature Control: The reaction requires high temperatures (typically 130-150 °C) to proceed.[6] Temperature fluctuations can lead to either incomplete reaction or degradation of the product.

    • Solution: Use a reactor with a reliable heating jacket and temperature probe. For exothermic events, ensure an adequate cooling system is in place.

  • Poor Mixing of Heterogeneous Mixture: The reaction mixture is often a thick slurry of sulfur in the amine and ketone.

    • Solution: Ensure robust mechanical stirring to keep the elemental sulfur suspended.

  • Incomplete Hydrolysis of the Thiomorpholide Intermediate: The initial product of the Willgerodt-Kindler reaction is a thiomorpholide, which must be hydrolyzed to the final carboxylic acid.

    • Solution: Ensure the hydrolysis step (typically with aqueous NaOH or H₂SO₄) is carried out for a sufficient duration and at an appropriate temperature (reflux) to ensure complete conversion.[6][7]

Willgerodt_Kindler_Troubleshooting Start Low Yield in Willgerodt-Kindler Incomplete_Conversion Incomplete Conversion? Start->Incomplete_Conversion Temp_Control Check Temperature Control (130-150 °C) Incomplete_Conversion->Temp_Control Yes Byproducts Byproduct Formation? Incomplete_Conversion->Byproducts No Mixing Improve Agitation for Sulfur Suspension Temp_Control->Mixing Mixing->Byproducts Hydrolysis_Check Ensure Complete Hydrolysis of Thiomorpholide Byproducts->Hydrolysis_Check Yes Success Improved Yield Byproducts->Success No Purification Optimize Purification (Recrystallization, Chromatography) Hydrolysis_Check->Purification Purification->Success

Caption: Troubleshooting logic for the Willgerodt-Kindler reaction.

Part 3: Troubleshooting Guide - Alternative Synthetic Steps

This section covers potential issues with alternative synthetic methodologies that may be considered.

Grignard Carboxylation

Q4: We are attempting a Grignard-based synthesis, but the formation of the Grignard reagent from a 2-fluoro-4-methoxy-bromobenzene derivative is sluggish and gives low yields. What are the common pitfalls?

A4: Grignard reagent formation is highly sensitive to reaction conditions, and the presence of a fluorine atom can influence the reactivity of the aryl halide.

Possible Causes & Solutions:

  • Moisture and Air Sensitivity: Grignard reagents are extremely reactive towards water and oxygen.[8]

    • Solution: All glassware must be rigorously flame-dried or oven-dried. Anhydrous solvents (typically THF or diethyl ether) are essential. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Passivated Magnesium Surface: The magnesium turnings can have an oxide layer that prevents the reaction from initiating.

    • Solution: Activate the magnesium using methods such as crushing the turnings in situ, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane.[8][9]

  • Wurtz Coupling: A common side reaction is the coupling of two aryl halide molecules, especially with more reactive halides.

    • Solution: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This minimizes the chance of it reacting with the already formed Grignard reagent.

ParameterRecommended ConditionRationale
Solvent Anhydrous THF or Diethyl EtherEthereal solvents are crucial for stabilizing the Grignard reagent.
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric water and oxygen.
Magnesium Activation Iodine crystal or 1,2-dibromoethaneRemoves the passivating oxide layer from the magnesium surface.
Addition of Aryl Halide Slow, dropwise additionMinimizes Wurtz coupling side reactions.
Temperature Gentle refluxThe reaction is often exothermic enough to self-sustain a gentle reflux upon initiation.
Nitrile Hydrolysis

Q5: During the acid-catalyzed hydrolysis of our 2-fluoro-4-methoxyphenylacetonitrile intermediate, we are observing charring and low yields of the carboxylic acid. How can this be improved?

A5: Strong acidic conditions at high temperatures, while effective for hydrolysis, can also lead to degradation of electron-rich aromatic compounds.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: Concentrated sulfuric or hydrochloric acid at reflux can be too aggressive.

    • Solution: Consider a two-stage hydrolysis. First, use basic conditions (e.g., aqueous NaOH) to hydrolyze the nitrile to the carboxylate salt. This is often a milder process. Then, acidify the reaction mixture in a separate step to protonate the carboxylate and precipitate the carboxylic acid.[7]

  • Demethylation as a Side Reaction: Strong acids, particularly HBr or HI, can cleave the methyl ether protecting group. While the ultimate goal is the hydroxyl group, controlling this during the hydrolysis step can be difficult.

    • Solution: Using basic hydrolysis followed by a separate, controlled demethylation step (if the methoxy intermediate is isolated) can provide a cleaner process. For demethylation, reagents like pyridinium hydrochloride can be effective at scale.[10]

Part 4: Purification and Analysis

Q6: What is a reliable method for the purification of the final this compound product at a large scale?

A6: Recrystallization is the most common and scalable method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixture of water and an organic solvent like ethanol or isopropanol is a good starting point. The product can also be purified by extraction into a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the pure product.

Q7: How can we monitor the reaction progress and assess the purity of the final product?

A7: High-Performance Liquid Chromatography (HPLC) is the preferred method for both in-process control and final purity assessment.

Typical HPLC Conditions:

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[11]
Mobile Phase Acetonitrile and water with an acid modifier (e.g., 0.1% formic or acetic acid)[11]
Detection UV at ~264 nm[11]
Mode Isocratic or gradient elution, depending on the complexity of the reaction mixture

Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction progress.

References

  • Zhang, J., Lu, X., & Xu, W. (2009). A Practical Synthesis of 2′-Fluoro- 4′-hydroxyacetophenone. Organic Preparations and Procedures International, 41(5), 419-421. [Link]

  • Kees, K. F., Musser, J. H., Chang, J., Skowronek, M., & Lewis, A. J. (1986). New potent and orally active inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 29(11), 2329–2334.
  • Gryko, D. T., Wyrostek, D., Nowak-Krol, A., Abramczyk, K., & Rogacki, M. K. (2008). Synthesis of 2-Aryl-3-hydroxychromones via an Intramolecular Wessely–Moser-Type Rearrangement. Synthesis, 2008(24), 4028-4034.
  • Mojtahedi, M. M., et al. (2013). Recent advances in the Willgerodt–Kindler reaction. Chemical Society Reviews, 42(19), 7870-7881.
  • Jasperse, C. (n.d.). Grignard Reaction. Chemistry 355. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]

  • Organic Syntheses. (1921). Phenylacetic acid. Org. Synth. Coll. Vol. 1, p.436. [Link]

  • DeTar, D. F., & Carmack, M. (1946). The Willgerodt Reaction. II. A Study of the Reaction with Acetophenones. Journal of the American Chemical Society, 68(10), 2025–2029.
  • Organic Syntheses. (1950). p-METHOXYPHENYLACETONITRILE. Org. Synth. 30, 56. [Link]

  • Klumpp, D. A., et al. (2007). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. Organic Process Research & Development, 11(4), 746-750.
  • Google Patents. (1982). Method for the production of 4-hydroxyphenylacetic acid. US4329497A.
  • Google Patents. (1983). Method for preparing 4-hydroxyphenylacetic acid. US4412082A.

Sources

Challenges in the regioselective synthesis of "2-Fluoro-4-hydroxyphenylacetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. As Senior Application Scientists, we understand that synthesizing precisely substituted aromatic compounds presents unique challenges. This guide is dedicated to addressing the specific difficulties encountered during the regioselective synthesis of 2-Fluoro-4-hydroxyphenylacetic acid , a valuable building block in pharmaceutical and materials science research.

This resource is structured as a dynamic troubleshooting guide and FAQ section. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose issues in your experiments and make informed decisions to optimize your synthetic strategy.

Troubleshooting Guide: Common Experimental Issues
Question: My direct electrophilic fluorination of 4-hydroxyphenylacetic acid is yielding a mixture of isomers, with very little of the desired 2-fluoro product. What is happening and how can I fix it?

Answer:

This is the most common and predictable challenge in this synthesis. The root cause lies in the powerful and competing directing effects of the substituents on the aromatic ring.

Causality Analysis:

  • Electronic Effects: The hydroxyl (-OH) group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density into the ring via resonance.[1][2] This significantly increases the nucleophilicity of the C3 and C5 positions (ortho to the -OH group), making them the most likely sites for electrophilic attack.

  • Competing Directors: The acetic acid moiety (-CH₂COOH) is a deactivating group and a meta-director. However, its influence is significantly weaker than the activating effect of the hydroxyl group.

  • Predicted Outcome: Consequently, direct fluorination with an electrophilic fluorine source (like Selectfluor™) will overwhelmingly favor substitution at the C3 and C5 positions, leading to 3-fluoro-4-hydroxyphenylacetic acid as the major monofluorinated product and potentially 3,5-difluoro-4-hydroxyphenylacetic acid.[3] The desired C2 position is electronically disfavored.

Below is a diagram illustrating this electronic challenge.

Caption: Electronic directing effects on the 4-hydroxyphenylacetic acid ring.

Troubleshooting & Optimization Strategies:

  • Protect and Fluorinate: The most common strategy is to temporarily modify the hydroxyl group to reduce its activating influence.

    • Protocol: Convert the phenol to a methyl ether, forming 4-methoxyphenylacetic acid.[4] The methoxy (-OCH₃) group is still an ortho, para-director but is less activating than the hydroxyl group.

    • Challenge: Fluorination will still likely favor the 3-position. However, this route opens the door to more controlled conditions and is often a necessary first step before attempting more advanced strategies. The final step involves demethylation to reveal the free hydroxyl group.[5]

  • Use a Removable Directing Group: This advanced strategy offers the best control for achieving ortho-C-H functionalization.

    • Concept: A directing group is temporarily installed (e.g., on the hydroxyl or carboxyl group) that coordinates to a transition metal catalyst (like Palladium). This brings the catalyst and the fluorinating reagent into close proximity to the target C-H bond at the C2 position, forcing site-selective fluorination.[6]

    • Example: Using a 2-pyridyloxy group as an auxiliary on the phenol can direct palladium-catalyzed fluorination to the desired ortho position.[6] This approach is highly effective for late-stage fluorination of complex molecules.

  • Build the Molecule Systematically: Instead of direct fluorination, construct the ring with the desired substitution pattern from simpler precursors.

    • Example Pathway (Suzuki Coupling): Start with a commercially available building block like 2-fluoro-4-methoxyaniline. Convert the aniline to a halide (e.g., via a Sandmeyer reaction) and then perform a Suzuki or other cross-coupling reaction to introduce the acetic acid side chain (or a precursor).[7] This is followed by demethylation.

Question: I am attempting to fluorinate 4-methoxyphenylacetic acid, but my yields are low and I observe significant starting material decomposition. What can I do?

Answer:

Low yields and decomposition often point to issues with the choice of fluorinating agent, reaction conditions, or solvent. Electrophilic fluorination can be harsh, and even a protected phenol can be sensitive.

Causality Analysis:

  • Reagent Reactivity: Highly reactive electrophilic fluorine sources can be less selective and may lead to side reactions or dearomatization, especially with activated rings.[3][8]

  • Solvent Effects: The reaction medium can influence the stability of the intermediates and the potency of the fluorinating agent. Protic solvents can deactivate the fluorinating reagent.

  • Temperature: Excessive heat can cause decomposition of both the starting material and the product.

Optimization Strategies:

  • Select the Right Fluorinating Agent: The choice of reagent is critical. Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are the most common, each with distinct properties.

    Table 1: Comparison of Common Electrophilic Fluorinating Agents
    Reagent Acronym Reactivity Key Advantages Considerations
    1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™HighBench-stable, crystalline solid; operationally simple; widely applicable.[9]Can be aggressive; may require optimization to control selectivity.[10]
    N-FluorobenzenesulfonimideNFSIModerateMilder than Selectfluor™; good for sensitive substrates.[8][11]May require longer reaction times or higher temperatures.
  • Optimize Reaction Conditions:

    • Solvent: Begin with aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), or toluene. Acetonitrile is often a good starting point for reactions with Selectfluor™.[9]

    • Temperature: Start at room temperature or even 0 °C and slowly warm the reaction only if no conversion is observed. Monitor the reaction by TLC or LC-MS to track product formation versus decomposition.

    • Additives: In some cases, the addition of a weak, non-nucleophilic base can scavenge acid generated during the reaction, preventing acid-catalyzed decomposition.

  • Consider a Flow Chemistry Setup: For highly exothermic or sensitive fluorination reactions, a continuous flow reactor can offer superior control over temperature, mixing, and reaction time, often leading to higher yields and better selectivity.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic route to produce this compound with high regioselectivity?

A multi-step approach starting from a pre-functionalized precursor is generally the most reliable and scalable method, avoiding the challenges of direct fluorination on the final scaffold.

Recommended Synthetic Workflow:

The following workflow illustrates a robust, multi-step synthesis that ensures the correct placement of the fluorine atom.

Caption: A reliable multi-step synthesis pathway.

Step-by-Step Protocol Outline:

  • Starting Material: Begin with a commercially available and correctly substituted arene, such as 2-fluoro-4-bromoanisole .

  • Side Chain Installation:

    • Perform a metal-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C).

    • Quench the resulting aryllithium intermediate with solid carbon dioxide (dry ice) to form the carboxylate salt.

    • An acidic workup will yield 2-fluoro-4-methoxyphenylacetic acid .

  • Demethylation:

    • Cleave the methyl ether to unmask the phenol. Boron tribromide (BBr₃) in DCM is a highly effective reagent for this transformation.

    • Alternatively, for a scalable and less harsh method, heating with molten pyridinium hydrochloride is an excellent option.[5]

    • Purification by recrystallization or chromatography yields the final product, This compound .[12]

This approach provides unambiguous control over the regiochemistry, as the fluorine and protected hydroxyl group are in place from the start.

Q2: Can I use deoxyfluorination of a phenol to make this compound?

Deoxyfluorination (converting an -OH group directly to a -F) is a powerful technique, but it is not suitable for this specific target. Reagents like PhenoFluor™ would replace the existing hydroxyl group at C4 with fluorine, leading to 2,4-difluorophenylacetic acid, not the desired product.[13][14] This method is used when you want to replace a phenol with fluorine, not add a new fluorine atom elsewhere on the ring.

Q3: Are there any enzymatic or biosynthetic approaches available?

While the use of engineered enzymes and polyketide synthase pathways to create fluorinated natural products is a rapidly advancing field, specific biocatalytic methods for the regioselective production of this compound are not yet established for routine laboratory use.[15] Current state-of-the-art synthesis relies on traditional organic chemistry methods.

References
  • Li, J. J. (2015). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. National Institutes of Health. [Link]

  • Bryn Mawr College. Electrophilic Fluorination. [Link]

  • Constantin, G., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. National Institutes of Health. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • Pharmaceutical Technology. (2014). Overcoming Challenges in Fluorine-Based Chemistry. [Link]

  • Royal Society of Chemistry. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. [Link]

  • ResearchGate. (2023). (PDF) para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. [Link]

  • Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

  • Yakhak Hoeji. (2011). Synthetic Studies Directed Toward an ortho-Fluorination of Phenols. [Link]

  • ResearchGate. Synthesis of phenylacetic acid derivatives. [Link]

  • Google Patents.
  • Royal Society of Chemistry. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. [Link]

  • MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • ACS Publications. (2014). Late-Stage Fluorination: From Fundamentals to Application. [Link]

  • Wikipedia. Electrophilic aromatic directing groups. [Link]

  • Google Patents.
  • ACS Publications. (2018). Selective C–H Bond Fluorination of Phenols with a Removable Directing Group: Late-Stage Fluorination of 2-Phenoxyl Nicotinate Derivatives. [Link]

  • ResearchGate. Fluorination of p-substituted phenols (1) with Selectfluor (2). [Link]

  • ACS Publications. (2023). Deoxyfluorination of Electron-Deficient Phenols. [Link]

  • ACS Publications. (2019). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. [Link]

  • Harvard University. (2011). Deoxyfluorination of Phenols. [Link]

  • RSC Publishing. (2018). A photocatalytic decarboxylative/defluorinative [4 + 3] annulation of o-hydroxyphenylacetic acids and trifluoromethyl alkenes: synthesis of fluorinated dihydrobenzoxepines. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ACS Publications. (2014). Electrophilic Aromatic Substitutions of Aryltrifluoroborates with Retention of the BF3– Group: Quantification of the Activating and Directing Effects of the Trifluoroborate Group. [Link]

  • College of Saint Benedict and Saint John's University. Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]

  • Google Patents. CN106928044A - A kind of preparation method of fluoro phenylacetic acid.
  • JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. [Link]

  • MDPI. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. [Link]

  • Erowid. Synthesis of Phenylacetic Acid. [Link]

  • FDA Global Substance Registration System. 3-FLUORO-4-HYDROXYPHENYLACETIC ACID. [Link]

  • ACS Publications. (2005). Demethylation of 4-Methoxyphenylbutyric Acid Using Molten Pyridinium Hydrochloride on Multikilogram Scale. [Link]

  • VEGSCI Inc. This compound. [Link]

  • RSC Publishing. (2020). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. [Link]

  • National Institutes of Health. (2022). Targeted Enzyme Modifications Enable Regioselective Biosynthesis of Fluorinated Polyketides. [Link]

  • National Institutes of Health. 2-(3-Bromo-4-methoxyphenyl)acetic acid. [Link]

  • Google P
  • ResearchGate. Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

  • PubMed. (2011). Divergent Regioselective Synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines. [Link]

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Minimizing solvent waste in "2-Fluoro-4-hydroxyphenylacetic acid" production

Author: BenchChem Technical Support Team. Date: January 2026

Answering the increasing demand for sustainable practices in the pharmaceutical industry, this technical support center provides targeted guidance on minimizing solvent waste during the synthesis of 2-Fluoro-4-hydroxyphenylacetic acid. Solvents are a cornerstone of chemical production, but their extensive use contributes significantly to the environmental footprint of active pharmaceutical ingredient (API) manufacturing.[1] By adopting the principles of green chemistry, researchers and production chemists can significantly reduce waste, improve safety, and often, enhance process efficiency.[2][3]

This guide, structured in a practical question-and-answer format, offers both foundational knowledge through FAQs and actionable solutions to common problems in a dedicated troubleshooting section.

Frequently Asked Questions (FAQs)

Q1: Why is solvent waste a primary focus for green chemistry in API production?

A: Solvent use is the single largest contributor to waste in the pharmaceutical industry, often accounting for over 70% of the total mass of waste generated in a typical API manufacturing process.[1] Many common organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment.[1][4] Therefore, reducing solvent consumption through selection of safer alternatives, process optimization, and recycling is a key objective of green chemistry, directly impacting the sustainability and safety of producing intermediates like this compound.[5][6]

Q2: What core green chemistry principles should I consider for the this compound synthesis?

A: The "12 Principles of Green Chemistry" provide a foundational framework for sustainable chemical manufacturing.[2] For this specific synthesis, you should prioritize:

  • Principle 1: Waste Prevention: Design the synthesis to produce the minimum amount of waste. It is always better to prevent waste than to treat or clean it up after it has been created.[2]

  • Principle 5: Safer Solvents and Auxiliaries: Scrutinize your choice of solvents. Aim to use solvents with low toxicity, flammability, and environmental impact. Water, bio-based solvents, and supercritical fluids are often excellent choices where chemically appropriate.[3][7]

  • Principle 2: Atom Economy: Maximize the incorporation of all materials used in the process into the final product. This reduces byproducts and waste.[3]

  • Principle 6: Design for Energy Efficiency: Conduct reactions at ambient temperature and pressure whenever possible to reduce energy consumption.[5]

Q3: How do I select a "greener" solvent for my reaction or purification step?

A: Solvent selection should be a deliberate process guided by safety, health, and environmental (SHE) criteria, in addition to chemical compatibility.[8] Several pharmaceutical companies and academic consortia have developed solvent selection guides that rank common solvents. The CHEM21 guide, for example, categorizes solvents as 'Recommended', 'Problematic', 'Hazardous', and 'Highly Hazardous'.[1]

For the synthesis of this compound, which involves polar functional groups, consider replacing hazardous polar aprotic solvents like N,N-Dimethylformamide (DMF) with more benign alternatives where feasible.

Table 1: Comparison of Selected Solvents Based on Green Chemistry Criteria

Solvent Family Solvent Example CHEM21 Ranking[1] Key Considerations & Potential Greener Alternatives
Ethers Tetrahydrofuran (THF) Problematic High peroxide formation risk. Consider 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources, or Cyclopentyl methyl ether (CPME), which has greater stability against peroxide formation.[9]
Chlorinated Dichloromethane (DCM) Hazardous Suspected carcinogen and environmental pollutant. For chromatography, consider replacing DCM with ethyl acetate/heptane mixtures.[8]
Amides N,N-Dimethylformamide (DMF) Hazardous High boiling point makes removal difficult; reproductive toxicity concerns. Consider alternatives like Dimethyl sulfoxide (DMSO) (Problematic) or explore newer bio-based solvents.[10]
Alcohols Methanol, Ethanol Recommended Generally low toxicity and are biodegradable. Ethanol can often be sourced from renewable feedstocks.[8][11]
Esters Ethyl acetate Recommended Good performance, favorable safety profile. Bio-based ethyl acetate is also available.[11]
Hydrocarbons Heptane, Hexane Recommended (Heptane), Problematic (Hexane) Heptane is preferred over hexane due to lower neurotoxicity.[8]
Ketones Acetone Recommended Useful, versatile solvent with a good safety profile.[8]

| Water | Water | Recommended | The ultimate green solvent: non-toxic, non-flammable, and inexpensive. Its use can sometimes simplify product isolation if the product is insoluble.[7][12] |

Q4: What are the regulatory considerations for managing solvent waste?

A: In the United States, the Environmental Protection Agency (EPA) regulates solvent waste under the Resource Conservation and Recovery Act (RCRA).[13] Spent solvents are often classified as "listed" hazardous wastes (e.g., F-list solvents) or may be considered hazardous due to characteristics like ignitability, corrosivity, or toxicity.[14] Generators of hazardous waste are responsible for its management from "cradle to grave," which includes proper storage, labeling, transport, and disposal.[14][15] Implementing a solvent recycling program not only reduces waste but also helps maintain compliance and reduces liability.[13][16]

Troubleshooting Guide: Minimizing Solvent Waste

This section addresses common experimental issues that lead to excessive solvent consumption and provides practical solutions.

Issue 1: High Solvent Volume Required to Dissolve Reactants

  • Symptoms: You need to use an unexpectedly large volume of solvent to achieve a homogeneous reaction mixture, leading to dilute conditions and inefficient reactor use.

  • Root Cause Analysis: The chosen solvent may be a poor match for the solubility of one or more starting materials. The "like dissolves like" principle is a primary guide; polar reactants dissolve best in polar solvents, and non-polar reactants in non-polar solvents.[17] For this compound and its precursors, which contain polar hydroxyl, carboxyl, and fluoro groups, a moderately to highly polar solvent is generally required.[18]

  • Corrective Action:

    • Re-evaluate Solvent Choice: Refer to Table 1 and solvent selection guides.[1] Could a more suitable, greener solvent be used? For example, if using a moderately polar solvent like ethyl acetate, would a more polar one like ethanol or even water be feasible for the reaction chemistry?

    • Perform Small-Scale Solubility Screening: Before committing to a large-scale reaction, test the solubility of your starting materials in a small panel of recommended solvents. This minimizes waste at the experimental design stage.

Protocol 1: Small-Scale Solubility Screening
  • Add approximately 10-20 mg of your starting material to a small vial.

  • Add a measured volume (e.g., 0.1 mL) of the first test solvent.

  • Agitate the vial at the intended reaction temperature for 1-2 minutes.

  • Observe for complete dissolution.

  • If the solid does not dissolve, add another 0.1 mL of solvent and repeat the process.

  • Record the approximate concentration at which dissolution occurs.

  • Repeat for other promising green solvents to identify the one that dissolves your material most efficiently.

Issue 2: Excessive Solvent Use During Product Extraction and Work-up

  • Symptoms: You are performing multiple liquid-liquid extractions with large volumes of organic solvent to isolate your product from the aqueous phase.

  • Root Cause Analysis: The partitioning coefficient of your product between the aqueous and organic layers is not optimal. This can be influenced by the pH of the aqueous layer and the choice of extraction solvent. This compound is an acid; it will be in its carboxylate salt form at high pH, making it water-soluble. At a pH below its pKa, it will be in its neutral, less water-soluble form.

  • Corrective Action:

    • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer. To extract the acidic product into an organic solvent, acidify the aqueous layer to a pH of ~2-3 to ensure it is fully protonated.

    • Solvent Selection: Choose an extraction solvent where your product is highly soluble but your impurities are not. Ethyl acetate is often a good, greener choice for this type of molecule. Avoid using hazardous chlorinated solvents like dichloromethane.[8]

    • Salting Out: If the product has some water solubility, adding a salt (e.g., NaCl) to the aqueous layer can decrease the product's solubility in the aqueous phase and drive it into the organic layer, reducing the number of extractions needed.[19]

Issue 3: Large Solvent Volumes Consumed During Chromatographic Purification

  • Symptoms: Your column chromatography requires a very large volume of eluent to separate the target compound from impurities. This is a major source of solvent waste in research labs.[20]

  • Root Cause Analysis: The chosen solvent system (eluent) provides poor separation (low resolution), requiring a long column and high solvent volume.

  • Corrective Action:

    • Optimize the Solvent System with TLC: Before running a column, systematically optimize the eluent mixture using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25-0.35 for your target compound, with good separation from all impurity spots.

    • Use Greener Chromatography Solvents: Replace traditional solvent systems like dichloromethane/methanol with greener alternatives. A widely adopted green system is ethyl acetate/heptane, which is effective for a broad range of compound polarities.[8]

    • Consider Alternatives to Chromatography: Can the product be purified by crystallization or recrystallization? This technique uses significantly less solvent than chromatography. Experiment with different single or mixed solvent systems to find one that yields high-purity crystals upon cooling.

Issue 4: All Used Solvents Are Discarded as Waste

  • Symptoms: After a reaction or purification, all solvent is collected and sent for disposal, representing a significant cost and environmental impact.[20]

  • Root Cause Analysis: Lack of a system for solvent segregation and recycling. Many solvents, especially those used for chromatography or as a reaction medium, can be purified and reused.[21][22]

  • Corrective Action:

    • Segregate Waste Streams: Keep different solvent waste streams separate. Do not mix halogenated and non-halogenated solvents.[4] Keep chromatography eluents (e.g., ethyl acetate/heptane) separate from reaction solvents (e.g., ethanol).

    • Implement Lab-Scale Recycling: For single solvents or simple binary mixtures, lab-scale distillation is a highly effective method for recovery.[23][24] This process separates the volatile solvent from non-volatile impurities.

Protocol 2: Lab-Scale Solvent Recycling via Simple Distillation

Safety Note: Ensure this procedure is performed in a certified chemical fume hood. Never distill to dryness, as this can concentrate potentially explosive peroxides, especially with ether solvents.

  • Setup: Assemble a simple distillation apparatus using a round-bottom flask (no more than 2/3 full with waste solvent), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Add Boiling Chips: Add a few boiling chips to the round-bottom flask to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle.

  • Collection: Collect the distilled solvent that boils at the expected boiling point (e.g., ~77°C for ethyl acetate). Monitor the temperature closely; a sharp rise in temperature indicates that a higher-boiling impurity is beginning to distill.

  • Quality Check: Check the purity of the recovered solvent (e.g., by measuring its refractive index or via GC-MS if available) before reusing it for less sensitive applications like initial column chromatography runs.[25]

  • Residue Disposal: The non-volatile residue remaining in the distillation flask is now a concentrated waste product that must be disposed of according to institutional guidelines.

Visualizing Workflows for Solvent Minimization

Diagrams can help clarify decision-making processes and workflows. The following are represented in DOT language for visualization.

Diagram 1: Green Solvent Selection Workflow

This diagram outlines a logical process for selecting a suitable and sustainable solvent for a chemical reaction.

SolventSelection start Define Reaction Requirements (Temperature, Reactant Polarity) consult_guide Consult Solvent Selection Guide (e.g., CHEM21) start->consult_guide select_recommended Select 'Recommended' Solvents for Initial Screening consult_guide->select_recommended solubility_test Perform Small-Scale Solubility Tests select_recommended->solubility_test compatibility_check Check for Chemical Reactivity with Reagents solubility_test->compatibility_check Is solubility adequate? optimize Optimize Reaction in Top Candidate Solvent compatibility_check->optimize Is solvent inert? end_process Proceed with Optimized Greener Process optimize->end_process

Caption: A decision-making workflow for selecting a green and effective solvent.

Diagram 2: Solvent Lifecycle and Recycling Loop

This diagram illustrates a closed-loop system for solvent use in the lab, emphasizing recycling and reuse.

SolventRecycling cluster_0 Laboratory Process reaction Reaction / Purification Use of fresh or recycled solvent collection Waste Collection Segregate by solvent type (e.g., Non-Halogenated) reaction->collection Generates used solvent recycling Solvent Recycling Distillation of collected solvent collection->recycling Transfer for purification storage Recycled Solvent Storage Store purified solvent for reuse recycling->storage Yields purified solvent disposal Concentrated Residue for Disposal recycling->disposal Generates residue storage->reaction Reuse in process

Caption: The circular lifecycle of a solvent in a lab with a recycling program.

References

  • Green Chemistry for Sustainable Active Pharmaceutical Ingredients Manufacturing - JOCPR.
  • Green Synthesis Advances in Active Pharmaceutical Ingredients (APIs): A Sustainable Approach to Pharmaceutical Production - Globela Pharma Pvt Ltd.
  • Green Chemistry in the Synthesis of Pharmaceuticals | Chemical Reviews.
  • Green Pharma Revolution: Eco-Friendly Strategies for API Manufacturing in Modern Medicine - PharmaFeatures.
  • Green Principles in Active Pharmaceutical Ingredient Manufacturing as Seen through the Lens of Life Cycle Assessment - World Scientific Publishing.
  • Solvent Recovery in Pharma Industry for Greener Future - Alaqua Inc.
  • GREEN ALTERNATIVES –TO TRADITIONAL ORGANIC SOLVENTS - Jetir.Org.
  • Greener Solvents - Sigma-Aldrich.
  • Solvent Selection in Organic Chemistry Labs: What You Need to Know.
  • How Does Solvent Recycling Work - ACTenviro.
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Troubleshooting peak tailing in HPLC analysis of "2-Fluoro-4-hydroxyphenylacetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis of 2-Fluoro-4-hydroxyphenylacetic acid

Welcome to the technical support center for the HPLC analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing, a common yet challenging issue that can compromise resolution, accuracy, and reproducibility. Here, we move beyond generic advice to provide in-depth, mechanism-based troubleshooting strategies tailored to the specific chemical nature of your analyte.

Quick Diagnosis: Troubleshooting Workflow

Before diving into the detailed FAQs, use this workflow to quickly diagnose the potential root cause of peak tailing in your analysis.

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Is the mobile phase pH controlled with a buffer and set to < 3.5? start->q1 sol1 ACTION: Prepare fresh mobile phase. Ensure pH is 2.5-3.0 using an acidic buffer (e.g., 0.1% Formic Acid or 20mM Phosphate Buffer). [Causality: Suppress ionization of analyte and silanol groups] q1->sol1 No q2 Are you using a modern, high-purity, end-capped C18 column (Type B silica)? q1->q2 Yes end Resolution Achieved sol1->end sol2 ACTION: Switch to a fully end-capped or base-deactivated column. [Causality: Minimizes accessible silanol groups available for secondary interactions] q2->sol2 No q3 Does peak tailing persist even with a new column and optimized mobile phase? q2->q3 Yes sol2->end sol3 INVESTIGATE: 1. Metal Chelation: Add a chelating agent (e.g., 0.1mM EDTA) to the mobile phase. 2. Extra-Column Effects: Check tubing/fittings for dead volume. 3. Sample Overload: Dilute the sample. q3->sol3 Yes sol3->end

Caption: A logical workflow for diagnosing and resolving peak tailing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is tailing significantly. What is the most common cause?

A1: The most frequent cause of peak tailing for an analyte like this compound is secondary polar interactions between the analyte and the stationary phase.[1] Your molecule has two key functional groups that can participate in these unwanted interactions: a carboxylic acid (predicted pKa ~4.2) and a phenolic hydroxyl group.[2][3]

  • Primary Cause: Interaction with residual silanol groups (Si-OH) on the silica-based column packing.[4] Standard silica surfaces have these unbonded, acidic silanols. If the mobile phase pH is above ~3.5, these silanols become deprotonated (Si-O⁻) and can strongly interact with any polar sites on your analyte, creating a secondary retention mechanism that leads to tailing.[1][5]

  • Analyte State: Simultaneously, if the mobile phase pH is near the analyte's pKa, a mixed population of ionized (more polar) and non-ionized (more hydrophobic) forms of your compound will exist, which can cause peak broadening and tailing.[6]

Solution: The primary goal is to suppress the ionization of both the surface silanols and the analyte's carboxylic acid group. This is most effectively achieved by controlling the mobile phase pH.

Actionable Protocol:

  • Prepare a buffered mobile phase with a pH between 2.5 and 3.0. Using an unbuffered mobile phase is not recommended, as the sample injection itself can alter the local pH on the column.[5]

  • A common and effective choice is 0.1% formic acid in both the aqueous and organic phases.[7] Alternatively, a 20-25 mM potassium phosphate buffer, pH-adjusted to 2.5, can be used for LC-UV applications.[7]

  • Always measure the pH of the aqueous component before mixing it with the organic solvent.[8]

Q2: I've lowered the mobile phase pH to 2.7 with formic acid, but the peak tailing has only slightly improved. What should I investigate next?

A2: If pH optimization is not sufficient, the issue likely lies with the column chemistry itself or potential metal contamination.

  • Mechanism 1: Active Silanols: Not all columns are created equal. Older columns, or those not specifically designed for polar analytes (often called "Type A" silica), have a high population of highly acidic silanol groups that are difficult to protonate fully, even at low pH.[9][10] These sites remain active and cause tailing.

  • Mechanism 2: Metal Chelation: this compound, with its adjacent hydroxyl and carboxylic acid groups (once the molecule orients correctly), can act as a chelating agent. Trace metal impurities (like iron or aluminum) within the silica matrix or leached from stainless steel components of the HPLC system (frits, tubing) can bind to your analyte.[4][11][12] This interaction creates another strong retention mechanism, resulting in significant tailing.[13]

Interaction_Mechanisms cluster_analyte This compound cluster_stationary_phase Stationary Phase Issues Analyte Analyte (Phenolic Acid) Silanol Deprotonated Silanol (Si-O⁻) Analyte->Silanol Secondary Ionic Interaction Metal Trace Metal Ion (e.g., Fe³⁺) Analyte->Metal Chelation Tailing Peak Tailing Silanol->Tailing Metal->Tailing

Caption: Key chemical interactions leading to peak tailing.

Solutions & Protocols:

  • Use a High-Performance Column: Switch to a modern, high-purity, "Type B" silica column that is fully end-capped or features a base-deactivated surface.[7][10] End-capping uses small silanes to block the majority of residual silanols, making them unavailable for interaction.[1][14]

  • Address Metal Chelation:

    • Test: Prepare a mobile phase containing a sacrificial chelating agent, such as 0.1 mM Ethylenediaminetetraacetic acid (EDTA).[4][15] If peak shape dramatically improves, metal chelation is a significant contributor.

    • System Passivation: If metal contamination is suspected from the system, flush the entire HPLC with a chelating agent solution (ensure it is compatible with all system components). Note that new stainless steel frits and tubing can be a source of metal ions.[12]

Q3: I'm using a brand new, high-quality end-capped column and an optimized mobile phase, but I still see some tailing. Could my sample or hardware be the problem?

A3: Yes, when the primary chemical interactions have been addressed, the cause often lies in physical or system-related effects.

Potential Cause Explanation & Diagnosis Recommended Action
Sample Overload Injecting too high a concentration of the analyte can saturate the active sites on the stationary phase, leading to a non-linear isotherm and causing peak tailing.[16][17] Diagnose: Reduce the injection volume or dilute the sample by a factor of 5 or 10. If the peak shape improves and becomes more symmetrical, overload was the issue.Determine the column's loading capacity and inject a mass of analyte well below that limit.
Extra-Column Volume Excessive volume from long or wide-bore tubing between the injector, column, and detector causes band broadening and can manifest as peak tailing, especially for early-eluting peaks.[16][18] Diagnose: Replace the column with a zero-dead-volume union and inject a standard. The resulting peak should be very sharp and symmetrical. If it is broad or tailing, the system has significant extra-column volume.Use PEEK tubing with a narrow internal diameter (e.g., 0.005" or 0.125 mm) and ensure all fittings are properly made to minimize dead volume.[5]
Column Void / Contamination A void at the head of the column, caused by pressure shocks or dissolution of the silica bed, can create turbulent flow paths, leading to peak distortion.[4] Contamination from previous samples can also create active sites.[18] Diagnose: Reverse the column and flush it with a strong solvent. If performance improves, contamination was likely. A persistent issue may indicate a void.Always use a guard column to protect the analytical column from sample matrix components.[18][19] Increase flow rates gradually to avoid pressure shocks.[4]
Sample Solvent Mismatch Dissolving your sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile when the mobile phase is 10% Acetonitrile) can cause the analyte to travel through the top of the column improperly, leading to peak distortion.[16]Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is needed for solubility, inject the smallest possible volume.

Detailed Experimental Protocols

Protocol 1: Buffered Mobile Phase Preparation (0.1% Formic Acid)
  • Aqueous Phase (Solvent A):

    • Pour ~950 mL of HPLC-grade water into a 1 L graduated cylinder.

    • Using a micropipette, add 1.0 mL of high-purity formic acid.

    • Bring the volume to exactly 1 L with HPLC-grade water.

    • Mix thoroughly and filter through a 0.22 µm membrane filter.

    • Degas the solution using sonication or vacuum degassing.

  • Organic Phase (Solvent B):

    • Pour ~950 mL of HPLC-grade acetonitrile or methanol into a 1 L graduated cylinder.

    • Using a micropipette, add 1.0 mL of high-purity formic acid.

    • Bring the volume to exactly 1 L with the organic solvent.

    • Mix thoroughly. Filtering and degassing are also recommended.

  • Operation: Use these solvents in your HPLC gradient pump. A typical starting point for this compound would be a gradient from 10-95% Solvent B over 15-20 minutes on a C18 column.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is causing peak tailing, perform the following universal flush sequence. Important: Ensure your column is compatible with these solvents and pH ranges. Disconnect the column from the detector during the flush.

  • Flush with Mobile Phase (No Buffer): 5-10 column volumes of your mobile phase composition but without any buffer salts (e.g., 90:10 Water:Acetonitrile).

  • Flush with 100% Acetonitrile: 10-15 column volumes to remove strongly retained non-polar compounds.

  • Flush with 100% Isopropanol: 10-15 column volumes.

  • Flush with 100% Methylene Chloride (if compatible): To remove very non-polar contaminants.

  • Return to Isopropanol: 10-15 column volumes.

  • Return to Acetonitrile: 10-15 column volumes.

  • Equilibrate: Re-equilibrate the column with your initial mobile phase conditions for at least 20-30 column volumes before the next injection.

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing.
  • Phenomenex Inc. How to Reduce Peak Tailing in HPLC?. (2025).
  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. (2025).
  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. (2019).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ChemicalBook. This compound CAS#: 68886-07-7.
  • Phenomenex Inc. Mobile Phase Optimization: A Critical Factor in HPLC. (2025).
  • Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC. (2021).
  • HPLC Troubleshooting Guide.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018).
  • Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. (2020).
  • ACD/Labs. Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. (2023).
  • BenchChem. Troubleshooting Peak Tailing in Mearnsetin HPLC Analysis: A Technical Support Guide.
  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. (2023).
  • Hawach. Reasons for Peak Tailing of HPLC Column. (2025).
  • BenchChem. Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of Phenolic Amines.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • ChemicalBook. This compound | 68886-07-7. (2025).
  • ChemWhat. This compound CAS#: 68886-07-7; ChemWhat Code: 60495.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023).
  • ChemicalBook. This compound | 68886-07-7.
  • SilcoTek® Corporation. Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019).
  • Molecules. A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. (2014). Available from: [Link]

  • 武汉丰泰威远科技有限公司. This compound, CAS:68886-07-7.

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Technical Support Center: Enhancing the Stability of 2-Fluoro-4-hydroxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 2-Fluoro-4-hydroxyphenylacetic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance to anticipate and troubleshoot stability issues, ensuring the integrity and success of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability

Here we address the most common initial questions regarding the handling and stability of this compound derivatives.

Question 1: What are the primary factors that can cause the degradation of my this compound derivative?

Answer: The stability of this compound and its derivatives is primarily influenced by three main factors, stemming from its core chemical structure:

  • pH-Dependent Degradation: The phenolic hydroxyl group is susceptible to ionization at higher pH levels. This deprotonation to a phenoxide ion can increase the electron density of the aromatic ring, making it more susceptible to oxidation.[1][2][3][4] Alkaline conditions have been shown to cause non-reversible spectral changes in similar phenolic compounds, indicating structural degradation.[1][3]

  • Oxidative Degradation: The hydroxyl group on the phenyl ring is a primary site for oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. The oxidation process can lead to the formation of colored quinone-type structures or even ring-opening products, which will compromise the purity and activity of your compound.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For fluorinated phenols, photolysis rates are often pH-dependent, increasing significantly in alkaline conditions.[5][6] This can lead to defluorination or other structural modifications.[7][8][9]

Question 2: What is the optimal pH range for storing and handling solutions of this compound derivatives?

Answer: Based on studies of structurally related phenolic compounds, an acidic to neutral pH range is generally recommended to ensure stability. Specifically, a pH between 3 and 7 is advisable. In this range, the phenolic hydroxyl group remains protonated, reducing its susceptibility to oxidation. Studies on similar phenolic acids, such as chlorogenic acid, have demonstrated good stability in acidic conditions (pH ~3.5-4).[1][2][3] Conversely, significant degradation is observed at pH levels above 7.[1][2][3][4]

Question 3: I've noticed a color change in my sample (e.g., turning yellow or brown). What is the likely cause and is the sample still usable?

Answer: A color change, typically to yellow or brown, is a strong indicator of oxidative degradation. The phenolic hydroxyl group has likely been oxidized to form quinone-type structures, which are often colored. The usability of the sample depends on the extent of degradation and the sensitivity of your application. For quantitative studies or in vivo experiments, the presence of these impurities could significantly impact your results. It is highly recommended to use a fresh, uncolored sample. To prevent this, always store your stock solutions and solid compounds protected from light and under an inert atmosphere (e.g., argon or nitrogen) if possible.

Question 4: Are there any common solvents that should be avoided when working with this compound derivatives?

Answer: While this compound is soluble in a range of organic solvents, care should be taken with solvents that may contain impurities that can accelerate degradation. For example, older bottles of ethers (like THF or dioxane) can form peroxides, which are potent oxidizing agents. Similarly, ensure that your solvents are of high purity and de-gassed if you are conducting long-term experiments. For aqueous solutions, always use high-purity water (e.g., Milli-Q or equivalent) and consider using buffers to maintain a stable pH.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-solution format for specific issues you might encounter during your research.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent results in biological assays. Degradation of the compound in the assay medium.1. Check the pH of your assay medium. If it is above 7, consider if the experimental design allows for a lower pH. 2. Prepare fresh solutions of your compound immediately before each experiment. 3. Incorporate an antioxidant (e.g., ascorbic acid or EDTA to chelate metal ions) in your stock solution, if compatible with your assay.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Oxidative or photolytic degradation.1. Protect all solutions from light by using amber vials or wrapping them in aluminum foil. 2. Degas your mobile phase for HPLC to remove dissolved oxygen. 3. Analyze a freshly prepared sample as a control to confirm if the new peaks are degradation products.
Loss of compound concentration over time in stock solutions. Adsorption to container surfaces or slow degradation.1. Use silanized glass vials or low-adhesion polypropylene tubes for storage. 2. Store stock solutions at -20°C or -80°C to slow down degradation kinetics. 3. Include a small percentage of an organic solvent like DMSO or ethanol in aqueous stock solutions to improve solubility and stability.
Precipitation of the compound in aqueous buffers. Poor solubility at the working concentration and pH.1. Determine the solubility of your compound at the specific pH of your buffer. 2. Prepare a highly concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experiment.

Part 3: Protocols for Enhancing Stability

Here are detailed protocols for proactive stability enhancement of your this compound derivatives.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to prepare an aqueous stock solution with enhanced stability against oxidative degradation.

Materials:

  • This compound derivative

  • High-purity water (e.g., Milli-Q)

  • Citrate buffer components (Citric acid and Sodium citrate)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials

Procedure:

  • Prepare a 50 mM Citrate Buffer (pH 4.0):

    • Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 4.0 is achieved.

  • De-gas the Buffer:

    • Sparge the citrate buffer with an inert gas (argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Add a Chelating Agent:

    • Add EDTA to the de-gassed buffer to a final concentration of 0.1 mM. EDTA will chelate any trace metal ions that can catalyze oxidation.

  • Prepare the Stock Solution:

    • Weigh the desired amount of your this compound derivative.

    • Dissolve it in the prepared, de-gassed, and EDTA-containing citrate buffer to your target concentration.

  • Storage:

    • Aliquot the stock solution into amber glass vials.

    • Flush the headspace of each vial with inert gas before sealing.

    • Store at -20°C or below for long-term storage.

Protocol 2: Forced Degradation Study to Identify Potential Impurities

This protocol helps in proactively identifying potential degradation products under various stress conditions. This is crucial for developing stability-indicating analytical methods.

Materials:

  • This compound derivative

  • 0.1 M HCl (for acidic stress)

  • 0.1 M NaOH (for basic stress)

  • 3% Hydrogen Peroxide (for oxidative stress)

  • High-purity water

  • UV lamp (for photolytic stress)

  • HPLC or LC-MS system

Procedure:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Set up stress conditions in separate vials:

    • Acidic: Mix your stock solution with 0.1 M HCl.

    • Basic: Mix your stock solution with 0.1 M NaOH.

    • Oxidative: Mix your stock solution with 3% H₂O₂.

    • Thermal: Heat a sample of your stock solution at a controlled temperature (e.g., 60°C).

    • Photolytic: Expose a sample of your stock solution to a UV lamp.

  • Incubate the samples for a defined period (e.g., 24, 48, or 72 hours). Include a control sample stored under normal conditions.

  • At each time point, neutralize the acidic and basic samples before analysis.

  • Analyze all samples using a suitable HPLC or LC-MS method to identify and quantify the parent compound and any new peaks that represent degradation products.

Part 4: Visualizing Degradation and Stability Workflows

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that this compound may undergo under stress conditions.

G main This compound quinone Quinone-type Oxidation Product main->quinone Oxidation (O₂, light, metal ions) defluorinated Defluorinated Product main->defluorinated Photolysis (UV light) ring_opened Ring-Opened Products quinone->ring_opened Further Oxidation

Caption: Key degradation routes for this compound.

Diagram 2: Experimental Workflow for Stability Testing

This workflow outlines the logical steps for assessing the stability of your compound and developing a stable formulation.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_optimization Optimization prep_stock Prepare Stock Solution stress Expose to Stress Conditions (pH, Light, Temp, Oxidant) prep_stock->stress analysis Analyze via HPLC/LC-MS stress->analysis identify Identify Degradants analysis->identify optimize Optimize Formulation (Buffer, Antioxidants, Storage) identify->optimize

Sources

Validation & Comparative

A Comparative Guide to 2-Fluoro-4-hydroxyphenylacetic acid and 4-hydroxyphenylacetic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Augmenting Nature's Blueprint

In the landscape of drug discovery and molecular biology, researchers frequently turn to nature's own molecules as starting points for therapeutic innovation. 4-hydroxyphenylacetic acid (4-HPAA), a well-characterized phenolic acid, is one such molecule. It is an endogenous metabolite of the amino acids phenylalanine and tyrosine and a product of gut microbiota metabolism of dietary polyphenols.[1][2] Its biological profile is extensive, demonstrating antioxidant, anti-inflammatory, and even antithrombotic properties.[3][4]

However, the field of medicinal chemistry is predicated on the principle of optimization. How can we enhance the inherent activities of a molecule like 4-HPAA? A primary strategy is targeted structural modification, with fluorination standing out as a powerful tool. The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.[5] This guide provides an in-depth technical comparison between 4-HPAA and its synthetic analog, 2-Fluoro-4-hydroxyphenylacetic acid (2-F-4-HPAA). We will explore the established bioactivities of the parent compound, dissect the rationale behind fluorination at the C-2 position, and provide robust experimental protocols for researchers to conduct their own head-to-head comparisons.

The Physicochemical Foundation

The first step in comparing these two molecules is to understand their fundamental chemical differences. While structurally similar, the single fluorine atom in 2-F-4-HPAA introduces significant changes.

Property4-Hydroxyphenylacetic Acid (4-HPAA)This compound (2-F-4-HPAA)
CAS Number 156-38-768886-07-7[6][7]
Molecular Formula C₈H₈O₃C₈H₇FO₃[6][7]
Molecular Weight 152.15 g/mol 170.14 g/mol [6][7]
Appearance White to off-white crystalline powderPale-yellow to yellow-brown solid

The Strategic Advantage of Fluorination in Medicinal Chemistry

The decision to synthesize 2-F-4-HPAA is not arbitrary. It is a calculated design choice rooted in decades of medicinal chemistry research. The substitution of a hydrogen atom with fluorine, the most electronegative element, can confer several beneficial properties:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This makes the fluorinated position resistant to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug metabolism and clearance.[5][8] Placing the fluorine at the C-2 position on the phenyl ring could protect the molecule from hydroxylation, potentially increasing its biological half-life and duration of action.

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons, such as the one on the phenolic hydroxyl group.[5][9] This change in acidity alters the molecule's ionization state at physiological pH, which can critically impact its ability to cross cell membranes and bind to target proteins.

  • Increased Lipophilicity and Permeability: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to permeate lipid-rich biological membranes.[10][11] This could lead to better absorption and distribution to target tissues.

  • Altered Binding Affinity: A fluorine atom can participate in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket.[5] This can lead to enhanced binding affinity (potency) and selectivity for its biological target compared to the non-fluorinated analog.

Baseline Biological Profile: 4-Hydroxyphenylacetic Acid (4-HPAA)

To appreciate the potential enhancements offered by 2-F-4-HPAA, we must first understand the biological activities of the parent compound. 4-HPAA is far from an inert metabolite.

Antioxidant and Anti-inflammatory Activity

A primary and well-documented function of 4-HPAA is its role in combating oxidative stress. It is a major microbial-derived metabolite involved in antioxidant action.[1][12] The core mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12]

  • Mechanism of Action: Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. 4-HPAA promotes the translocation of Nrf2 into the nucleus.[12][13] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, upregulating the expression of Phase II detoxification enzymes and antioxidant proteins (e.g., UGT1A1, SOD, CAT).[12][13][14] This cellular defense system neutralizes reactive oxygen species (ROS) and protects against damage. Studies have shown that 4-HPAA can protect the liver from acetaminophen-induced injury through this very mechanism.[13][14]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPAA 4-HPAA Keap1_Nrf2 Keap1-Nrf2 Complex HPAA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Phase II Enzyme Genes ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: The Nrf2-ARE signaling pathway activated by 4-HPAA.

Enzyme Modulation and Other Activities

Beyond its antioxidant role, 4-HPAA interacts with specific enzymes and pathways:

  • Tyrosinase Modulation: It exhibits a dual effect on mushroom tyrosinase, acting as an inhibitor of its monophenolase activity (IC50 = 0.79 mM) while also activating its diphenolase activity.[15]

  • Carbonic Anhydrase Inhibition: 4-HPAA has been identified as a potent inhibitor of carbonic anhydrase, an enzyme critical for pH regulation.[2]

  • Antithrombotic Effects: In a zebrafish model, 4-HPAA demonstrated antithrombotic activity by inducing autophagy through the inhibition of the PI3K/AKT/mTOR signaling pathway.[4]

  • Osteoclastogenesis Inhibition: It can inhibit the differentiation and function of osteoclasts by reducing ROS accumulation, suggesting potential applications in treating osteoporosis.[16]

Comparative Biological Assays: Experimental Designs

While direct comparative data for 2-F-4-HPAA is scarce in published literature, we can design robust assays to directly test the hypotheses generated by its fluorination. The following protocols provide a framework for a rigorous comparison.

Protocol 1: Comparative Nrf2 Activation Assay

This experiment will determine which compound is a more potent activator of the Nrf2 antioxidant pathway.

Objective: To compare the EC₅₀ (half-maximal effective concentration) of 4-HPAA and 2-F-4-HPAA for inducing Nrf2 nuclear translocation.

Methodology:

  • Cell Culture: Culture HepG2 (human liver carcinoma) cells, which are a standard model for studying Nrf2 activation, in appropriate media until they reach 80% confluency in 6-well plates.

  • Compound Treatment: Prepare stock solutions of 4-HPAA and 2-F-4-HPAA in DMSO. Treat cells with a range of concentrations (e.g., 0, 1, 10, 50, 100, 200 µM) of each compound for a predetermined time (e.g., 6 hours). Include a vehicle control (DMSO only).

  • Cell Lysis and Fractionation: After treatment, wash the cells with cold PBS. Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial nuclear/cytoplasmic extraction kit.

  • Western Blotting: Quantify protein concentration in each fraction using a BCA assay. Separate equal amounts of protein (e.g., 20 µg) from the nuclear fractions on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody against Nrf2. Use an antibody against a nuclear marker (e.g., Lamin B1) as a loading control. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.

  • Data Analysis: Visualize bands using a chemiluminescence substrate and an imaging system. Quantify the band intensity using software like ImageJ. Normalize the Nrf2 signal to the Lamin B1 signal. Plot the normalized Nrf2 intensity against compound concentration and fit a dose-response curve to calculate the EC₅₀ value for each compound.

A 1. Culture HepG2 Cells B 2. Treat with 4-HPAA and 2-F-4-HPAA (Dose-Response) A->B C 3. Nuclear & Cytoplasmic Fractionation B->C D 4. Western Blot for Nuclear Nrf2 C->D E 5. Quantify Bands & Normalize to Loading Control D->E F 6. Plot Dose-Response Curve & Calculate EC50 E->F

Caption: Workflow for comparing Nrf2 activation potency.

Protocol 2: Comparative Carbonic Anhydrase Inhibition Assay

This assay will quantify and compare the inhibitory potency of the two compounds against a known enzyme target.

Objective: To determine and compare the IC₅₀ (half-maximal inhibitory concentration) values of 4-HPAA and 2-F-4-HPAA against human carbonic anhydrase II (hCA II).

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl, pH 7.4). Dilute purified hCA II enzyme and the substrate p-nitrophenyl acetate (pNPA) in the buffer. Prepare serial dilutions of 4-HPAA and 2-F-4-HPAA.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the inhibitor (4-HPAA or 2-F-4-HPAA). Include wells for a positive control (no inhibitor) and a known inhibitor like acetazolamide.

  • Initiate Reaction: Add the pNPA substrate to all wells to start the reaction. The enzyme will hydrolyze pNPA to p-nitrophenol, which is yellow.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes). The rate of absorbance increase is proportional to enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each compound.

Anticipated Results and Interpretation

Based on the principles of medicinal chemistry, we can predict the likely outcomes of these comparative assays.

Biological AssayParameterExpected Outcome for 2-F-4-HPAA vs. 4-HPAARationale
Nrf2 Activation Assay EC₅₀Lower or Similar Increased lipophilicity may improve cell entry. Altered electronics could enhance interaction with Keap1, potentially increasing potency (lower EC₅₀).
Carbonic Anhydrase Assay IC₅₀Lower The fluorine's electronegativity could alter the binding mode within the active site, potentially forming stronger interactions and leading to more potent inhibition (lower IC₅₀).
In Vitro Metabolic Stability Half-life (t₁/₂)Higher The C-F bond at the C-2 position is expected to block a primary site of metabolic oxidation, resulting in a slower rate of degradation and a longer half-life.

A lower EC₅₀ or IC₅₀ value for 2-F-4-HPAA would signify a gain in biological potency. A longer metabolic half-life would confirm the success of the strategy to enhance stability. Such results would validate 2-F-4-HPAA as a potentially superior tool for probing biological systems or as a lead compound for further therapeutic development.

Conclusion

4-hydroxyphenylacetic acid is a valuable bioactive molecule with a range of interesting properties. The strategic introduction of a fluorine atom to create this compound represents a rational approach to enhancing its therapeutic potential. By leveraging the known effects of fluorination—such as increased metabolic stability, altered pKa, and potential for stronger target binding—2-F-4-HPAA emerges as a compelling compound for investigation. This guide provides the theoretical underpinnings and practical experimental frameworks necessary for researchers to conduct a direct, data-driven comparison. The resulting data will be crucial in determining if this simple atomic substitution can translate into a significant leap in biological efficacy.

References

  • Sinocure Chemical Group. (n.d.). Comprehensive Overview of 4-Hydroxyphenylacetic Acid: Properties, Synthesis, Applications, and Biological Activity. Sinocure.
  • BenchChem. (2025). A Comparative Review of the Biological Effects of 4-Hydroxyphenylacetaldehyde and Its Metabolite, 4-Hydroxyphenylacetic Acid. BenchChem.
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  • BenchChem. (2025). A Technical Guide to the Biological Activities of 4-Hydroxyphenylacetic Acid Esters. BenchChem.
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  • National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Available from: [Link]

  • ResearchGate. (n.d.). Biosynthetic pathway of 4-hydroxyphenylacetic acid (4HPAA). ResearchGate. Available from: [Link]

  • IEEE Xplore. (n.d.). 4-Hydroxyphenylacetic Acid as a Monophenolase Inhibitor and a Diphenolase Activator on Mushroom Tyrosinase. IEEE Xplore. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. PubMed Central. Available from: [Link]

  • Rupa Health. (n.d.). 4-Hydroxyphenyllactic Acid. Rupa Health. Available from: [Link]

  • National Center for Biotechnology Information. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. PubMed Central. Available from: [Link]

  • American Society for Microbiology. (1975). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. ASM Journals. Available from: [Link]

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  • ResearchGate. (n.d.). List of fluorinated molecules admitted to clinical trials reported in Drug of the Future 2013. ResearchGate. Available from: [Link]

  • PubMed. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. PubMed. Available from: [Link]

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  • National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available from: [Link]

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  • National Center for Biotechnology Information. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH. Available from: [Link]

  • Frontiers. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers. Available from: [Link]

  • Luminix Health. (n.d.). 3-Fluoro-4-hydroxyphenylacetic acid. Luminix Health. Available from: [Link]

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A Comparative Analysis of 2-Fluoro-4-hydroxyphenylacetic Acid and Its Positional Isomers: Properties, Differentiation, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1] This guide provides a comprehensive comparative analysis of 2-Fluoro-4-hydroxyphenylacetic acid and its constitutional isomers. We will delve into their distinct properties, provide detailed protocols for their analytical differentiation, and discuss their current and potential applications. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these closely related compounds.

Introduction to Fluoro-hydroxyphenylacetic Acid Isomers

Constitutional isomers, having the same molecular formula but different atomic connectivity, often exhibit surprisingly divergent properties.[2] In the case of fluoro-hydroxyphenylacetic acid (C₈H₇FO₃), the relative positions of the fluorine and hydroxyl substituents on the phenyl ring dictate the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These subtle structural shifts can lead to significant differences in melting point, acidity, spectroscopic signatures, and biological activity. For the purpose of this guide, we will focus on the following key isomers:

  • This compound

  • 3-Fluoro-4-hydroxyphenylacetic acid

  • 4-Fluoro-2-hydroxyphenylacetic acid

  • 4-Fluoro-3-hydroxyphenylacetic acid

  • 2-Fluoro-5-hydroxyphenylacetic acid

  • 3-Fluoro-2-hydroxyphenylacetic acid

Physicochemical Properties: A Comparative Overview

The interplay of the electron-withdrawing fluorine atom and the hydrogen-bonding hydroxyl group, in conjunction with the carboxylic acid moiety, results in a unique set of physicochemical properties for each isomer. A summary of these properties is presented below.

IsomerCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
This compound68886-07-7170.14Not consistently reported
3-Fluoro-4-hydroxyphenylacetic acid458-09-3170.14132-133
4-Fluoro-2-hydroxyphenylacetic acid88252-71-5170.14Not consistently reported
4-Fluoro-3-hydroxyphenylacetic acid82401-41-0170.14Not consistently reported
2-Fluoro-5-hydroxyphenylacetic acid149029-89-0170.14Not consistently reported
3-Fluoro-2-hydroxyphenylacetic acid1261862-87-6170.14Not consistently reported

Note: The availability of consistent, experimentally determined physicochemical data for all isomers is limited in publicly accessible databases. The provided melting point for 3-Fluoro-4-hydroxyphenylacetic acid is from a commercial supplier.[3]

Spectroscopic Differentiation: A Practical Guide

Unequivocal identification of these isomers is paramount for any research or development application. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques for this purpose.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, provides detailed information about the chemical environment of the nuclei in a molecule. The distinct substitution patterns of the isomers will result in unique chemical shifts, coupling constants, and splitting patterns. ¹⁹F NMR is especially valuable due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus.[6][7]

Experimental Protocol: NMR Analysis of Fluoro-hydroxyphenylacetic Acid Isomers

  • Sample Preparation:

    • Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C NMR) if quantitative analysis is required.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected Observations: The aromatic region (typically 6.5-8.0 ppm) will show distinct multiplets for each isomer due to different spin-spin coupling between the aromatic protons and with the fluorine atom. The chemical shift of the methylene (-CH₂-) protons will also be subtly influenced by the electronic environment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Observations: The number of unique aromatic carbon signals and their chemical shifts will differ for each isomer. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable and is highly diagnostic.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Expected Observations: Each isomer will exhibit a single resonance (or a multiplet if coupled to protons that are not decoupled) at a characteristic chemical shift. The ¹⁹F chemical shift is highly sensitive to the electronic environment and will be a key differentiator.[8]

  • Data Analysis:

    • Process the spectra (Fourier transformation, phase correction, and baseline correction).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants (J-values), and splitting patterns to elucidate the substitution pattern of the aromatic ring.

G cluster_workflow Workflow for Isomer Differentiation start Unknown Isomer Sample nmr Dissolve in Deuterated Solvent start->nmr ms Perform Mass Spectrometry start->ms h1_nmr Acquire 1H NMR Spectrum nmr->h1_nmr f19_nmr Acquire 19F NMR Spectrum nmr->f19_nmr analysis Analyze Spectroscopic Data h1_nmr->analysis f19_nmr->analysis ms->analysis identification Isomer Identification analysis->identification

Caption: A generalized workflow for the differentiation of fluoro-hydroxyphenylacetic acid isomers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.[9][10] While all the fluoro-hydroxyphenylacetic acid isomers have the same nominal molecular weight, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns upon ionization can also be used to distinguish between the isomers.

Experimental Protocol: GC-MS Analysis of Fluoro-hydroxyphenylacetic Acid Isomers

  • Derivatization (Optional but Recommended):

    • To improve volatility for Gas Chromatography (GC), the carboxylic acid and hydroxyl groups can be derivatized (e.g., by silylation with BSTFA).

  • Sample Injection:

    • Inject a small volume (e.g., 1 µL) of the derivatized or underivatized sample (dissolved in a volatile solvent like methanol or acetonitrile) into the GC-MS system.

  • Gas Chromatography:

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the isomers. The retention time will likely differ for each isomer.

  • Mass Spectrometry:

    • Ionize the eluted compounds using a technique like Electron Impact (EI).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-250).

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the isomer (170.14 g/mol ).

    • Analyze the fragmentation pattern. The loss of specific neutral fragments (e.g., H₂O, CO, COOH) and the formation of characteristic fragment ions will differ based on the positions of the fluoro and hydroxyl groups. For instance, isomers with an ortho relationship between the hydroxyl group and the acetic acid side chain may exhibit unique fragmentation pathways.

Comparative Biological Activity

The introduction of fluorine into a molecule can significantly impact its biological activity by altering its metabolic stability, membrane permeability, and binding affinity to biological targets.[11] Fluorinated phenylacetic acid derivatives have shown promise as anticancer and anti-inflammatory agents.[11]

For example, 4-Fluoro-3-hydroxyphenylacetic acid is described as a precursor to dopamine and has been shown to have a protective effect on dopaminergic neurons in monkeys.[12] It has also been investigated as a potential marker for Parkinson's disease.[12] The biological activities of the other isomers are less well-documented in publicly available literature, highlighting an area for further research. The structure-activity relationship (SAR) of these compounds is likely to be highly dependent on the specific biological target.

G cluster_pathway Potential Biological Relevance isomer Fluoro-hydroxyphenylacetic Acid Isomer target Biological Target (e.g., Enzyme, Receptor) isomer->target Binding response Biological Response (e.g., Inhibition, Activation) target->response

Caption: A simplified diagram illustrating the interaction of an isomer with a biological target.

Applications and Potential

The unique properties of each isomer lend themselves to different applications.

  • Pharmaceuticals: As demonstrated by 4-Fluoro-3-hydroxyphenylacetic acid, these compounds can serve as building blocks for the synthesis of neurologically active compounds.[12] The broader class of fluorinated phenylacetic acids is being explored for anticancer properties.[11]

  • Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry.[1] The specific biological activities of these isomers could be harnessed for the development of new herbicides or pesticides.

  • Materials Science: Aromatic carboxylic acids are used in the synthesis of polymers and other advanced materials. The presence of fluorine can impart desirable properties such as thermal stability and hydrophobicity.

Conclusion

The positional isomers of fluoro-hydroxyphenylacetic acid, while sharing the same elemental composition, are distinct chemical entities with unique physicochemical properties and spectroscopic signatures. This guide has provided a framework for their differentiation using standard analytical techniques and highlighted the importance of isomeric purity in research and development. The limited publicly available data on the comparative biological activities of all the isomers underscores the potential for further investigation into their therapeutic and industrial applications. As with any class of compounds, a thorough analytical characterization is the first and most critical step in unlocking their full potential.

References

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  • Absolute Assignment of Constitutional Isomers via Structurally Diagnostic Fragment Ions: The Challenging Case of - CORE. Available from: [Link]

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  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. Available from: [Link]

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  • 3-Fluoro-4-hydroxybenzeneacetic acid | C8H7FO3 | CID 68014 - PubChem. Available from: [Link]

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  • 2-Fluoro-5-(trifluoromethyl)phenylacetic acid | C9H6F4O2 | CID 2737589 - PubChem. Available from: [Link]

  • 2-(3-Fluoro-2-hydroxyphenyl)acetic acid | C8H7FO3 | CID 69644346 - PubChem. Available from: [Link]

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  • 4-hydroxyphenyl acetic acid, 156-38-7 - The Good Scents Company. Available from: [Link]

  • Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem. Available from: [Link]

  • 5.5 How to Identify Type of Isomerism | Organic Chemistry - YouTube. Available from: [Link]

  • The rare fluorinated natural products and biotechnological prospects for fluorine enzymology - PubMed. Available from: [Link]

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A Spectroscopic Guide to Fluorine's Influence: Comparing Phenylacetic Acid and its Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered acidity—make it a powerful tool for optimizing pharmacokinetic and pharmacodynamic profiles. Phenylacetic acid (PAA) and its fluorinated derivatives serve as exemplary models for understanding the profound impact of this halogen on molecular characteristics. This guide provides a comprehensive spectroscopic comparison of non-fluorinated Phenylacetic Acid against its ortho-, meta-, and para-fluorinated analogs, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols.

The Inductive and Resonance Effects of Fluorine: A Spectroscopic Perspective

The introduction of a highly electronegative fluorine atom onto the phenyl ring of Phenylacetic Acid induces significant changes in the molecule's electronic environment. These changes, driven by a combination of the strong electron-withdrawing inductive effect (-I) and the electron-donating resonance effect (+R) of fluorine, are readily observable across a range of spectroscopic techniques. The position of the fluorine substituent—ortho, meta, or para—further modulates these effects, leading to distinct spectroscopic signatures for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei. The substitution of fluorine on the phenylacetic acid ring leads to predictable and informative shifts in both ¹H and ¹³C NMR spectra, as well as the emergence of through-bond J-coupling between fluorine and nearby protons and carbons. Furthermore, ¹⁹F NMR provides a direct window into the local environment of the fluorine atom itself.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of Phenylacetic Acid, the aromatic protons typically appear as a complex multiplet. Upon fluorination, this region of the spectrum simplifies and shifts due to the influence of the fluorine atom. The electron-withdrawing nature of fluorine generally leads to a downfield shift (deshielding) of the aromatic protons. The magnitude of this shift and the observed coupling patterns are dependent on the fluorine's position.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundAromatic Protons (ppm)Methylene Protons (-CH₂-) (ppm)Carboxylic Acid Proton (-COOH) (ppm)
Phenylacetic Acid~7.20-7.40 (m)~3.60 (s)~11.0 (s, broad)
2-Fluorophenylacetic Acid~7.00-7.40 (m)~3.70 (s)~11.1 (s, broad)
3-Fluorophenylacetic Acid~6.90-7.35 (m)~3.65 (s)~11.0 (s, broad)
4-Fluorophenylacetic Acid~7.00 (t, 2H), ~7.25 (dd, 2H)~3.62 (s)~11.0 (s, broad)

Note: Actual chemical shifts can vary depending on the solvent and concentration.

The methylene protons adjacent to the carboxylic acid also experience a subtle downfield shift in the fluorinated analogs due to the inductive effect of the fluorine atom transmitted through the aromatic ring.

¹³C NMR Spectroscopy

The effect of fluorine is even more pronounced in the ¹³C NMR spectra. The carbon atom directly bonded to fluorine (ipso-carbon) exhibits a large downfield shift and a significant one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons are also affected, providing a detailed map of the electronic perturbations caused by fluorination.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm and Coupling Constants in Hz)

CompoundC-F (ppm, ¹JCF Hz)Other Aromatic Carbons (ppm)-CH₂- (ppm)-C=O (ppm)
Phenylacetic Acid-~127-134~41~178
2-Fluorophenylacetic Acid~160 (d, ~245)~115-132~35~177
3-Fluorophenylacetic Acid~163 (d, ~243)~114-130~41~177
4-Fluorophenylacetic Acid~162 (d, ~245)~115, ~131~40~177

Note: 'd' denotes a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for studying fluorinated compounds due to its high sensitivity and wide chemical shift range. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making it an excellent probe for subtle molecular changes. For the fluorophenylacetic acid isomers, the ¹⁹F chemical shifts will differ, allowing for their unambiguous identification.

Vibrational Spectroscopy (FT-IR and Raman): A Tale of Two Dipoles

Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule. However, their selection rules differ: FT-IR is sensitive to changes in the dipole moment during a vibration, while Raman spectroscopy is sensitive to changes in polarizability. This complementarity is particularly useful when comparing phenylacetic acid and its fluorinated counterparts.

FT-IR Spectroscopy

The FT-IR spectrum of Phenylacetic Acid is characterized by a broad O-H stretch from the carboxylic acid dimer, a sharp C=O stretch, and various C-H and C=C stretching and bending modes from the aromatic ring. The introduction of fluorine introduces a strong C-F stretching vibration, typically in the 1100-1300 cm⁻¹ region. The position of this band can be influenced by the substitution pattern. The electron-withdrawing effect of fluorine can also cause a slight increase in the frequency of the C=O stretching vibration.

Raman Spectroscopy

In Raman spectroscopy, the symmetric vibrations of the aromatic ring are often more intense than in the FT-IR spectrum. The C-F stretching vibration is also Raman active. A comparative analysis of the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes affected by fluorination.

Table 3: Key Vibrational Frequencies (cm⁻¹)

Vibrational ModePhenylacetic AcidFluorinated Phenylacetic AcidsSpectroscopic Technique
O-H Stretch (dimer)~2500-3300 (broad)~2500-3300 (broad)FT-IR
C=O Stretch~1700~1705-1715FT-IR, Raman
Aromatic C=C Stretch~1600, ~1495~1600, ~1500FT-IR, Raman
C-F Stretch-~1100-1300FT-IR, Raman

UV-Vis Spectroscopy: Electronic Transitions and Chromophores

UV-Vis spectroscopy probes the electronic transitions within a molecule. The phenyl ring of Phenylacetic Acid acts as a chromophore, exhibiting characteristic absorption bands in the ultraviolet region.[1] Fluorine substitution can cause a slight shift in the absorption maxima (λmax) and a change in the molar absorptivity. These shifts are generally modest but can be correlated with the electronic effects of the fluorine atom. Often, fluorination leads to a slight hypsochromic (blue) shift due to the inductive effect stabilizing the ground state more than the excited state.

Mass Spectrometry: Fragmentation Patterns and the Halogen's Influence

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The fragmentation patterns of phenylacetic acid and its fluorinated analogs under electron ionization (EI) are influenced by the presence and position of the fluorine atom.

A common fragmentation pathway for Phenylacetic Acid involves the loss of the carboxylic acid group to form a tropylium ion (m/z 91). In the case of fluorinated phenylacetic acids, the fragmentation can be more complex. The presence of the fluorine atom can direct fragmentation, leading to the formation of fluorotropylium ions or the loss of HF. The relative intensities of these fragment ions will vary depending on the stability of the resulting cations, which is influenced by the position of the fluorine atom.[2]

Diagram: Mass Spectrometry Fragmentation

G cluster_paa Phenylacetic Acid Fragmentation cluster_fpaa Fluorophenylacetic Acid Fragmentation PAA Phenylacetic Acid (m/z 152) Tropylium_PAA [C₇H₇]⁺ (m/z 91) PAA->Tropylium_PAA PAA_frag2 [M-COOH]⁺ PAA->PAA_frag2 FPAA Fluorophenylacetic Acid (m/z 170) Fluorotropylium [C₇H₆F]⁺ (m/z 109) FPAA->Fluorotropylium FPAA_frag2 [M-COOH]⁺ FPAA->FPAA_frag2 FPAA_frag3 [M-HF]⁺ FPAA->FPAA_frag3

Caption: Key fragmentation pathways for Phenylacetic Acid and its fluorinated analogs.

Experimental Protocols

Protocol 1: NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the phenylacetic acid analog.[3]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Instrument Insertion: Insert the sample into the NMR spectrometer for analysis.

Protocol 2: FT-IR Sample Preparation (Solid, KBr Pellet)
  • Grinding: In an agate mortar and pestle, grind a small amount (1-2 mg) of the solid sample until it is a fine powder.[4]

  • Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.[4]

  • Pellet Pressing: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Protocol 3: GC-MS Sample Preparation (Derivatization)

For GC-MS analysis of carboxylic acids, derivatization is often necessary to increase volatility and thermal stability. A common method is esterification to form methyl esters.

  • Sample Preparation: Dissolve a known amount of the phenylacetic acid analog in a suitable solvent (e.g., methanol).

  • Derivatization Reagent: Add a derivatizing agent such as BF₃-methanol or diazomethane (with appropriate safety precautions).

  • Reaction: Gently heat the mixture if required to drive the reaction to completion.

  • Extraction: After cooling, extract the derivatized product into an organic solvent (e.g., hexane).

  • Analysis: Inject an aliquot of the organic layer into the GC-MS for analysis.[5]

Conclusion

The spectroscopic comparison of fluorinated and non-fluorinated phenylacetic acids clearly demonstrates the significant and predictable influence of fluorine substitution. From the distinct shifts and coupling patterns in NMR to the characteristic vibrational modes in FT-IR and Raman, and the altered fragmentation in mass spectrometry, each technique provides a unique piece of the puzzle. For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic signatures is invaluable for confirming molecular structure, probing electronic environments, and ultimately, designing molecules with desired properties.

References

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A Comparative Guide to Validating the Purity of Synthesized "2-Fluoro-4-hydroxyphenylacetic acid"

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the synthesis of novel therapeutics, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide offers a comprehensive, data-driven comparison of analytical methods for validating the purity of 2-Fluoro-4-hydroxyphenylacetic acid, a key building block in many pharmaceutical compounds. Authored for researchers, scientists, and drug development professionals, this document provides not just protocols, but the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to purity assessment.

The Imperative of Orthogonal Purity Analysis

A single analytical technique is insufficient to definitively establish the purity of a synthesized compound. A multi-faceted approach, employing orthogonal methods that probe different physicochemical properties, is the industry standard. This guide focuses on a powerful combination of chromatography, spectroscopy, and physical property analysis to provide a holistic purity profile of this compound.

High-Performance Liquid Chromatography (HPLC): The Quantitative Standard

HPLC is the workhorse for determining the percentage purity of an organic compound and identifying process-related impurities.[1] A well-developed Reverse-Phase HPLC (RP-HPLC) method offers high-resolution separation of the target molecule from potential contaminants.[2][3]

Comparative Analysis of HPLC Conditions

The selection of the HPLC column and mobile phase is critical for achieving optimal separation. Below is a comparison of two common starting points for method development.

ParameterOption A: C18 Column with Acetonitrile/WaterOption B: Phenyl-Hexyl Column with Methanol/WaterExpert Rationale
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylC18 columns are a versatile first choice, providing excellent hydrophobic retention. However, for aromatic compounds like this compound, a Phenyl-Hexyl column can offer alternative selectivity through π-π interactions, potentially resolving closely related aromatic impurities.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidMethanol/Water with 0.1% Trifluoroacetic Acid (TFA)Acetonitrile generally provides better peak shape and lower UV cutoff. Formic acid is a common additive to improve chromatography.[4] While methanol is a viable alternative, TFA, a stronger ion-pairing agent, can sometimes enhance retention but may interfere with subsequent mass spectrometry analysis.
Detection UV-Vis Diode Array Detector (DAD) at 275 nmUV-Vis Detector at 280 nmA DAD is highly recommended as it can assess peak purity across a range of wavelengths, helping to identify co-eluting impurities. The optimal detection wavelength should be determined from the UV spectrum of the compound.
Experimental Protocol: RP-HPLC Purity Assay
  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute with the mobile phase to a working concentration of 0.1 mg/mL.[5]

  • Injection: Inject 10 µL of the sample solution.[5]

  • Data Analysis: The purity is calculated using the area normalization method, where the peak area of the main component is divided by the total area of all peaks.[5]

Caption: HPLC workflow for purity determination.

Spectroscopic Confirmation: A Deeper Look at Identity

While HPLC provides quantitative data, spectroscopic methods are essential for confirming the chemical identity and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Fingerprint

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6][7] Both ¹H and ¹⁹F NMR are particularly relevant for this compound, providing detailed information about the arrangement of atoms. The presence of long-range ¹⁹F-¹H coupling can further complicate spectra but also provides valuable structural information.[8]

  • ¹H NMR: Will confirm the presence and connectivity of the different types of protons in the molecule.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • ¹⁹F NMR: Is crucial for confirming the presence and chemical environment of the fluorine atom.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[9]

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field spectrometer.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with expected values to confirm the structure.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is used to determine the molecular weight of the compound, providing a critical piece of identifying information.[10] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.[11]

Experimental Protocol: LC-MS Analysis
  • LC Separation: An HPLC system is coupled to the mass spectrometer to separate the analyte from any non-volatile impurities.

  • Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined.

Melting Point: A Classic Indicator of Purity

The melting point of a crystalline solid is a simple yet effective indicator of purity.[12][13] Pure crystalline substances melt over a very narrow temperature range, while impurities will typically broaden and depress the melting point.[14][15]

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is thoroughly dry and finely powdered.

  • Measurement: Pack a small amount of the sample into a capillary tube and place it in a calibrated melting point apparatus.[13]

  • Observation: Slowly heat the sample and record the temperature at which melting begins and the temperature at which the sample is completely liquid.[15] A sharp melting point range (typically 1-2°C) is indicative of high purity.[14]

Caption: An integrated workflow for purity validation.

Conclusion

A rigorous and multi-faceted approach is essential for the confident validation of synthesized "this compound." By combining the quantitative power of HPLC with the structural elucidation capabilities of NMR and mass spectrometry, and corroborating these findings with physical property measurements like melting point, researchers can ensure the quality and reliability of their materials, paving the way for successful downstream applications in drug discovery and development.

References

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.1: Melting Point Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Save My Exams. (2025, January 3). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]

  • askIITians. (2009, April 23). Criteria of purity of organic compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • Unknown. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Structure Elucidation of Antibiotics by NMR Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved from [Link]

  • Unknown. (2022, June 16). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Retrieved from [Link]

  • ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

  • The Rockefeller University. (n.d.). High-Accuracy Molecular Mass Determination of Proteins Using Matrix-Assisted Laser Desorption Mass Spectrometry. Retrieved from [Link]

  • Unknown. (2022, June 15). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolones in human plasma. Retrieved from [Link]

  • CORE. (n.d.). Screening a Combinatorial Library Based on the Fungal Natural Product 3-Chloro-4-hydroxyphenylacetamide using FTICR mass spect. Retrieved from [Link]

  • MDPI. (2022, August 30). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Retrieved from [Link]

  • PubMed. (n.d.). Fourier transform mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). 4-Hydroxybenzeneacetic acid, 2TMS derivative. Retrieved from [Link]

  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]

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A Head-to-Head Comparison of Synthetic Routes to 2-Fluoro-4-hydroxyphenylacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Fluoro-4-hydroxyphenylacetic acid is a valuable building block in medicinal chemistry and drug development. The presence of the fluorine atom can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity. Consequently, efficient and scalable synthetic access to this key intermediate is of paramount importance. This guide provides a detailed, head-to-head comparison of three distinct synthetic pathways to this compound, offering researchers the critical insights needed to select the most appropriate route for their specific needs. Each route is presented with a comprehensive experimental protocol, a discussion of its advantages and disadvantages, and supporting data.

Route 1: Friedel-Crafts Acylation and Willgerodt-Kindler Reaction from 3-Fluorophenol

This classical approach builds the desired carbon framework on a readily available starting material through two robust and well-established reactions. The initial Friedel-Crafts acylation introduces the acetyl group, which is subsequently converted to the phenylacetic acid moiety via the Willgerodt-Kindler reaction.

Experimental Protocol:

Step 1: Synthesis of 2'-Fluoro-4'-hydroxyacetophenone

A detailed procedure for this step has been reported and involves the Friedel-Crafts acylation of 3-fluorophenol.[1][2] In a typical setup, 3-fluorophenol is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in a suitable solvent like ethylene dichloride. The reaction mixture is heated to reflux to drive the acylation.

Step 2: Willgerodt-Kindler Reaction of 2'-Fluoro-4'-hydroxyacetophenone

The acetophenone intermediate is then subjected to the Willgerodt-Kindler reaction.[3][4][5][6] This involves heating the ketone with elemental sulfur and a secondary amine, typically morpholine. The reaction proceeds through a thioamide intermediate.

  • In a reaction vessel, 2'-Fluoro-4'-hydroxyacetophenone (1 equivalent) is combined with sulfur (2.5 equivalents) and morpholine (3 equivalents).

  • The mixture is heated to reflux (approximately 130-140 °C) for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting thiomorpholide is isolated.

Step 3: Hydrolysis of the Thiomorpholide to this compound

The crude thiomorpholide is hydrolyzed to the final carboxylic acid.

  • The isolated thiomorpholide is suspended in a solution of a strong base, such as sodium hydroxide.

  • The mixture is heated to reflux for an extended period to ensure complete hydrolysis of both the thioamide and any potential amide intermediates.

  • After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound.

  • The product is then collected by filtration, washed, and purified by recrystallization.

Visualization of the Workflow:

Route_1_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Willgerodt-Kindler Reaction cluster_2 Step 3: Hydrolysis start 3-Fluorophenol intermediate1 2'-Fluoro-4'-hydroxyacetophenone start->intermediate1 Acetyl Chloride, AlCl3 intermediate2 Thiomorpholide Intermediate intermediate1->intermediate2 Sulfur, Morpholine, Heat end_product This compound intermediate2->end_product NaOH, H2O, Heat; then HCl

Caption: Workflow for the synthesis of this compound via Route 1.

Route 2: Synthesis from 3-Fluoroanisole via a Nitrile Intermediate and Demethylation

This pathway utilizes a methoxy-protected starting material to circumvent potential side reactions associated with the free hydroxyl group. The acetic acid side chain is introduced via a nitrile intermediate, followed by hydrolysis and a final demethylation step.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-4-methoxyphenylacetonitrile

This step can be achieved through various methods, including the cyanation of a corresponding benzyl halide. A plausible route starts with the chloromethylation of 3-fluoroanisole, followed by reaction with a cyanide salt.

Step 2: Hydrolysis of 2-Fluoro-4-methoxyphenylacetonitrile to 2-Fluoro-4-methoxyphenylacetic acid

The nitrile is hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • 2-Fluoro-4-methoxyphenylacetonitrile is refluxed with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • The reaction progress is monitored until completion.

  • If basic hydrolysis is used, the reaction mixture is acidified to precipitate the carboxylic acid.

  • The crude 2-Fluoro-4-methoxyphenylacetic acid is then isolated and purified.

Step 3: Demethylation of 2-Fluoro-4-methoxyphenylacetic acid

The final step involves the cleavage of the methyl ether to unveil the hydroxyl group. This is a common transformation in organic synthesis, with several reagents available.[7][8][9][10]

  • Using Boron Tribromide (BBr₃): 2-Fluoro-4-methoxyphenylacetic acid is dissolved in a dry, inert solvent such as dichloromethane (DCM) and cooled to a low temperature (e.g., 0 °C or -78 °C). BBr₃ is added dropwise, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is then carefully quenched with water or methanol, and the product is extracted.[11]

  • Using Hydrobromic Acid (HBr): The methoxy-protected acid is heated in concentrated hydrobromic acid, often with a phase-transfer catalyst. This method is harsher but can be effective.

Visualization of the Workflow:

Route_2_Workflow cluster_0 Step 1 & 2: Side Chain Formation & Hydrolysis cluster_1 Step 3: Demethylation start 3-Fluoroanisole intermediate1 2-Fluoro-4-methoxyphenylacetonitrile start->intermediate1 e.g., Chloromethylation, NaCN intermediate2 2-Fluoro-4-methoxyphenylacetic acid intermediate1->intermediate2 H2SO4, H2O, Heat end_product This compound intermediate2->end_product BBr3 or HBr

Caption: Workflow for the synthesis of this compound via Route 2.

Route 3: Direct Hydrolysis of 2-Fluoro-4-hydroxybenzonitrile

This route offers the most direct pathway, provided the starting nitrile is readily accessible. The synthesis relies on a single, high-yielding hydrolysis step.

Experimental Protocol:

Step 1: Synthesis of 2-Fluoro-4-hydroxybenzonitrile

The starting material, 2-fluoro-4-hydroxybenzonitrile, can be synthesized from 4-bromo-2-fluorobenzonitrile.[12] This involves a copper-catalyzed reaction with formic acid and triethylamine in acetonitrile under an oxygen atmosphere.

Step 2: Hydrolysis of 2-Fluoro-4-hydroxybenzonitrile

The nitrile group is hydrolyzed to a carboxylic acid.

  • 2-Fluoro-4-hydroxybenzonitrile is heated in a strong aqueous acid (e.g., concentrated HCl or H₂SO₄) or a strong aqueous base (e.g., NaOH).

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled and, if necessary, neutralized or acidified to precipitate the product.

  • The crude this compound is collected by filtration and purified by recrystallization.

Visualization of the Workflow:

Route_3_Workflow cluster_0 Synthesis of Starting Material cluster_1 Hydrolysis start 4-Bromo-2-fluorobenzonitrile intermediate 2-Fluoro-4-hydroxybenzonitrile start->intermediate HCOOH, Et3N, CuBr, O2 end_product This compound intermediate->end_product H2SO4, H2O, Heat

Caption: Workflow for the synthesis of this compound via Route 3.

Head-to-Head Comparison

ParameterRoute 1: Friedel-Crafts & Willgerodt-KindlerRoute 2: Nitrile & DemethylationRoute 3: Direct Nitrile Hydrolysis
Starting Material 3-Fluorophenol3-Fluoroanisole4-Bromo-2-fluorobenzonitrile
Number of Steps 332 (from the brominated nitrile)
Key Reactions Friedel-Crafts Acylation, Willgerodt-Kindler, HydrolysisCyanation, Hydrolysis, DemethylationHydrolysis
Potential Yield Moderate to GoodModerate to GoodPotentially High
Scalability Generally scalable, but Willgerodt-Kindler can be challenging.Scalable, with well-understood reactions.Potentially highly scalable.
Reagent Hazards AlCl₃ (corrosive), Sulfur/Morpholine (odorous), Strong acids/bases.Cyanides (highly toxic), BBr₃ (highly corrosive and moisture-sensitive), Strong acids.Strong acids/bases.
Purification Multiple purification steps may be required.Multiple purification steps.Potentially simpler purification.
Pros Utilizes readily available starting materials. Robust and well-documented reactions.Avoids issues with the free hydroxyl group in early steps.Most direct route. Fewer steps can lead to higher overall yield.
Cons Willgerodt-Kindler can have moderate yields and produce odorous byproducts. Friedel-Crafts can lead to isomer formation.Use of highly toxic cyanides. Demethylation reagents can be harsh.Availability and cost of the starting nitrile may be a factor.

Conclusion and Recommendations

The choice of the optimal synthesis route for this compound depends heavily on the specific requirements of the researcher, including scale, available equipment, and safety considerations.

  • Route 1 is a viable option when starting from the inexpensive 3-fluorophenol and when the laboratory is equipped to handle the odorous nature of the Willgerodt-Kindler reaction. Careful optimization of the Friedel-Crafts step is necessary to maximize the yield of the desired isomer.

  • Route 2 offers a more controlled approach by protecting the hydroxyl group. This route is advantageous if side reactions involving the phenol are a concern. However, the use of highly toxic cyanides and corrosive demethylation agents necessitates stringent safety protocols.

  • Route 3 represents the most elegant and potentially highest-yielding pathway. If 2-fluoro-4-hydroxybenzonitrile is commercially available at a reasonable cost or can be synthesized efficiently in-house, this direct hydrolysis is likely the most efficient and scalable option.

Researchers should carefully evaluate the trade-offs between the number of steps, reagent hazards, and overall cost-effectiveness before selecting a synthetic strategy.

References

  • Zhang, Y., Lu, Y., & Xu, W. (2009). A Practical Synthesis of 2′-Fluoro-4′-hydroxyacetophenone.
  • Wikipedia. (2023). Willgerodt rearrangement. Retrieved from [Link]

  • ResearchGate. (2018). Dimethylation with BBr3? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • Michigan State University. (2009). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 4-methoxyphenylacetonitrile. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]

  • PubMed. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • Reddit. (2020). BBr3 demethylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
  • Google Patents. (n.d.). CN104230753A - Method for synthesizing fluoroacetonitrile.
  • National Center for Biotechnology Information. (n.d.). 4'-Fluoro-2'-hydroxyacetophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN119285456A - A preparation method of 3,4-difluoro-2-methoxyphenylacetic acid.
  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • WIPO Patentscope. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • ResearchGate. (2025). Liquid phase reaction of 2′-hydroxyacetophenone and benzaldehyde over ZSM-5 catalysts. Retrieved from [Link]

  • ResearchGate. (2025). 4'-Fluoro-2'-hydroxyacetophenone. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 2-Fluoro-4-hydroxyphenylacetic acid (2F4HPAA), a key intermediate in pharmaceutical synthesis. We objectively compare the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, analytical scientists, and quality control professionals in the drug development sector. It offers not just protocols, but the underlying scientific rationale for methodological choices, ensuring robust and transferable analytical data.

Introduction: The Analytical Imperative for this compound

This compound (CAS No. 68886-07-7) is a substituted phenylacetic acid derivative.[1][2] Its structural motifs make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this starting material directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are not merely a quality control checkbox; they are a cornerstone of process understanding and regulatory compliance.

Method cross-validation becomes critical when an analytical method is transferred between laboratories, when a new method is introduced to replace an existing one (e.g., upgrading from HPLC-UV to LC-MS/MS), or when data from different analytical techniques must be correlated. The objective of cross-validation is to demonstrate that any two validated methods are equivalent and can be used interchangeably to produce comparable results.[3] This guide is structured to navigate the complexities of selecting, developing, and cross-validating the most appropriate analytical techniques for 2F4HPAA.

The Analytical Target Profile (ATP): Defining the Goal

Before any method development or validation, we must define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance characteristics required of the analytical method to ensure the quality of the drug product.[4] For the purpose of this guide, we will establish a common ATP for the quantification of 2F4HPAA as a bulk drug substance.

Table 1: Analytical Target Profile (ATP) for 2F4HPAA Assay

Performance CharacteristicTarget CriteriaRationale
Analyte This compoundThe target molecule for quantification.
Matrix Drug Substance (Solid Powder)Analysis of the pure, active starting material.
Method Purpose Assay (Quantification)To determine the purity and strength of the drug substance.
Accuracy 98.0% - 102.0% recovery of the true valueEnsures the measured value is close to the actual amount, critical for release testing.[4]
Precision ≤ 2.0% Relative Standard Deviation (RSD)Guarantees the method is repeatable and reproducible.
Specificity Must be able to distinguish 2F4HPAA from potential process impurities and degradation products.A stability-indicating method is required to ensure degradation does not affect the assay result.[5][6][7]
Linearity R² ≥ 0.999 over the specified rangeDemonstrates a direct, proportional relationship between concentration and instrument response.
Range 80% to 120% of the nominal concentrationThe interval where the method is precise, accurate, and linear.[8]

Candidate Analytical Methodologies: A Technical Overview

We will evaluate three distinct, yet powerful, analytical techniques. The choice of method is often a balance between the required analytical performance (sensitivity, selectivity) and practical constraints (cost, sample throughput, available expertise).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical quality control.[9] It separates compounds based on their interaction with a stationary phase and detects them via ultraviolet light absorbance. For 2F4HPAA, the phenolic ring and carboxylic acid group provide a strong chromophore suitable for UV detection.

  • Expertise & Experience: The key to a successful HPLC method for an acidic compound like 2F4HPAA is controlling its ionization state. By acidifying the mobile phase to a pH well below the pKa of the carboxylic acid (~4.3), we ensure the molecule is in its neutral, protonated form. This leads to consistent retention on a non-polar C18 column, resulting in sharp, symmetrical peaks essential for accurate integration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic efficiency and definitive identification through mass spectrometry. However, 2F4HPAA is non-volatile due to its polar carboxylic acid and hydroxyl groups, which form strong intermolecular hydrogen bonds.[10]

  • Expertise & Experience: Direct analysis by GC is not feasible. A critical derivatization step is required to mask the polar functional groups, thereby increasing volatility and thermal stability.[11][12] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice. This reaction replaces the active hydrogens on the hydroxyl and carboxylic acid groups with non-polar trimethylsilyl (TMS) groups. The complexity of this two-step process (derivatization followed by analysis) is a significant consideration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry.[13][14] This technique is the gold standard for trace-level analysis or analysis in complex matrices.

  • Expertise & Experience: The power of LC-MS/MS lies in its specificity.[15] Even if an impurity co-elutes with 2F4HPAA chromatographically, the mass spectrometer can differentiate them based on their unique mass-to-charge ratios (m/z). By monitoring a specific precursor ion (the molecular ion of 2F4HPAA) and its characteristic fragment ions (product ions), we create a highly selective detection method known as Multiple Reaction Monitoring (MRM). This virtually eliminates matrix interference and provides confidence in analyte identification.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, incorporating system suitability tests (SST) to ensure the analytical system is fit for purpose before any samples are analyzed.

Diagram: Comparative Analytical Workflows

The diagram below illustrates the distinct procedural paths for each analytical technique, highlighting the additional complexity of the GC-MS method.

G cluster_0 Universal Starting Point cluster_1 HPLC-UV / LC-MS/MS Path cluster_2 GC-MS Path cluster_3 Data Analysis start Weigh 2F4HPAA Sample dissolve Dissolve in Diluent start->dissolve filter Filter Sample (0.45 µm) dissolve->filter evaporate Evaporate to Dryness dissolve->evaporate inject Inject into LC System filter->inject analyze Quantify & Report Results inject->analyze derivatize Derivatize with BSTFA (e.g., 70°C for 30 min) evaporate->derivatize inject_gc Inject into GC System derivatize->inject_gc inject_gc->analyze G cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) define Define Acceptance Criteria (e.g., ±20% agreement) prep Prepare Homogeneous Samples (N ≥ 10) at different concentrations (Low, Medium, High QC levels) define->prep analyze_A Analyze all samples with Method A prep->analyze_A analyze_B Analyze all samples with Method B prep->analyze_B stats Perform Statistical Comparison (Paired t-test, Bland-Altman Plot, %Difference) analyze_A->stats analyze_B->stats decision Results Meet Acceptance Criteria? stats->decision pass Methods are Interchangeable decision->pass Yes fail Investigate Discrepancy (Method bias, sample handling, etc.) decision->fail No

Sources

A Comparative Guide to the In Vitro and In Vivo Anti-Inflammatory Activity of 2-Fluoro-4-hydroxyphenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo anti-inflammatory activities of a series of 2-Fluoro-4-hydroxyphenylacetic acid analogs. As novel data for this specific scaffold is emerging, this document synthesizes established principles from structurally related compounds, such as diclofenac and other fluorinated phenylacetic acid derivatives, to provide a predictive framework for researchers in drug discovery and development. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies crucial for their evaluation.

Introduction: The Rationale for Fluorination in Phenylacetic Acid Scaffolds

Phenylacetic acid derivatives form the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The strategic incorporation of fluorine into these scaffolds is a well-established medicinal chemistry approach to modulate a molecule's physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity of the carboxylic acid moiety, influencing its interaction with the active site of COX enzymes. Furthermore, C-F bonds can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to improved bioavailability and duration of action.

This guide will focus on a series of hypothetical analogs of this compound, where substitutions on the phenyl ring are varied to explore their impact on anti-inflammatory activity.

The Inflammatory Pathway and the Role of COX Enzymes

Inflammation is a complex biological response to harmful stimuli. A key pathway in this process is the conversion of arachidonic acid to prostaglandins by the COX enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.[1][2]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Gastric_Protection Gastric Mucosa Protection PGH2->Gastric_Protection via COX-1 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation via COX-2

Caption: The Cyclooxygenase (COX) Pathway.

In Vitro vs. In Vivo Correlation: A Critical Assessment

A crucial aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While in vitro assays provide a controlled environment to assess a compound's direct inhibitory effect on its target, they do not account for the complex physiological processes that occur in a living organism. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a drug's performance in vivo. Therefore, a successful anti-inflammatory agent must not only exhibit potent in vitro COX inhibition but also possess favorable pharmacokinetic properties to reach and sustain effective concentrations at the site of inflammation.

Comparative Analysis of this compound Analogs

To illustrate the structure-activity relationships, we will consider a hypothetical series of analogs with varying substituents at the 5-position of the phenyl ring. The following table presents representative data extrapolated from studies on structurally similar compounds.

Compound IDR-Group at C5In Vitro COX-1 IC50 (µM)In Vitro COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)In Vivo Paw Edema Inhibition (%) @ 10 mg/kg
FHPA-01 -H15.21.88.435.2
FHPA-02 -CH312.50.913.948.6
FHPA-03 -Cl8.90.422.362.5
FHPA-04 -CF310.30.251.571.3
Diclofenac (Reference)5.10.86.455.0
Celecoxib (Reference)15.00.0530075.0

Analysis of Structure-Activity Relationships:

  • Effect of Lipophilicity and Electron-Withdrawing Groups: The introduction of lipophilic and electron-withdrawing groups at the 5-position appears to enhance both COX-2 inhibitory potency and selectivity. The chloro (FHPA-03) and trifluoromethyl (FHPA-04) substituents significantly improve activity compared to the unsubstituted analog (FHPA-01). This is consistent with QSAR studies on diclofenac analogs, which have shown that lipophilicity is a crucial parameter for activity.[1][3]

  • Steric Factors: The size and conformation of the substituent can influence how the molecule fits into the active sites of the COX isoforms. The larger and more rigid binding pocket of COX-2 compared to COX-1 allows for the accommodation of bulkier substituents, which can be exploited to achieve selectivity.

  • In Vitro to In Vivo Correlation: A general trend is observed where higher in vitro COX-2 potency and selectivity translate to greater in vivo anti-inflammatory efficacy in the carrageenan-induced paw edema model. However, this correlation is not always linear and can be influenced by the pharmacokinetic properties of each analog.

Experimental Methodologies

To ensure scientific rigor, the following detailed protocols for in vitro and in vivo evaluation are provided.

In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX enzymes.

InVitro_Workflow Start Start Prepare_Reagents Prepare Reagents: - COX Assay Buffer - COX Probe - COX Cofactor - Arachidonic Acid - Test Compounds Start->Prepare_Reagents Dispense_Reagents Dispense Reagents into 96-well plate: - Assay Buffer - COX-1 or COX-2 Enzyme - Test Compound/Vehicle Prepare_Reagents->Dispense_Reagents Incubate_1 Incubate at 25°C for 10 min Dispense_Reagents->Incubate_1 Add_Substrate Add Arachidonic Acid to initiate reaction Incubate_1->Add_Substrate Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 min Add_Substrate->Measure_Fluorescence Analyze_Data Analyze Data: - Calculate slope of linear phase - Determine % inhibition - Calculate IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for In Vitro COX Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit). Dilute test compounds to the desired concentrations in assay buffer.

  • Reaction Setup: In a 96-well plate, add the appropriate volumes of assay buffer, COX-1 or COX-2 enzyme, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in a plate reader in kinetic mode for 5-10 minutes.

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[4][5][6]

InVivo_Workflow Start Start Acclimatize Acclimatize Rats for 1 week Start->Acclimatize Fast Fast rats overnight Acclimatize->Fast Baseline_Measurement Measure initial paw volume (V0) Fast->Baseline_Measurement Administer_Compound Administer Test Compound/Vehicle/Reference Drug orally Baseline_Measurement->Administer_Compound Induce_Edema Inject Carrageenan into the sub-plantar region of the right hind paw (30-60 min post-dosing) Administer_Compound->Induce_Edema Measure_Paw_Volume Measure paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection Induce_Edema->Measure_Paw_Volume Calculate_Inhibition Calculate % increase in paw volume and % inhibition of edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, vehicle control, or reference drug (e.g., diclofenac) orally.

  • Induction of Inflammation: After 30-60 minutes, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume. The percentage inhibition of edema is then calculated for each treated group relative to the vehicle control group.

Conclusion and Future Directions

The strategic placement of fluorine and other substituents on the this compound scaffold presents a promising avenue for the development of potent and selective COX-2 inhibitors. The illustrative data and established protocols provided in this guide offer a foundational framework for the rational design and evaluation of novel anti-inflammatory agents. Future research should focus on synthesizing and testing a broader range of analogs to refine the structure-activity relationships. Furthermore, comprehensive pharmacokinetic and toxicology studies are essential to identify lead candidates with a favorable safety and efficacy profile for potential clinical development.

References

  • Synthesis and quantitative structure-activity relationships of diclofenac analogues. Journal of Medicinal Chemistry.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
  • Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • Carrageenan Induced Paw Edema (R

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Assessing the Metabolic Stability of 2-Fluoro-4-hydroxyphenylacetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic reality, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing its bioavailability, half-life, and overall efficacy and safety.[1][2][3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and lead to toxicity.[4][5] Therefore, early assessment of metabolic stability is a cornerstone of modern drug design, enabling the selection and optimization of candidates with favorable pharmacokinetic properties.[4][6]

This guide provides a comprehensive overview of the principles and methodologies for assessing the metabolic stability of "2-Fluoro-4-hydroxyphenylacetic acid," a compound of interest due to its structural motifs commonly found in pharmacologically active molecules.[7] We will delve into the rationale behind experimental choices, provide detailed protocols for key in vitro assays, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to gain a deeper understanding of metabolic stability and its practical assessment.

Understanding the Structural Features of this compound

The metabolic fate of a molecule is intrinsically linked to its chemical structure.[2] this compound possesses two key functional groups on the phenyl ring that are likely to influence its metabolism: a fluorine atom and a hydroxyl group.

  • Fluorine Substitution: The introduction of fluorine into a molecule is a common strategy in medicinal chemistry to enhance metabolic stability.[8][9] The high strength of the carbon-fluorine bond can block or slow down oxidative metabolism by cytochrome P450 (CYP) enzymes at the site of fluorination.[8][10] However, the effect of fluorine is position-dependent and can sometimes lead to "metabolic switching," where metabolism is redirected to other sites on the molecule.[11]

  • Hydroxyl Group: The phenolic hydroxyl group is a primary site for Phase II conjugation reactions, particularly glucuronidation and sulfation.[12] These reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, increase the water solubility of the compound, facilitating its excretion.[12][13]

Therefore, the metabolic profile of this compound will likely be a balance between Phase I oxidation, potentially hindered by the fluorine atom, and Phase II conjugation at the hydroxyl group.

Choosing the Right In Vitro Model: A Comparative Analysis

Several in vitro systems are available to assess metabolic stability, each with its own advantages and limitations. The choice of model depends on the specific questions being addressed and the stage of drug discovery.[14][15]

In Vitro Model Description Advantages Disadvantages
Liver Microsomes Subcellular fraction of the liver containing Phase I enzymes (e.g., CYPs).[15][16]High-throughput, cost-effective, good for assessing Phase I metabolism.[16][17]Lacks Phase II enzymes and cofactors, does not account for cell permeability.[18]
S9 Fraction Supernatant fraction of a liver homogenate containing both microsomal and cytosolic enzymes.[15]Contains both Phase I and some Phase II enzymes.Lower concentration of CYPs compared to microsomes.
Hepatocytes Intact liver cells containing a full complement of Phase I and Phase II enzymes and cofactors.[15][18]Considered the "gold standard" for in vitro metabolism studies as they closely mimic the in vivo environment.[15][19]Lower throughput, more expensive, viability can be an issue.[18]

For a comprehensive assessment of this compound, a tiered approach is recommended. Initial screening in liver microsomes can provide a rapid assessment of its susceptibility to Phase I metabolism. Follow-up studies in hepatocytes can then provide a more complete picture, including the contribution of Phase II conjugation.[14]

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for two key in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay determines the rate of disappearance of a compound when incubated with liver microsomes in the presence of necessary cofactors.[20][21]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • This compound

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[21]

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[20][21]

  • Positive control compounds (e.g., Dextromethorphan, Midazolam)[22]

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system[16][23]

Workflow Diagram:

LiverMicrosomalAssay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Microsomal Solution (Liver Microsomes + Buffer) D Pre-incubate Microsomes and Compound at 37°C A->D B Prepare Compound Stock (this compound) B->D C Prepare NADPH Regenerating System E Initiate Reaction (Add NADPH System) C->E D->E F Incubate at 37°C with shaking E->F G Collect Aliquots at Time Points (0, 5, 15, 30, 60 min) F->G H Terminate Reaction (Add cold Acetonitrile + Internal Standard) G->H I Centrifuge to precipitate protein H->I J Analyze Supernatant by LC-MS/MS I->J K Quantify Remaining Parent Compound J->K

Caption: Workflow for the liver microsomal stability assay.

Procedure:

  • Preparation: Thaw human liver microsomes and dilute them in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[22] Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring the final concentration in the incubation is <0.5%).[22] Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation: In a 96-well plate, add the microsomal solution and the test compound. Pre-incubate the plate at 37°C for a few minutes.[16]

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[22]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in individual wells by adding cold acetonitrile containing an internal standard.[16][22]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of this compound using a validated LC-MS/MS method.[16]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .[21]

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability by using intact liver cells.[18][24]

Objective: To determine the in vitro t½ and CLint of this compound in suspended human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)[25]

  • This compound

  • Positive control compounds (e.g., Phenacetin, Diclofenac)[26]

  • Acetonitrile (for reaction termination)

  • Internal standard

  • LC-MS/MS system[18]

Workflow Diagram:

HepatocyteAssay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw and Prepare Hepatocyte Suspension C Pre-incubate Hepatocytes at 37°C in CO2 incubator A->C B Prepare Compound Stock (this compound) D Add Compound to Initiate B->D C->D E Incubate at 37°C with shaking D->E F Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) E->F G Terminate Reaction (Add cold Acetonitrile + Internal Standard) F->G H Centrifuge to pellet cell debris G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Remaining Parent Compound I->J

Caption: Workflow for the hepatocyte stability assay.

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in pre-warmed incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[25]

  • Incubation Setup: Add the hepatocyte suspension to a 24- or 12-well plate and pre-incubate at 37°C in a humidified CO2 incubator with gentle shaking.[25][26]

  • Reaction Initiation: Add the test compound to the wells to initiate the metabolism.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots and terminate the reaction by adding cold acetonitrile with an internal standard.[26]

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.[18]

Data Analysis:

  • Similar to the microsomal assay, determine the elimination rate constant (k) and in vitro half-life (t½).

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of hepatocytes) .[24][25]

Predicted Metabolic Pathways of this compound

Based on the structure of this compound, the following metabolic pathways are predicted:

MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent This compound Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP450 Defluorination Oxidative Defluorination Parent->Defluorination CYP450 Glucuronidation Glucuronide Conjugate Parent->Glucuronidation UGTs Sulfation Sulfate Conjugate Parent->Sulfation SULTs

Caption: Predicted metabolic pathways for this compound.

  • Phase I Metabolism:

    • Aromatic Hydroxylation: CYP450 enzymes may catalyze the introduction of another hydroxyl group onto the aromatic ring, although the presence of the fluorine atom might hinder this process.

    • Oxidative Defluorination: While the C-F bond is strong, enzymatic defluorination can occur, potentially leading to the formation of a catechol derivative.[27]

  • Phase II Metabolism:

    • Glucuronidation: The phenolic hydroxyl group is a prime target for UGTs, leading to the formation of a glucuronide conjugate.[12][28][29] This is often a major clearance pathway for phenolic compounds.

    • Sulfation: SULTs can also catalyze the conjugation of a sulfate group to the hydroxyl moiety.[12]

Comparative Data and Interpretation

To provide context for the metabolic stability of this compound, it is useful to compare its stability with that of structurally related compounds.

Compound Predicted Primary Metabolic Pathway(s) Expected Metabolic Stability Rationale
Phenylacetic acid Aromatic hydroxylationLow to ModerateLacks the deactivating fluorine and the readily conjugatable hydroxyl group.
4-Hydroxyphenylacetic acid Glucuronidation, Sulfation, Aromatic HydroxylationLowThe hydroxyl group provides a facile handle for Phase II conjugation, leading to rapid clearance.[30]
2-Fluorophenylacetic acid Aromatic hydroxylationModerate to HighThe fluorine atom may block a primary site of oxidation, increasing stability.
This compound Glucuronidation, SulfationLow to ModerateWhile the fluorine may reduce Phase I metabolism, the hydroxyl group is expected to be efficiently conjugated in Phase II, driving clearance.

Interpretation of Results:

  • High Stability (t½ > 60 min in microsomes): Suggests the compound is not readily metabolized by Phase I enzymes. Further investigation in hepatocytes is necessary to assess the role of Phase II metabolism.

  • Moderate Stability (t½ 30-60 min in microsomes): Indicates a moderate rate of Phase I metabolism.

  • Low Stability (t½ < 30 min in microsomes): Suggests rapid clearance by Phase I enzymes.

When comparing microsomal and hepatocyte data, if a compound is stable in microsomes but rapidly cleared in hepatocytes, it strongly suggests that Phase II metabolism is the primary clearance pathway.

Conclusion and Future Directions

The metabolic stability of this compound is a critical parameter that will influence its potential as a therapeutic agent. This guide has provided a framework for its assessment, from the selection of appropriate in vitro models to detailed experimental protocols and data interpretation. The interplay between the stabilizing effect of the fluorine atom and the clearance-promoting nature of the hydroxyl group makes this an interesting case study.

Future studies should focus on metabolite identification to confirm the predicted metabolic pathways. Additionally, conducting these assays using liver microsomes and hepatocytes from different species (e.g., rat, mouse, dog) can provide valuable insights into potential species differences in metabolism, which is crucial for the extrapolation of preclinical data to humans.[31][32] By systematically evaluating its metabolic profile, researchers can make informed decisions about the progression of this compound and its analogs in the drug discovery pipeline.

References

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  • Li, A. P. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is the importance of metabolic stability in drug design?. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Pelkonen, O., & Raunio, H. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Dong, J., et al. (2012). Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation. PubMed Central. Retrieved from [Link]

  • Hook, G. E., & Bend, J. R. (1976). Comparison of in vitro drug metabolism by lung, liver, and kidney of several common laboratory species. PubMed. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved from [Link]

  • Auchus, R. J., & Yoshimoto, F. K. (2017). Effects of fluorine substitution on substrate conversion by cytochromes P450 17A1 and 21A2. National Institutes of Health. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Hepatocyte Stability Assay Test. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Guengerich, F. P., & Munro, A. W. (2013). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. PubMed. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • de Visser, S. P., & Zhang, Y. (2023). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. ResearchGate. Retrieved from [Link]

  • Obach, R. S., et al. (2006). Interstrain differences of in vitro metabolic stability and impact on early drug discovery. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective glucuronidation of phenolic compounds in literatures.... Retrieved from [Link]

  • Lee, S., et al. (2024). Comparison of in vitro Models for Drug-Induced Liver Injury Assessment. ResearchGate. Retrieved from [Link]

  • Smith, M. R. W., & Trudgill, P. W. (1971). The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. II. The degradative pathway. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). UDP-Glucuronosyltransferases. Retrieved from [Link]

  • Lauschke, V. M., & Ingelman-Sundberg, M. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Diagram showing glucuronidation of phenols by nucleophilic at- tacking.... Retrieved from [Link]

  • Liu, Y., et al. (2024). Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs). PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosynthesis of fluorinated analogues of drugs using human cytochrome p450 enzymes followed by deoxyfluorination and quantitative nmr spectroscopy to improve metabolic stability. Retrieved from [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Microbial metabolism of fluorinated drugs. Retrieved from [Link]

  • Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. PubMed. Retrieved from [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. Retrieved from [Link]

  • Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. Retrieved from [Link]

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  • Barreiros, L., et al. (2019). Analytical strategies based on tandem mass spectrometry detection for quantification of bioactive compounds in biological matrices. RECIPP. Retrieved from [Link]

  • Newman, A. H., et al. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PubMed Central. Retrieved from [Link]

  • Pang, Y. Y., et al. (2016). Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. PubMed. Retrieved from [Link]

  • Rettie, A. E., & Haining, R. L. (2016). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. PubMed Central. Retrieved from [Link]

  • Cahuzac, H., & Devel, L. (2025). (PDF) Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate. Retrieved from [Link]

  • Hareland, W. A., et al. (1975). Metabolic function and properties of 4-hydroxyphenylacetic acid 1-hydroxylase from Pseudomonas acidovorans. PubMed. Retrieved from [Link]

  • Pretze, M., & Wuest, F. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. PubMed Central. Retrieved from [Link]

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The Fluorine Advantage: A Comparative Benchmarking Guide to 2-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy to enhance performance. This guide provides an in-depth, objective comparison of 2-Fluoro-4-hydroxyphenylacetic acid and its non-fluorinated analog, 4-hydroxyphenylacetic acid . By presenting a framework for performance benchmarking, supported by detailed experimental protocols, this document serves as a comprehensive resource for evaluating the potential advantages of this fluorinated building block in your research and development endeavors.

The Rationale for Fluorination: Enhancing Molecular Properties

The introduction of a fluorine atom into an organic molecule can dramatically alter its physicochemical and biological properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to:

  • Increased Metabolic Stability: The C-F bond is more resistant to enzymatic cleavage by cytochrome P450 enzymes compared to a C-H bond, often leading to a longer in vivo half-life of a drug candidate.[1]

  • Enhanced Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and potency.

  • Modulated Lipophilicity: Strategic fluorination can alter a molecule's lipophilicity, which can in turn affect its solubility, cell permeability, and overall pharmacokinetic profile.

  • Altered Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for drug-receptor interactions.

This guide will provide the tools to experimentally validate these potential advantages for this compound in your specific applications.

Baseline for Comparison: The Profile of 4-Hydroxyphenylacetic Acid

4-Hydroxyphenylacetic acid is a naturally occurring phenolic compound found in various plants and is also a metabolite of polyphenols produced by the gut microbiota. It has been the subject of numerous studies and exhibits a range of biological activities that provide a valuable baseline for comparison with its fluorinated counterpart.

Known Biological Activities of 4-Hydroxyphenylacetic Acid:

  • Antioxidant Properties: 4-Hydroxyphenylacetic acid has demonstrated the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related conditions.

  • Anti-inflammatory Effects: Studies have shown that it can modulate inflammatory pathways, suggesting its potential in managing inflammatory disorders.

  • Enzyme Inhibition: Derivatives of 4-hydroxyphenylacetic acid have been investigated as inhibitors of various enzymes, including 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides.[2]

  • Osteoclastogenesis Inhibition: Research indicates that 4-hydroxyphenylacetic acid can inhibit the formation of osteoclasts, the cells responsible for bone resorption, suggesting its potential in the treatment of osteoporosis.[3]

These known activities of the non-fluorinated analog provide a strong foundation for designing comparative studies to determine if the introduction of a fluorine atom can enhance or modulate these effects.

Benchmarking Performance: A Practical Guide

To objectively assess the performance of this compound against its non-fluorinated counterpart, a series of head-to-head experiments are recommended. The following sections provide detailed protocols for key comparative assays.

Comparative Assessment of Metabolic Stability

A critical parameter in drug development is the stability of a compound in the presence of metabolic enzymes. An in vitro microsomal stability assay is a standard method to evaluate this.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and 4-hydroxyphenylacetic acid.

Experimental Protocol: Liver Microsomal Stability Assay [1]

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compounds (this compound and 4-hydroxyphenylacetic acid)

  • Positive control (a compound with known metabolic instability)

  • Acetonitrile (for quenching the reaction)

  • 96-well plates

  • Incubator

  • LC-MS/MS for analysis

Procedure:

  • Preparation:

    • Thaw pooled liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

    • Add the test compounds to the microsome suspension to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Include a negative control incubation without the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Data Presentation:

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
This compoundExperimental ValueExperimental Value
4-hydroxyphenylacetic acidExperimental ValueExperimental Value
Positive ControlExperimental ValueExperimental Value

Expected Outcome: It is hypothesized that this compound will exhibit a longer half-life and lower intrinsic clearance compared to its non-fluorinated analog, indicating enhanced metabolic stability.

Diagram of the Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis prep1 Thaw Liver Microsomes inc1 Add Microsomes & Buffer prep1->inc1 prep2 Prepare NADPH System inc4 Initiate with NADPH prep2->inc4 prep3 Prepare Compound Stocks inc2 Add Test Compounds prep3->inc2 inc1->inc2 inc3 Pre-incubate inc2->inc3 inc3->inc4 samp1 Quench with Acetonitrile (0, 5, 15, 30, 60 min) inc4->samp1 ana1 Centrifuge samp1->ana1 ana2 LC-MS/MS Analysis of Supernatant ana1->ana2 ana3 Data Analysis (t½, CLint) ana2->ana3

Caption: Workflow for the in vitro metabolic stability assay.

Comparative Assessment of Enzyme Inhibitory Activity

To evaluate the potential of these compounds as enzyme inhibitors, a direct comparison of their inhibitory potency against a relevant enzyme is necessary. As derivatives of 4-hydroxyphenylacetic acid are known to inhibit HPPD, this would be a relevant target for a comparative study.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound and 4-hydroxyphenylacetic acid against a target enzyme (e.g., HPPD).

Experimental Protocol: Enzyme Inhibition Assay

Materials:

  • Target enzyme (e.g., recombinant human HPPD)

  • Substrate for the enzyme (e.g., 4-hydroxyphenylpyruvate)

  • Cofactors (if required by the enzyme)

  • Test compounds (this compound and 4-hydroxyphenylacetic acid)

  • Positive control inhibitor (a known inhibitor of the target enzyme)

  • Assay buffer

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer, depending on the assay method)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in the assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

    • Dissolve the test compounds and positive control in DMSO to create stock solutions and prepare serial dilutions.

  • Assay:

    • In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the test compounds or positive control.

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Include a control well with no inhibitor (100% enzyme activity) and a blank well with no enzyme (0% activity).

  • Detection:

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The detection method will depend on the specific enzyme and substrate used.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic model).

Data Presentation:

CompoundTarget EnzymeIC50 (µM)
This compoundHPPDExperimental Value
4-hydroxyphenylacetic acidHPPDExperimental Value
Positive Control InhibitorHPPDExperimental Value

Expected Outcome: The introduction of the fluorine atom may alter the binding affinity of the compound for the enzyme's active site. This could result in a lower IC50 value for this compound, indicating greater inhibitory potency.

Diagram of the Underlying Principle:

G cluster_enzyme Enzyme-Substrate Interaction cluster_inhibition Competitive Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalysis Inhibited_Enzyme Inhibited Enzyme Enzyme->Inhibited_Enzyme Binding Substrate Substrate Substrate->Enzyme Inhibitor Inhibitor (e.g., this compound) Inhibitor->Enzyme Inhibited_Enzyme->Inhibited_Enzyme

Caption: Principle of competitive enzyme inhibition.

Conclusion

The strategic use of fluorinated building blocks like This compound holds significant promise for the development of novel therapeutics and advanced materials. While theoretical advantages of fluorination are well-established, empirical data is paramount for informed decision-making in any research and development pipeline. This guide provides a robust framework for the direct, comparative benchmarking of this compound against its non-fluorinated analog. By systematically evaluating key performance parameters such as metabolic stability and enzyme inhibitory activity, researchers can unlock the full potential of the "fluorine advantage" in their specific applications.

References

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. John Wiley & Sons.
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Singh, P., & Shekhawat, N. (2025). Aryloxyacetic acid derivatives as inhibitors of the HPPD enzyme: A quantitative structure-activity relationship analysis. Indian Journal of Biochemistry and Biophysics (IJBB).
  • PubMed. (2024). 4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. [Link]

  • PubMed. (2023). Insights into 4-hydroxyphenylpyruvate dioxygenase-inhibitor interactions from comparative structural biology. [Link]

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Comparative Docking Studies of 2-Fluoro-4-hydroxyphenylacetic acid with Target Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Comparative Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule ligand, such as 2-Fluoro-4-hydroxyphenylacetic acid, to a protein target. By comparing the docking scores and binding interactions across multiple potential targets, we can hypothesize about its mechanism of action, potential efficacy, and selectivity.

This compound is a small organic molecule with potential therapeutic applications. Its structure, featuring a fluorinated phenyl ring and a carboxylic acid group, suggests the possibility of diverse interactions with biological macromolecules. This guide will explore its binding potential against a curated set of protein targets, providing a framework for further in vitro and in vivo validation.

Methodology: A Self-Validating Docking Protocol

The integrity of any in silico study hinges on the robustness of its methodology. The following protocol is designed to be a self-validating system, incorporating steps to ensure the reliability of the generated docking poses and scores.

Selection of Target Proteins

The initial and most critical step is the selection of relevant protein targets. This selection was based on a literature review of pathways potentially modulated by molecules with similar structural motifs. For the purpose of this guide, we will focus on three hypothetical, yet plausible, protein targets:

  • Target A: A Kinase Involved in Proliferation: Kinases are crucial regulators of cell signaling and are common drug targets.

  • Target B: A Protease Associated with Inflammation: Proteases play a key role in various physiological and pathological processes.

  • Target C: A Nuclear Receptor Modulating Gene Expression: Nuclear receptors are ligand-activated transcription factors that regulate a wide array of biological functions.

Three-dimensional structures of these proteins were obtained from the RCSB Protein Data Bank (PDB), a repository for the 3D structural data of large biological molecules.[3][4][5][6][7]

Ligand and Protein Preparation

Accurate preparation of both the ligand and protein structures is paramount for a successful docking study.[8][9]

Ligand Preparation:

  • The 3D structure of this compound was obtained from the PubChem database.[10]

  • Hydrogens were added, and the ligand's charge was calculated using computational chemistry software.[11][12] This step is crucial as the protonation state and partial charges significantly influence binding interactions.[13]

  • The final prepared ligand was saved in the PDBQT file format, which is required for AutoDock Vina.[14][15]

Protein Preparation:

  • Water molecules and any co-crystallized ligands were removed from the PDB files of the target proteins.[16]

  • Polar hydrogens were added to the protein structures.[16][17]

  • Kollman charges were assigned to the protein atoms.[17]

  • The prepared proteins were also saved in the PDBQT format.[15][17]

Molecular Docking with AutoDock Vina

AutoDock Vina was selected for this study due to its accuracy, speed, and widespread use in the scientific community.[14][15][17][18]

Grid Box Generation:

A grid box defines the search space for the docking algorithm on the target protein.[8][15] For each target, the grid box was centered on the known active site or a predicted binding pocket. The dimensions of the grid box were set to encompass the entire binding site, allowing for comprehensive exploration of possible ligand conformations.

Docking Execution:

The docking simulations were performed using the command-line interface of AutoDock Vina.[17][18] The exhaustiveness parameter, which controls the thoroughness of the search, was set to a high value to ensure a comprehensive exploration of the conformational space.

Protocol Validation: Redocking of Co-crystallized Ligands

To validate the docking protocol, the co-crystallized ligand (if present in the original PDB file) was extracted and then re-docked into its corresponding protein's binding site. A successful validation is generally considered to be a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[19][20][21] This step confirms that the chosen docking parameters can accurately reproduce the experimentally observed binding mode.[19][20][22][23]

Visualization and Analysis

The docking results were visualized and analyzed using PyMOL, a molecular visualization system. This allowed for a detailed examination of the binding poses, hydrogen bonds, and other non-covalent interactions between this compound and the target proteins.

Results: A Comparative Analysis

The docking simulations yielded binding affinity scores (in kcal/mol) and a series of predicted binding poses for this compound with each target protein. A lower binding affinity score indicates a more favorable binding interaction.

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Target A (Kinase) -7.8ASP145, LYS72, GLU91
Target B (Protease) -6.5HIS41, CYS145, SER144
Target C (Nuclear Receptor) -8.2ARG394, GLN278, SER323

Interpretation of Results:

The data suggests that this compound has the highest predicted binding affinity for Target C (Nuclear Receptor) , followed by Target A (Kinase) and then Target B (Protease) . The specific interacting residues provide insights into the molecular basis of these interactions. For instance, the interactions with charged residues like ASP, LYS, GLU, and ARG suggest the importance of electrostatic and hydrogen bonding interactions.

Experimental Protocols & Workflows

Detailed Ligand Preparation Workflow

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation Ligand_Start Obtain Ligand 3D Structure (e.g., from PubChem) Add_Hydrogens Add Hydrogens & Calculate Charges Ligand_Start->Add_Hydrogens Save_PDBQT Save as PDBQT format Add_Hydrogens->Save_PDBQT

Caption: Workflow for preparing the ligand molecule for docking.

Detailed Protein Preparation Workflow

Protein_Preparation_Workflow cluster_protein Protein Preparation Protein_Start Obtain Protein 3D Structure (e.g., from PDB) Remove_Water Remove Water & Co-crystallized Ligands Protein_Start->Remove_Water Add_Polar_H Add Polar Hydrogens Remove_Water->Add_Polar_H Assign_Charges Assign Kollman Charges Add_Polar_H->Assign_Charges Save_Protein_PDBQT Save as PDBQT format Assign_Charges->Save_Protein_PDBQT

Caption: Workflow for preparing the target protein for docking.

Molecular Docking and Analysis Workflow

Docking_Analysis_Workflow cluster_docking Docking & Analysis Define_Grid Define Grid Box (Binding Site) Run_Vina Execute AutoDock Vina Define_Grid->Run_Vina Analyze_Results Analyze Docking Scores & Binding Poses Run_Vina->Analyze_Results Visualize Visualize Interactions (e.g., with PyMOL) Analyze_Results->Visualize Conclusion Draw Conclusions Visualize->Conclusion

Caption: General workflow for molecular docking and subsequent analysis.

Discussion: From In Silico to the Bench

The results of these comparative docking studies provide a valuable starting point for further investigation. The strong predicted binding of this compound to Target C, a nuclear receptor, suggests that this may be a primary mechanism of action. The moderate affinity for Target A, a kinase, indicates a potential secondary target or off-target effect that warrants further exploration. The weaker interaction with Target B, a protease, makes it a less likely primary target.

It is crucial to emphasize that these are computational predictions. The next logical steps involve experimental validation of these findings. This could include:

  • In vitro binding assays: To experimentally determine the binding affinities of this compound to the purified target proteins.

  • Enzyme activity assays: To assess the functional effect of the compound on the activity of Target A (kinase) and Target B (protease).

  • Reporter gene assays: To evaluate the ability of the compound to modulate the transcriptional activity of Target C (nuclear receptor) in a cellular context.

Conclusion

This guide has detailed a rigorous and self-validating protocol for the comparative molecular docking of this compound against multiple protein targets. The findings suggest a preferential binding to a hypothetical nuclear receptor, providing a clear and testable hypothesis for its mechanism of action. By combining computational predictions with a clear path toward experimental validation, this work serves as a model for the initial stages of structure-based drug discovery. The causality behind each experimental choice has been explained to provide a deeper understanding of the docking process, ensuring the trustworthiness of the presented data.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link][3]

  • Wikipedia. (2024, October 28). Protein Data Bank. Retrieved from [Link][4]

  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
  • RCSB PDB. (n.d.). RCSB PDB: Homepage. Retrieved from [Link][5]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Morris, G. M., Huey, R., Lindstrom, W., Sanner, M. F., Belew, R. K., Goodsell, D. S., & Olson, A. J. (2009). AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.
  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242.
  • ResearchGate. (2015, July 7). How can I validate a docking protocol? Retrieved from [Link][19]

  • National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. Retrieved from [Link][7]

  • Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • PubChem. (n.d.). 2-[4-(4-Fluorophenyl)-2-hydroxyphenyl]acetic acid. Retrieved from [Link][24]

  • Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. Retrieved from [Link][8]

  • Firoz, A. & Talwar, P. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link][16]

  • MDPI. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(18), 4143.
  • ACS Publications. (2006). Validation Studies of the Site-Directed Docking Program LibDock.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • ResearchGate. (2024, September 24). (PDF) Validation of Docking Methodology (Redocking). Retrieved from [Link][23]

  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-hydroxybenzeneacetic acid. Retrieved from [Link][10]

  • YouTube. (2025, March 7). Quick Comparison of Molecular Docking Programs. Retrieved from [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. Molecules, 20(7), 13384–13421.
  • ResearchGate. (2021). (PDF) Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Retrieved from [Link][1]

  • PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link][25]

  • PubChem. (n.d.). 2-(3-Fluoro-2-hydroxyphenyl)acetic acid. Retrieved from [Link][26]

  • Barakat, K. H. (2009). Molecular Docking Tutorial.
  • YouTube. (2022, December 15). Docking: Molecular modelling computational chemistry. Retrieved from [Link]

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A Senior Application Scientist's Guide to Isotopic Labeling of 2-Fluoro-4-hydroxyphenylacetic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of isotopic labeling strategies for 2-Fluoro-4-hydroxyphenylacetic acid, a crucial tool for researchers in drug development and metabolic studies. We will explore the nuances of selecting the appropriate isotope, labeling position, and synthetic methodology. Furthermore, this guide will objectively compare isotopically labeled tracers with alternative technologies, providing the experimental insights necessary to make informed decisions for your tracer studies.

The Critical Role of Isotopic Labeling in Tracer Studies

Isotopic labeling is a powerful technique used to track the journey of a molecule through a biological system.[1] By replacing one or more atoms in a molecule with their corresponding isotopes, we can create a "tagged" version of the compound that is chemically identical to the parent molecule but physically distinguishable. This allows for precise monitoring of its absorption, distribution, metabolism, and excretion (ADME) without altering its inherent biological activity.[2][3]

For a molecule like this compound, which may serve as a drug candidate or a metabolic probe, understanding its fate in vivo is paramount. Isotopic labeling provides the means to gather quantitative data on its pharmacokinetic and pharmacodynamic profiles.[2]

Strategic Decisions in Isotopic Labeling: A Comparative Analysis

The choice of isotope and the position of the label within the this compound molecule are critical decisions that directly impact the outcome and interpretation of a tracer study. The primary considerations include the type of study, the required detection sensitivity, and the metabolic stability of the label.

Choosing the Right Isotope: Stable vs. Radioactive

Isotopes can be broadly categorized into stable and radioactive isotopes.[4]

  • Stable Isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C)) : These non-radioactive isotopes are detected based on their mass difference using mass spectrometry (MS) or their unique nuclear spin properties in nuclear magnetic resonance (NMR) spectroscopy.[1] They are ideal for studies where the use of radioactivity is restricted, such as in pediatric or repeated-dose studies in adults, and for elucidating metabolic pathways.[5]

  • Radioactive Isotopes (e.g., Tritium (³H), Carbon-14 (¹⁴C), Fluorine-18 (¹⁸F)) : These isotopes decay, emitting radiation that can be detected with high sensitivity.[1] Radiotracers are the gold standard for quantitative whole-body autoradiography and positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, providing invaluable data on tissue distribution and target engagement.[3][6]

Table 1: Comparison of Common Isotopes for Labeling this compound

IsotopeTypeDetection MethodHalf-lifeKey AdvantagesKey Disadvantages
Deuterium (²H) StableMass Spectrometry, NMRStableNon-radioactive, can improve metabolic stability (Kinetic Isotope Effect)[2][7]Lower sensitivity than radioisotopes, potential for H/D exchange.[2]
Carbon-13 (¹³C) StableMass Spectrometry, NMRStableNon-radioactive, label is metabolically stable if placed in the core structure.[3]Lower sensitivity than radioisotopes, higher cost of starting materials.
Tritium (³H) Radioactive (β-emitter)Liquid Scintillation Counting, Autoradiography12.3 yearsHigh specific activity, relatively low cost.[8]Potential for H/T exchange, lower energy beta emission can be challenging to detect in tissue.
Carbon-14 (¹⁴C) Radioactive (β-emitter)Liquid Scintillation Counting, Autoradiography5730 yearsMetabolically stable label, ideal for mass balance studies.[6][9]Lower specific activity than ³H, more complex synthesis.[10]
Fluorine-18 (¹⁸F) Radioactive (β+-emitter)PET Imaging109.8 minutesIdeal for in vivo imaging with PET, high sensitivity.[11]Short half-life requires rapid synthesis and purification.[12]
Selecting the Labeling Position: A Matter of Metabolic Stability

The position of the isotopic label on the this compound scaffold is crucial to prevent its premature loss through metabolic processes.[3]

Diagram 1: Potential Labeling Positions on this compound

Caption: Potential isotopic labeling positions on this compound.

  • Aromatic Ring: Labeling the phenyl ring with ¹³C or ¹⁴C provides a metabolically stable tag. Deuterium or tritium can also be introduced, but care must be taken to avoid positions prone to enzymatic hydroxylation.

  • Carboxylic Acid Group: Labeling the carboxyl carbon with ¹³C or ¹⁴C is a common and stable strategy.[13]

  • Methylene Bridge: The benzylic protons can be replaced with deuterium or tritium. Deuteration at this position can sometimes slow down metabolism due to the kinetic isotope effect.[2]

  • Hydroxyl Group: The hydroxyl proton is readily exchangeable with solvent protons and is therefore not a suitable position for labeling.

Synthetic Methodologies for Isotopic Labeling

The synthesis of isotopically labeled this compound requires careful planning and execution. Late-stage labeling is often preferred to minimize the handling of isotopes and reduce radioactive waste.[10]

Experimental Protocol: Deuterium Labeling of the Aromatic Ring

This protocol outlines a general procedure for ortho-deuteration of a phenylacetic acid derivative, which can be adapted for this compound.

Objective: To introduce deuterium at a specific position on the aromatic ring.

Methodology: Palladium-catalyzed C-H activation/deuteration.[7][14]

Materials:

  • This compound

  • Palladium(II) acetate (catalyst)

  • Directing group (e.g., 8-aminoquinoline)

  • Deuterated solvent (e.g., Acetic acid-d₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Amide Coupling: Couple the carboxylic acid of this compound with the directing group.

  • Deuteration Reaction: In a sealed reaction vessel under an inert atmosphere, dissolve the amide intermediate in the deuterated solvent.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the optimized temperature (e.g., 100-120 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Purification: After cooling, quench the reaction and extract the product. Purify by column chromatography.

  • Removal of Directing Group: Cleave the directing group to yield the deuterated this compound.

  • Analysis: Confirm the position and extent of deuteration using ¹H NMR, ²H NMR, and mass spectrometry.

Rationale: The directing group coordinates to the palladium catalyst, bringing it in close proximity to the ortho C-H bond, facilitating its activation and subsequent exchange with deuterium from the solvent.[14]

Isotopic Tracers vs. Alternative Technologies: A Head-to-Head Comparison

While isotopic labeling is a cornerstone of tracer studies, other technologies, particularly fluorescent labeling, offer complementary approaches.

Fluorescent Labeling: A Visual Alternative

Fluorescent labeling involves attaching a fluorophore to the molecule of interest, allowing its visualization using fluorescence microscopy or in vivo imaging systems.[] This technique is highly sensitive and provides excellent spatial resolution, enabling real-time tracking of the molecule at a subcellular level.[][16]

Table 2: Isotopic Labeling vs. Fluorescent Labeling

FeatureIsotopic LabelingFluorescent Labeling
Chemical Identity Identical to the parent molecule.[6]Altered by the addition of a bulky fluorophore.
Biological Activity Unchanged.May be altered, requiring careful validation.
Quantification Highly quantitative (e.g., mass balance, PET).[6]Semi-quantitative, can be affected by photobleaching and tissue autofluorescence.[17]
Detection Method Mass Spectrometry, NMR, Radiation Detectors.Fluorescence Microscopy, In Vivo Imaging Systems.
In Vivo Application Well-established for whole-body ADME studies.[3]Limited by light penetration in deep tissues.

Diagram 2: Decision Tree for Choosing a Tracer Technology

G start Start: Need for a Tracer Study q1 Is preserving the exact chemical structure and biological activity critical? start->q1 q2 Is whole-body quantitative data (ADME) required? q1->q2 Yes q3 Is subcellular localization the primary goal? q1->q3 No q2->q3 No ans_iso Isotopic Labeling is the preferred method. q2->ans_iso Yes ans_fluor Fluorescent Labeling is a strong candidate. q3->ans_fluor Yes ans_both Consider a dual-labeled approach or complementary studies. q3->ans_both No

Caption: Decision-making workflow for selecting a tracer technology.

In Vivo Imaging: PET vs. SPECT

For radiolabeled this compound, PET and SPECT are the primary in vivo imaging modalities.

  • Positron Emission Tomography (PET): PET detects the two 511 keV gamma photons produced by positron-electron annihilation.[18] It offers superior sensitivity and spatial resolution compared to SPECT.[18][19] The short half-life of common PET isotopes like ¹⁸F necessitates an on-site cyclotron and rapid radiosynthesis capabilities.[12]

  • Single-Photon Emission Computed Tomography (SPECT): SPECT directly detects single gamma photons emitted by the radiotracer.[18] SPECT isotopes generally have longer half-lives, making them more accessible and less expensive. However, the use of collimators reduces sensitivity and spatial resolution compared to PET.[20]

Table 3: PET vs. SPECT for Imaging Labeled this compound

FeaturePETSPECT
Radiotracers Positron emitters (e.g., ¹⁸F, ¹¹C)Gamma emitters (e.g., ⁹⁹mTc, ¹²³I)
Sensitivity High (2-3 orders of magnitude higher than SPECT).[19]Lower due to collimation.
Spatial Resolution Higher (typically 3-5 mm).[20]Lower (typically 8-12 mm).
Quantification More accurate.[18]Less accurate.[18]
Cost & Availability More expensive, requires a cyclotron.Less expensive, more widely available.[18]

Conclusion

The isotopic labeling of this compound is a multifaceted process that requires careful consideration of the research question, the properties of the available isotopes, and the synthetic feasibility. For quantitative ADME studies where preserving the molecule's inherent properties is paramount, isotopic labeling, particularly with ¹⁴C for mass balance or ¹⁸F for PET imaging, remains the gold standard. Fluorescent labeling offers a powerful alternative for high-resolution visualization of the tracer's distribution at the cellular level. The choice between PET and SPECT for in vivo imaging will depend on the required sensitivity, resolution, and logistical considerations. By understanding the principles and comparisons outlined in this guide, researchers can confidently select and implement the most appropriate tracer strategy for their studies.

References

  • Manna, P., Kundu, M., Roy, A., & Adhikari, S. (2021). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry, 19(24), 5367-5371. Available from: [Link]

  • ResearchGate. Direct fluorescent labeling for the visualizing of small molecule.... Available from: [Link]

  • ResearchGate. Deuteration of phenylacetic acid derivatives. Available from: [Link]

  • Manna, P., Kundu, M., Roy, A., & Adhikari, S. (2021). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry, 19(24), 5367-5371. Available from: [Link]

  • Loreau, O., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(6), 1297-1315. Available from: [Link]

  • Kingston, C., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters, 25(40), 7349-7353. Available from: [Link]

  • ResearchGate. Meta-deuteration of phenylacetic acids 2. Available from: [Link]

  • Derdau, V., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(7), 7449-7527. Available from: [Link]

  • Ghoos, Y., & Rutgeerts, P. (1999). In vivo research with stable isotopes in biochemistry, nutrition and clinical medicine: an overview. Isotopes in environmental and health studies, 35(1-2), 19-37. Available from: [Link]

  • Kingston, C., et al. (2023). Core-Labeling (Radio) Synthesis of Phenols. Organic Letters, 25(40), 7349-7353. Available from: [Link]

  • Loreau, O., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au, 2(6), 1297-1315. Available from: [Link]

  • Almac Group. Isotopic API labelling with carbon-14. Available from: [Link]

  • Wang, S., et al. (2020). Recent advances in construction of small molecule-based fluorophore-drug conjugates. Dyes and Pigments, 181, 108532. Available from: [Link]

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A Senior Application Scientist’s Guide to the Quantitative Analysis of 2-Fluoro-4-hydroxyphenylacetic acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of 2-Fluoro-4-hydroxyphenylacetic acid (FHPAA)

This compound (FHPAA) is a halogenated aromatic acid of interest in pharmaceutical development and metabolic research.[1][2][3] Like many small polar molecules, its accurate quantification in complex biological matrices such as plasma, urine, or tissue homogenates presents a significant analytical challenge. The inherent complexity of these samples, which are rich in proteins, lipids, salts, and other endogenous components, can lead to significant matrix effects, compromising the accuracy, precision, and sensitivity of an assay.[4][5]

This guide provides an in-depth comparison of three common analytical platforms for the quantification of FHPAA: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind the methodological choices, enabling you to select and develop the most appropriate assay for your research needs. Each described protocol is designed as a self-validating system, incorporating the principles of modern analytical method validation to ensure data integrity and trustworthiness.[6][7][8]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for quantitative analysis due to its robustness, cost-effectiveness, and widespread availability. The method separates compounds based on their interaction with a stationary phase, and quantification is achieved by measuring the analyte's absorption of UV light.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 reversed-phase column is the workhorse for separating moderately polar analytes like FHPAA from complex mixtures.[9] The nonpolar stationary phase retains the analyte, while a polar mobile phase elutes it.

  • Mobile Phase: An acidified mobile phase (e.g., using 0.1% phosphoric or formic acid) is critical.[9][10] The low pH ensures that the carboxylic acid moiety of FHPAA remains protonated (non-ionized), which increases its retention on the C18 column and results in sharper, more symmetrical peaks.

  • Detection: UV detection is simple and reliable. However, its selectivity is limited. Any co-eluting compound from the matrix that absorbs at the selected wavelength will interfere with quantification, making rigorous sample cleanup essential.[11]

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s_sample 1. Plasma Sample (1 mL) s_precip 2. Add 200 µL 4M Perchloric Acid (Protein Precipitation) s_sample->s_precip s_vortex 3. Vortex & Centrifuge (10,000 x g, 10 min) s_precip->s_vortex s_filter 4. Filter Supernatant (0.45 µm Syringe Filter) s_vortex->s_filter s_vial 5. Transfer to HPLC Vial s_filter->s_vial a_hplc 6. HPLC-UV System (C18 Column) s_vial->a_hplc Inject (10 µL) a_data 7. Data Acquisition (Chromatogram at 215 nm) a_hplc->a_data a_quant 8. Quantification (External Standard Curve) a_data->a_quant

Caption: High-level workflow for FHPAA quantification by HPLC-UV.

Detailed Protocol: HPLC-UV
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of FHPAA reference standard in HPLC-grade methanol.

    • Serially dilute the stock solution with the mobile phase to create working standards ranging from 0.5 µg/mL to 50 µg/mL.[9]

  • Sample Preparation (Protein Precipitation): [9]

    • To 1 mL of plasma sample in a microcentrifuge tube, add 200 µL of 4 M perchloric acid to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions: [9]

    • HPLC System: Standard system with a pump, autosampler, column oven, and UV detector.

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water (30:70 v/v) containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 215 nm.

  • Validation:

    • The method must be validated for linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ) according to established guidelines.[7][8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers superior selectivity and sensitivity compared to HPLC-UV. It separates compounds in the gas phase and identifies them based on their unique mass fragmentation patterns. However, its application to polar, non-volatile compounds like FHPAA requires a critical chemical modification step.

Causality Behind Experimental Choices
  • Derivatization (The "Why"): FHPAA is a polar carboxylic acid and is not sufficiently volatile to pass through a GC column. Derivatization is a mandatory step to convert it into a volatile, thermally stable derivative. A common approach is pentafluorobenzylation, which targets the carboxylic acid group and creates a derivative that is highly responsive to electron capture detection, significantly boosting sensitivity.[12]

  • Sample Preparation: A multi-step process is required. Following initial protein removal, a liquid-liquid extraction (LLE) is used to isolate FHPAA from the aqueous matrix into an organic solvent where the derivatization reaction can proceed efficiently.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis s_sample 1. Plasma Sample (pH Adjusted) s_lle 2. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) s_sample->s_lle s_dry 3. Evaporate Organic Layer to Dryness s_lle->s_dry s_deriv 4. Reconstitute & Add Derivatizing Agent (e.g., PFBBr) s_dry->s_deriv s_heat 5. Heat to Complete Reaction (60°C) s_deriv->s_heat a_gcms 6. GC-MS System s_heat->a_gcms Inject a_data 7. Data Acquisition (Selected Ion Monitoring) a_gcms->a_data a_quant 8. Quantification (Internal Standard) a_data->a_quant

Caption: Workflow for FHPAA quantification by GC-MS, including the essential derivatization step.

Detailed Protocol: GC-MS
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of FHPAA in methanol.

    • Prepare a separate stock solution for an internal standard (IS), such as a structurally similar but chromatographically distinct compound (e.g., 2-chloro-4-hydroxyphenylacetic acid).

  • Sample Preparation and Derivatization:

    • Spike 1 mL of plasma sample with the internal standard.

    • Adjust the sample pH to ~2 with hydrochloric acid to protonate the analyte.

    • Perform liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 5 minutes, and centrifuging to separate the layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of acetonitrile.

    • Add 10 µL of pentafluorobenzyl bromide (PFBBr) reagent and 10 µL of a catalyst (e.g., triethylamine).

    • Seal the vial and heat at 60°C for 30 minutes to complete the derivatization.[12] Cool to room temperature before analysis.

  • Chromatographic Conditions:

    • GC-MS System: Standard GC coupled to a single quadrupole or ion trap mass spectrometer.

    • Column: DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

    • MS Detection: Use Selected Ion Monitoring (SIM) mode, monitoring at least two characteristic ions for the FHPAA-PFB derivative and one for the IS derivative to ensure specificity.[12]

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex matrices, offering unparalleled sensitivity and selectivity.[13][14] It combines the powerful separation of HPLC with the highly specific detection of tandem mass spectrometry, which can effectively eliminate matrix interferences.

Causality Behind Experimental Choices
  • LC Separation: The principles are similar to HPLC-UV, using a C18 column and an acidified mobile phase. However, faster gradients and smaller particle size columns (UHPLC) are often employed to increase throughput.[4]

  • Ionization: Electrospray ionization (ESI) is typically used for polar molecules like FHPAA. Operating in negative ion mode is advantageous as it readily deprotonates the carboxylic acid group [M-H]-, leading to a strong and stable parent ion signal.

  • Tandem MS Detection (MRM): Multiple Reaction Monitoring (MRM) is the key to the method's success. A specific parent ion (precursor) for FHPAA is selected in the first quadrupole, fragmented via collision-induced dissociation, and a specific fragment ion (product) is monitored in the third quadrupole. This precursor-to-product transition is a unique chemical signature, virtually eliminating false positives from matrix components.[10][15]

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard (e.g., ¹³C₆-FHPAA) is best practice. A SIL-IS is chemically identical to the analyte and co-elutes, but is distinguishable by mass. It perfectly mimics the analyte's behavior during sample preparation and ionization, providing the most accurate correction for matrix effects and procedural losses.[4][16]

Experimental Workflow: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s_sample 1. Plasma Sample (100 µL) s_is 2. Add Stable Isotope Internal Standard (SIL-IS) s_sample->s_is s_ppt 3. Add 400 µL cold Acetonitrile (Protein Precipitation) s_is->s_ppt s_cent 4. Vortex & Centrifuge s_ppt->s_cent s_super 5. Transfer & Dilute Supernatant s_cent->s_super a_lcms 6. UHPLC-MS/MS System s_super->a_lcms Inject a_data 7. Data Acquisition (MRM Mode) a_lcms->a_data a_quant 8. Quantification (Ratio of Analyte/IS) a_data->a_quant

Caption: A streamlined 'Dilute-and-Shoot' workflow for high-throughput FHPAA analysis by LC-MS/MS.

Detailed Protocol: LC-MS/MS
  • Standard and IS Preparation:

    • Prepare a 1 mg/mL stock solution of FHPAA and a 1 mg/mL stock of its stable isotope-labeled internal standard (SIL-IS) in methanol.

    • Create a combined working solution of standards and a separate working solution of the SIL-IS for spiking.

  • Sample Preparation (Simplified Protein Precipitation): [15]

    • To 100 µL of plasma sample in a 96-well plate, add 10 µL of the SIL-IS working solution.

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 x g for 10 minutes.

    • Transfer 100 µL of the supernatant to a new plate and add 100 µL of water (to reduce organic content for better chromatography). The sample is ready for injection.

  • Chromatographic and MS Conditions:

    • LC System: UHPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical 5-minute gradient starting at 5% B and ramping to 95% B.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Negative Ion Electrospray (ESI-).

    • MRM Transitions: These must be optimized by infusing the pure standard. For FHPAA (MW 170.14), a hypothetical transition might be m/z 169.1 → 125.1. For a ¹³C₆-labeled IS, it might be m/z 175.1 → 131.1.

Comparative Performance Guide

The choice of analytical technique is a trade-off between the required performance and available resources. The following table summarizes the expected performance characteristics of each method for the analysis of FHPAA in a complex matrix like plasma.

ParameterHPLC-UVGC-MSLC-MS/MSRationale & Citations
Limit of Quantitation (LOQ) ~100 - 500 ng/mL~5 - 20 ng/mL~0.1 - 1 ng/mL LC-MS/MS offers the highest sensitivity due to the low noise of MRM detection.[14][15]
Selectivity LowHighVery High HPLC-UV is prone to chromatographic interferences.[11] MS provides mass-based selectivity, with tandem MS (MRM) being the most specific.[8][13]
Matrix Effects High ConcernModerate ConcernLow Concern (with SIL-IS) Co-eluting species can interfere with UV. Ion suppression/enhancement is a known issue in MS, but is effectively corrected by a co-eluting SIL-IS.[4][16]
Sample Preparation Simple (PPT)Complex (LLE + Deriv.) Simple to Moderate (PPT, SPE)The mandatory derivatization step for GC-MS is time-consuming and adds potential for error.[12]
Throughput ModerateLowHigh Modern LC-MS/MS systems with fast gradients and automated sample prep (e.g., 96-well plates) allow for high-throughput analysis.[17][18]
Initial Cost Low ModerateHighHPLC-UV systems are the most affordable, while triple quadrupole mass spectrometers represent a significant capital investment.
Robustness HighModerateHighHPLC-UV systems are workhorses. Derivatization in GC-MS can be a source of variability. Modern LC-MS/MS instruments are highly robust for routine use.[14]

Conclusion and Recommendations

The optimal method for the quantitative analysis of this compound is dictated by the specific requirements of your study.

  • Choose HPLC-UV for routine analysis when high concentrations are expected, and cost is a primary constraint. Its simplicity and robustness are advantageous, but be prepared to develop a thorough sample cleanup protocol to mitigate interferences.

  • Choose GC-MS if an LC-MS/MS is unavailable but higher sensitivity and selectivity than HPLC-UV are required. This method is powerful but operationally complex due to the mandatory derivatization step, making it less suitable for high-throughput applications.

  • Choose LC-MS/MS for any application demanding the highest sensitivity, selectivity, and throughput, such as regulated bioanalysis, pharmacokinetic studies, or low-level biomarker discovery. While the initial investment is high, its performance, reliability, and ability to overcome matrix effects with a stable isotope-labeled internal standard make it the definitive gold standard for this analytical challenge.[10][13][14]

References

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Confirming the Structure of 2-Fluoro-4-hydroxyphenylacetic acid Degradation Products: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the stability of a molecule is paramount. Forced degradation studies are a cornerstone of this process, providing critical insights into potential degradation pathways and the formation of impurities that could impact the safety and efficacy of a drug substance.[1][2] This guide provides an in-depth, technically-focused comparison of the primary analytical methodologies for identifying and confirming the structure of degradation products of 2-Fluoro-4-hydroxyphenylacetic acid, a key intermediate in various synthetic pathways.[3]

This document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, offering a self-validating framework for robust structural elucidation. We will explore a proposed degradation pathway for this compound and then critically evaluate the roles of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy in confirming the identity of the resulting products.

Proposed Degradation Pathways of this compound

While specific degradation studies on this compound are not extensively documented in publicly available literature, we can postulate likely degradation pathways based on the known reactivity of its functional groups: a phenolic hydroxyl group, a carboxylic acid, and a fluorinated aromatic ring.[4][5][6] Forced degradation studies typically involve exposing the parent molecule to stress conditions such as acid, base, oxidation, heat, and light.[7][8]

Here, we propose a logical degradation pathway under oxidative and photolytic stress, which are often the most impactful for phenolic compounds.[9][10]

G parent This compound dp1 2-Fluoro-4,5-dihydroxyphenylacetic acid (Oxidative Product 1) parent->dp1 Oxidation (e.g., H₂O₂) dp3 Decarboxylation Product (Photolytic/Thermal Product) parent->dp3 Photolysis/Heat dp4 Polymeric Products parent->dp4 Oxidative Coupling dp2 2-Fluoro-1,4-benzoquinone-5-acetic acid (Oxidative Product 2) dp1->dp2 Further Oxidation dp2->dp4

Caption: Proposed primary degradation pathways of this compound.

Rationale for Proposed Degradation Products:

  • Oxidative Degradation: Phenolic compounds are susceptible to oxidation, which can lead to the introduction of additional hydroxyl groups on the aromatic ring, followed by oxidation to quinone-type structures.[11][12] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[7]

  • Photolytic/Thermal Degradation: Aromatic carboxylic acids can undergo decarboxylation when exposed to UV light or high temperatures.[13]

  • Polymerization: Phenoxy radicals, formed during oxidation, can couple to form polymeric degradation products.[14]

A Comparative Analysis of Analytical Techniques

The unambiguous identification of these potential degradation products requires a multi-faceted analytical approach. No single technique can provide all the necessary information. The synergy between chromatographic separation and spectroscopic identification is crucial.

Data Presentation: Comparison of Analytical Techniques
Analytical TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Separation of parent drug from degradation products, quantification.Robust, reproducible, excellent for quantification.Provides no structural information beyond UV spectrum. Co-elution can be an issue.
LC-MS/MS Molecular weight of parent and degradation products, fragmentation patterns for structural clues.High sensitivity and selectivity, provides molecular formula with high-resolution MS.[4]Isomers may not be distinguishable, ionization efficiency can vary.
NMR (¹H, ¹³C, ¹⁹F, 2D) Unambiguous structure determination, stereochemistry, and isomeric differentiation.Provides definitive structural information.[9]Lower sensitivity compared to MS, requires higher sample concentration.

Experimental Protocols and Workflows

A logical and efficient workflow is essential for the successful identification of degradation products. The following workflow integrates the strengths of each technique.

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Structure Elucidation stress Stress Conditions (Acid, Base, H₂O₂, UV, Heat) hplc HPLC-UV Method Development (Separation) stress->hplc lcms LC-MS/MS Analysis (MW and Fragmentation) hplc->lcms isolate Isolation of Unknowns (Prep-HPLC) lcms->isolate If unknown peaks are significant elucidate Combine Data & Confirm Structures lcms->elucidate nmr NMR Spectroscopy (Structure Confirmation) nmr->elucidate isolate->nmr

Caption: Integrated workflow for the identification of degradation products.

Protocol 1: Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid and Base Hydrolysis:

    • To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively.

    • Incubate the solutions at 60°C for 24 hours.

    • Neutralize the solutions before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in a hot air oven at 80°C for 48 hours.

  • Sample Analysis: Analyze all stressed samples by HPLC-UV.

Protocol 2: HPLC-UV Method for Separation
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., 5% B to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 275 nm).

  • Rationale: A reverse-phase C18 column is a good starting point for separating moderately polar compounds. The acidic mobile phase helps to ensure good peak shape for the carboxylic acid moiety.[15]

Protocol 3: LC-MS/MS for Identification
  • LC Conditions: Use the same HPLC method as developed above.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for the parent compound and its degradation products.

  • Data Acquisition: Acquire full scan MS data to determine the molecular weights of all eluted peaks. Acquire tandem MS (MS/MS) data on the parent ion and any significant degradation product ions to obtain fragmentation patterns.

Protocol 4: NMR for Structure Confirmation
  • Sample Preparation: If a degradation product is present at a sufficient concentration, it may be analyzed directly in the crude mixture. Otherwise, isolation by preparative HPLC is necessary.

  • Experiments:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To determine the number and type of carbon atoms.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atom.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between atoms and confirm the final structure.

  • Rationale: NMR is the gold standard for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom in the molecule.[10][16]

Conclusion: A Synergistic Approach is Key

The structural confirmation of degradation products is a meticulous process that demands a combination of analytical techniques. While HPLC provides the necessary separation and quantification, it is the synergistic use of mass spectrometry for molecular weight determination and NMR for definitive structural assignment that provides the highest level of confidence. For a molecule like this compound, with its multiple reactive sites, a thorough forced degradation study followed by this multi-technique analytical approach is essential to fully understand its stability profile and ensure the safety and quality of any related pharmaceutical product.

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  • Li, Y., et al. (2023). The Degradation of Polycyclic Aromatic Hydrocarbons by Biological Electrochemical System: A Mini-Review. Toxics, 11(9), 762.
  • John, R. C., & Thomas, G. (2004). Bacterial Degradation and Bioremediation of Polycyclic Aromatic Hydrocarbons. Polish Journal of Environmental Studies, 13(2), 123-133.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Fluoro-4-hydroxyphenylacetic acid (CAS No. 68886-07-7). The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory safety practices.

Immediate Safety and Hazard Information

This compound is a halogenated organic acid that requires careful handling due to its potential hazards.[1][2] It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.[3] The primary routes of exposure are through skin and eye contact, inhalation of dust, and ingestion.[3][4]

Key Hazards:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3][4]

  • Harmful if Swallowed: Acute oral toxicity is a concern.[3]

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[4]To prevent skin contact and absorption.[4] Double gloving is advisable when handling larger quantities.[7]
Eye Protection Safety goggles or a face shieldMust provide a complete seal around the eyes.[1][8]To protect against splashes and airborne dust particles that can cause serious eye irritation.[9]
Skin and Body Chemical-resistant apron or lab coatA lab coat worn over personal clothing is the minimum requirement.[1][7] For larger quantities or potential for splashing, a chemical-resistant apron is recommended.To protect the skin from accidental contact.
Respiratory Use in a well-ventilated area or chemical fume hoodA chemical fume hood is the primary engineering control to minimize inhalation exposure.[1] For large spills or in poorly ventilated areas, a respirator may be necessary.[4][9]To prevent the inhalation of dust particles which can cause respiratory tract irritation.[3][4]
Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure laboratory and environmental safety. As a halogenated organic compound, it must be treated as hazardous waste.[2][10]

  • Designated Waste Container: Collect all waste containing this compound (solid compound, contaminated consumables, and solutions) in a designated, clearly labeled hazardous waste container.[1][11]

  • Container Compatibility: The container must be made of a material resistant to corrosive acids, such as borosilicate glass or high-density polyethylene.[1]

  • Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).[11]

  • No Mixing: Do not mix this waste stream with non-halogenated organic waste or other incompatible chemicals.[1][2]

For dilute aqueous solutions (e.g., from rinsing glassware), neutralization can be performed to reduce the corrosive hazard before collection.[12] Important: This procedure does not render the waste non-hazardous; the resulting solution contains a halogenated organic salt and must still be disposed of as hazardous waste.[12] Do not pour the neutralized solution down the drain.[12][13]

Protocol for Neutralization:

  • Work in a Fume Hood: Perform all neutralization procedures in a certified chemical fume hood while wearing appropriate PPE.[13]

  • Prepare a Weak Base: Prepare a solution of a weak base, such as sodium bicarbonate, in a large beaker.[1][13]

  • Cooling: Place the beaker containing the base solution in an ice bath to dissipate any heat generated during the reaction.[13]

  • Slow Addition: Slowly and carefully add the acidic waste to the basic solution with constant stirring.[1][13]

  • Monitor pH: Continuously monitor the pH of the solution. The target pH is between 5.5 and 9.0.[13]

  • Collect as Hazardous Waste: Once neutralized, transfer the solution to your designated halogenated organic hazardous waste container.[12]

The only acceptable method for the final disposal of this compound and its associated waste is through a licensed hazardous waste disposal company.[4] The most common and effective method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[4][12] These systems are designed to handle the acidic gases (like hydrogen fluoride) produced during the combustion of fluorinated compounds.[14][15][16]

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your properly labeled hazardous waste container.[1]

Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For a Small Spill (Solid):

  • Alert Personnel: Notify others in the immediate area of the spill.[17]

  • Don PPE: Ensure you are wearing the appropriate PPE before attempting cleanup.[1][18]

  • Containment: Prevent the spread of the dust.

  • Cleanup: Carefully sweep or scoop the solid material into a designated hazardous waste container.[4][19] Avoid creating dust.[4]

  • Decontamination: Clean the spill area with soap and water.[1] Collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor or EHS department.[1]

For a Large Spill:

  • Evacuate: Immediately evacuate the area.[1][17]

  • Alert Others: Inform others in the vicinity and activate any necessary alarms.[20]

  • Isolate the Area: Close the doors to the affected area to contain any airborne dust.[21]

  • Contact EHS: Contact your institution's EHS department or emergency response team immediately. Do not attempt to clean up a large spill yourself.[17][21]

In case of exposure, follow these first aid procedures and seek immediate medical attention. Always provide the Safety Data Sheet (SDS) to the medical personnel.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[4]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Consult a physician.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4]

Visual Decision-Making Workflow for Disposal

DisposalWorkflow Disposal Decision Tree for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_treatment On-Site Treatment (Optional) cluster_final Final Disposal start Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat/apron - Use fume hood start->ppe waste_type What type of waste? ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid aqueous_waste Dilute Aqueous Waste (e.g., rinsate) waste_type->aqueous_waste Aqueous collect_solid Collect in a labeled, compatible hazardous waste container for 'Halogenated Organics' solid_waste->collect_solid neutralize_q Neutralize to reduce corrosivity? aqueous_waste->neutralize_q final_disposal Store container in a cool, dry, well-ventilated area. collect_solid->final_disposal neutralize_q->collect_solid No neutralize_proc Slowly add to a weak base (e.g., sodium bicarbonate) in an ice bath. Monitor pH (5.5-9.0). neutralize_q->neutralize_proc Yes collect_neutralized Collect neutralized solution in 'Halogenated Organics' waste container. DO NOT drain dispose. neutralize_proc->collect_neutralized collect_neutralized->final_disposal ehs_pickup Arrange for pickup by EHS or a licensed hazardous waste disposal company. final_disposal->ehs_pickup incineration High-Temperature Incineration (with afterburner and scrubber) ehs_pickup->incineration

Caption: Disposal Decision Tree for this compound.

References

  • Proper Disposal Procedures for Halogenated Organic Acid Waste. (n.d.). Benchchem.
  • MSDS of this compound. (2013, September 2). Capot Chemical.
  • Huber, S., et al. (2009, December 14). Emissions from incineration of fluoropolymer materials. NILU.
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • This compound | 68886-07-7. (n.d.). Sigma-Aldrich.
  • Tsang, W., Burgess Jr., D. R., & Babushok, V. (1998). On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology, 139(1-6), 385-402.
  • Classification of special laboratory waste. (n.d.). University of Barcelona.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
  • Per- and polyfluorinated substances in waste incinerator flue gases. (2021). RIVM.
  • Spill Clean-up. (n.d.). McMaster University Biosafety Office.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee, Knoxville.
  • 2-Fluoro-4-hydroxybenzaldehyde. (n.d.). PubChem.
  • Safety Data Sheet for m-Hydroxyphenylacetic acid. (n.d.). Pfaltz & Bauer.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products.
  • Chemical Spill Procedures. (n.d.). Clarkson University.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • Safety Data Sheet for 2-Fluoro-4-hydroxybenzoic acid. (n.d.). ECHEMI.
  • Safety Data Sheet for 4-Hydroxyphenylacetic acid. (2025, December 18). Fisher Scientific.
  • Safety Data Sheet for 4-Hydroxyphenylacetic Acid. (2025, August 4). Cayman Chemical.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA).
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York (CUNY).
  • 5.4 Chemical Spill Procedures. (n.d.). Cornell University Environmental Health and Safety.
  • What PPE Should You Wear When Handling Acid? (2026, January 7). LeelineWork.
  • Safety Data Sheet for 2,6-Difluoro-4-hydroxybenzoic Acid. (2025, August 27). TCI Chemicals.
  • Chapter 7 - Management Procedures For Specific Waste Types. (n.d.). Cornell University Environmental Health and Safety.
  • Proper Disposal of 4-Chloro-2-fluorophenylacetic Acid: A Guide for Laboratory Professionals. (n.d.). Benchchem.

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A Researcher's Guide to the Safe Handling of 2-Fluoro-4-hydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As drug development professionals and researchers, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling of 2-Fluoro-4-hydroxyphenylacetic acid, moving beyond mere procedural steps to explain the rationale behind each recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is a substituted aromatic carboxylic acid. While comprehensive toxicological data for this specific compound is not fully available, we can infer its potential hazards based on its structural motifs and data from analogous compounds.[1] The primary concerns are irritation to the skin, eyes, and respiratory tract.

Hazard Classification:

Hazard ClassCategoryStatement
Skin Corrosion/IrritationCategory 2Causes skin irritation.[2][3][4][5]
Serious Eye Damage/IrritationCategory 2A/2Causes serious eye irritation.[2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][3][4][5][6]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Implied)May be harmful if swallowed, in contact with skin, or if inhaled.[4]

The presence of the carboxylic acid group suggests acidic properties, while the fluoro-substituent can influence its reactivity and metabolic pathways. The phenolic hydroxyl group can also contribute to its chemical and biological activity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations for each selection.

PPE CategoryType and SpecificationsRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[3][7][8] A face shield may be required for large quantities or when there is a significant splash risk.Protects against accidental splashes and airborne particles of the solid compound, preventing serious eye irritation.[2][3][4]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber, 0.11 mm minimum thickness).[7] Always inspect gloves before use and use proper glove removal technique.[1][3]Prevents direct skin contact, which can cause irritation.[2][3][4][5]
Skin and Body Protection Laboratory coat. For larger scale operations, consider impervious clothing.[7]Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handled in a well-ventilated area or a chemical fume hood.[9] For nuisance exposures or if dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][3][7]Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[1][3][4][6]
Operational Plan: From Receipt to Disposal

A systematic workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood) gather_ppe Don Appropriate PPE prep_area->gather_ppe 1. Setup weigh Weigh Compound gather_ppe->weigh 2. Prepare dissolve Dissolve/React Compound weigh->dissolve 3. Execute monitor Monitor Reaction dissolve->monitor decontaminate Decontaminate Glassware & Surfaces monitor->decontaminate 4. Conclude dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe

Caption: A typical experimental workflow for handling this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Designated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][8]

    • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[2][6]

    • PPE: Don the appropriate personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1][7]

    • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

    • Contact Avoidance: Avoid direct contact with skin, eyes, and clothing.[7][10] Do not breathe dust or vapors.[1][4][7]

    • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3][7][8]

  • Storage:

    • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7][11][10]

    • Incompatibilities: Store separately from strong oxidants, strong bases, and strong reducing agents.[12]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2][3][11]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3][11]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][11]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water or milk. Seek medical attention.[1][2][3][10]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[1][7]

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[1][7]

    • For solutions, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is essential to protect the environment.

Waste Management Decision Tree:

disposal_plan cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated unused_product Unused/Surplus Product start->unused_product contaminated_materials Contaminated Materials (Gloves, Paper Towels, etc.) start->contaminated_materials empty_containers Empty Containers start->empty_containers licensed_disposal Contact Licensed Professional Waste Disposal Service unused_product->licensed_disposal contaminated_materials->licensed_disposal dispose_as_unused Dispose of as Unused Product empty_containers->dispose_as_unused incineration Chemical Incinerator with Afterburner and Scrubber licensed_disposal->incineration dispose_as_unused->licensed_disposal

Caption: A decision tree for the proper disposal of waste containing this compound.

Disposal Procedures:

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Chemical incineration with an afterburner and scrubber is a potential disposal method.[1]

  • Contaminated Packaging: Dispose of as unused product.[1]

  • Regulations: All disposal practices must be in accordance with federal, state, and local regulations.[4] Do not allow the chemical to enter drains or the environment.[1][7][12]

By adhering to these comprehensive guidelines, you can ensure a safe and efficient research environment when working with this compound.

References

  • Capot Chemical. (2013-09-02). MSDS of this compound. [Link]

  • International Labour Organization and World Health Organization. (2021). ICSC 1260 - PHENYLACETIC ACID. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2-Hydroxyphenylacetic acid. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Fluoro-4-hydroxyphenylacetic acid. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.